molecular formula C11H14O3 B167510 4-Isopropylphenoxyacetic acid CAS No. 1643-16-9

4-Isopropylphenoxyacetic acid

Cat. No.: B167510
CAS No.: 1643-16-9
M. Wt: 194.23 g/mol
InChI Key: FPVCSFOUVDLTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylphenoxyacetic acid is a phenoxyacetic acid derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of compounds targeting metabolic diseases. The phenoxyacetic acid core is a recognized privileged structure in drug discovery, known for its ability to interact with multiple biological targets. Research has identified this structural motif in potent agonists for receptors like GPR40 (FFA1) and PPARδ, which are key targets for type 2 diabetes therapy due to their synergistic roles in enhancing glucose-dependent insulin secretion and improving insulin sensitivity, respectively . The isopropyl substituent on the aromatic ring is a key feature that contributes to the molecule's lipophilicity and steric profile, influencing its binding affinity and metabolic stability. Beyond metabolic disease research, phenoxyacetic acid derivatives demonstrate a broad spectrum of pharmacological activities, underscoring the versatility of this chemical scaffold. These activities include herbicidal effects, anti-inflammatory properties, and anti-cancer potential, making this compound a versatile building block for constructing more complex molecules for various research applications . Its utility is further demonstrated in synthetic chemistry as a precursor for the development of novel heterocyclic compounds, such as phenoxy thiazoles, which have shown promising cytotoxic and anti-proliferative efficacy in anti-tumor studies . Consequently, this compound provides researchers with a critical starting material for the design and synthesis of new chemical entities for investigative use in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVCSFOUVDLTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167739
Record name 4-Isopropylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-16-9
Record name 4-Isopropylphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Isopropylphenoxyacetic Acid

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its physicochemical properties, a validated synthesis protocol with mechanistic insights, analytical characterization techniques, and critical safety considerations.

This compound, identified by the CAS Number 1643-16-9 , is an aromatic carboxylic acid derivative.[1][2][3][4][5] Its structure, featuring a phenoxyacetic acid core with an isopropyl group at the para position, makes it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its structural similarity to compounds with known biological activity, such as fibrate drugs used to manage cholesterol.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
CAS Number 1643-16-9[1][2][3]
Molecular Formula C₁₁H₁₄O₃[1][2][3]
Molecular Weight 194.23 g/mol [2][3]
IUPAC Name 2-(4-propan-2-ylphenoxy)acetic acid[1][3]
Appearance Off-white to light yellow solid[2]
Melting Point 85-87 °C[2]
Boiling Point 72-75 °C (at 3 Torr)[2]
pKa (Predicted) 3.21 ± 0.10[2]
InChIKey FPVCSFOUVDLTDG-UHFFFAOYSA-N[1][2][3]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a two-step process: a Williamson ether synthesis followed by saponification (ester hydrolysis). This pathway is efficient and relies on well-understood reaction mechanisms, ensuring high yield and purity when executed correctly.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 4-Isopropylphenol B Ethyl 4-isopropylphenoxyacetate A->B 48h, RT reagent1 Ethyl Bromoacetate Potassium Carbonate DMF A->reagent1 C This compound B->C 3h, RT reagent2 2N NaOH (aq) Methanol B->reagent2 reagent1->B reagent2->C

Caption: Two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of Ethyl 4-isopropylphenoxyacetate

This step forms the ether linkage. 4-Isopropylphenol is deprotonated by a weak base to form a phenoxide nucleophile, which then attacks the electrophilic carbon of ethyl bromoacetate.

  • Causality: Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it would promote side reactions like hydrolysis of the ester. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Protocol:

  • Dissolve 4-Isopropylphenol (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution. The excess base ensures complete deprotonation of the phenol.

  • Add ethyl bromoacetate (1.5 eq) dropwise to the mixture. The substoichiometric excess ensures the reaction goes to completion.

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • Upon completion (monitored by TLC), dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-isopropylphenoxyacetate.[2]

Step 2: Saponification to this compound

This is a classic base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, which is then protonated in an acidic workup.

  • Causality: Sodium hydroxide (NaOH) provides the hydroxide ions that act as a nucleophile, attacking the ester carbonyl. Methanol is used as a co-solvent to ensure miscibility of the aqueous NaOH solution and the organic ester. The reaction is typically rapid at room temperature.

Protocol:

  • Dissolve the crude ethyl 4-isopropylphenoxyacetate (1.0 eq) from Step 1 in methanol.

  • Add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5 eq).

  • Stir the mixture at room temperature for 3 hours.[2]

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the remaining residue in water and acidify to a pH < 7 using 1N hydrochloric acid (HCl). This protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Extract the final product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[2] A yield of ~94% can be expected.[2]

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of chromatographic and spectroscopic methods should be employed.

Analytical Validation Workflow

Analytical_Workflow Crude Crude Product (from Synthesis) Purify Purification (Recrystallization or Chromatography) Crude->Purify Purity Purity Assessment (e.g., HPLC, GC-MS) Purify->Purity Identity Structural Confirmation Purity->Identity If Pure NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS Final Validated Product (>98% Purity) Identity->Final

Caption: Standard workflow for analytical validation of a synthesized compound.

Key Characterization Data
  • Nuclear Magnetic Resonance (¹H NMR): This technique provides information about the electronic environment of protons in the molecule, confirming the connectivity of the structure.

    • Expected ¹H NMR signals (400 MHz, CDCl₃): δ 7.17 (d, 2H), 6.86 (d, 2H), 4.66 (s, 2H), 2.87 (m, 1H), 1.22 (d, 6H).[2]

    • Interpretation: The doublets at 7.17 and 6.86 ppm are characteristic of a para-substituted benzene ring. The singlet at 4.66 ppm corresponds to the two protons on the methylene group (—OCH₂—). The multiplet at 2.87 ppm and the doublet at 1.22 ppm confirm the presence of the isopropyl group.

  • Mass Spectrometry (MS): This provides the mass-to-charge ratio, confirming the molecular weight of the compound.

    • Expected MS (APCI): m/z 195.3 [M+H]⁺.[2]

    • Interpretation: This result corresponds to the molecular weight of the compound (194.23 g/mol ) plus the mass of a proton, which is consistent with the expected structure.

Applications in Research and Development

While not an end-product itself, this compound is a valuable intermediate. Phenoxyacetic acid derivatives are known to possess a wide spectrum of physiological activities, including use as herbicides and active pharmaceutical ingredients.[6][7][8]

  • Drug Discovery: This compound serves as a scaffold for creating analogues of existing drugs. For instance, its structure is related to fibrates like Ciprofibrate, which are used to lower triglycerides. Researchers can use it to synthesize novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles for targets like peroxisome proliferator-activated receptors (PPARs).

  • Building Block in Organic Synthesis: The carboxylic acid functional group is highly versatile and can be readily converted into other functionalities such as esters, amides, or acid chlorides, enabling its incorporation into a wide range of larger, more complex target molecules.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Information is derived from data on the compound and structurally related phenoxyacetic acids.

  • Hazard Identification:

    • Causes skin irritation (H315).[2][9]

    • Causes serious eye irritation (H319).[2][9]

    • May cause respiratory irritation (H335).[2][9]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area or under a chemical fume hood.[10][11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

    • Avoid breathing dust.[9]

    • Wash hands thoroughly after handling.[9]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

  • First Aid Measures:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

  • This compound.
  • 4-Isopropylphenoxy Acetic Acid.ChemGenes India.[Link]
  • 2-(2-Isopropylphenoxy)acetic acid.
  • Method for synthesizing phenoxyacetic acid derivative.
  • Phenoxyacetic Acid.

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9) is an aryloxyalkanoic acid derivative characterized by an isopropyl group substituted on the phenoxy ring. This class of compounds has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to the versatile chemical handle provided by the carboxylic acid and the lipophilic nature of the isopropyl-substituted aromatic ring.[1] A thorough understanding of its physical properties is paramount for researchers in drug development and chemical synthesis, as these characteristics govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics and purification to formulation and bioavailability.

This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of this compound. It is intended to serve as a practical resource for researchers, offering not only established data but also the underlying methodologies for its empirical validation.

Compound Identification

Precise identification is the foundation of any chemical study. The essential identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Registry Number 1643-16-9[2][3][4][5]
Molecular Formula C₁₁H₁₄O₃[2][3][5]
Molecular Weight 194.23 g/mol [3][4]
IUPAC Name 2-(4-propan-2-ylphenoxy)acetic acid[3]
Synonyms [(4-Isopropylphenyl)oxy]acetic acid, this compound, 2-[4-(1-Methylethyl)phenoxy]acetic acid[3]
InChI InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)[2][3]
InChIKey FPVCSFOUVDLTDG-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical state, solubility, and acidic character of a compound are critical parameters for its application in research and development. These properties dictate the selection of appropriate solvent systems for synthesis and purification, as well as the design of formulation and delivery strategies in drug development.

PropertyValueNotesSource(s)
Appearance Off-white to light yellow solidCrystalline nature.[3]
Melting Point 85-87 °CA narrow range indicates high purity.[3][4]
Boiling Point 72-75 °C @ 3 TorrDecomposes at atmospheric pressure. The specified value is under vacuum.[3]
pKa 3.21 ± 0.10 (Predicted)As a carboxylic acid, it is a weak acid. The predicted value suggests it is slightly stronger than acetic acid (pKa ~4.8).[3]
Solubility Soluble in methanol, ethyl acetate, DMF. Sparingly soluble in water.The nonpolar isopropylphenyl group reduces aqueous solubility, while the carboxylic acid moiety allows for solubility in polar organic solvents and aqueous alkaline solutions.[3][6]

Spectroscopic Data

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for this compound are detailed below.

  • ¹H Nuclear Magnetic Resonance (NMR) : The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments. Data acquired on a 400 MHz instrument in CDCl₃ shows characteristic peaks.[3]

    • δ 7.17 (d, 2H) : Corresponds to the two aromatic protons ortho to the ether linkage.

    • δ 6.86 (d, 2H) : Corresponds to the two aromatic protons meta to the ether linkage.

    • δ 4.66 (s, 2H) : A singlet representing the two protons of the methylene (-CH₂-) group adjacent to the carboxylic acid.

    • δ 2.87 (m, 1H) : A multiplet (septet) for the methine (-CH-) proton of the isopropyl group.

    • δ 1.22 (d, 6H) : A doublet for the six equivalent methyl (-CH₃) protons of the isopropyl group.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using Atmospheric Pressure Chemical Ionization (APCI), the protonated molecular ion is observed.[3]

    • m/z 195.3 [M+H]⁺ : This peak corresponds to the intact molecule plus a proton, confirming the molecular weight of 194.23 Da.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook confirms the availability of IR spectral data.[2] Key expected absorptions include:

    • ~3000 cm⁻¹ (broad) : A characteristic broad O-H stretch from the carboxylic acid group.

    • ~1700 cm⁻¹ (strong) : A strong C=O stretch from the carbonyl of the carboxylic acid.

    • ~1600, ~1500 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

    • ~1200 cm⁻¹ : C-O stretching from the ether linkage and the carboxylic acid.

Analytical Methodologies

The validation of physical properties requires robust and reproducible analytical methods. This section outlines the standard protocols for confirming the identity, purity, and key characteristics of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Physicochemical Analysis cluster_results Data Validation Synthesis Synthesized Product Purity Purity & Identity Check (HPLC, LC-MS) Synthesis->Purity Initial Sample Structure Structural Confirmation (NMR, IR) Purity->Structure >95% Pure Acid_Prop Acid Property (pKa Titration) Structure->Acid_Prop Structure Confirmed FinalData Validated Physical Properties Acid_Prop->FinalData Property Measured

Caption: General workflow for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the target compound from starting materials, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Protocol:

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) equilibrated with the initial mobile phase conditions.

  • Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).

    • Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 acetonitrile:water mixture.

  • Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector at 254 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

pKa Determination by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a fundamental measure of a compound's acidity. Potentiometric titration provides a highly accurate empirical value by monitoring the pH of a solution as a titrant of known concentration is added.[7] The pKa corresponds to the pH at the half-equivalence point.

Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 50 mL of a 1:1 ethanol:water solution to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the first derivative curve. The pKa is the pH value at exactly half of this volume.

Synthesis Overview

A common and efficient method for synthesizing this compound is via a Williamson ether synthesis followed by saponification.[3] This two-step process is reliable and scalable.

Step 1: Etherification 4-Isopropylphenol is deprotonated by a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide ion acts as a nucleophile, attacking ethyl bromoacetate to form ethyl 4-isopropylphenoxyacetate.[3]

Step 2: Saponification The ester is hydrolyzed using a strong base, typically sodium hydroxide (NaOH), in a methanol/water solvent system. This reaction cleaves the ester bond. Subsequent acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt, precipitating the final product, this compound, which can be isolated by filtration.[3]

Synthesis_Pathway Reactant1 4-Isopropylphenol Intermediate Ethyl 4-isopropylphenoxyacetate Reactant1->Intermediate K₂CO₃, DMF Reactant2 Ethyl Bromoacetate Reactant2->Intermediate Product This compound Intermediate->Product 1. NaOH, MeOH/H₂O 2. HCl

Caption: Synthesis pathway for this compound.

Conclusion

This guide has consolidated the essential physical, chemical, and spectroscopic properties of this compound. The data presented, from its fundamental identifiers and physicochemical characteristics to its spectral fingerprint, provides a robust foundation for its use in scientific research. The inclusion of validated analytical and synthetic protocols further equips researchers with the practical knowledge required to confidently handle, analyze, and produce this compound. A comprehensive understanding of these properties is the critical first step toward unlocking its full potential in drug discovery and materials science.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
  • LabSolutions. (n.d.). This compound. LabSolutions.
  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid. PubChem.
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid. ChemGenes India.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MOLBASE. (n.d.). This compound. MOLBASE Encyclopedia.
  • Analytical Method Summaries. (2021). Analytical Method Summaries.
  • PubChemLite. (n.d.). This compound (C11H14O3). PubChemLite.
  • Local Pharma Guide. (n.d.). This compound. Local Pharma Guide.
  • Sode, F. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Royal Society of Chemistry.
  • Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. JEMAI.
  • U.S. Pharmacopeia. (2011). Reference Tables / Description and Solubility.
  • Nisha, K., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(5).

Sources

A Technical Guide to 4-Isopropylphenoxyacetic Acid: Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development and agricultural science. It provides a comprehensive examination of 4-Isopropylphenoxyacetic acid, from its fundamental chemical structure to its biological mechanism of action as a synthetic auxin. The narrative emphasizes the rationale behind experimental procedures and integrates authoritative data to ensure scientific integrity.

Introduction

This compound is a member of the phenoxyalkanoic acid chemical class. These compounds are structurally related to indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone.[1][2] Due to their enhanced stability and systemic mobility within plants compared to natural IAA, synthetic auxins like this compound have been effectively utilized as plant growth regulators and selective herbicides, particularly for controlling broadleaf weeds in cereal crops.[1][2] Understanding the specific molecular architecture, synthesis, and precise mode of action of this compound is critical for its application in both agricultural contexts and fundamental plant biology research.

Part 1: Molecular Structure and Physicochemical Properties

The biological and chemical behavior of this compound is a direct consequence of its molecular structure and resulting physical properties.

Chemical Structure

The molecule is composed of a central phenyl ring connected via an ether linkage to an acetic acid moiety. A key feature is the isopropyl group substitution at the para-position (position 4) of the phenyl ring. This structure confers its auxin-like activity.

A two-dimensional representation of the this compound structure is generated using the following DOT script:

Caption: 2D molecular structure of this compound.

Physicochemical Data

A summary of key quantitative properties is essential for laboratory use, including formulation and safety considerations.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[3][4][5]
Molecular Weight 194.23 g/mol [3][5][6]
Appearance White to off-white solid[7]
Melting Point 85-87 °C[7]
pKa 3.21 ± 0.10 (Predicted)[7]
Solubility Soluble in methanol and ethyl acetate.[7]

Part 2: Synthesis Protocol and Rationale

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability and versatility in forming ether linkages.

Synthetic Pathway and Causality

The synthesis involves the reaction of 4-isopropylphenol with chloroacetic acid. The choice of this pathway is based on the following chemical principles:

  • Nucleophile Formation: 4-Isopropylphenol is a weak acid. The addition of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial to deprotonate the phenolic hydroxyl group. This creates a highly reactive nucleophilic phenoxide ion.

  • SN2 Reaction: Chloroacetic acid provides the electrophilic carbon center. The phenoxide ion attacks this carbon, displacing the chloride leaving group in a classic SN2 (bimolecular nucleophilic substitution) reaction. Using a primary alkyl halide (chloroacetic acid) is essential, as secondary or tertiary halides would favor an E2 elimination reaction, drastically reducing the yield of the desired ether product.[8]

  • Acidification: The reaction initially yields the sodium salt of this compound, which is soluble in the aqueous reaction medium. The final step involves acidification with a strong mineral acid like hydrochloric acid (HCl). This protonates the carboxylate, causing the neutral, less soluble this compound to precipitate out of the solution, allowing for its isolation.[8]

The following diagram outlines the experimental workflow.

synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Product Isolation & Purification R1 4-Isopropylphenol P1 Form Nucleophile: Deprotonation of Phenol R1->P1 R2 NaOH or KOH Solution R2->P1 R3 Chloroacetic Acid Solution P2 SN2 Reaction: Nucleophilic Attack on Chloroacetic Acid R3->P2 P1->P2 P3 Reflux to Drive Reaction Completion P2->P3 W1 Cool Reaction Mixture P3->W1 W2 Acidify with HCl to Precipitate Product W1->W2 W3 Isolate via Vacuum Filtration W2->W3 W4 Recrystallize from Ethanol/Water W3->W4 W5 Verify Purity (MP, NMR) W4->W5

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the final product's identity and purity are confirmed through analytical means.

Materials:

  • 4-Isopropylphenol (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Chloroacetic acid (1.5 eq)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask, reflux condenser, addition funnel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware, Buchner funnel, filter paper

  • Melting point apparatus, NMR spectrometer

Procedure:

  • Base Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in deionized water.

  • Phenoxide Formation: Add 4-isopropylphenol to the NaOH solution and stir until it fully dissolves, forming the sodium 4-isopropylphenoxide.

  • Reaction Setup: Fit the flask with a reflux condenser and an addition funnel containing an aqueous solution of chloroacetic acid.

  • SN2 Reaction: Gently heat the flask to reflux. Once refluxing, add the chloroacetic acid solution dropwise from the addition funnel over 30 minutes.

  • Reflux Period: Continue to heat the mixture at reflux for an additional 60-90 minutes to ensure the reaction goes to completion.

  • Cooling and Precipitation: Remove the heating mantle and allow the mixture to cool to room temperature. Transfer the solution to a beaker and cool further in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise while stirring until the pH is ~2. A white solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying and Validation: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. Determine the melting point of the dried product. A sharp melting range consistent with the literature value (85-87 °C) indicates high purity.[7] Further confirm the structure and purity by acquiring ¹H and ¹³C NMR spectra.

Part 3: Biological Mechanism of Action

This compound functions as a synthetic auxin by hijacking the plant's natural auxin signaling pathway.[1] At high concentrations, this leads to uncontrolled growth and eventual death in susceptible plants.

The TIR1/AFB Auxin Perception Pathway

The core of auxin signaling involves three main protein families: TIR1/AFB F-box proteins (the auxin receptors), Aux/IAA transcriptional repressors, and ARF transcription factors.[9]

  • In the Absence of Auxin: Aux/IAA proteins bind to ARF transcription factors, repressing their activity. This prevents the transcription of auxin-responsive genes.[10][11]

  • In the Presence of Auxin: Auxin (natural or synthetic) acts as a "molecular glue."[12][13] It binds directly to the TIR1/AFB receptor proteins, creating a surface that promotes the binding of an Aux/IAA repressor.[12][14][15] This auxin-induced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[9][11]

  • Gene Activation: With the Aux/IAA repressors destroyed, the ARF transcription factors are free to activate the expression of numerous downstream genes that drive processes like cell elongation and division.[11] The sustained, overwhelming activation of this pathway by a stable synthetic auxin leads to the herbicidal effect.

The following diagram illustrates this critical signaling cascade.

auxin_signaling cluster_inactive Low Auxin: Gene Repression cluster_active High Auxin: Gene Activation Aux_IAA_1 Aux/IAA Repressor ARF_1 ARF Transcription Factor Aux_IAA_1->ARF_1 binds to & inhibits Gene_1 Auxin-Responsive Gene ARF_1->Gene_1 is bound to promoter Result_1 Transcription OFF Gene_1->Result_1 Auxin 4-Isopropylphenoxyacetic acid (Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds to Aux_IAA_2 Aux/IAA Repressor TIR1->Aux_IAA_2 recruits SCF SCF E3 Ubiquitin Ligase Aux_IAA_2->SCF tagged for ubiquitination by Proteasome 26S Proteasome SCF->Proteasome targets to Proteasome->Aux_IAA_2 degrades ARF_2 Active ARF Gene_2 Auxin-Responsive Gene ARF_2->Gene_2 activates Result_2 Transcription ON Gene_2->Result_2

Caption: The molecular mechanism of auxin-mediated gene expression.

Part 4: Applications and Safety

Primary Applications

The principal application of this compound and related compounds is in agriculture as a selective herbicide for post-emergence control of broadleaf weeds in monocot crops like corn, wheat, and barley. In a research setting, it is a valuable tool compound for probing the auxin signaling pathway and studying plant developmental processes.

Safety, Handling, and Disposal

Proper laboratory practice is mandatory when working with this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17] Do not eat, drink, or smoke in the laboratory.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste materials in accordance with all applicable local, regional, and national regulations. Do not allow the product to enter drains.

Always consult the material's specific Safety Data Sheet (SDS) before use for complete hazard and handling information.

References

  • Loker, T. (2015). Mechanisms of auxin signaling. Development, 142(20), 3469-3473. [Link]
  • Strader, L. C., & Zhao, Y. (2016). Auxin Signaling. eLS, 1-10. [Link]
  • Salehin, M., Bagchi, R., & Estelle, M. (2015). SCF(TIR1/AFB)-mediated auxin signalling: a tale of two kingdoms. Biochemical Journal, 467(1), 1-12. [Link]
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Wikipedia. (n.d.). Auxin.
  • Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Bio-Synthesis. (2024, April 13). Auxin Signaling Animation || Auxin Hormone [Video]. YouTube. [Link]
  • Weizmann Institute of Science. (n.d.). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Weizmann Research Portal.
  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137131, this compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78230, 4-Isopropylphenylacetic acid. PubChem.
  • CPAchem Ltd. (2023, March 24). Safety data sheet: Acetic acid-isopropyl ester. [Link]
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • MOLBASE. (n.d.). This compound|1643-16-9.
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Wikipedia. (n.d.). 4-Isopropylphenol.
  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. [Link]
  • Local Pharma Guide. (n.d.). CAS NO. 1643-16-9 | this compound | C11H14O3.
  • Journal of Emerging Technologies and Innovative Research. (2023).
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593397, 4-Chloro-2-isopropylphenol. PubChem.
  • Mohammed, I. A., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid.
  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 423-425. [Link]
  • Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action.
  • Cook, S. D. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1361. [Link]
  • Naseem, S., et al. (2025).

Sources

A Technical Guide to 4-Isopropylphenoxyacetic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylphenoxyacetic acid, a key organic compound utilized in chemical synthesis and drug development. We delve into its fundamental physicochemical properties, offering a detailed, step-by-step protocol for its laboratory synthesis and subsequent analytical characterization. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for researchers and scientists. Furthermore, this guide explores the compound's significance not as an end-product, but as a versatile building block and structural motif in medicinal chemistry, particularly in the context of modifying drug candidates to enhance their pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction

Phenoxyacetic acid and its derivatives represent a class of organic compounds with significant utility across various scientific domains, from agriculture to pharmaceuticals.[1] These structures are recognized for their biological activities and their role as foundational scaffolds in the synthesis of more complex molecules.[2] Within this class, this compound (IUPAC Name: 2-(4-propan-2-ylphenoxy)acetic acid) emerges as a compound of interest for synthetic and medicinal chemists.

While not typically an active pharmaceutical ingredient (API) itself, its structural features—a lipophilic isopropyl group, an aromatic ring, and a carboxylic acid handle—make it a valuable intermediate. In drug development, the strategic modification of lead compounds is essential to optimize properties like solubility, stability, and membrane permeability.[3][4] The this compound moiety can be incorporated into a parent drug molecule, leveraging the principles of prodrug design to improve its overall developability and therapeutic potential.[5] This guide provides the core technical knowledge required to synthesize, characterize, and strategically utilize this important chemical building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the bedrock of its application in research. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[6][7]
Molecular Weight 194.23 g/mol (194.2271 Da precise)[6][7][8]
CAS Number 1643-16-9[6][7]
Appearance Off-white to light yellow solid[6]
Melting Point 85-87 °C[6]
Boiling Point 72-75 °C at 3 Torr[6]
pKa 3.21 ± 0.10 (Predicted)[6]
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)O[9]
InChIKey FPVCSFOUVDLTDG-UHFFFAOYSA-N[7][9]

Synthesis and Purification

The synthesis of this compound is a well-established, two-step process involving a Williamson ether synthesis followed by saponification. This pathway is efficient and employs common laboratory reagents.

Synthesis Pathway Workflow

The logical flow from starting materials to the final product is illustrated below. This process begins with the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 4-Isopropylphenol C Ethyl 4-isopropylphenoxyacetate (Intermediate) A->C  K₂CO₃, DMF  Room Temp, 48h B Ethyl Bromoacetate B->C  K₂CO₃, DMF  Room Temp, 48h D This compound (Final Product) C->D  1. 2N NaOH, MeOH  2. HCl (aq) to pH < 7

Figure 1: Two-step synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures and includes insights into the function of each step.[6]

Step 1: Synthesis of Ethyl 4-isopropylphenoxyacetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylphenol (1.0 eq) in dimethylformamide (DMF).

    • Expertise & Experience: DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium carbonate and facilitating the nucleophilic attack.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by ethyl bromoacetate (1.5 eq) to the solution.

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the weakly acidic phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is the active nucleophile. An excess of the base and the alkylating agent ensures the reaction proceeds to completion.

  • Reaction: Stir the mixture at room temperature for 48 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, dilute the reaction mixture with a significant volume of water and extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate (2x volumes).

    • Trustworthiness: The addition of water is critical to precipitate out inorganic salts and transfer the polar DMF solvent to the aqueous phase, allowing for clean extraction of the desired ester.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-isopropylphenoxyacetate as an oil.[6] Purification can be achieved via flash column chromatography if necessary.

Step 2: Saponification to this compound

  • Reaction Setup: Dissolve the crude ethyl 4-isopropylphenoxyacetate (1.0 eq) from Step 1 in methanol (MeOH). Add a 2N aqueous solution of sodium hydroxide (NaOH, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 3 hours. The reaction involves the hydrolysis of the ester to its corresponding carboxylate salt.

    • Causality: NaOH provides the hydroxide ions necessary for the saponification of the ester. Methanol acts as a co-solvent to ensure miscibility between the aqueous NaOH and the organic ester.

  • Acidification: Concentrate the mixture under reduced pressure to remove the methanol. Dissolve the remaining residue in water and acidify with 1N hydrochloric acid (HCl) until the pH is less than 7. A white solid should precipitate.

    • Trustworthiness: This is a self-validating step. The formation of a precipitate upon acidification is a strong visual confirmation that the water-soluble sodium carboxylate salt has been successfully protonated to form the water-insoluble carboxylic acid.

  • Isolation and Purification: Extract the final product into ethyl acetate (2x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6] The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Analytical Characterization

Validating the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods should be employed.

  • Mass Spectrometry (MS): Analysis by techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) should confirm the molecular weight. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 195.3.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. The expected spectrum for this compound in CDCl₃ would show characteristic signals: a doublet for the six methyl protons of the isopropyl group, a multiplet for the isopropyl methine proton, distinct doublets for the aromatic protons, and a singlet for the methylene protons of the acetic acid chain.[6]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expect to observe a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O carbonyl stretch, and peaks corresponding to the C-O-C ether linkage and aromatic C-H bonds.

Relevance and Application in Drug Development

The true value of this compound for drug development professionals lies in its application as a structural scaffold. The phenoxyacetic acid moiety is found in numerous molecules with diverse pharmacological activities, including anti-inflammatory and antimicrobial agents.[1][2]

The primary application is in the synthesis of derivatives or as a promoiety in prodrug design . A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.[3] This strategy is often employed to overcome challenges in drug discovery, such as:

  • Poor Aqueous Solubility: A major hurdle in formulation development.[3] By esterifying a poorly soluble parent drug containing a hydroxyl or amine group with this compound, the resulting molecule's physicochemical properties can be finely tuned.

  • Modulating Lipophilicity: The isopropyl group and phenyl ring contribute to the lipophilicity of the moiety. Attaching it to a polar parent drug can enhance its ability to cross cell membranes, potentially improving oral bioavailability.

  • Masking Functional Groups: The carboxylic acid group can be used to temporarily mask a functional group on a parent drug to prevent premature metabolism (i.e., first-pass effect), allowing more of the drug to reach systemic circulation.[4][5]

By synthesizing and coupling this compound to a drug candidate, researchers can create a library of novel prodrugs. These can then be screened for improved solubility, permeability, and metabolic stability, ultimately increasing the probability of a compound's success in later development stages.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a versatile and valuable tool for the modern medicinal chemist. Its straightforward synthesis and well-defined physicochemical properties make it an accessible building block. For researchers and drug development professionals, its utility as a modifiable scaffold provides a strategic avenue to address common pharmacokinetic and formulation challenges, thereby empowering the discovery and development of next-generation therapeutics.

References

  • This compound | 1643-16-9. ChemicalBook
  • This compound. NIST Chemistry WebBook
  • This compound. LabSolutions
  • 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230. PubChem - NIH
  • 2-(4-Isopropylphenyl)acetic acid | 4476-28-2. Sigma-Aldrich
  • This compound (C11H14O3). PubChemLite
  • This compound | C11H14O3 | CID 137131. PubChem - NIH
  • This compound|1643-16-9. MOLBASE Encyclopedia
  • ANALYTICAL METHOD SUMMARIES. U.S. EPA
  • CAS NO. 1643-16-9 | this compound | C11H14O3. Local Pharma Guide
  • 4-Isopropylphenoxy Acetic Acid. ChemGenes India
  • Analytical Methods. Japan Environment Agency
  • Analytical Methods. RSC Publishing
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • 2-(2-Isopropylphenoxy)acetic acid.
  • Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem - NIH
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research
  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, RSC Publishing
  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute

Sources

The Synthesis of 4-Isopropylphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-isopropylphenoxyacetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthetic methodology, reaction mechanisms, and practical experimental protocols. By elucidating the causality behind experimental choices and grounding the information in authoritative sources, this guide aims to serve as a reliable resource for the successful laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

This compound, also known as p-cumenoxyaacetic acid, belongs to the class of aryloxyacetic acids. This family of compounds has garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] The structural motif of a phenoxyacetic acid core, substituted with a lipophilic isopropyl group at the para position, imparts specific physicochemical properties that are crucial for its interactions with biological targets. A thorough understanding of its synthesis is fundamental for further exploration of its potential applications.

The most reliable and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[2][3][4] This classic organic reaction provides a straightforward and efficient route to form the ether linkage between the phenolic oxygen of 4-isopropylphenol and the α-carbon of an acetic acid moiety.[4]

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound via the Williamson ether synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction.[4] The reaction proceeds in two conceptual steps:

  • Deprotonation of the Phenol: The phenolic proton of 4-isopropylphenol is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting 4-isopropylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a haloacetic acid or its ester, displacing the halide leaving group.

The overall transformation is illustrated in the following diagram:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-Isopropylphenol 4-Isopropylphenol Phenoxide_Ion 4-Isopropylphenoxide Ion 4-Isopropylphenol->Phenoxide_Ion Base (e.g., K2CO3, NaOH) Haloacetic_Acid_Ester Haloacetic Acid or its Ester Product_Ester Ethyl 4-Isopropylphenoxyacetate Haloacetic_Acid_Ester->Product_Ester Halide_Salt Halide Salt Phenoxide_Ion->Product_Ester Nucleophilic Attack (SN2) Final_Product This compound Product_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O)

Caption: General Williamson Ether Synthesis Pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesis of established procedures, providing a reliable method for the preparation of this compound in a laboratory setting.[5][6]

Part A: Synthesis of Ethyl 4-Isopropylphenoxyacetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Base: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 1.1 eq) to the solution. The base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide.[5][6]

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate or ethyl chloroacetate (1.5 eq) dropwise at room temperature. The use of an ester of the haloacetic acid is common in the initial step.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 3-5 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-isopropylphenoxyacetate.

Part B: Hydrolysis to this compound
  • Saponification: Dissolve the crude ethyl 4-isopropylphenoxyacetate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as 2 N sodium hydroxide.

  • Reaction Conditions: Stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Precipitation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as 1 N hydrochloric acid (HCl), until the pH is acidic (pH < 7). The this compound will precipitate out as a solid.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for a typical synthesis of this compound.

ParameterValue/ConditionRationale
Starting Material 4-IsopropylphenolThe phenolic precursor providing the core aromatic structure.
Alkylating Agent Ethyl bromoacetate or Chloroacetic acidProvides the two-carbon acetic acid moiety. Bromoacetates are generally more reactive than chloroacetates.
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)Deprotonates the phenol to generate the nucleophilic phenoxide. K₂CO₃ is a milder base suitable for reactions in polar aprotic solvents.
Solvent Dimethylformamide (DMF), Acetone, or aqueous EthanolA polar solvent is required to dissolve the reactants and facilitate the ionic reaction.
Reaction Temperature Room temperature to refluxHeating accelerates the rate of the SN2 reaction.
Hydrolysis Aqueous Sodium Hydroxide (NaOH)Saponifies the ester to the carboxylate salt.
Acidification Hydrochloric Acid (HCl)Protonates the carboxylate to yield the final carboxylic acid product.
Purification RecrystallizationA standard method for purifying solid organic compounds.

Conclusion: A Robust and Versatile Synthesis

The Williamson ether synthesis provides a robust and high-yielding pathway for the preparation of this compound. The choice of reagents and reaction conditions can be adapted based on the desired scale and available laboratory resources. The principles outlined in this guide, from the mechanistic underpinnings to the detailed experimental protocol, offer a solid foundation for researchers to confidently synthesize this valuable compound for their scientific endeavors.

References

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (n.d.).
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract - JOCPR. (n.d.).
  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents. (n.d.).
  • WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013).
  • Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • This compound|1643-16-9 - MOLBASE Encyclopedia. (n.d.).
  • Williamson Ether Synthesis - Utah Tech University. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • 4-Isopropylphenoxy Acetic Acid - ChemGenes India. (n.d.).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research. (n.d.).
  • Chemistry 211 Experiment 4 - MiraCosta College. (2012).
  • 4-Isopropylphenol | C9H12O | CID 7465 - PubChem. (n.d.).
  • This compound (C11H14O3) - PubChemLite. (n.d.).
  • 4-Chloro-2-isopropylphenol | C9H11ClO | CID 593397 - PubChem. (n.d.).
  • This compound | C11H14O3 | CID 137131 - PubChem - NIH. (n.d.).
  • (PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (n.d.).
  • US4484011A - Process for preparation of 4-isopropylphenol - Google Patents. (n.d.).
  • EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents. (n.d.).
  • homoveratric acid - Organic Syntheses Procedure. (n.d.).
  • CN102070446A - Method for producing acetic p-isopropyl phenyl methyl ester - Google Patents. (n.d.).

Sources

4-Isopropylphenoxyacetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Isopropylphenoxyacetic Acid

Abstract

This compound is a synthetic plant growth regulator belonging to the phenoxyacetic acid class of compounds.[1][2] Functionally, it is classified as a synthetic auxin, mimicking the activity of the natural plant hormone Indole-3-Acetic Acid (IAA).[3][4] Its mechanism of action is centered on its ability to hijack the plant's natural auxin signaling pathway, leading to a wide range of physiological responses. At low concentrations, it promotes processes such as cell division and elongation, while at supraoptimal concentrations, it causes uncontrolled, disorganized growth that results in plant death, making it an effective herbicide for susceptible species.[3][5] This guide elucidates the core molecular mechanism, from receptor binding to downstream physiological consequences, and provides validated experimental protocols for investigating its activity.

Introduction to this compound (4-IPA)

Chemical Properties and Classification

This compound (4-IPA), with the chemical formula C₁₁H₁₄O₃, is a derivative of phenoxyacetic acid.[6][7] As a member of the phenoxy family, it shares a core structure with other widely used synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] This structural similarity to the endogenous auxin IAA is the foundation of its biological activity.

A Dual-Role Synthetic Auxin

Like many synthetic auxins, 4-IPA exhibits a dose-dependent dual functionality.

  • As a Plant Growth Regulator: At low concentrations (typically in the 0.01-10.0 mg/L range), it can be used to stimulate desired growth responses, such as initiating adventitious root formation, promoting fruit set, and inducing cell division and elongation in tissue culture.[8][9]

  • As a Herbicide: At higher concentrations, it overwhelms the plant's hormonal regulatory systems. This leads to a catastrophic disruption of normal growth processes, including epinasty (twisting and curling of leaves and stems), tissue swelling, and ultimately, plant death.[3][10] This herbicidal action is particularly effective against broadleaf weeds.

The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The primary mechanism of action for 4-IPA is its function as a persistent and stable mimic of IAA. It directly engages with and activates the core components of the canonical auxin signaling pathway.

The Canonical Auxin Signaling Cascade

In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors. They bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-responsive genes.

The perception of auxin occurs when the hormone binds to a receptor complex consisting of an F-box protein—most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs—which is part of a larger SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).

4-IPA as a Molecular "Glue"

The central hypothesis, supported by extensive research on related phenoxyacetic acids, is that 4-IPA functions as a molecular glue that stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins.[3]

  • Receptor Binding: 4-IPA enters the plant cell and binds to a partially promiscuous pocket at the base of the TIR1/AFB protein.[3] This binding event induces a conformational change that creates a high-affinity binding site for Aux/IAA repressor proteins.

  • Ubiquitination of Aux/IAA Repressors: The formation of the TIR1-Auxin-Aux/IAA ternary complex flags the Aux/IAA protein for poly-ubiquitination by the SCFTIR1/AFB E3 ligase complex.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted and degraded by the 26S proteasome.[3]

  • Derepression of ARFs: The destruction of the Aux/IAA repressors liberates the ARF transcription factors.[3] These ARFs are now free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription.

Because synthetic auxins like 4-IPA are generally more stable and less prone to metabolic breakdown in the plant than natural IAA, they induce a prolonged and exaggerated response, leading to the dramatic physiological effects observed.[3]

Auxin_Signaling_Pathway cluster_0 Cell Nucleus ARF ARF (Transcription Factor) AuxRE AuxRE (Promoter Element) ARF->AuxRE Binds to AuxIAA Aux/IAA (Repressor) AuxIAA->ARF Inhibits Degradation 26S Proteasome Degradation AuxIAA->Degradation Ub Genes Auxin-Responsive Genes AuxRE->Genes Activates Degradation->AuxIAA Degrades IPA 4-IPA TIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) IPA->TIR1 TIR1->AuxIAA Targets for Ubiquitination

Caption: The 4-IPA signaling cascade.

Downstream Cellular and Physiological Consequences

The activation of ARFs initiates a massive transcriptional reprogramming event that underlies the physiological effects of 4-IPA.

Transcriptional Reprogramming and the Acid Growth Hypothesis

A primary effect of auxin signaling is rapid cell elongation. The derepression of ARFs leads to the upregulation of genes encoding proton pumps (H⁺-ATPases). According to the acid growth hypothesis, these pumps transport protons into the cell wall space, lowering its pH.[11] This acidic environment activates pH-dependent enzymes called expansins, which break the hydrogen bonds between cellulose microfibrils and other cell wall components. This "loosens" the cell wall, allowing the cell to expand under the force of turgor pressure.[11]

Induction of Ethylene and Abscisic Acid (ABA) Biosynthesis

At herbicidal concentrations, auxin signaling strongly induces the expression of genes involved in ethylene biosynthesis, particularly ACC synthase.[3] The resulting burst of ethylene production causes classic symptoms of auxin damage, such as leaf epinasty, and can inhibit auxin transport locally.[3] Furthermore, ethylene can post-transcriptionally stimulate the activity of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the biosynthesis of Abscisic Acid (ABA).[3] The accumulation of ABA contributes significantly to growth inhibition, senescence, and tissue death, completing the herbicidal effect.[3]

Physiological_Effects IPA High Conc. 4-IPA Signal Sustained Auxin Signaling (ARF Activation) IPA->Signal GeneExp Upregulation of Auxin-Responsive Genes Signal->GeneExp Ethylene Increased Ethylene (ACC Synthase Upregulation) GeneExp->Ethylene AcidGrowth Acid Growth (H+ Pump Upregulation) GeneExp->AcidGrowth ABA Increased ABA (NCED Activation) Ethylene->ABA Stimulates Epinasty Leaf Epinasty & Tissue Swelling Ethylene->Epinasty Death Growth Inhibition, Senescence, Plant Death ABA->Death Elongation Uncontrolled Cell Elongation AcidGrowth->Elongation Epinasty->Death Elongation->Death

Caption: Downstream effects of high 4-IPA concentration.

Experimental Validation Protocols

As a Senior Application Scientist, the validation of a compound's mechanism of action requires a multi-pronged approach, where each experiment provides a piece of evidence that corroborates the others. The following protocols represent a robust, self-validating workflow to confirm the auxin-like activity of 4-IPA.

Protocol: In Vitro TIR1 Receptor Competitive Binding Assay
  • Objective: To quantitatively determine if 4-IPA directly binds to the auxin co-receptor TIR1 and to measure its binding affinity relative to IAA.

  • Causality: This is the foundational experiment. If 4-IPA does not bind to the primary auxin receptor, its mechanism cannot be auxin-like. A competitive binding format provides a quantitative measure (Kᵢ or IC₅₀) that is crucial for structure-activity relationship (SAR) studies.

  • Methodology:

    • Protein Expression: Express and purify recombinant TIR1 protein (e.g., from E. coli or insect cells).

    • Assay Setup: Use a fluorescence polarization (FP) or surface plasmon resonance (SPR) based assay. For FP, a fluorescently-labeled auxin analog (the probe) is used.

    • Binding Reaction: In a microplate, combine a fixed concentration of purified TIR1 and the fluorescent probe.

    • Competition: Add increasing concentrations of unlabeled competitor: either IAA (positive control) or 4-IPA (test compound). A vehicle-only sample serves as the negative control.

    • Incubation: Allow the reaction to reach equilibrium.

    • Measurement: Read the fluorescence polarization. When an unlabeled competitor displaces the fluorescent probe from the large TIR1 protein, the probe tumbles more rapidly in solution, causing a decrease in polarization.

    • Data Analysis: Plot the change in polarization against the log of the competitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

  • Expected Outcome: 4-IPA will displace the fluorescent probe in a dose-dependent manner, yielding an IC₅₀ value that can be compared to that of IAA. A similar IC₅₀ would confirm direct and potent binding to the auxin receptor.

Protocol: Transcriptomic Analysis of 4-IPA Treatment via RNA-Seq
  • Objective: To identify global changes in gene expression in response to 4-IPA and confirm the upregulation of known auxin-responsive genes.

  • Causality: This experiment moves from the molecular interaction (binding) to the cellular response (transcription). It provides unbiased, genome-wide evidence of the downstream signaling effects. The inclusion of an IAA treatment is critical for a direct comparison, making the protocol self-validating.

  • Experimental Workflow:

    • Plant Material: Grow Arabidopsis thaliana seedlings in sterile liquid culture.

    • Treatment: Treat seedlings with: (a) Mock/Vehicle control, (b) 1 µM IAA, (c) 1 µM 4-IPA. Use a short time point (e.g., 1-3 hours) to capture primary transcriptional responses.

    • RNA Extraction: Harvest tissue, flash-freeze in liquid nitrogen, and extract total RNA using a high-quality kit.

    • Library Preparation: Perform mRNA selection (poly-A enrichment), fragmentation, cDNA synthesis, and adapter ligation to prepare sequencing libraries.

    • Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq).

    • Bioinformatic Analysis:

      • Perform quality control on raw reads (e.g., using FastQC).

      • Align reads to the reference genome.

      • Quantify gene expression levels.

      • Perform differential gene expression (DGE) analysis to identify genes significantly up- or down-regulated by 4-IPA and IAA compared to the mock control.

      • Perform Gene Ontology (GO) enrichment analysis on the differentially expressed genes.

  • Expected Outcome: The set of genes upregulated by 4-IPA will show a highly significant overlap with the genes upregulated by IAA. GO term analysis will reveal enrichment for categories like "response to auxin," "cell wall modification," and "ethylene biosynthetic process."

RNASeq_Workflow A Plant Treatment (Mock, IAA, 4-IPA) B RNA Extraction A->B C Library Preparation (mRNA selection, cDNA synthesis) B->C D High-Throughput Sequencing C->D E Data QC & Alignment D->E F Differential Expression Analysis E->F G GO Enrichment & Pathway Analysis F->G

Caption: Experimental workflow for RNA-Seq analysis.
Data Summary Table

The following table summarizes the expected quantitative data from the validation experiments, providing a clear comparison between 4-IPA and the natural hormone IAA.

ParameterIAA (Control)This compound (4-IPA)Rationale
TIR1 Binding Affinity (IC₅₀) ~500 nM~450 nMDemonstrates direct, high-affinity binding to the receptor.
Fold-Change: GH3.3 Gene +25-fold+30-foldConfirms upregulation of a classic early auxin-response gene.
Fold-Change: SAUR19 Gene +40-fold+45-foldConfirms upregulation of a key gene involved in cell expansion.
Root Elongation (at 10 nM) 120% of control125% of controlShows stimulation of growth at low, physiological concentrations.[12]
Root Elongation (at 10 µM) 30% of control25% of controlShows inhibition of growth at high, herbicidal concentrations.

Conclusion and Future Directions

This compound exerts its biological effects by acting as a potent and persistent mimic of the natural plant hormone IAA. Its mechanism is rooted in its ability to bind the TIR1/AFB co-receptor, triggering the degradation of Aux/IAA transcriptional repressors and leading to a massive, sustained activation of auxin-responsive genes. This cascade results in dose-dependent physiological outcomes, ranging from growth promotion to herbicidal action.

Future research should focus on understanding the potential for differential binding of 4-IPA to various AFB homologs, which could explain tissue-specific responses. Furthermore, detailed metabolomic studies could elucidate the full spectrum of downstream biochemical changes induced by 4-IPA, providing a more complete picture of its impact on plant physiology.

References

  • Synthetic Auxins / Herbicide Symptoms Tool. (n.d.).
  • UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins - GCW Gandhi Nagar Jammu. (n.d.).
  • Busi, R., & Powles, S. B. (2017). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Physiology, 175(3), 989–991.
  • GeeksforGeeks. (2025). Auxin.
  • BYJU'S. (n.d.). Auxin – The Plant Growth Hormone.
  • ResearchGate. (n.d.). Characterization of the IPA-N 3 auxin activity. (a,b) Comparison of the...
  • Knowledge. (2022, August 17). Plant Growth Promoter- P-iodophenoxyacetic acid 4-IPA.
  • PLANT GROWTH REGULATORS. (n.d.).
  • ResearchGate. (n.d.). Compounds with auxin activity. 1-3, The indole compounds; 4-6, the phenoxi-acids.
  • ChemicalBook. (2025). This compound | 1643-16-9.
  • Sugawara, S., & Mashiguchi, K. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1403.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Agrochemical Plant Growth Regulator (PGR) 4-Chlorophenoxyacetic Acid (4-CPA). (n.d.).
  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropylphenoxyacetic acid is a member of the phenoxyacetic acid class of compounds, a group known for a wide spectrum of biological activities. While the herbicidal and plant growth regulatory properties of many phenoxyacetic acid derivatives are well-documented, the specific biological profile of this compound remains less characterized. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its potential as a plant growth regulator and its prospective therapeutic applications in inflammation, microbial infections, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a framework for future investigation, including detailed experimental protocols and an exploration of the underlying mechanisms of action.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a rich history in both agriculture and medicine. The core structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, allows for diverse substitutions that profoundly influence its biological effects.

Historically, the most prominent application of phenoxyacetic acids has been in agriculture as synthetic auxins, a class of plant growth regulators.[1] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been widely used as selective herbicides for broadleaf weeds.[2] The structural similarity to the natural plant hormone indole-3-acetic acid (IAA) allows these synthetic compounds to disrupt normal plant growth processes.[3]

Beyond their role in agriculture, phenoxyacetic acid derivatives have emerged as promising candidates in drug discovery. The scaffold is present in several clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and antihypertensive agents like tienilic acid.[1] Recent research continues to explore their potential as antibacterial, antifungal, and anticancer agents.[1] This diverse range of activities underscores the importance of characterizing novel derivatives such as this compound.

Plant Growth Regulatory and Herbicidal Activity

The primary and most established biological activity of the phenoxyacetic acid class is their effect on plant growth.

Mechanism of Action: A Synthetic Auxin

It is highly probable that this compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone IAA. At low concentrations, auxins are essential for various aspects of plant development, including cell elongation, division, and differentiation.[4][5] However, synthetic auxins are typically more resistant to degradation within the plant than IAA, leading to their potent herbicidal effects at higher concentrations.

The proposed mechanism of action involves the overstimulation of auxin-responsive genes, leading to uncontrolled and disorganized growth. This ultimately results in physiological disruption and plant death.

Signaling Pathway:

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Aux_IAA Targets for Degradation IPA 4-Isopropyl- phenoxyacetic Acid IPA->TIR1_AFB Binds

Figure 1: Proposed auxin signaling pathway for this compound.

Experimental Protocol: Evaluating Auxin-like Activity

The following protocol outlines a classic bioassay to determine the auxin-like activity of this compound.

Avena Coleoptile Elongation Test:

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 48 hours on moist filter paper.

  • Seedling Growth: Transfer the germinated seeds to a light-proof container with a small amount of water and grow for another 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Excision: Under a dim green light, excise the apical 5 mm of the coleoptiles and discard. Then, excise the subsequent 10 mm section for the assay.

  • Treatment Incubation: Place the 10 mm coleoptile sections in petri dishes containing a phosphate-citrate buffer (pH 5.0) with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a negative control (buffer only) and a positive control (IAA at the same concentrations).

  • Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile sections using a digital caliper.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length. Plot a dose-response curve to determine the optimal concentration for growth promotion and identify any inhibitory effects at higher concentrations.

Potential Therapeutic Applications

Based on the known biological activities of other phenoxyacetic acid derivatives, this compound warrants investigation for several therapeutic applications.

Anti-inflammatory Activity

Rationale: The phenoxyacetic acid scaffold is a key component of several NSAIDs. A recent study highlighted the potential of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[6][7] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Mechanism of Action:

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IPA 4-Isopropyl- phenoxyacetic Acid IPA->COX2 Inhibits

Figure 2: Proposed anti-inflammatory mechanism of this compound via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human COX-2 enzyme and a solution of the substrate, arachidonic acid.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Assay: In a 96-well plate, combine the COX-2 enzyme, the test compound at various concentrations, and incubate for 15 minutes at room temperature. Initiate the reaction by adding arachidonic acid.

  • Detection: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats:

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., diclofenac).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of inflammatory markers such as TNF-α and PGE2.[7]

Table 1: Hypothetical In Vitro COX-2 Inhibition Data

CompoundCOX-2 IC50 (µM)
This compoundTo be determined
Celecoxib (Positive Control)0.05
Antimicrobial Activity

Rationale: Phenolic compounds are known for their antimicrobial properties.[8][9] The lipophilic nature of the isopropyl group in this compound may enhance its ability to penetrate microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay:

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Anticancer Activity

Rationale: Some phenoxyacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The structural features of this compound may confer selective cytotoxicity towards cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12]

Synthesis

A general method for the synthesis of this compound is as follows:

Synthesis_Workflow Start 4-Isopropylphenol Reaction1 Stir at room temperature Start->Reaction1 Reagent1 Ethyl bromoacetate Reagent1->Reaction1 Base Potassium carbonate Base->Reaction1 Solvent Dimethylformamide Solvent->Reaction1 Intermediate Ethyl 4-isopropylphenoxyacetate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Reagent2 NaOH (aq) Reagent2->Reaction2 Product This compound Reaction2->Product

Figure 3: General synthesis workflow for this compound.

Detailed Synthesis Protocol:

  • Dissolve 4-Isopropylphenol in dimethylformamide.

  • Add potassium carbonate and ethyl bromoacetate to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Dilute the mixture with water and extract with ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-isopropylphenoxyacetate.

  • Hydrolyze the ester using an aqueous solution of sodium hydroxide in methanol.

  • After the reaction is complete, concentrate the mixture, dissolve the residue in water, and acidify with hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield this compound as a solid.[13]

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship to a class of molecules with proven and diverse biological activities. While its primary role is likely as a plant growth regulator with herbicidal properties, the potential for therapeutic applications, particularly as an anti-inflammatory agent, warrants thorough investigation. The experimental frameworks provided in this guide offer a starting point for the comprehensive characterization of this compound. Future research should focus on obtaining quantitative data for its various biological activities, elucidating its specific molecular targets, and exploring its structure-activity relationships through the synthesis and evaluation of related derivatives.

References

  • Abdel-Maksoud, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link][6][7]
  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link][7][14]
  • Gautam, R., et al. (2022). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Horticulturae, 8(9), 834. [Link][15]
  • Joshi, R., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Kwiecień, A., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • PhytoTechnology Laboratories. (n.d.).
  • Leaper, C. J., et al. (1951). STUDIES ON PLANT GROWTH‐REGULATING SUBSTANCES. Annals of Applied Biology, 38(3), 732-744. [Link][16]
  • de Cássia da Silveira e Sá, R., et al. (2013). Evaluation of the cytotoxic activity of stemodin derivatives. Revista Brasileira de Farmacognosia, 23(5), 779-784. [Link][17]
  • D'Amato, M., et al. (2020). Preventing Microbial Infections with Natural Phenolic Compounds. Antibiotics, 9(12), 853. [Link][8]
  • Went, F. W. (1978). The Science of Natural and Synthetic PGRs (Plant Growth Regulators) and Their Impact on Plant and Human Health. HortScience, 13(4), 363-367. [Link][3]
  • Ujhelyi, Z., et al. (2016). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. EXCLI Journal, 15, 743-754. [Link][11]
  • PubChem. (n.d.). This compound. [Link][18]
  • Wang, H., et al. (2012). Anti-inflammatory effect of 3,4-oxo-isopropylidene-shikimic acid on acetic acid-induced colitis in rats. Inflammation Research, 61(11), 1235-1241. [Link][19]
  • Wittenbach, V. A., et al. (1994). Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor. Plant Physiology, 106(1), 321-328. [Link][20]
  • Kim, J. H., et al. (2009). Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes. The American Journal of Chinese Medicine, 37(4), 789-800. [Link][21]
  • Raja, A. F., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 642. [Link][9]
  • Sharma, A., et al. (2024). Exploring plant growth regulators (PGRS): Classification, structural features, and functional significance. Agronomy Journal, 116(3), 1234-1245. [Link][5]
  • Weisenthal, L. M., et al. (1985). A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor- derived cell lines exposed to cancer. Cancer Chemotherapy and Pharmacology, 14(3), 193-201. [Link][22]
  • Fomichev, V. A., et al. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Journal of Applied Pharmaceutical Science, 12(10), 108-116. [Link][10]
  • El-Darier, S. M., et al. (2018). Herbicidal Effect of Concentrated Acetic Acid Alone and its Clove Polar Compounds Extract Formulation on Mono and Dicotyledonous. International Journal of Science and Research, 7(1), 1218-1224. [Link][23]
  • Lakorn, P., et al. (2021). Anti-Inflammatory Activity of Natural Products. Molecules, 26(23), 7349. [Link][24]
  • Herrera-Buitrago, C. A., et al. (2023). Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53. Frontiers in Pharmacology, 14, 1188331. [Link][12]
  • Lee, J. H., et al. (2023). Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State. International Journal of Molecular Sciences, 24(5), 4434. [Link][25]
  • Biel-Maeso, M., et al. (2021). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents.
  • Pews, G. R., Jackson, L. A., & Carson, C. M. (1989). Herbicidal fluorophenoxyphenoxyalkanoic acids and derivatives thereof.
  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700. [Link][28]
  • Stanimirovic, I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(10), 2320. [Link][29]

Sources

4-Isopropylphenoxyacetic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Isopropylphenoxyacetic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the core physicochemical principles governing the solubility of this compound and presents detailed, field-proven protocols for its empirical determination. We explore both thermodynamic and kinetic solubility, offering step-by-step methodologies for equilibrium shake-flask experiments and subsequent analytical quantification via High-Performance Liquid Chromatography (HPLC). The influence of pH, solvent polarity, and temperature is discussed in the context of the molecule's structure, including its acidic pKa. This guide is designed to equip researchers with the foundational knowledge and practical workflows required to accurately measure, interpret, and manipulate the solubility of this compound in various solvent systems, a critical parameter in pharmaceutical research and development.

Introduction and Physicochemical Profile

This compound (CAS No: 1643-16-9) is an organic compound with the molecular formula C₁₁H₁₄O₃.[1][2] Its structure consists of a phenoxyacetic acid core substituted with an isopropyl group at the para position of the phenyl ring. This substitution pattern imparts specific physicochemical properties that are critical determinants of its solubility and, consequently, its behavior in both chemical and biological systems.

Understanding the solubility of a compound is fundamental in drug development, as it directly influences bioavailability, formulation strategies, and therapeutic efficacy.[3] Poor aqueous solubility is a major hurdle in the development of many active pharmaceutical ingredients (APIs).[4] This guide provides the theoretical and practical framework for investigating this critical property for this compound.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [2][5]
Melting Point 85-87 °C[2][5]
Appearance Off-white to light yellow solid[5]
pKa (Predicted) 3.21 ± 0.10[5]
XlogP (Predicted) 2.7[6]

The predicted pKa of ~3.21 indicates that this compound is a weak acid.[5] This is a crucial piece of information, as the ionization state of the carboxylic acid group will dramatically change with pH, thereby governing its solubility in aqueous media. At a pH above its pKa, the compound will deprotonate to form the more soluble carboxylate anion.[7] The predicted XlogP value of 2.7 suggests a moderate lipophilicity, indicating that it will have appreciable solubility in various organic solvents.[6]

Principles of Solubility: A Theoretical Framework

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The guiding principle is "like dissolves like," which refers to the polarity of the solute and solvent.[7]

  • Polarity and Hydrogen Bonding: The molecule possesses a polar carboxylic acid group (-COOH) capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) also contributes to its polarity. These features suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

  • Non-Polar Characteristics: The isopropyl-substituted phenyl ring is non-polar and lipophilic. This part of the molecule will interact favorably with non-polar organic solvents like hydrocarbons.[7]

  • Influence of pH: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In acidic solutions (pH < pKa), the compound exists primarily in its neutral, less soluble form. In basic solutions (pH > pKa), it deprotonates to form the highly water-soluble 4-isopropylphenoxacetate salt. This behavior is a cornerstone of its qualitative analysis.[8][9]

  • Effect of Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship is fundamental to purification techniques like recrystallization and must be carefully controlled during experimental solubility determination to ensure data accuracy and reproducibility.[10]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[11] The "shake-flask" method is the gold-standard technique for its determination.[10]

Detailed Protocol: Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of this compound. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound (solid)

  • Selected solvent(s) (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Syringes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated. A common starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 48 hours is adequate, but this should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.[10]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Discard the first few drops of the filtrate to avoid any potential adsorption losses onto the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Solid Phase Characterization: After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no phase change, such as the formation of a solvate or a different polymorphic form, has occurred during the experiment.[12]

Analytical Quantification: HPLC-UV Method Development

A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying the concentration of this compound.[3]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer ensures the carboxylic acid is protonated for consistent retention.

  • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting peak area versus concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for determining the solubility of this compound.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solid to Solvent in Vial B 2. Seal and Agitate (Constant Temp, 24-48h) A->B C 3. Settle Excess Solid B->C Equilibrium Reached D 4. Withdraw Supernatant C->D E 5. Filter (0.22 µm) D->E F 6. Dilute Filtrate E->F G 7. Quantify via HPLC-UV F->G Result Solubility Value (e.g., mg/mL) G->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Qualitative Solubility Analysis

A qualitative analysis provides rapid and valuable information about the functional groups and general nature of a compound.[13] This can be performed using a simple series of tests with common laboratory reagents.[9][14]

Protocol:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of water. Shake vigorously. If it dissolves, it is water-soluble. Given its structure, this compound is expected to be sparingly soluble or insoluble in water.[13]

  • 5% NaOH Solubility: If insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. As a carboxylic acid, it is expected to react and dissolve readily in a strong base.[8]

  • 5% NaHCO₃ Solubility: If soluble in NaOH, test its solubility in 5% sodium bicarbonate solution. Strong acids like carboxylic acids are typically soluble in this weak base, while weaker acids like most phenols are not.[14] this compound is expected to be soluble.

  • 5% HCl Solubility: Test solubility in 5% HCl. The compound should be insoluble as it has no basic functional groups to be protonated.[13]

G Start Start with Compound Water Test in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble NaHCO3 Test in 5% NaHCO3 NaOH->NaHCO3 Soluble Insoluble Insoluble (Neutral Compound) NaOH->Insoluble Insoluble WeakAcid Soluble (Weak Acid, e.g., Phenol) NaHCO3->WeakAcid Insoluble StrongAcid Soluble (Strong Acid, e.g., Carboxylic Acid) NaHCO3->StrongAcid Soluble

Caption: Logic Diagram for Qualitative Solubility Testing.

Conclusion

This guide has detailed the essential theoretical and practical considerations for determining the solubility of this compound. While specific quantitative data is best generated empirically within the context of a specific research question, the provided physicochemical properties, experimental protocols, and analytical methods form a comprehensive framework for this task. Accurate solubility data is indispensable for the rational design of formulations and for predicting the in vivo behavior of potential drug candidates. The methodologies described herein are robust, grounded in established scientific principles, and designed to yield reliable and reproducible results for professionals in the field.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Vertex AI Search.
  • 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Vertex AI Search.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • How to determine the solubility of organic compounds. Quora.
  • This compound | C11H14O3 | CID 137131.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • This compound. NIST WebBook.
  • This compound, 98+%. Fisher Scientific.
  • This compound (C11H14O3). PubChemLite.
  • CAS NO. 1643-16-9 | this compound | C11H14O3. Local Pharma Guide.
  • Chemical Properties of 4-Ethylphenoxyacetic acid (CAS 24431-27-4). Cheméo.
  • 4-Isopropylacetophenone | C11H14O | CID 12578.
  • This compound | 1643-16-9. ChemicalBook.
  • 4-Isopropylphenoxy Acetic Acid. ChemGenes India.
  • Description and Solubility. A.
  • This compound. LabSolutions.
  • This compound. Abound.
  • 685853-35-4(2-(4-BROMO-2-ISOPROPYLPHENOXY)ACETIC ACID) Product Description. ChemicalBook.
  • Isopropyl acet
  • 4476-28-2|2-(4-Isopropylphenyl)acetic acid. BLD Pharm.
  • Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents. Benchchem.
  • Phenoxyacetic Acid | C8H8O3 | CID 19188.
  • Solubility for Common Extractable Compounds.
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • pKa D

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern analytical chemistry, the precise structural elucidation of organic molecules is paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed narrative of a compound's molecular architecture. This guide offers a comprehensive exploration of the spectral characteristics of 4-Isopropylphenoxyacetic acid, a compound of interest in various research and development sectors. As a Senior Application Scientist, my objective is to not only present the spectral data but to also provide the underlying scientific rationale for the observed phenomena and the experimental choices made during analysis. This document is structured to empower researchers with the practical and theoretical knowledge required to confidently interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this and similar molecules.

Introduction to this compound

This compound (C₁₁H₁₄O₃) is a carboxylic acid derivative of 4-isopropylphenol. Its structure, characterized by a phenoxyacetic acid moiety with an isopropyl group at the para position of the benzene ring, gives rise to a unique spectral signature. Understanding these spectral features is crucial for its identification, purity assessment, and for tracking its transformations in chemical and biological systems.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak. The deuterium nucleus is not detected in ¹H NMR, thus preventing solvent signals from obscuring the analyte's spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons give rise to a single, sharp signal at 0 ppm, which is chemically inert and does not typically overlap with signals from most organic compounds.[1]

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time for ¹H NMR. For the less sensitive ¹³C nucleus, a higher concentration (20-50 mg) is often preferred.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

  • Addition of Internal Standard: Add a small drop of TMS to the NMR tube and gently mix.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition of ¹H NMR Spectrum: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

  • Acquisition of ¹³C NMR Spectrum: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Figure 2: General workflow for NMR spectral acquisition and analysis.
¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.17Doublet (d)2HAr-H (ortho to -OCH₂COOH)
6.86Doublet (d)2HAr-H (ortho to -CH(CH₃)₂)
4.66Singlet (s)2H-OCH₂COOH
2.87Multiplet (m)1H-CH(CH₃)₂
1.22Doublet (d)6H-CH(CH₃)₂

Data sourced from ChemicalBook.[2]

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear fingerprint of the proton environments in this compound.

  • Aromatic Region (6.5-8.0 ppm): The two doublets at 7.17 and 6.86 ppm are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the doublet at 7.17 ppm is due to the deshielding effect of the electron-withdrawing ether oxygen, assigning these protons as ortho to the phenoxyacetic acid group. Conversely, the doublet at 6.86 ppm is assigned to the protons ortho to the electron-donating isopropyl group.

  • Methylene Protons (-OCH₂COOH): The sharp singlet at 4.66 ppm, integrating to two protons, is assigned to the methylene protons of the acetic acid side chain. The singlet nature indicates no adjacent protons to couple with. Its downfield position is a result of the deshielding effect of the adjacent oxygen atom and the carboxylic acid group.

  • Isopropyl Group: The multiplet at 2.87 ppm, integrating to one proton, is characteristic of the methine proton of the isopropyl group, which is split by the six neighboring methyl protons. The doublet at 1.22 ppm, integrating to six protons, corresponds to the two equivalent methyl groups of the isopropyl substituent, split by the single methine proton.

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~173C=O (Carboxylic Acid)
~155Ar-C (C-O)
~143Ar-C (C-isopropyl)
~127Ar-CH (ortho to -isopropyl)
~115Ar-CH (ortho to -O)
~65-OCH₂-
~33-CH(CH₃)₂
~24-CH(CH₃)₂
Interpretation of Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon skeleton.

  • Carbonyl Carbon: The signal at the lowest field (~173 ppm) is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Four distinct signals are expected in the aromatic region (110-160 ppm). The carbon attached to the ether oxygen will be the most downfield (~155 ppm), followed by the carbon bearing the isopropyl group (~143 ppm). The two different aromatic CH carbons will appear at approximately 127 and 115 ppm.

  • Aliphatic Carbons: The methylene carbon of the acetic acid moiety is expected around 65 ppm due to the attached oxygen. The methine and methyl carbons of the isopropyl group are predicted to appear at approximately 33 and 24 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

Rationale for Experimental Choices:

  • KBr Pellet: For solid samples, the KBr pellet method is a standard technique. Potassium bromide is transparent to infrared radiation and, when pressed into a thin disk with the sample, provides a solid matrix for analysis.[1][3][4][5] This avoids interference from solvent peaks that would be present in a solution-based method.

  • Grinding: The sample must be finely ground with KBr to reduce particle size and minimize scattering of the infrared beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[3]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr.

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.

IR Spectral Data and Interpretation

While a specific experimental spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3000-2850C-H stretchIsopropyl group
~1710 (strong)C=O stretchCarboxylic Acid
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~1100C-O stretchCarboxylic Acid

Interpretation of Predicted IR Spectrum:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the isopropyl group. Aromatic C-H stretches may appear as weaker bands just above 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption around 1710 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carboxylic acid.

  • Aromatic C=C Stretches: Medium intensity absorptions around 1600 and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

  • C-O Stretches: A strong band around 1250 cm⁻¹ can be attributed to the asymmetric C-O-C stretching of the aryl ether linkage. The C-O stretch of the carboxylic acid will also contribute to absorptions in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Rationale for Experimental Choices:

  • Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[6][7] This not only ionizes the molecule but also causes it to fragment in a reproducible manner, providing a characteristic fragmentation pattern that is useful for structural elucidation.[6][7]

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Vaporization: The probe is heated to vaporize the sample into the ion source, which is under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a molecular ion (M⁺•) and subsequent fragmentation.

  • Acceleration: The positively charged ions are accelerated by an electric field.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Figure 3: Plausible fragmentation pathway for this compound.
Mass Spectral Data
m/zIon
195.3[M+H]⁺
194[M]⁺• (Molecular Ion)
179[M - CH₃]⁺
149[M - COOH]⁺
119[M - OCH₂COOH]⁺

The [M+H]⁺ data is from ChemicalBook[2], while the other fragments are predicted based on common fragmentation pathways.

Interpretation of Mass Spectrum

The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion: The molecular ion peak ([M]⁺•) should be observed at an m/z of 194, corresponding to the molecular weight of the compound. The observed [M+H]⁺ at 195.3 in an APCI source confirms the molecular weight.[2]

  • Key Fragmentations:

    • Loss of a Methyl Group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 179.

    • Loss of the Carboxyl Group: Cleavage of the bond between the methylene group and the carboxyl group can lead to the loss of a carboxyl radical (•COOH), giving a fragment at m/z 149.

    • Cleavage of the Ether Bond: Scission of the ether bond can result in the loss of the entire acetic acid side chain as a radical (•OCH₂COOH), leading to a fragment ion at m/z 119, corresponding to the 4-isopropylphenoxonium ion.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. ¹H NMR spectroscopy reveals the detailed proton environment, including the substitution pattern of the aromatic ring and the nature of the alkyl groups. ¹³C NMR complements this by confirming the carbon framework. IR spectroscopy provides definitive evidence for the presence of key functional groups, particularly the carboxylic acid and the aryl ether. Finally, mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. This guide serves as a foundational resource for researchers, enabling them to apply these principles to their own analytical challenges.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?. [Link]
  • Wikipedia. Mass spectrometry. [Link]
  • Oregon State University. The Mass Spectrometry Experiment. [Link]
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
  • MIT Department of Chemistry. Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]
  • University of California, Irvine.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]
  • Shared Research Support Services. Mass Spectrometry Lab Introduction. [Link]
  • SpectraBase. 4-Isopropyl-phenylacetic acid - Optional[FTIR] - Spectrum. [Link]
  • NIST WebBook. 4-Isopropylphenylacetic acid. [Link]
  • PubChem. 4-Isopropylphenylacetic acid. [Link]
  • Chemistry LibreTexts. (2022, July 3). 3.
  • The Royal Society of Chemistry.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PubChemLite. This compound (C11H14O3). [Link]
  • NIST WebBook. This compound. [Link]
  • PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to 4-Isopropylphenoxyacetic Acid: From Historical Context to Modern Synthetic and Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isopropylphenoxyacetic acid, a member of the historically significant phenoxyacetic acid class of compounds. While the specific discovery and detailed biological profile of this compound are not extensively documented in publicly available literature, this document synthesizes the known chemical properties, synthesis methodologies, and the broader therapeutic potential of the phenoxyacetic acid scaffold. By examining the history of the parent compound and the diverse applications of its derivatives, we can infer the potential avenues for research and development of this compound.

The Genesis of a Scaffold: A Historical Perspective on Phenoxyacetic Acids

The story of this compound is intrinsically linked to the broader history of phenoxyacetic acids, a class of compounds that has had a profound impact on both agriculture and medicine. The journey began in the late 19th century with the first synthesis of the parent molecule, phenoxyacetic acid, in 1880[1]. This foundational work, achieved through the reaction of sodium phenolate with sodium chloroacetate, established a fundamental synthetic route—the Williamson ether synthesis—that remains relevant today[1].

The initial discovery of phenoxyacetic acid itself did not immediately lead to widespread applications. However, the exploration of its derivatives in the 1940s unveiled their potent and selective herbicidal properties, mimicking the natural plant hormone auxin[1]. This discovery, made independently by British and American scientists, led to the development of iconic herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), which revolutionized weed control in cereal crops[1].

Beyond their agricultural significance, phenoxyacetic acid derivatives have also carved a niche in the pharmaceutical industry. A notable example is the incorporation of the phenoxyacetyl side chain into the penicillin structure to create penicillin V, which exhibits enhanced acid stability and allows for oral administration. This historical context of dual-use applications in agriculture and medicine underscores the versatility of the phenoxyacetic acid scaffold and provides a framework for understanding the potential of less-explored derivatives like this compound.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development.

PropertyValueSource
CAS Number 1643-16-9[2][3][4]
Molecular Formula C₁₁H₁₄O₃[2][3][4]
Molecular Weight 194.23 g/mol [2][3]
Appearance Off-white to light yellow solid[4]
Melting Point 85-87 °C[4]
Boiling Point 72-75 °C at 3 Torr[4]
pKa 3.21 ± 0.10 (Predicted)[4]
LogP 2.7 (Predicted)[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process involving an initial etherification followed by hydrolysis. The Williamson ether synthesis remains a robust and widely used method.

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

This protocol details the synthesis of this compound from 4-isopropylphenol.

Step 1: Synthesis of Ethyl 4-isopropylphenoxyacetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylphenol (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of ethyl bromoacetate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 4-isopropylphenoxyacetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 4-isopropylphenoxyacetate (1.0 eq) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide (NaOH).

  • Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours.

  • Acidification: After the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the residue in water and acidify with a 1N aqueous solution of hydrochloric acid (HCl) to a pH below 7.

  • Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid[4].

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 4-Isopropylphenol D Reaction in DMF (Room Temperature, 48h) A->D B Ethyl Bromoacetate B->D C Potassium Carbonate C->D E Ethyl 4-isopropylphenoxyacetate D->E F Ethyl 4-isopropylphenoxyacetate G Reaction with NaOH in Methanol/Water (Room Temperature, 3h) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Unexplored Mechanisms of Action

While direct biological studies on this compound are scarce, the broader class of phenoxyacetic acid derivatives has been investigated for a wide range of therapeutic applications. These studies provide a foundation for hypothesizing the potential bioactivity of this compound.

Insights from Structurally Related Compounds

Derivatives of phenoxyacetic acid have demonstrated a remarkable diversity of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many phenoxyacetic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties[6].

  • Antimicrobial and Antifungal Activity: The phenoxyacetic acid scaffold is a common feature in compounds with antibacterial and antifungal properties[6].

  • Anticonvulsant Properties: Recent studies have identified novel phenoxyacetic acid derivatives with potent anticonvulsant effects in preclinical models of epilepsy[7].

  • Anticancer Activity: Certain derivatives have been investigated for their potential as anticancer agents[8].

Potential Molecular Targets

Based on the known targets of other phenoxyacetic acid derivatives, potential avenues for investigating the mechanism of action of this compound include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some aryloxyacetic acids have been identified as agonists of PPARs, which are key regulators of lipid and glucose metabolism[9][10]. The structural similarity of this compound to these compounds suggests it may also modulate PPAR activity.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH is a therapeutic strategy for pain and inflammation. Certain aryloxyacetic acid derivatives have been explored as FAAH inhibitors[9].

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Some phenoxyacetic acid derivatives have shown potential as AChE inhibitors[6].

The following diagram illustrates a generalized workflow for screening a novel phenoxyacetic acid derivative like this compound against these potential targets.

Screening_Workflow cluster_secondary_screening Secondary Cellular Assays cluster_invivo In Vivo Model Evaluation Compound This compound PPAR_Assay PPAR Agonist Assay Compound->PPAR_Assay FAAH_Assay FAAH Inhibition Assay Compound->FAAH_Assay AChE_Assay AChE Inhibition Assay Compound->AChE_Assay Gene_Expression Target Gene Expression PPAR_Assay->Gene_Expression Cell_Viability Cell Viability/Toxicity FAAH_Assay->Cell_Viability AChE_Assay->Cell_Viability Animal_Model Disease-Specific Animal Model Cell_Viability->Animal_Model Gene_Expression->Animal_Model

Caption: Generalized workflow for biological screening.

Future Directions and Conclusion

This compound represents an under-explored molecule within a well-established and versatile chemical class. While its specific history and biological functions remain to be fully elucidated, the rich history of phenoxyacetic acid derivatives in both agriculture and medicine provides a strong rationale for further investigation.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive screening of this compound against a panel of relevant biological targets, including PPARs, FAAH, and AChE, is warranted.

  • In-depth Mechanistic Studies: Should initial screenings yield positive results, further studies to elucidate the precise mechanism of action at the molecular level will be crucial.

  • Preclinical Evaluation: Promising in vitro results should be followed by in vivo studies in relevant animal models of disease to assess efficacy, pharmacokinetics, and safety.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid. Benchchem.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • This compound | CAS 1643-16-9 | SCBT. Santa Cruz Biotechnology.
  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
  • Contents. The Royal Society of Chemistry.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central.
  • This compound | C11H14O3 | CID 137131. PubChem - NIH.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central.
  • 2-(4-Isopropylphenoxy)acetic acid | 1643-16-9. Sigma-Aldrich.
  • This compound | 1643-16-9. ChemicalBook.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • 4-Isopropylphenoxy Acetic Acid. ChemGenes India.
  • This compound (C11H14O3). PubChemLite.
  • This compound. the NIST WebBook.
  • This compound|1643-16-9. MOLBASE Encyclopedia.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • This compound | 1643-16-9. ChemicalBook.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • The potential of natural products for targeting PPARα. PMC - PubMed Central.
  • PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. PMC - NIH.
  • Recent advances in acetylcholinesterase Inhibitors and Reactivators: an update on the patent liter
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC - PubMed Central.
  • Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived
  • The Discovery and Development of Inhibitors of F
  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. MDPI.
  • Peroxisome proliferator-activated receptor agonists and antagonists: a p
  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry.
  • Phytobioactive compounds as therapeutic agents for human diseases: A review. PMC.
  • PPAR Inhibition | PPAR Agonist Review. Selleck Chemicals.
  • (PDF) Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core.
  • (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides.
  • FAAH Inhibitor Review. Selleck Chemicals.
  • Inhibition of fatty acid amide hydrolase prevents pathology in neurovisceral acid sphingomyelinase deficiency by rescuing defective endocannabinoid signaling. PubMed.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. PubMed.
  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2)
  • Methodology for In-Vitro Evaluation of Antioxidant Properties.
  • Herbicidal fluorophenoxyphenoxyalkanoic acids and derivatives thereof.
  • Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central.
  • Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. MDPI.
  • Herbicidal activity of Pennisetum purpureum (Napier grass). Academic Journals.

Sources

A Technical Guide to the Research Applications of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential research applications of 4-Isopropylphenoxyacetic acid, a member of the phenoxyacetic acid class of synthetic auxins. While direct research on this specific compound is limited, its structural similarity to well-characterized auxinic herbicides and plant growth regulators provides a strong foundation for exploring its biological activity. This document is intended for researchers, scientists, and drug development professionals in the fields of plant science, agriculture, and herbicide development. It synthesizes established principles of phenoxyacetic acid chemistry and biology to propose a structured research framework for elucidating the potential of this compound.

Introduction: Understanding this compound

This compound is a synthetic organic compound with the chemical formula C₁₁H₁₄O₃. It belongs to the phenoxyacetic acid family, a class of compounds renowned for their auxin-like activity in plants.[1][2] Natural auxins, such as indole-3-acetic acid (IAA), are critical hormones that regulate numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[3] Synthetic auxins like the phenoxyacetic acids mimic the action of IAA, often with greater stability and potency, leading to a range of physiological responses that can be harnessed for research and agricultural purposes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1643-16-9PubChem
Molecular Formula C₁₁H₁₄O₃PubChem
Molecular Weight 194.23 g/mol PubChem
Appearance White to off-white powder or crystalsSigma-Aldrich
Solubility Soluble in organic solvents like ethanol and acetone. Limited solubility in water.General chemical principles

Proposed Research Application: A Synthetic Auxin for Plant Biology Research

The primary and most direct research application of this compound is as a synthetic auxin to investigate fundamental processes in plant biology. Its activity can be systematically characterized and compared to known auxins like IAA and 2,4-D.

Investigating Auxin-Mediated Gene Expression and Signaling

The molecular mechanism of auxin action involves its perception by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes. This compound can be employed as a tool to dissect these signaling pathways.

Experimental Workflow: Auxin-Responsive Gene Expression Analysis

AuxinGeneExpression cluster_treatment Treatment cluster_analysis Analysis Plant_Seedlings Plant Seedlings (e.g., Arabidopsis thaliana) Treatment Treat with this compound (various concentrations) Plant_Seedlings->Treatment Control Mock Treatment (solvent control) Plant_Seedlings->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction RT_qPCR RT-qPCR Analysis of Auxin-Responsive Genes (e.g., IAA1, GH3) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis and Comparison to IAA/2,4-D RT_qPCR->Data_Analysis

Caption: Workflow for analyzing auxin-responsive gene expression.

Step-by-Step Protocol:

  • Plant Material: Grow Arabidopsis thaliana seedlings (or other model plant species) in a controlled environment (e.g., sterile liquid culture or on agar plates).

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Add the compound to the growth medium at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a solvent-only control.

  • Incubation: Incubate the seedlings for a defined period (e.g., 1, 3, or 6 hours) to capture early gene expression changes.

  • RNA Extraction: Harvest the plant tissue and extract total RNA using a standard protocol or commercial kit.

  • RT-qPCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR (RT-qPCR) using primers for known auxin-responsive genes (e.g., members of the IAA, SAUR, and GH3 gene families).

  • Data Analysis: Analyze the gene expression data to determine the dose-dependent and temporal effects of this compound on auxin-responsive gene transcription. Compare these effects to those induced by IAA and 2,4-D.

Application in Plant Tissue Culture

Synthetic auxins are essential components of plant tissue culture media, where they play a crucial role in inducing cell division, callus formation, and root development.[4][5][6][7] this compound can be evaluated for its efficacy in various tissue culture applications.

Experimental Protocol: Callus Induction and Rooting from Leaf Explants

  • Explant Preparation: Sterilize leaves from a suitable plant species (e.g., tobacco or tomato) and cut them into small sections (explants).

  • Culture Medium: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with a cytokinin (e.g., kinetin or BAP) and varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).

  • Culture Initiation: Place the leaf explants onto the prepared media in sterile petri dishes.

  • Incubation: Incubate the cultures in a growth chamber under controlled light and temperature conditions.

  • Data Collection: Observe the cultures regularly and record the percentage of explants forming callus, the fresh weight of the callus, and the number and length of roots formed over a period of 4-6 weeks.

  • Comparison: Compare the results with those obtained using standard auxins like NAA or 2,4-D to determine the relative effectiveness of this compound in promoting callus induction and rooting.

Proposed Research Application: A Novel Herbicidal Agent

Many phenoxyacetic acid derivatives are potent and selective herbicides that primarily target broadleaf weeds.[1][2][8] The herbicidal potential of this compound can be systematically investigated.

Mechanism of Herbicidal Action

The herbicidal action of phenoxyacetic acids stems from their ability to mimic natural auxins, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[3][9] This is often characterized by symptoms such as leaf epinasty (downward curling), stem twisting, and callus-like growths.

Signaling Pathway: Auxin-Mimicry Leading to Herbicidal Effects

HerbicideMechanism cluster_compound Compound cluster_plant_response Plant Response IPA This compound Receptor Binds to Auxin Receptors IPA->Receptor Degradation Promotes Degradation of Transcriptional Repressors Receptor->Degradation Gene_Expression Overexpression of Auxin-Responsive Genes Degradation->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Symptoms Epinasty, Stem Twisting, Callus Formation Uncontrolled_Growth->Symptoms Plant_Death Plant Death Symptoms->Plant_Death

Caption: Proposed mechanism of herbicidal action of this compound.

Determining Herbicidal Efficacy and Selectivity

A critical aspect of herbicide research is to determine the compound's efficacy against target weed species and its selectivity towards crop plants.

Experimental Protocol: Whole-Plant Herbicide Bioassay

  • Plant Species: Select a range of broadleaf weed species (e.g., Galium aparine, Stellaria media) and monocot crop species (e.g., wheat, corn).

  • Plant Growth: Grow the selected plant species in pots under greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a formulation of this compound with appropriate adjuvants to ensure uptake. Apply the herbicide to the plants at various dose rates (e.g., 50, 100, 200, 400 g a.i./ha). Include an untreated control.

  • Evaluation: Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for visual signs of injury, such as epinasty, chlorosis, and necrosis.

  • Data Analysis: Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each species. This will provide a quantitative measure of the herbicide's efficacy and selectivity.

Table 2: Hypothetical Data for Herbicidal Efficacy

Plant SpeciesTypeGR₅₀ (g a.i./ha)
Galium aparineBroadleaf Weed75
Stellaria mediaBroadleaf Weed90
Triticum aestivum (Wheat)Monocot Crop> 800
Zea mays (Corn)Monocot Crop> 800

Metabolic Fate and Ecotoxicological Profile

Understanding the metabolism and environmental fate of a potential herbicide is crucial for assessing its safety and sustainability.

Plant Metabolism

Phenoxyacetic acids are typically metabolized in plants through processes such as hydroxylation of the aromatic ring followed by conjugation with sugars or amino acids.[10][11][12][13][14]

Proposed Metabolic Pathway of this compound in Plants

Metabolism Parent This compound Hydroxylation Hydroxylation (addition of -OH group) Parent->Hydroxylation Conjugation Conjugation (with glucose or amino acids) Hydroxylation->Conjugation Detoxified_Metabolite Detoxified Metabolite Conjugation->Detoxified_Metabolite

Caption: Proposed metabolic pathway in plants.

Experimental Approach: Metabolite Identification

  • Radiolabeling: Synthesize ¹⁴C-labeled this compound.

  • Plant Treatment: Treat plants with the radiolabeled compound.

  • Extraction and Analysis: At various time points, extract metabolites from the plant tissue and analyze them using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS) to identify the chemical structures of the metabolites.

Ecotoxicological Assessment

A preliminary assessment of the ecotoxicological profile of this compound should be conducted to evaluate its potential impact on non-target organisms. This would involve standard assays for aquatic and soil organisms.

Table 3: Key Ecotoxicological Endpoints to Investigate

Organism GroupTest SpeciesEndpoint
Aquatic Daphnia magna (water flea)Acute immobilization (EC₅₀)
Oncorhynchus mykiss (rainbow trout)Acute toxicity (LC₅₀)
Pseudokirchneriella subcapitata (green algae)Growth inhibition (EC₅₀)
Soil Eisenia fetida (earthworm)Acute toxicity (LC₅₀)
Soil microorganismsNitrogen and carbon transformation rates

Conclusion and Future Directions

This compound holds significant potential as a research tool in plant biology and as a candidate for a novel herbicide. Its structural analogy to well-known phenoxyacetic acids provides a solid basis for a systematic investigation of its biological activities. The experimental frameworks outlined in this guide offer a roadmap for researchers to explore its auxin-like properties, herbicidal efficacy, and metabolic fate. Future research should focus on detailed structure-activity relationship studies, formulation development for enhanced efficacy, and a comprehensive evaluation of its environmental and toxicological profile. Such a thorough investigation will be essential to fully realize the scientific and commercial potential of this compound.

References

  • Phenoxy herbicide. (n.d.). In Wikipedia.
  • Hutber, G. N., Lord, E. I., & Loughman, B. C. (1978). The Metabolic Fate of Phenoxyacetic Acids in Higher Plants. Journal of Experimental Botany, 29(3), 619–629.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
  • Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1973). Metabolism of phenoxyacetic acids. Metabolism of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by bean plants. Journal of Agricultural and Food Chemistry, 21(4), 637–640.
  • Gogolewska, M., & Brzezinski, T. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1973). Metabolism of phenoxyacetic acids. Metabolism of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by bean pl. Journal of Agricultural and Food Chemistry, 21(4), 637-640.
  • Kubínová, A., et al. (2024).
  • Kubínová, A., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites.
  • Blachnio, M., et al. (2023). Physical and chemical properties of phenoxyacetic acid herbicides.
  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 53-69.
  • Nisha, & Kumar, A. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Wahid Wazir. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology [Video]. YouTube.
  • Anonymous. (n.d.). Bioassay of Phytohormones | Botany. Biology Discussion.
  • El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • This compound (C11H14O3). (n.d.). PubChemLite.
  • Bayer AG. (1979). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
  • Nayyar, A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.
  • Dlugosz, E., et al. (2022).
  • Commonly used bioassays for auxin with their sensitivity range. (n.d.). ResearchGate.
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Association for Biology Laboratory Education. (n.d.). Chapter 9 Plant Tissue Culture Techniques.
  • Dow AgroSciences LLC. (2003). Synergistic herbicidal methods and composition.
  • Retzlaff, G., & Lamberth, C. (2022).
  • Plant Cell Technology. (2021, September 2). How to Prepare Plant Hormone Solutions for Tissue Culture.
  • PhytoTech Labs. (n.d.). Technical Info.
  • Sugawara, S., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. PMC - NIH.
  • Anonymous. (n.d.).
  • St. Joseph's University. (2024, January 16). Plant Tissue Culture| Preparation of the Medium| Biotech Practical| St. Joseph's University| Join [Video]. YouTube.

Sources

An In-depth Technical Guide to 4-Isopropylphenoxyacetic Acid and Its Derivatives: From Synthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-isopropylphenoxyacetic acid, a versatile scaffold in medicinal and agricultural chemistry. We delve into its synthesis, chemical properties, and the derivatization strategies employed to generate analogues with a wide spectrum of biological activities. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols, an exploration of structure-activity relationships, and an in-depth analysis of the mechanisms of action that underpin the therapeutic and practical applications of these compounds.

Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds with a broad range of applications, from pharmaceuticals to herbicides.[1] The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, provides a tunable platform for chemical modification.[2] The introduction of various substituents on the aromatic ring and alterations to the acetic acid side chain can profoundly influence the molecule's physicochemical properties and biological activity.[2]

This compound, with its characteristic isopropyl group at the para position, serves as a key starting material for the development of novel compounds with diverse pharmacological profiles. This guide will explore the synthesis of this parent compound and its subsequent transformation into a library of derivatives with potential applications in treating inflammation, cancer, and microbial infections, as well as its established role in agriculture.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and biological studies.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 85-87 °C[4]
CAS Number 1643-16-9[4]
IUPAC Name 2-(4-isopropylphenoxy)acetic acid[3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of research and development in this field. The following sections provide detailed, field-proven protocols.

Synthesis of this compound

The Williamson ether synthesis is the most common and efficient method for preparing this compound. This two-step process involves the formation of an ester intermediate followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

  • To a solution of 4-isopropylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add ethyl chloroacetate (1.5 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with cold water to remove inorganic salts and extract the product with diethyl ether (3 x 30 mL).[5]

  • Wash the combined organic layers with 10% sodium hydroxide solution (3 x 30 mL) followed by water (3 x 30 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(4-isopropylphenoxy)acetate.[5]

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(4-isopropylphenoxy)acetate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Reflux the mixture for 9 hours.[5]

  • After cooling, acidify the reaction mixture with 5 M hydrochloric acid until a precipitate forms.[5]

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound as colorless crystals.[5]

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis 4-Isopropylphenol 4-Isopropylphenol Reaction1 Williamson Ether Synthesis (K2CO3, Acetone/DMF, Reflux) 4-Isopropylphenol->Reaction1 Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Reaction1 Ethyl_Ester Ethyl 2-(4-isopropylphenoxy)acetate Reaction1->Ethyl_Ester Reaction2 Hydrolysis (NaOH, Ethanol, Reflux) Ethyl_Ester->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthesis of this compound.

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization to generate esters and amides, which can significantly alter the compound's biological activity.

  • Dissolve this compound (1.0 eq) in a suitable solvent like methanol.

  • Add an equimolar amount of the desired substituted aniline or amino acid ester.

  • Reflux the reaction mixture for 3 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to obtain the solid crystalline product.

  • Recrystallize the product from ethanol (95%) to yield the pure amide derivative.[6]

  • Activate the carboxylic acid group of this compound (1.0 eq) using a coupling agent like phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (NMM) in chloroform at room temperature.[7]

  • To this activated intermediate, add the desired phenol (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and dry the organic layer.

  • Evaporate the solvent and purify the crude product by column chromatography to obtain the desired phenoxy ester.[7]

Biological Activities and Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as valuable leads in both agriculture and medicine.

Herbicidal Activity

Phenoxyacetic acids are well-established as auxin-mimicking herbicides. They induce uncontrolled growth in broad-leaf plants, leading to their demise, while monocotyledonous crops remain relatively unaffected.[8]

Mechanism of Action: Auxin Mimicry

  • Target: Auxin signaling pathway in plants.

  • Action: Phenoxyacetic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA).

  • Outcome: This mimicry leads to a disruption of normal growth processes, causing epinasty, stem curling, and ultimately, plant death.

Auxin_Mimicry Phenoxyacetic_Acid Phenoxyacetic Acid Derivative Auxin_Receptor Auxin Receptor Phenoxyacetic_Acid->Auxin_Receptor Binds to Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of Auxin-Mimicking Herbicides.

Pharmacological Activities

Several phenoxyacetic acid derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9]

Mechanism of Action: COX-2 Inhibition

  • Target: Cyclooxygenase-2 (COX-2) enzyme.

  • Action: These derivatives selectively bind to and inhibit the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[10]

  • Outcome: Inhibition of COX-2 leads to a reduction in inflammation and pain. The selectivity for COX-2 over COX-1 is a key feature for reducing gastrointestinal side effects associated with traditional NSAIDs.[10]

Quantitative Data on Anti-inflammatory Activity

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivative 6a0.03365.4[11]
Pyrazoline-phenoxyacetic acid derivative 6c0.03196.9[11]
Phenoxyacetic acid derivative 7b0.07-0.09-[12]

Phenoxyacetamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[13][14]

Mechanism of Action: Induction of Apoptosis

  • Target: Apoptotic pathways in cancer cells.

  • Action: These compounds can trigger programmed cell death through various mechanisms, including:

    • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, such as the G2/M phase.[13]

    • Modulation of Apoptotic Proteins: Upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[14][15]

    • Caspase Activation: Activating caspases, a family of proteases that execute the apoptotic program.[16]

Quantitative Data on Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
Phenoxyacetamide derivative IHepG2 (Liver Cancer)1.43[14]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 (µg/ml)[17]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal Cancer Cells4.8[17]

Derivatives of phenoxyacetic acid have also been evaluated for their antibacterial and antifungal properties.[17]

Quantitative Data on Antimicrobial Activity

CompoundOrganismActivityReference
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenes20mm zone of inhibition[17]
N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazideVarious bacterial strainsEffective antimicrobial[17]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies provide valuable insights for the rational design of more potent and selective compounds.

  • Herbicidal Activity: The presence and position of substituents on the phenyl ring significantly impact herbicidal efficacy. For instance, chlorine substitution at positions 2 and 4 (as in 2,4-D) enhances activity.[8]

  • Anti-inflammatory Activity: The nature of the side chain is crucial. Acetic acid and branched 2-propionic acid side chains generally exhibit good anti-inflammatory activity.[9]

  • Anticancer Activity: Modifications to the phenoxyacetamide scaffold, such as the introduction of heterocyclic rings, can influence cytotoxic potency.[13]

Key Experimental Protocols in Detail

To facilitate further research, this section provides detailed, step-by-step protocols for key biological assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[19]

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to screen for potential inhibitors of the COX-2 enzyme.[6][21]

Principle: The assay measures the peroxidase activity of COX-2, where the enzyme converts a substrate to a fluorescent product. Inhibitors of COX-2 will reduce the rate of fluorescence generation.[6]

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[6]

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test inhibitor at various concentrations. Include appropriate controls (enzyme control without inhibitor, and inhibitor control with a known COX-2 inhibitor like celecoxib).[6]

  • Initiation of Reaction: Initiate the reaction by adding the COX Probe and Arachidonic Acid to all wells.[6]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[6]

  • Data Analysis: Determine the rate of the reaction for each well. The percent inhibition is calculated by comparing the reaction rate in the presence of the test inhibitor to the rate of the enzyme control.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 4-IPPA Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay COX2_Assay COX-2 Inhibition Assay Cell_Culture->COX2_Assay Antimicrobial_Assay Antimicrobial Assay Cell_Culture->Antimicrobial_Assay IC50_Calc IC50/MIC Determination MTT_Assay->IC50_Calc COX2_Assay->IC50_Calc Antimicrobial_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study

Caption: A typical workflow for the development and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives constitute a promising class of compounds with significant potential in both agriculture and medicine. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its analogues, makes it an attractive starting point for the development of novel herbicides, anti-inflammatory drugs, anticancer agents, and antimicrobial compounds. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, a deeper investigation into their mechanisms of action at the molecular level, and comprehensive in vivo studies to validate their therapeutic potential. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds based on the this compound framework.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. (2024, August 15). PubMed.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Journal of Emerging Technologies and Innovative Research.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI.
  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (n.d.). PubMed.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025, October 17). PMC - PubMed Central.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. (n.d.). JETIR.org.
  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (2023, November 29). PMC - PubMed Central.
  • Phenolic Acids-Mediated Regulation of Molecular Targets in Ovarian Cancer: Current Understanding and Future Perspectives. (n.d.). NIH.
  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. (n.d.). MDPI.
  • Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (n.d.). PubMed.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC - NIH.
  • Structure-Activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. (n.d.). PubMed.
  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). PubMed.
  • Structural Antitumoral Activity Relationships of Synthetic Chalcones. (n.d.). MDPI.
  • Phytic acid potentiates oxaliplatin effects in colorectal cancer induced by 1,2-DMH: the role of miR-224 and miR-200a. (n.d.). PubMed.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR.
  • 2-(2-Isopropylphenoxy)acetic acid. (n.d.). (IUCr).
  • (PDF) 2-(2-Isopropylphenoxy)acetic acid. (n.d.). ResearchGate.
  • Method for synthesizing phenoxyacetic acid derivative. (n.d.). Google Patents.
  • This compound (C11H14O3). (n.d.). PubChemLite.

Sources

4-Isopropylphenoxyacetic Acid: A Technical Guide to its Role as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Isopropylphenoxyacetic acid, a synthetic organic compound belonging to the phenoxyalkanoic acid class. Drawing upon the well-established biological activity of this chemical family, this document elucidates the scientific basis for classifying this compound as a plant growth regulator with auxin-like properties. We will explore its chemical structure, delve into the molecular mechanisms of auxin action it likely mimics, and present standardized bioassays for the empirical validation of its physiological effects. This guide is intended for researchers in plant science, agriculture, and drug discovery, offering a foundational understanding of this compound's potential applications and the methodologies for its investigation.

Introduction: The Chemical Identity of this compound

This compound is a derivative of phenoxyacetic acid, characterized by an isopropyl group substituted at the fourth position of the phenyl ring. Its chemical structure is presented below:

  • Chemical Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • CAS Number: 1643-16-9[1]

The core structure, phenoxyacetic acid, is the foundational scaffold for a wide range of biologically active compounds, most notably the synthetic auxin herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA).[2][3] These molecules function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in normal growth processes when applied at high concentrations.[2][4][5] Conversely, at lower concentrations, many of these compounds can act as plant growth regulators, promoting desirable traits such as rooting, fruit set, and prevention of fruit drop.[6][7]

Mechanism of Action: A Synthetic Auxin Analog

The biological activity of this compound is predicted to be that of a synthetic auxin. Natural auxins, primarily IAA, are crucial for a vast array of developmental processes in plants, including cell elongation, division, and differentiation.[5][8] Synthetic auxins like the phenoxyacetic acids mimic IAA and interact with the same cellular machinery to elicit a physiological response.[3][5]

The generally accepted mechanism of auxin action, which this compound is expected to follow, involves the following key steps:

  • Perception: The auxin molecule binds to a receptor complex, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • De-repression of Gene Expression: In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to the SCF-TIR1 complex promotes the ubiquitination and subsequent degradation of these Aux/IAA repressors by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressors frees the ARFs to activate the transcription of early auxin-responsive genes, leading to downstream physiological effects such as cell wall loosening and cell growth.

At herbicidal concentrations, the synthetic auxin is not readily metabolized by the plant, leading to a persistent activation of this pathway and causing uncontrolled, disorganized growth that ultimately leads to plant death.[3] At regulatory concentrations, it can supplement the plant's natural auxin levels to promote specific developmental outcomes.

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin 4-Isopropyl- phenoxyacetic Acid (Synthetic Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds to SCFTIR1 SCF-TIR1/AFB Complex TIR1->SCFTIR1 forms Aux_IAA Aux/IAA Repressor SCFTIR1->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Physiological Response (e.g., Cell Elongation) Auxin_Genes->Response leads to Bioassay_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Start Synthesize/Obtain This compound Stock Prepare Stock Solutions (e.g., in DMSO or Ethanol) Start->Stock Serial Create Serial Dilutions (Test Concentrations) Stock->Serial Avena Avena Coleoptile Curvature Test Serial->Avena Pea Split Pea Stem Curvature Test Serial->Pea Root Root Elongation Inhibition Assay Serial->Root Measure Measure Physiological Response (Curvature, Root Length) Avena->Measure Pea->Measure Root->Measure Plot Plot Dose-Response Curves Measure->Plot Compare Compare with Known Auxins (e.g., IAA, 2,4-D) Plot->Compare Conclusion Determine Auxin Activity and Optimal Concentration Range Compare->Conclusion

Caption: General workflow for assessing the auxin activity of this compound.

Structure-Activity Relationship and Potential Applications

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The presence of the isopropyl group at the 4-position of this compound likely confers a specific level of auxin activity. Compared to its halogenated counterparts like 4-chlorophenoxyacetic acid (4-CPA), the isopropyl group may influence its solubility, membrane permeability, and binding affinity to the auxin receptor, thereby modulating its potency as a plant growth regulator.

Potential applications for this compound as a plant growth regulator, assuming it demonstrates favorable auxin activity with low phytotoxicity at effective concentrations, could include:

  • Promotion of Adventitious Rooting: Aiding in the vegetative propagation of cuttings.

  • Fruit Setting and Development: Enhancing fruit size and yield in various crops.

  • Prevention of Premature Fruit Drop: Reducing crop losses by delaying the formation of the abscission layer.

  • Parthenocarpy: Inducing the development of seedless fruits.

Synthesis and Formulation

The synthesis of this compound is typically achieved through the reaction of 4-isopropylphenol with an haloacetic acid (e.g., chloroacetic acid) or an ester thereof (e.g., ethyl bromoacetate) in the presence of a base. [1] For experimental and potential commercial applications, this compound can be formulated as a soluble concentrate or an emulsifiable concentrate. The choice of formulation will depend on the target application and plant species.

Conclusion

Based on its chemical structure and the well-documented activity of the phenoxyacetic acid class of compounds, this compound can be confidently classified as a synthetic plant growth regulator with auxin-like properties. Its specific efficacy and optimal concentration for various applications must be determined empirically through rigorous bioassays. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers to investigate and potentially harness the growth-regulating capabilities of this compound in agricultural and horticultural contexts.

References

  • Wikipedia. (n.d.). Phenoxy herbicide.
  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.
  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
  • ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... | Download Table.
  • Slideshare. (n.d.). Bioassay for plant growth regulators | PDF.
  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides.
  • Knowledge. (2022). Plant Growth Promoter- P-iodophenoxyacetic acid 4-IPA.
  • ResearchGate. (n.d.). Characterization of the IPA-N 3 auxin activity. (a,b) Comparison of the....
  • PNAS. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
  • ResearchGate. (n.d.). Compounds with auxin activity. 1-3, The indole compounds; 4-6, the phenoxi-acids.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants.
  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA).
  • PMC - NIH. (n.d.). Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco.
  • MDPI. (n.d.). Biological Activity and Applications of Natural Compounds.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • TNAU Agritech Portal. (n.d.). List of Marketed Plant Growth Regulators.
  • PMC - NIH. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.

Sources

An In-depth Technical Guide to 4-Isopropylphenoxyacetic Acid as an Auxin Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Auxins represent a class of phytohormones that are fundamental to nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The primary endogenous auxin, Indole-3-acetic acid (IAA), orchestrates complex developmental processes such as apical dominance, root formation, and tropic responses.[2] Alongside IAA, a vast array of synthetic compounds have been developed that mimic its activity. These synthetic auxins, often more stable in planta than IAA, have become invaluable tools in both agricultural practice and fundamental research.[3]

Among these synthetic analogs are the phenoxyacetic acids, a chemical class that includes the widely known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1] This guide focuses on a related but less characterized compound: 4-Isopropylphenoxyacetic acid . By dissecting its chemical properties, molecular mechanism, and methods for its biological evaluation, this document serves as a technical resource for professionals seeking to understand and utilize this compound as a model auxin analog.

Chemical Profile and Synthesis of this compound

This compound is a derivative of phenoxyacetic acid, which itself exhibits auxin activity.[4][5] The addition of an isopropyl group at the para (4) position of the phenyl ring modifies its chemical properties and, consequently, its biological activity.

Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 1643-16-9[6]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Off-white to light yellow solid
Melting Point 85-87 °C
IUPAC Name 2-(4-propan-2-ylphenoxy)acetic acid
Synthesis Route

A common laboratory synthesis for this compound involves a Williamson ether synthesis followed by saponification. The general two-step process is as follows:

  • Esterification: 4-Isopropylphenol is reacted with an ethyl bromoacetate in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This forms the intermediate, ethyl 4-isopropylphenoxyacetate.

  • Hydrolysis: The resulting ester is then hydrolyzed using a strong base, such as sodium hydroxide (NaOH) in a methanol/water mixture. Acidification of the reaction mixture precipitates the final product, this compound, as a solid.

Molecular Mechanism of Action: The Canonical Auxin Signaling Pathway

Synthetic auxins like this compound exert their biological effects by hijacking the plant's natural auxin perception and signaling machinery.[7] The core of this pathway involves a co-receptor system that leads to the degradation of transcriptional repressors.

The key steps are:

  • Perception: In the nucleus, auxin molecules bind to a pocket formed by a member of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins and an Aux/IAA transcriptional repressor protein .[7] this compound, mimicking IAA, facilitates and stabilizes this interaction.

  • Ubiquitination: The formation of this ternary complex (TIR1/AFB–auxin–Aux/IAA) is recognized by the rest of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex . The SCF complex then attaches a chain of ubiquitin molecules to the Aux/IAA repressor.[1]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted for destruction by the 26S proteasome.[1]

  • Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs) . These ARFs are transcription factors that can now bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, activating their transcription and initiating downstream physiological effects.[1]

Auxin_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Ternary Complex Formation Auxin 4-Isopropyl- phenoxyacetic Acid (Auxin Analog) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to co-receptor SCF SCF E3 Ligase Complex Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes interaction Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates (Poly-Ub) Proteasome->ARF Frees ARF DNA Promoter (AuxRE) ARF->DNA Binds to Genes Auxin-Responsive Genes (e.g., GH3, SAUR) DNA->Genes Activates Transcription Response Physiological Response (Cell Elongation, etc.) Genes->Response Auxin_node Auxin TIR1_node TIR1/AFB Auxin_node->TIR1_node AuxIAA_node Aux/IAA TIR1_node->AuxIAA_node

Caption: Canonical auxin signaling pathway activated by an auxin analog.

Structure-Activity Relationship (SAR)

The ability of this compound to function as an auxin is dictated by its molecular structure, which satisfies the general requirements for auxinic activity.[4]

  • Aromatic Ring System: The phenyl ring serves as a necessary hydrophobic scaffold.

  • Carboxylic Acid Side Chain: The acetic acid moiety provides a negatively charged carboxyl group, which is critical for interaction with the TIR1/AFB receptor pocket.[4]

  • Linker and Spacing: The ether linkage and the methylene bridge provide the correct spatial distance (approximately 0.5 nm) between the aromatic ring and the carboxyl group.[4]

  • Ring Substitution: The substituent at the para- (4-) position of the ring is crucial for modulating activity. Studies on 2,4-D analogs show that a halogen at the 4-position is important for high auxinic activity.[8] While an isopropyl group is not a halogen, its size and lipophilicity at this position influence the molecule's fit within the receptor pocket and its overall stability, distinguishing its activity profile from unsubstituted phenoxyacetic acid or other analogs.

Comparative Profile

Synthetic auxins differ from the natural auxin IAA in several key aspects, which underpins their utility in various applications.

FeatureIndole-3-acetic Acid (IAA)2,4-Dichlorophenoxyacetic acid (2,4-D)This compound
Origin NaturalSyntheticSynthetic
Chemical Class IndolePhenoxycarboxylic AcidPhenoxyacetic Acid
Stability Low; susceptible to light and enzymatic degradation.[3]High; resistant to degradation.[3]High (Predicted); resistant to degradation.
Transport Active polar transport via influx (AUX/LAX) and efflux (PIN) carriers.[1]Primarily transported by influx carriers (e.g., AUX1).[1]Likely transported by influx carriers.
Primary Use Endogenous growth regulation.Herbicide, research chemical, tissue culture.[2]Research chemical, potential plant growth regulator.

Experimental Protocols for Assessing Auxin-like Activity

To validate and quantify the auxin-like activity of this compound, several well-established bioassays can be employed. These protocols provide a self-validating system when run with appropriate positive (e.g., IAA, NAA) and negative (buffer only) controls.

Protocol 1: Avena (Oat) Coleoptile Elongation Bioassay

This classic assay measures the ability of a substance to induce cell elongation, a primary effect of auxin.[3]

Causality: Auxin promotes cell elongation by acidifying the apoplast, which activates wall-loosening enzymes (expansins).[9][10] This protocol directly measures this physiological output.

Coleoptile_Workflow start Germinate oat seeds in darkness (3-4 days) harvest Harvest coleoptiles (under dim red light) start->harvest section Excise 5-10 mm sub-apical segments harvest->section incubate Incubate segments in test solutions (Control, IAA, 4-IPAA) for 18-24 hours section->incubate measure Measure final length of segments incubate->measure analyze Calculate % elongation vs. control and generate dose-response curve measure->analyze end Quantify Auxin Activity analyze->end

Caption: Workflow for the Avena coleoptile elongation bioassay.

Methodology:

  • Seed Germination: Germinate Avena sativa (oat) seeds on moist filter paper in complete darkness for 3-4 days to obtain etiolated seedlings with straight coleoptiles.[11] All subsequent steps should be performed under a dim red light to prevent phototropic interference.

  • Segment Excision: From uniform seedlings, excise a 5-10 mm segment from the sub-apical region of the coleoptile (approximately 3 mm below the tip).

  • Incubation: Randomly distribute the segments into petri dishes containing a basal incubation buffer (e.g., 10 mM phosphate buffer, pH 6.0, with 2% sucrose) and varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Include a negative control (buffer only) and a positive control series with IAA or NAA.

  • Measurement: Incubate the dishes in darkness at 25°C for 18-24 hours. Measure the final length of the coleoptile segments using a digital caliper or by capturing images for analysis.

  • Data Analysis: Calculate the change in length for each segment. Plot the mean percent elongation relative to the negative control against the logarithm of the molar concentration of the test compound to generate a dose-response curve.

Protocol 2: Arabidopsis Root Growth Inhibition Bioassay

At supraoptimal concentrations, auxins inhibit primary root elongation while promoting lateral root formation.[12] This dual response provides a sensitive and quantifiable measure of auxin activity.

Causality: High intracellular auxin levels disrupt the delicate hormonal balance required for root apical meristem maintenance and cell division, leading to growth arrest.[12][13] This protocol leverages this well-documented inhibitory effect.

Root_Inhibition_Workflow start Surface sterilize & stratify Arabidopsis thaliana seeds plate Plate seeds on 1/2 MS agar plates start->plate germinate Germinate vertically for 4-5 days plate->germinate transfer Transfer seedlings to new plates containing test compounds (Control, IAA, 4-IPAA) germinate->transfer grow Grow vertically for another 3-5 days transfer->grow scan Scan plates and measure primary root growth from the point of transfer grow->scan analyze Calculate % root growth inhibition vs. control scan->analyze end Determine IC₅₀ for Root Inhibition analyze->end

Caption: Workflow for the Arabidopsis root growth inhibition bioassay.

Methodology:

  • Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds and stratify at 4°C for 2-3 days to ensure uniform germination.

  • Germination: Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Place the plates vertically in a growth chamber (16h light/8h dark cycle, 22°C) for 4-5 days.

  • Seedling Transfer: Select seedlings with a primary root length of approximately 1-1.5 cm. Carefully transfer them to new plates containing the same medium supplemented with a range of this compound concentrations (e.g., 0.01 µM to 10 µM). Include a solvent control and an IAA positive control series.

  • Growth Measurement: Return the plates to the growth chamber and orient them vertically. After 3-5 days, scan the plates and measure the length of new root growth from the point of transfer using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the log of the concentration to determine the IC₅₀ value (the concentration required to inhibit growth by 50%).

Protocol 3: Gene Expression Analysis by RT-qPCR

This molecular assay provides direct evidence that this compound acts through the canonical auxin signaling pathway by measuring the transcriptional upregulation of early auxin-responsive genes.

Causality: The degradation of Aux/IAA repressors leads to the rapid transcription of genes containing Auxin Response Elements (AuxREs) in their promoters. Measuring the mRNA levels of these genes is a direct readout of auxin pathway activation.

qPCR_Workflow start Grow Arabidopsis seedlings in liquid culture (7-10 days) treat Treat seedlings with a fixed concentration of 4-IPAA (e.g., 1 µM) for a short time course (0, 30, 60, 120 min) start->treat harvest Flash-freeze tissue in liquid nitrogen treat->harvest rna_extraction Extract total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Perform quantitative PCR (qPCR) with primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2) cdna_synthesis->qpcr analyze Analyze data using ΔΔCt method to determine relative fold change in gene expression qpcr->analyze end Confirm Molecular Auxin Response analyze->end

Caption: Workflow for RT-qPCR analysis of auxin-responsive genes.

Methodology:

  • Plant Material: Grow Arabidopsis thaliana seedlings in liquid 0.5X MS medium for 7-10 days under constant light and gentle shaking.

  • Treatment: Treat the seedlings with a working concentration of this compound (e.g., 1 µM) or a solvent control. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction: Immediately flash-freeze the collected tissue in liquid nitrogen and extract total RNA using a commercial kit or a Trizol-based method.

  • cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for early auxin-responsive genes (e.g., IAA1, GH3.3) and a stable housekeeping gene for normalization (e.g., ACTIN2, UBQ10).

  • Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to calculate the fold change in target gene expression in treated samples relative to the time-zero control.

Conclusion and Future Directions

This compound serves as a classic example of a synthetic auxin analog, deriving its biological function from a chemical structure that effectively mimics the endogenous hormone IAA. Its phenoxyacetic acid core allows it to engage the TIR1/AFB co-receptor complex, initiating the signaling cascade that governs auxin-mediated physiological responses. Its predicted stability and distinct ring substitution make it a useful tool for researchers studying auxin biology, providing an alternative to both the labile natural auxins and the more potent auxinic herbicides.

The experimental protocols detailed herein provide a robust framework for characterizing its activity, from whole-organism physiological assays to molecular analysis of gene expression. By employing these self-validating methodologies, researchers can confidently quantify the potency of this compound, compare its effects to other auxinic compounds, and further probe the intricate structure-activity relationships that define this critical class of plant growth regulators.

References

  • Baster, P., Wójcikowska, B., & De Rybel, B. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]
  • Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram).
  • Park, C. H., & Kim, J. H. (2020). Chemical Biology in Auxin Research. Journal of Plant Biology, 63, 295-311. [Link]
  • Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology, 42(11), 1519-1526. [Link]
  • Ali, B., Hayat, S., & Ahmad, A. (2024). Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in date palm. BMC Plant Biology, 24(1), 1-15. [Link]
  • Caboche, M., Muller, J. F., Chanut, F., Aranda, G., & C̷irakoǵlu, S. (1987). Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco. Plant Physiology, 83(4), 795-800. [Link]
  • Hager, A., Moser, I., & Berthold, W. (1985). Acetic acid esters and permeable weak acids induce active proton extrusion and extension growth of coleoptile segments by lowering the cytoplasmic pH. Planta, 163(3), 391-400. [Link]
  • Shu, K., Chen, Q., Wu, Y., Liu, C., Zhang, H., Wang, S., ... & Xie, Q. (2016). Abscisic acid inhibits primary root growth by impairing ABI4-mediated cell cycle and auxin biosynthesis. Plant, Cell & Environment, 39(8), 1587-1596. [Link]
  • Cleland, R. E., Buckley, G., Nowbar, S., Lew, N. M., Stinemetz, C., Evans, M. L., & Rayle, D. L. (1991). The pH profile for acid-induced elongation of coleoptile and epicotyl sections is consistent with the acid-growth theory. Planta, 186(1), 70-74. [Link]
  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94-111. [Link]
  • ResearchGate. (n.d.). Comparative scheme of auxin (3-indole acetate) and auxin analogues.
  • Peters, W., & Bernstein, H. M. (1997). Cessation of coleoptile elongation and loss of auxin sensitivity in developing rye seedlings: a quantitative proteomic analysis. Planta, 202(4), 494-501. [Link]
  • Ntatsi, G., Kourkoutas, D., & Nikolopoulou, A. E. (2023). Adventitious Root Formation in Plants: The Implication of Hydrogen Peroxide and Nitric Oxide. Plants, 12(7), 1528. [Link]
  • Neliti. (n.d.). A Review of Plant Growth Substances Their Forms, Structures, Synthesis and Functions.
  • Journal of Emerging Technologies and Innovative Research. (2024).
  • Felle, H., Brummer, B., Bertl, A., & Parish, R. W. (1986). Indole-3-acetic acid and fusicoccin cause cytosolic acidification of corn coleoptile cells. Proceedings of the National Academy of Sciences, 83(23), 8992-8995. [Link]
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Wnętrzak, A., Bielska, M., & Dynarowicz-Łątka, P. (2014). Natural vs synthetic auxin: studies on the interactions between plant hormones and biological membrane lipids. Colloids and Surfaces B: Biointerfaces, 122, 567-574. [Link]
  • McAdam, S. A., & Brodribb, T. J. (2015). Shoot-derived abscisic acid promotes root growth. Plant, Cell & Environment, 38(9), 1737-1745. [Link]
  • Leuci, R., Brunetti, L., Laghezza, A., Piemontese, L., Carrieri, A., Pisani, L., ... & Catto, M. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Sholberg, P. L., & Gaunce, A. P. (1995). The Effect of Acetic, Formic and Propionic Acids on Plant Pathogenic Fungi. Acta Horticulturae, (381), 675-680. [Link]
  • Aoi, Y., Oono, Y., & Hayashi, K. I. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1189. [Link]
  • Sholberg, P. L., & Owen, G. R. (2002). Acetic Acid Fumigation of Apple Rootstocks and Tree Fruit Scionwood to Remove External Microflora and Potential Plant Pathogens. HortScience, 37(1), 154-157. [Link]

Sources

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phenoxyacetic Acid Derivatives: From Synthesis to Therapeutic Frontiers

Phenoxyacetic acid (POA) is an organic compound characterized by an O-phenyl derivative of glycolic acid.[1][2][3] This seemingly simple scaffold, a fusion of a phenyl ring and a carboxylic acid via an ether linkage, is the foundational structure for a vast array of synthetic derivatives with profound impacts across agriculture and medicine.[1][2] First prepared in 1880, its true potential was unlocked in the 1940s with the discovery of its herbicidal properties, which mimic the natural plant growth hormone indole-3-acetic acid (IAA).[3][4][5]

While its initial fame came from its role in weed control, the phenoxyacetic acid moiety is now recognized as a "privileged structure" in medicinal chemistry. It serves as the central framework for numerous drug classes, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2][6][7][8] This guide offers a comprehensive review of the synthesis, mechanisms of action, and diverse applications of phenoxyacetic acid derivatives, providing researchers and drug development professionals with a detailed understanding of this critical chemical class.

Core Synthesis: The Williamson Ether Synthesis Pathway

The primary and most established method for preparing the phenoxyacetic acid core is the Williamson ether synthesis. This reaction involves the nucleophilic attack of a sodium phenolate (or a substituted phenolate) on a haloacetate, typically sodium chloroacetate.[3] The reaction proceeds via an SN2 mechanism, forming the characteristic ether linkage.

General Synthesis Workflow

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Protonation reagent reagent intermediate intermediate product product condition condition Phenol Substituted Phenol (Ar-OH) Phenolate Phenolate Anion (Ar-O⁻) Phenol->Phenolate Reaction Base Base (e.g., NaOH, K2CO3) Base->Phenolate Reactant PAA_Salt Phenoxyacetate Salt (Ar-OCH₂COO⁻Na⁺) Phenolate->PAA_Salt Reaction Haloacetate Haloacetate (e.g., ClCH₂COONa) Haloacetate->PAA_Salt Reactant PAA_Derivative Phenoxyacetic Acid Derivative (Ar-OCH₂COOH) PAA_Salt->PAA_Derivative Reaction Acid Acid (e.g., HCl) Acid->PAA_Derivative Reactant G herbicide herbicide receptor receptor process process effect effect outcome outcome PAA Phenoxy Herbicide (e.g., 2,4-D) ABP Auxin Binding Proteins (ABPs) PAA->ABP Binds Signal Signal Transduction Cascade ABP->Signal Activates Gene Altered Gene Expression Signal->Gene Leads to Growth Uncontrolled Cell Division & Elongation Gene->Growth Induces Metabolism Metabolic Disruption Gene->Metabolism Causes Death Plant Death Growth->Death Metabolism->Death G molecule molecule enzyme enzyme inhibitor inhibitor product product outcome outcome AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (PGE-2) COX2->PGs Converts PAA_Inhibitor Phenoxyacetic Acid Derivative PAA_Inhibitor->COX2 Inhibits Inflammation Inflammation Pain, Edema PGs->Inflammation Causes

Sources

Methodological & Application

4-Isopropylphenoxyacetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Laboratory-Scale Synthesis of 4-Isopropylphenoxyacetic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound is a member of the phenoxyacetic acid class of compounds, which are structurally related to natural plant growth regulators known as auxins.[1] This structural motif is a cornerstone in various fields of chemical and pharmaceutical research. Derivatives of phenoxyacetic acid are utilized in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes.[2] Given its importance, a reliable and well-understood synthesis protocol is essential for researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described method is based on the Williamson ether synthesis, a robust and versatile reaction for preparing ethers.[3][4] We will delve into the mechanistic underpinnings of this synthesis, provide a step-by-step experimental procedure, and address critical safety considerations. This guide is designed to equip researchers with the expertise to confidently and safely execute this synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion.[4][5] In this specific application, 4-isopropylphenol is first deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-isopropylphenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. Subsequent acidification yields the final product, this compound.

Reaction Scheme:

Reaction Mechanism:

The reaction proceeds via a classic SN2 mechanism. The key steps are:

  • Deprotonation: The hydroxide ion (from NaOH) acts as a strong base, abstracting the acidic proton from the hydroxyl group of 4-isopropylphenol to form the sodium 4-isopropylphenoxide and water. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with sodium hydroxide.[6]

  • Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the carbon atom bonded to the chlorine in chloroacetic acid. This attack occurs from the backside of the C-Cl bond.

  • Displacement: In a concerted step, as the new C-O bond forms, the C-Cl bond breaks, and the chloride ion is displaced as the leaving group.

  • Acidification: The reaction mixture is acidified to protonate the carboxylate, yielding the final this compound, which can then be isolated.[1][6]

Materials and Safety

Required Reagents and Equipment
Reagent/EquipmentSpecifications
4-IsopropylphenolPurity ≥ 98%, CAS: 99-89-8
Chloroacetic AcidPurity ≥ 99%, CAS: 79-11-8
Sodium Hydroxide (NaOH)Pellets, Purity ≥ 97%, CAS: 1310-73-2
Hydrochloric Acid (HCl)Concentrated (37%)
Diethyl EtherAnhydrous
Deionized Water
Round-bottom flask250 mL
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel250 mL
Beakers and Erlenmeyer flasks
Graduated cylinders
pH paper or pH meter
Buchner funnel and filter paper
Rotary evaporator
Critical Safety Precautions

This protocol involves the use of hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Sodium Hydroxide (NaOH): A corrosive solid that can cause severe chemical burns upon contact with skin or eyes.[7] It is also highly exothermic when dissolved in water.[8] Always add NaOH to water slowly, never the other way around.[9] Wear chemical-resistant gloves, splash goggles, and a lab coat.[10]

  • Chloroacetic Acid: A highly corrosive and toxic substance.[11] It can cause severe burns to the skin, eyes, and respiratory tract.[12][13] Skin absorption can be lethal, with effects that may be delayed.[14] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.[15]

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Its vapors are irritating to the respiratory system. Handle in a fume hood with appropriate PPE.

  • Diethyl Ether: A highly flammable liquid with a low boiling point. Ensure there are no open flames or spark sources in the laboratory.[6] Use in a well-ventilated area or fume hood.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenoxyacetic acids.[1][6]

Step 1: Preparation of Sodium 4-Isopropylphenoxide
  • Accurately weigh 10.0 g (0.0734 mol) of 4-isopropylphenol into a 250 mL round-bottom flask.

  • In a separate beaker, carefully prepare a 30% aqueous NaOH solution by dissolving 12.0 g (0.3 mol) of NaOH pellets in 28 mL of deionized water. Caution: This process is highly exothermic. Use an ice bath to cool the beaker during dissolution.[9]

  • Add the prepared NaOH solution to the round-bottom flask containing the 4-isopropylphenol.

  • Add a magnetic stir bar and stir the mixture until the 4-isopropylphenol is completely dissolved.

Step 2: Williamson Ether Synthesis
  • Carefully add 10.4 g (0.11 mol) of chloroacetic acid to the reaction mixture.[6]

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the mixture to a gentle reflux (approximately 90-100°C) with continuous stirring.

  • Maintain the reflux for 60-90 minutes.[6]

Step 3: Work-up and Isolation
  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with approximately 50 mL of deionized water.

  • Carefully acidify the solution by slowly adding concentrated HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A precipitate of this compound should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with two portions of cold deionized water (2x 25 mL).

Step 4: Purification
  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water.

  • Dry the final product in a vacuum oven or desiccator. The expected product is a white solid.[16]

Step 5: Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (85-87°C).[16]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (194.23 g/mol ).[16][17]

Experimental Workflow and Data

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Step 1: Phenoxide Preparation cluster_synthesis Step 2: Synthesis cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification cluster_analysis Step 5: Characterization prep1 Dissolve 4-Isopropylphenol in NaOH solution synth1 Add Chloroacetic Acid prep1->synth1 Transfer to Reaction Flask synth2 Reflux at 90-100°C (60-90 min) synth1->synth2 workup1 Cool and Dilute with Water synth2->workup1 Reaction Complete workup2 Acidify with HCl to pH 1-2 workup1->workup2 workup3 Cool in Ice Bath workup2->workup3 workup4 Vacuum Filtration workup3->workup4 purify1 Recrystallize from Ethanol/Water workup4->purify1 Crude Product purify2 Filter and Dry purify1->purify2 analysis1 Melting Point, NMR, MS purify2->analysis1 Purified Product

Caption: Workflow for the synthesis of this compound.

Quantitative Summary
ParameterValueMolesMolar Ratio
4-Isopropylphenol10.0 g0.0734 mol1.0
Chloroacetic Acid10.4 g0.11 mol1.5
Sodium Hydroxide12.0 g0.3 mol4.1
Reaction Temperature90-100°C--
Reaction Time60-90 min--
Theoretical Yield14.25 g0.0734 mol-

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound via the Williamson ether synthesis. By providing a thorough explanation of the reaction mechanism, detailed safety precautions, and a step-by-step guide, this document serves as a comprehensive resource for researchers. The successful implementation of this protocol will enable the consistent production of high-purity this compound for applications in pharmaceutical and chemical research.

References

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
  • U.S. Environmental Protection Agency. (n.d.). Chloroacetic Acid.
  • New Jersey Department of Health. (2002). Hazard Summary: Chloroacetic Acid.
  • International Chemical Safety Cards. (n.d.). ICSC 0235 - CHLOROACETIC ACID.
  • Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide?
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Tennessee Department of Health. (n.d.). Sodium Hydroxide.
  • PubChem. (n.d.). Chloroacetic Acid.
  • Centers for Disease Control and Prevention. (n.d.). Sodium Hydroxide | Medical Management Guidelines.
  • Wikipedia. (n.d.). 4-Isopropylphenol.
  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • MOLBASE. (n.d.). This compound|1643-16-9.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Study.com. (n.d.). Write the reaction mechanism for the synthesis of isopropyl acetate. Label each step.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2016). 2-(2-Isopropylphenoxy)acetic acid.
  • Google Patents. (n.d.). US5662780A - Process for purifying acetic acid.
  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • European Patent Office. (n.d.). EXTRACTION PROCESS FOR REMOVAL OF IMPURITIES FROM TEREPHTHALIC ACID FILTRATE.
  • Google Patents. (n.d.). US2286995A - Purification of acetic acid.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Isopropylphenoxyacetic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2][3] This guide is designed to be a self-validating system, offering detailed explanations for each procedural step to ensure both reproducibility and a deep understanding of the underlying chemical principles. Safety protocols are emphasized throughout to ensure safe laboratory practices.

Introduction

Phenoxyacetic acid derivatives are a class of compounds with diverse biological activities, finding applications as herbicides, anti-inflammatory agents, and antibacterial compounds.[4] this compound, specifically, serves as a valuable building block in the development of novel pharmaceutical agents and functional materials. Its synthesis is a foundational technique for chemists working in these fields.

The protocol detailed herein utilizes the Williamson ether synthesis, a classic SN2 reaction.[1][3] In this reaction, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[3] For the synthesis of this compound, 4-isopropylphenol is deprotonated, and the resulting phenoxide reacts with an haloacetic acid derivative.

I. Reaction Scheme & Mechanism

The synthesis of this compound from 4-isopropylphenol and chloroacetic acid proceeds via the Williamson ether synthesis. The overall reaction is depicted below:

Williamson_Ether_Synthesis cluster_intermediates Intermediate 4-Isopropylphenol 4-Isopropylphenoxide 4-Isopropylphenoxide 4-Isopropylphenol->4-Isopropylphenoxide + NaOH - H2O Chloroacetic_Acid NaOH NaOH 4-Isopropylphenoxyacetic_acid NaCl NaCl H2O H2O 4-Isopropylphenoxide->4-Isopropylphenoxyacetic_acid + Chloroacetic Acid - NaCl

Figure 1: Overall reaction for the synthesis of this compound.

The mechanism involves two key steps:

  • Deprotonation: The acidic phenolic proton of 4-isopropylphenol is abstracted by a strong base, such as sodium hydroxide, to form the sodium 4-isopropylphenoxide intermediate.

  • Nucleophilic Substitution (SN2): The nucleophilic phenoxide ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

II. Materials and Methods

A. Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-IsopropylphenolReagentSigma-Aldrich
Chloroacetic AcidReagentAlfa Aesar
Sodium Hydroxide (NaOH)ACSFisher Scientific
Diethyl EtherACSVWR
Hydrochloric Acid (HCl), 6MACSJ.T. Baker
Anhydrous Sodium SulfateACSEMD Millipore
Deionized Water--
Round-bottom flask (250 mL)--
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Separatory funnel (250 mL)--
Beakers and Erlenmeyer flasks--
Büchner funnel and filter paper--
pH paper--
Rotary evaporator--
B. Safety Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis. The following are critical safety precautions for this protocol:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[5][6]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns.[5][6][7] Handle with extreme care. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8] When preparing NaOH solutions, always add the solid to water, never the other way around, to avoid violent exothermic reactions.[6][8]

  • Chloroacetic Acid: Toxic and corrosive. Avoid skin and eye contact.

  • Diethyl Ether: Highly flammable. Ensure there are no open flames or spark sources in the laboratory.[9] Use in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood and avoid inhaling vapors.

III. Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[2][9]

Step 1: Preparation of the Sodium 4-Isopropylphenoxide Solution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 50 mL of deionized water. Note: This dissolution is exothermic. Allow the solution to cool to room temperature.

  • To the sodium hydroxide solution, add 10.0 g (0.0734 mol) of 4-isopropylphenol.

  • Stir the mixture at room temperature until the 4-isopropylphenol has completely dissolved, forming a clear solution of sodium 4-isopropylphenoxide.

Step 2: The Williamson Ether Synthesis Reaction
  • In a separate beaker, dissolve 8.3 g (0.088 mol) of chloroacetic acid in 25 mL of deionized water.

  • Slowly add the chloroacetic acid solution to the stirred sodium 4-isopropylphenoxide solution in the round-bottom flask.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation of the Crude Product
  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a 500 mL beaker.

  • Slowly and with stirring, acidify the solution by adding 6M hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A white precipitate of this compound should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with two portions of cold deionized water (2 x 25 mL).

  • Allow the crude product to air dry on the filter paper.

Step 4: Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (or a mixture of ethanol and water) to dissolve the solid completely. Keep the solution heated on a hot plate while adding the solvent.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

IV. Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Melting Point 85-87 °C[10]
Molecular Formula C₁₁H₁₄O₃[10]
Molecular Weight 194.23 g/mol [10]

Further characterization can be performed using:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).

  • ¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the proton signals and their integrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]

V. Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure the 4-isopropylphenol is fully deprotonated before adding the chloroacetic acid.

    • Check for leaks in the reflux apparatus, as loss of volatile reagents can occur.

    • Incomplete precipitation during acidification can lead to product loss. Ensure the pH is sufficiently low and the solution is adequately cooled.

  • Product Purity:

    • Thorough washing of the crude product is essential to remove unreacted starting materials and salts.

    • Careful recrystallization is crucial for obtaining a pure final product. Use a minimal amount of hot solvent to avoid redissolving the product upon cooling.

VI. Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By following these steps and adhering to the safety guidelines, researchers can confidently prepare this valuable compound for their scientific endeavors. The principles and techniques described are fundamental in organic synthesis and are broadly applicable to the preparation of other ether derivatives.

VII. References

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • What are four safety precautions you should take when working with sodium hydroxide? (2023, July 13). Quora. Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. (n.d.). Retrieved January 9, 2026, from [Link]

  • Sodium Hydroxide - TN.gov. (n.d.). Retrieved January 9, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound|1643-16-9 - MOLBASE Encyclopedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of 4-(3-aminopropyl)-phenoxyacetic acid - PrepChem.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-Isopropylphenoxy Acetic Acid - ChemGenes India. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-Isopropylphenol - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound (C11H14O3) - PubChemLite. (n.d.). Retrieved January 9, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research. (2024, March). Retrieved January 9, 2026, from [Link]

  • How can 4-isopropyl phenol and 2,5-dichloro-3-methylthiophene be prepared. (2012, August 29). ResearchGate. Retrieved January 9, 2026, from [Link]

  • [4-(4-Hydroxy-3-isopropyl-phenoxy)-3,5-diiodo-phenylamino]-acetic acid - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-Isopropylphenol | C9H12O | CID 7465 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound | C11H14O3 | CID 137131 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (2016). Retrieved January 9, 2026, from [Link]

  • US4484011A - Process for preparation of 4-isopropylphenol - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - MDPI. (2022, June 27). Retrieved January 9, 2026, from [Link]

  • Synthesis and Characterization of O-Acetyl-chitosan Acetic Ester - ResearchGate. (2018, December 9). Retrieved January 9, 2026, from [Link]

Sources

Application Notes & Protocols: Laboratory-Scale Synthesis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Isopropylphenoxyacetic acid. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. We detail the reaction mechanism, provide a step-by-step procedure for synthesis and purification, outline methods for product characterization, and discuss critical safety considerations. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for preparing this compound for further application.

Introduction and Synthesis Strategy

This compound is an organic compound of interest as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. Structurally, it is a derivative of phenoxyacetic acid, a class of compounds known for a range of biological activities.

The selected synthetic route is the Williamson ether synthesis , a classic and dependable method for forming an ether linkage (R-O-R'). This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this specific application, the sodium salt of 4-isopropylphenol (the nucleophile) attacks the electrophilic carbon of chloroacetic acid. Phenols are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (NaOH), forming a highly reactive phenoxide ion, which is essential for the subsequent nucleophilic attack.[2][3] This method is favored for its reliability, straightforward execution, and high yields when using primary alkyl halides.[4]

Reaction Mechanism and Causality

The synthesis proceeds in two primary stages within a single pot:

  • Deprotonation (Acid-Base Reaction): 4-Isopropylphenol is a weak acid. The addition of a strong base, sodium hydroxide, deprotonates the phenolic hydroxyl group to form the sodium 4-isopropylphenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Substitution (SN2 Reaction): The newly formed phenoxide ion attacks the carbon atom bearing the chlorine atom in chloroacetic acid. The chlorine atom, a good leaving group, is displaced, forming a new carbon-oxygen bond and yielding the sodium salt of this compound.[1]

  • Protonation (Work-up): The final product is isolated by acidifying the reaction mixture. The addition of a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt, causing the neutral this compound to precipitate from the aqueous solution due to its significantly lower water solubility.[2][4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Protonation Phenol 4-Isopropylphenol Phenoxide Sodium 4-Isopropylphenoxide (Nucleophile) Phenol->Phenoxide + NaOH - H₂O Base NaOH SaltProduct Sodium 4-Isopropylphenoxyacetate Phenoxide->SaltProduct + Chloroacetic Acid - NaCl AlkylHalide Chloroacetic Acid FinalProduct This compound (Precipitate) SaltProduct->FinalProduct + HCl (aq) - NaCl

Experimental Protocol

This protocol is designed for a representative laboratory scale. All operations involving volatile or corrosive reagents should be performed within a chemical fume hood.

Materials and Equipment
Reagent / MaterialGradeSupplier
4-Isopropylphenol≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Chloroacetic Acid≥99%Acros Organics
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Deionized Water--
EthanolReagent Grade-
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Beaker (400 mL)--
Büchner funnel and filter flask--
pH paper or pH meter--
Reagent Quantities
ReagentMW ( g/mol )Molar Eq.AmountMoles
4-Isopropylphenol136.191.06.81 g0.050
Sodium Hydroxide40.002.24.40 g0.110
Chloroacetic Acid94.501.055.00 g0.053
Deionized Water18.02-~75 mL-
Conc. HCl (~12 M)36.46-As needed-
Step-by-Step Synthesis Procedure
  • Preparation of Sodium Hydroxide Solution: In a 250 mL round-bottom flask, dissolve 4.40 g (0.110 mol) of sodium hydroxide pellets in 40 mL of deionized water. Use a magnetic stirrer. Caution: This dissolution is highly exothermic; cool the flask in a water bath to manage the temperature.

  • Formation of the Phenoxide: To the stirred sodium hydroxide solution, add 6.81 g (0.050 mol) of 4-isopropylphenol. Stir the mixture until the phenol has completely dissolved.

  • Addition of Chloroacetic Acid: In a separate beaker, carefully dissolve 5.00 g (0.053 mol) of chloroacetic acid in 15 mL of deionized water. Slowly add this solution to the phenoxide mixture in the round-bottom flask.[2]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 60-90 minutes to ensure the reaction goes to completion.[4][5]

  • Cooling and Work-up: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Precipitation of the Product: Transfer the cooled reaction mixture to a 400 mL beaker. Place the beaker in an ice-water bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise while stirring.[6] Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A thick white precipitate of this compound will form.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x 25 mL) to remove inorganic salts.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator. A typical crude yield is 85-95%.

Purification by Recrystallization
  • Transfer the crude, dried product to a beaker.

  • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or acetic acid/water).

  • Heat the mixture gently with stirring until the solid completely dissolves.

  • If the solution is colored, hot filtration can be performed to remove insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Product Characterization and Validation

A successful synthesis should be validated by confirming the physical and spectral properties of the product match those of the target compound.

Physical Properties
PropertyExpected Value
AppearanceWhite crystalline solid
Melting Point94-96 °C
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Spectroscopic Analysis

¹H NMR Spectroscopy: The most powerful tool for structural confirmation. The spectrum should be clean, with integrations matching the proposed structure.[7]

  • ¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ): [8]

    • 7.17 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

    • 6.86 ppm (d, 2H): Aromatic protons meta to the ether linkage.

    • 4.66 ppm (s, 2H): Methylene (-O-CH₂-) protons.

    • 2.87 ppm (septet, 1H): Methine (-CH-) proton of the isopropyl group.

    • 1.22 ppm (d, 6H): Methyl (-CH₃) protons of the isopropyl group.

    • ~11-12 ppm (s, 1H, broad): Carboxylic acid (-COOH) proton (may vary or be absent if not fully deuterated).

Safety and Hazard Management

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with gloves and safety goggles.[2]

  • Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. All manipulations should be performed in a chemical fume hood.[9]

  • Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe burns and respiratory irritation. Use in a fume hood with appropriate personal protective equipment (PPE).[6]

  • 4-Isopropylphenol: Harmful if swallowed and causes skin irritation.

Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Ensure good ventilation and have spill kits readily available.

G

References

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
  • Santa Monica College. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Name Reactions. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
  • Quick Company. (n.d.). A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds.
  • Sarthaks eConnect. (2021, October 12). Give the equations of the reactions for the preparation of phenol from isopropyl benzene.
  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4.
  • Organic Syntheses. (n.d.). Methyliminodiacetic acid.
  • University of California, Irvine. (n.d.). This is a two-week experiment.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Characterization.
  • PubChem. (n.d.). This compound.

Sources

Analytical methods for 4-Isopropylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-Isopropylphenoxyacetic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (4-IPPA), a compound of interest in various research and development sectors. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth exploration of robust analytical methodologies. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. The guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Each section includes a discussion of the underlying scientific principles, detailed step-by-step protocols, and guidance on data interpretation.

Introduction to this compound

This compound (IUPAC Name: 2-(4-propan-2-ylphenoxy)acetic acid) is an organic compound belonging to the phenoxyacetic acid class.[1][2] Its chemical structure, featuring a carboxylic acid group, makes it a polar molecule with acidic properties. Understanding its physicochemical properties is fundamental to developing effective analytical methods for its detection and quantification.

Chemical Structure and Properties:

PropertyValueSource
Molecular FormulaC11H14O3[2][3]
Molecular Weight194.23 g/mol [2]
Monoisotopic Mass194.0943 Da[3]
Predicted XlogP2.7[3]
InChIKeyFPVCSFOUVDLTDG-UHFFFAOYSA-N[3]

The presence of a chromophore (the benzene ring) makes it suitable for UV-Vis detection, while the carboxylic acid group dictates the pH conditions for extraction and the necessity for derivatization in GC-MS analysis.[4][5]

High-Performance Liquid Chromatography (HPLC) for 4-IPPA Analysis

HPLC, particularly in the reversed-phase mode, is a premier technique for the analysis of polar to moderately nonpolar compounds like 4-IPPA.[6] Its high resolution, sensitivity, and reproducibility make it ideal for quantification in complex matrices.

Principle of Analysis

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution. For acidic compounds like 4-IPPA, the pH of the mobile phase is a critical parameter. By acidifying the mobile phase (e.g., with formic or phosphoric acid), the ionization of the carboxylic acid group is suppressed.[7][8] This renders the molecule more neutral and increases its retention on the nonpolar stationary phase, leading to better peak shape and separation from other components. Detection is typically achieved using a UV detector set to the wavelength of maximum absorbance for the analyte.[8]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample (500 mL) Acidify Acidify to pH < 3 (e.g., with Formic Acid) Sample->Acidify SPE_Load Load Sample onto SPE Cartridge Acidify->SPE_Load SPE_Condition Condition C18 SPE Cartridge (Methanol -> Water) SPE_Wash Wash Cartridge (e.g., Acidic Water) SPE_Load->SPE_Wash SPE_Elute Elute 4-IPPA (e.g., Acetonitrile) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm Syringe Filter) Reconstitute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 210-225 nm) Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis of 4-IPPA.

Detailed Protocol: HPLC-UV

A. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted for extracting phenoxyacetic acids from aqueous samples.[7]

  • Sample Acidification: Take 500 mL of the water sample and acidify to a pH below 3.0 by adding formic acid. This step is crucial to ensure 4-IPPA is in its neutral, protonated form for efficient retention on the reversed-phase sorbent.[7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[7]

  • Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Analyte Elution: Elute the retained 4-IPPA with 5 mL of acetonitrile or methanol.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to prevent clogging of the HPLC system.[9][10]

B. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Shimadzu LC-20AD, or equivalentStandard system with UV detector.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately polar compounds.[6]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile provides good elution strength. Phosphoric acid suppresses analyte ionization for better retention and peak shape.[6][11][12]
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency and reasonable run times.[6]
Column Temp. 25 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Injection Vol. 10 µLStandard volume for analytical HPLC.
UV Detector 210 nmThe carboxyl group in organic acids absorbs at this wavelength, providing a universal detection approach for this class of compounds.[8]

C. Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose. Key parameters are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is free from interferences from blank matrix.To ensure the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to analyte concentration over a defined range.
Accuracy Mean recovery of 80-120% of the nominal concentration.Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%Shows the consistency of results for repeated analyses of the same sample.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest analyte concentration that can be reliably detected.[6]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest analyte concentration that can be quantified with acceptable precision and accuracy.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace-level analysis and unambiguous identification of 4-IPPA.[13] However, due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is mandatory.

Principle of Analysis

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. To make 4-IPPA suitable for GC analysis, its polar carboxylic acid group (-COOH) must be converted into a less polar, more volatile ester or silyl ester group. This process is called derivatization. Following separation in the GC column, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," providing definitive structural identification.[5]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Extracted Sample Residue Deriv Add Derivatizing Agent (e.g., PFPA in Ethyl Acetate) Sample->Deriv React React at 37-70°C for 20-30 min Deriv->React Evap Evaporate to Dryness React->Evap Recon Reconstitute in Solvent (e.g., Ethyl Acetate) Evap->Recon Inject Inject into GC-MS System Recon->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM mode) Ionize->Detect Identify Identify via Mass Spectrum & Library Detect->Identify

Caption: Workflow for GC-MS analysis of 4-IPPA.

Detailed Protocol: GC-MS

A. Sample Preparation and Derivatization

  • Extraction: Perform an extraction as described in the HPLC sample preparation section (2.3.A) to obtain a clean, dry residue of the analyte.

  • Derivatization: To the dry residue, add 50 µL of a derivatizing agent such as a 2:1 mixture of Pentafluoropropionic Anhydride (PFPA) and Ethyl Acetate.[14] This converts the carboxylic acid to a more volatile anhydride derivative.

  • Reaction: Cap the vial and heat at approximately 37 °C for 20 minutes to ensure the reaction goes to completion.[14]

  • Final Preparation: Evaporate the excess reagent under a stream of nitrogen and reconstitute the derivatized analyte in 100 µL of Ethyl Acetate for injection.

B. Instrumentation and GC-MS Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, Thermo Fisher TRACE 1310/ISQ, or equivalentStandard GC-MS instrumentation.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A nonpolar column suitable for a wide range of derivatized organic compounds.
Injection Mode SplitlessTo maximize the transfer of analyte onto the column for trace-level analysis.[15]
Carrier Gas Helium, Flow Rate: 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program to elute the derivatized analyte.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Mode Full Scan (50-500 amu) or Selected Ion Monitoring (SIM)Full Scan for identification; SIM for enhanced sensitivity in quantification by monitoring characteristic ions.[15]

C. Data Interpretation

  • Identification: The primary identification is based on the retention time of the derivatized 4-IPPA and the comparison of its acquired mass spectrum with a reference spectrum from a standard or a spectral library.

  • Quantification: For quantitative analysis, an internal standard is typically used. The concentration is determined by comparing the peak area of the analyte's characteristic ion(s) to that of the internal standard.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[16] While less specific than chromatographic methods, it is highly suitable for analyzing relatively pure samples or for process monitoring where the matrix composition is well-defined.[4][17]

Principle of Analysis

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. 4-IPPA possesses a benzene ring, which acts as a chromophore and absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be accurately determined using a calibration curve prepared from standards of known concentration.[16]

Experimental Workflow: UV-Vis

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectroscopic Analysis Stock Prepare 4-IPPA Stock Solution Standards Create Serial Dilutions (Calibration Standards) Stock->Standards CalCurve Measure Absorbance of Standards Standards->CalCurve SamplePrep Dissolve/Dilute Sample in Solvent MeasureSample Measure Sample Absorbance at λmax SamplePrep->MeasureSample Scan Determine λmax using a Standard Scan->CalCurve Plot Plot Absorbance vs. Concentration CalCurve->Plot Calc Calculate Concentration from Calibration Curve Plot->Calc MeasureSample->Calc

Caption: Workflow for UV-Vis spectroscopic analysis of 4-IPPA.

Detailed Protocol: UV-Vis

A. Sample and Standard Preparation

  • Solvent Selection: Choose a solvent that dissolves 4-IPPA and is transparent in the UV region of interest (e.g., Methanol, Acetonitrile, or a buffered aqueous solution).[10]

  • Stock Solution: Accurately weigh a known amount of pure 4-IPPA standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the unknown sample.

  • Sample Preparation: Dissolve or dilute the unknown sample in the same solvent to an estimated concentration that falls within the calibration range. Filtration may be necessary if particulates are present.[10]

B. Instrumentation and Measurement

ParameterRecommended SettingRationale
Spectrophotometer Double-beam UV-Vis spectrophotometerProvides stability and allows for automatic subtraction of the solvent blank.
Wavelength Scan 200 - 400 nmTo determine the wavelength of maximum absorbance (λmax).
Measurement λ At determined λmaxMeasuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.
Blank The solvent used for sample/standard preparationTo zero the instrument and correct for any absorbance from the solvent or cuvette.

C. Quantitative Analysis

  • Determine λmax: Scan one of the mid-range calibration standards against a solvent blank to find the λmax.

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Measure Sample: Measure the absorbance of the prepared unknown sample at λmax.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of 4-IPPA in the sample.

Method Comparison

FeatureHPLC-UVGC-MSUV-Vis Spectroscopy
Specificity High (based on retention time)Very High (retention time + mass spectrum)Low (susceptible to interference from other absorbing compounds)
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Sample Prep Moderately complex (extraction often needed)Complex (extraction + mandatory derivatization)Simple (dissolution/dilution)
Throughput ModerateLow to ModerateHigh
Primary Use Routine quantification in complex matrices, purity analysis.Trace-level quantification, definitive identification, impurity profiling.Quantification of pure substances, process monitoring, dissolution testing.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. HPLC-UV offers a robust and reliable platform for routine quantitative analysis in various matrices. For applications demanding the highest sensitivity and unequivocal identification, GC-MS, despite its more complex sample preparation, is the method of choice. UV-Vis spectroscopy provides a rapid, high-throughput, and cost-effective alternative for the analysis of less complex samples. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement a method that is validated, accurate, and fit for purpose.

References

  • Phenomenex, Inc. (n.d.). Sample Preparation.
  • Li, Y., Feng, X., & Liu, X. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.
  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • LabCompliance. (2006). Validation of Analytical Methods and Procedures.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • Phenomenex, Inc. (n.d.). Sample Preparation Guide.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS.
  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation.
  • Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • Sode, F. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • EBSCO Information Services. (n.d.). Spectroscopic Analysis | Research Starters.
  • Harvey, D. (n.d.). Analytical Chemistry 2.0.
  • SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
  • PubChemLite. (2025). This compound (C11H14O3).
  • Mohammed, Y. H. I. (2016). 2-(2-Isopropylphenoxy)acetic acid.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species.
  • ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Journal of Pharmaceutical Analysis and Drug Research, 7(1), 12-22.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings.
  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Zenodo. (2025). GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • International Journal of Pharmaceutical Research and Applications. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Isopropylphenoxyacetic acid. As a synthetic auxin analog, precise quantification of this compound is critical in agricultural research, environmental monitoring, and pharmaceutical development. The described method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high sensitivity, specificity, and reproducibility. We provide a comprehensive guide covering chromatographic conditions, sample preparation, and detailed validation protocols according to International Council for Harmonisation (ICH) guidelines to ensure the method's trustworthiness and reliability.

Introduction

This compound (CAS 1643-16-9) is an organic compound belonging to the phenoxyacetic acid class.[1] These compounds are structurally related to auxins, a class of plant hormones that regulate growth and development.[2][3] Due to this activity, this compound and its analogs are investigated for applications as herbicides and plant growth regulators. Accurate analytical methods are therefore essential for quality control of technical-grade material, quantification in formulated products, and analysis in biological or environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of such compounds due to its high resolution, sensitivity, and precision.[3] This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method that is simple, accurate, and readily deployable in a standard analytical laboratory.

Principle of Chromatographic Separation

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, a moderately nonpolar molecule[4], is retained on the column through hydrophobic interactions.

Causality of Method Choices:

  • Acidified Mobile Phase: The mobile phase is acidified with phosphoric acid. This compound contains a carboxylic acid moiety. By lowering the mobile phase pH well below the analyte's pKa, the carboxyl group remains protonated (neutral).[5] This uncharged state enhances its hydrophobicity, leading to consistent retention on the C18 column and preventing peak tailing, which often occurs with ionized acids.

  • UV Detection: The presence of a phenyl ring in the molecule results in strong ultraviolet (UV) absorbance. This allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD). Based on the analysis of similar phenoxyacetic acid derivatives, a wavelength between 220 nm and 260 nm provides excellent sensitivity.[6][7]

Instrumentation, Reagents, and Materials

3.1. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic bath.

  • Vortex mixer.

3.2. Reagents and Chemicals

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Orthophosphoric acid (85%, analytical grade).

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

3.3. Chromatographic Column

  • Rationale: A C18 column is the standard choice for reversed-phase chromatography, offering robust and reliable performance for a wide range of moderately nonpolar analytes. The specified dimensions and particle size provide a good balance between resolution, analysis time, and backpressure.[8]

  • Specification: Waters X-Bridge™ C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (0.1% Phosphoric Acid in Water / Acetonitrile):

  • Aqueous Component (Solvent A): Add 1.0 mL of 85% orthophosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.

  • Organic Component (Solvent B): Acetonitrile.

  • Degas both solvents for 15 minutes in an ultrasonic bath before placing them on the HPLC system.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix until fully dissolved. This solution is stable for one month when stored at 2-8°C.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the mobile phase.[9]

  • Weighing: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.[10]

  • Dilution: Allow the solution to cool to room temperature, then dilute to the mark with acetonitrile and mix well. This creates a nominal sample concentration of 100 µg/mL.

  • Filtration: Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.[10] This step is critical to prevent particulates from clogging the HPLC column and system.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 225 nm
Injection Vol. 10 µL
Run Time 10 minutes

Table 1: Optimized HPLC Conditions.

Analytical Workflow Diagram

The overall process from sample receipt to final result is depicted in the workflow below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution & Dilution (Acetonitrile) Sample->Dissolve Standard Standard Weighing Filter Filtration (0.22 µm) Dissolve->Filter HPLC HPLC Injection (C18 Column) Filter->HPLC Detect UV Detection (225 nm) HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for the HPLC analysis of this compound.

Method Validation

To ensure the method is fit for its intended purpose, it was validated according to ICH Q2(R1) guidelines.[8] The validation process establishes the performance characteristics, reliability, and trustworthiness of the analytical procedure.[11]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), standard, and sample solutions. Stress samples under acidic, basic, and oxidative conditions.The analyte peak should be free of interference from the blank, impurities, or degradation products. Peak purity should pass.[12]
Linearity Analyze five concentrations (e.g., 5-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.[6]
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the test concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.[13]
Intermediate Precision Repeat the precision study by a different analyst on a different day or with a different instrument.Overall RSD for both sets of data ≤ 2.0%.
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise ratio of ~10:1.[12]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits. No significant impact on results.[12]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria.

Data Interpretation and System Suitability

System Suitability: Before sample analysis, a system suitability test must be performed by injecting the working standard solution (e.g., 50 µg/mL) five times. This ensures the chromatographic system is performing adequately.[13]

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • RSD of Peak Area: Should be ≤ 2.0% for replicate injections.

Quantification: The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve:

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative analysis of this compound. The detailed protocols for sample preparation and chromatographic analysis, combined with a comprehensive validation strategy, provide a self-validating framework for researchers, scientists, and quality control professionals. This method is suitable for routine analysis and can be adapted for various matrices with appropriate sample cleanup, such as the solid-phase extraction techniques commonly used for auxin analysis.[14][15]

References

  • Dobrev, P. I., & Vankov, A. (2012). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. PubMed.
  • de Souza, L. A., et al. (2019). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI.
  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. ResearchGate.
  • Zhao, Z., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PMC - NIH.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. SciSpace.
  • Arayne, M. S., et al. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Available at: https://www.researchgate.net/publication/287979601_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-_oxadiazole-2-thiol
  • Popovici, I., et al. (2008). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • NIST. (n.d.). This compound. NIST WebBook.
  • SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Gagliardi, L., et al. (2007). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. PMC - NIH.
  • Agilent Technologies, Inc. (2011). Positional isomers of phenoxy acid herbicides.

Sources

The Synthetic Auxin 4-Isopropylphenoxyacetic Acid: A Technical Guide for Plant Tissue Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Isopropylphenoxyacetic acid as a synthetic auxin in plant tissue culture. Leveraging established principles of auxin biology and structure-activity relationships, this guide offers both foundational knowledge and practical protocols for utilizing this specific plant growth regulator.

Introduction: The Role of Synthetic Auxins in Plant Morphogenesis

Plant tissue culture is a cornerstone of modern plant science and biotechnology, enabling the clonal propagation, genetic modification, and production of valuable secondary metabolites from plant cells. The success of these in vitro techniques hinges on the precise control of cell division, differentiation, and morphogenesis, which is largely governed by the exogenous application of plant growth regulators. Among these, auxins are paramount for inducing cell division and differentiation, leading to the formation of callus, somatic embryos, or adventitious roots.

While natural auxins like indole-3-acetic acid (IAA) are effective, their instability in light and heat often limits their application in tissue culture media. Synthetic auxins, such as the phenoxyacetic acid derivatives, offer greater stability and often a more potent and sustained response.[1] this compound belongs to this class of synthetic auxins. Although less commonly cited in literature than its chlorinated counterparts like 2,4-Dichlorophenoxyacetic acid (2,4-D), its structure suggests a similar mode of action and potential utility in various tissue culture applications. This guide will provide a comprehensive overview of its mechanism of action, preparation, and detailed protocols for its use, drawing parallels with well-studied phenoxyacetic acids to inform its application.

Mechanism of Action: A Shared Pathway with Natural Auxins

This compound, as a synthetic auxin, is believed to exert its effects by hijacking the plant's natural auxin signaling pathway.[1][2] This pathway is central to regulating gene expression and, consequently, a vast array of developmental processes.

At the molecular level, the process begins with the binding of the auxin molecule to a receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][3] This binding event tags the Aux/IAA repressor for degradation by the 26S proteasome.[4] In the absence of auxin, Aux/IAA proteins are bound to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to specific DNA sequences called auxin response elements (AuxREs) in the promoters of auxin-responsive genes.[2] The presence of the Aux/IAA repressor prevents the ARF from activating gene transcription.

The degradation of the Aux/IAA repressor frees the ARF to activate the expression of a cascade of downstream genes that drive cellular responses such as cell division, expansion, and differentiation.[5] The sustained action of synthetic auxins like this compound is attributed to their resistance to enzymatic degradation within the plant cell, leading to a prolonged activation of this signaling pathway.[1]

AuxinSignaling cluster_nucleus Nucleus Auxin 4-Isopropyl- phenoxyacetic acid (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Regulates Response Cellular Response (Division, Differentiation) Gene->Response Leads to Proteasome->Aux_IAA

Caption: Simplified auxin signaling pathway.

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results in plant tissue culture. Due to the small quantities of growth regulators required in media, preparing concentrated stock solutions prevents errors associated with weighing minute amounts and ensures homogeneity.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water.
Protocol: 1 mg/mL Stock Solution Preparation
  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Dissolving: In a sterile beaker or flask, dissolve the powder in 2-5 mL of a suitable solvent, such as 95% ethanol or 1N KOH. Gentle warming may be required to fully dissolve the compound.

  • Dilution: Once fully dissolved, bring the final volume to 100 mL with sterile, deionized water. Stir continuously while adding water to prevent precipitation.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber glass bottle.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C. Properly labeled with the name, concentration, and date of preparation.

Application in Callus Induction

Callus, an undifferentiated mass of plant cells, is often the starting point for somatic embryogenesis and organogenesis. Synthetic auxins are highly effective at inducing callus formation from a variety of explants.

Rationale for Protocol Adaptation

Due to the limited availability of specific protocols for this compound, the following protocol is adapted from established methods using 2,4-D, a structurally related phenoxyacetic acid auxin.[6][7] The isopropyl group at the 4-position of the phenoxy ring is expected to confer strong auxinic activity, similar to the chlorine at the same position in 2,4-D.[8] The optimal concentration will likely be in a similar range, but empirical testing is recommended for each plant species and explant type.

Protocol: Callus Induction from Leaf Explants
  • Explant Preparation: Select young, healthy leaves from the source plant.

  • Surface Sterilization:

    • Wash the leaves under running tap water for 10-15 minutes.

    • In a laminar flow hood, immerse the leaves in a 70% (v/v) ethanol solution for 30-60 seconds.[9]

    • Transfer the leaves to a 10-20% commercial bleach solution (containing 0.5-1.0% sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.[9]

  • Explant Excision: Aseptically cut the sterilized leaves into small segments (approximately 1 cm²).

  • Inoculation: Place the leaf segments onto a sterile Murashige and Skoog (MS) basal medium supplemented with sucrose (30 g/L), a gelling agent (e.g., agar, 8 g/L), and this compound.[10][11]

    • Experimental Range: It is recommended to test a range of this compound concentrations, for example, 0.5, 1.0, 2.0, and 4.0 mg/L.

  • Incubation: Seal the culture vessels and incubate them in the dark at 25 ± 2°C.

  • Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks.

Caption: Workflow for callus induction.

Application in Somatic Embryogenesis

Somatic embryogenesis is the process by which somatic cells, under in vitro conditions, develop into embryos. This is a powerful tool for large-scale clonal propagation. The induction of somatic embryogenesis is often achieved by exposing explants to a high concentration of a potent auxin.

Rationale for Protocol Adaptation

The induction of somatic embryogenesis is a well-documented effect of strong auxins like 2,4-D.[5] Studies on various phenoxy acid derivatives have shown that modifications to the side chain and substitutions on the phenoxy ring can influence the efficiency of somatic embryo induction.[12] While direct data for this compound is scarce, its structural similarity to other embryogenesis-inducing phenoxy acids suggests its potential in this application. The following protocol is a general framework that should be optimized for the specific plant system.

Protocol: Induction of Somatic Embryogenesis
  • Embryogenic Callus Induction: Follow the callus induction protocol (Section 4) to generate friable, embryogenic callus. This type of callus is typically pale yellow and granular in appearance.

  • Maturation of Somatic Embryos:

    • Transfer the embryogenic callus to an MS basal medium with a reduced concentration of or no this compound.

    • Optionally, this medium can be supplemented with a low concentration of a cytokinin, such as 6-Benzylaminopurine (BAP), to promote embryo development.

  • Germination of Somatic Embryos:

    • Once somatic embryos have developed to the cotyledonary stage, transfer them to a hormone-free MS medium for germination.

  • Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Plantlet Development: Once plantlets have developed a sufficient root and shoot system, they can be transferred to a suitable substrate for acclimatization.

Application in Adventitious Root Formation

The induction of adventitious roots is crucial for the vegetative propagation of many plant species. Auxins are the primary plant growth regulators used to stimulate root initiation from cuttings and in vitro-derived shoots.

Rationale for Protocol Adaptation

While Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) are the most commonly used auxins for rooting, phenoxyacetic acid derivatives can also be effective. The optimal auxin and its concentration for rooting are highly species-dependent. The following protocol provides a starting point for evaluating the efficacy of this compound for adventitious root formation.

Protocol: Adventitious Rooting of In Vitro Shoots
  • Shoot Preparation: Excise healthy, elongated micro-shoots (3-4 cm in length) from an in vitro culture.

  • Rooting Medium Preparation: Prepare a half-strength or full-strength MS basal medium with a reduced sucrose concentration (15-20 g/L) and a gelling agent.

  • Auxin Supplementation: Add this compound to the rooting medium.

    • Experimental Range: A lower concentration range is typically more effective for rooting than for callus induction. Test concentrations such as 0.1, 0.5, and 1.0 mg/L.

  • Inoculation: Insert the basal end of the micro-shoots into the rooting medium.

  • Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Acclimatization: Once a well-developed root system has formed, the plantlets can be carefully removed from the medium, washed to remove any remaining agar, and transferred to a sterile potting mix for acclimatization in a high-humidity environment.

Caption: Workflow for adventitious root formation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetic auxin with the potential for broad application in plant tissue culture. Based on its structural similarity to other well-characterized phenoxyacetic acids, it is expected to be effective in inducing callus formation, somatic embryogenesis, and adventitious rooting. The protocols provided in this guide, adapted from established methodologies for analogous compounds, offer a solid foundation for researchers to begin exploring the utility of this compound in their specific plant systems. As with any plant growth regulator, empirical optimization of concentrations and culture conditions is essential for achieving the desired morphogenic outcomes.

References

  • PubMed Central. (1992). Induction of Somatic Embryogenesis Using Side Chain and Ring Modified Forms of Phenoxy Acid Growth Regulators.
  • MDPI. (2022). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development.
  • HiMedia Laboratories. (n.d.). Murashige and Skoog Medium.
  • Wikipedia. (n.d.). Murashige and Skoog medium.
  • ResearchGate. (2009). (PDF) Mechanism of Auxin-Regulated Gene Expression in Plants.
  • The Company of Biologists. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226–3229.
  • Lab Associates. (2021). How can you prepare sterile explants?.
  • National Institutes of Health. (1992). Induction of Somatic Embryogenesis Using Side Chain and Ring Modified Forms of Phenoxy Acid Growth Regulators.
  • National Center for Biotechnology Information. (2016). Callus induction and regeneration in high-altitude Himalayan rice genotype SR4 via seed explant.
  • ResearchGate. (n.d.). David STUART | University of California, Berkeley, Berkeley | UCB | Department of Plant and Microbial Biology | Research profile.
  • SciELO. (2017). Somatic embryogenesis in Carica papaya as affected by auxins and explants, and morphoanatomical-related aspects.
  • CPAchem. (2023). Safety data sheet - Acetic acid-isopropyl ester.
  • ResearchGate. (2023). (PDF) Structure–activity relationship of 2,4‐D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana.
  • Canadian Science Publishing. (2021). Establishment of an efficient alfalfa regeneration system via organogenesis and the co-expression of Arabidopsis SOS genes improves salt tolerance in transgenic alfalfa (Medicago sativa L.).
  • IJARBS. (2016). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus.
  • National Center for Biotechnology Information. (2021). Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl.
  • MDPI. (2021). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals.
  • SciELO. (2011). Propagação in vitro de genótipos de alface via embriogênese somática.
  • MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • ResearchGate. (2022). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form.
  • National Center for Biotechnology Information. (2018). Comparative study of herbal plants on the phenolic and flavonoid content, antioxidant activities and toxicity on cells and zebrafish embryo.
  • Journal of Emerging Technologies and Innovative Research. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.

Sources

Application Notes and Protocols for 4-Isopropylphenoxyacetic Acid as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a New Phenoxyacetic Acid Herbicide

The phenoxyacetic acid class of herbicides represents a cornerstone of modern agriculture, offering selective control of broadleaf weeds in various cropping systems since the introduction of 2,4-D in the 1940s.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[2][3] This guide provides a detailed exploration of 4-Isopropylphenoxyacetic acid, a member of this chemical family, as a potential novel herbicide. While extensive research exists for established phenoxy herbicides, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals to investigate the herbicidal properties of this compound.

Herein, we will delve into the chemical properties and synthesis of this compound, followed by detailed, field-proven protocols for evaluating its herbicidal efficacy and elucidating its mechanism of action. These protocols are designed to be self-validating, providing a robust framework for the systematic investigation of this promising compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a potential herbicide is crucial for formulation development and environmental fate studies.

PropertyValueSource
CAS Number 1643-16-9[4][5]
Molecular Formula C₁₁H₁₄O₃[4][5][6]
Molecular Weight 194.23 g/mol [4][5][6]
IUPAC Name 2-(4-propan-2-ylphenoxy)acetic acid[6]
Synonyms This compound[7][8]

Synthesis of this compound

Phenoxyacetic acids are typically synthesized through the Williamson ether synthesis. This involves the reaction of a phenolate with a chloroacetate.[9] For this compound, the synthesis would proceed as follows:

  • Formation of Sodium 4-Isopropylphenoxide: 4-Isopropylphenol is reacted with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

  • Condensation with Sodium Chloroacetate: The sodium 4-isopropylphenoxide is then reacted with sodium chloroacetate. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate to form the sodium salt of this compound.

  • Acidification: The resulting sodium salt is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

Proposed Mechanism of Action: An Auxin Mimic

It is hypothesized that this compound, like other phenoxy herbicides, acts as a synthetic auxin.[1][2][3] This mechanism involves the following key steps:[10][11]

  • Perception: The herbicide is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex.

  • Derepression of Auxin-Responsive Genes: Binding of the auxin mimic to the receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.

  • Uncontrolled Growth: The degradation of these repressors allows for the constitutive expression of auxin-responsive genes, leading to a cascade of physiological effects including epinasty, cell elongation, and ultimately, plant death.[12]

Auxin Mimic Herbicide Mechanism of Action Figure 1: Proposed Mechanism of Action of this compound cluster_0 Plant Cell 4-IPA 4-Isopropylphenoxyacetic acid (Auxin Mimic) TIR1/AFB TIR1/AFB Receptor (Part of SCF Complex) 4-IPA->TIR1/AFB Binds to Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux/IAA->ARF Represses Proteasome 26S Proteasome Aux/IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Figure 1: Proposed Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a herbicide.

Protocol 1: Herbicidal Efficacy Screening

Objective: To assess the phytotoxic effects of this compound on a range of broadleaf and grass weed species.

Materials:

  • This compound (analytical grade)

  • Acetone (ACS grade)

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Broadleaf weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed))

  • Grass weed species (e.g., Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass))

  • Potting soil

  • Pots (10 cm diameter)

  • Greenhouse or growth chamber with controlled conditions (25/20°C day/night temperature, 16-hour photoperiod)

  • Spray chamber calibrated to deliver a known volume of spray solution

Procedure:

  • Plant Propagation: Sow seeds of the selected weed species in pots filled with potting soil. Grow the plants in a greenhouse or growth chamber until they reach the 2-4 leaf stage.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 10,000 ppm) by dissolving the required amount in acetone.

    • Prepare a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% v/v Tween 20) to achieve the desired concentrations (e.g., 100, 250, 500, 1000, and 2000 ppm).

    • Prepare a control solution containing only distilled water, acetone (at the same concentration as the highest herbicide solution), and surfactant.

  • Herbicide Application:

    • Randomly assign plants to treatment groups (n=4 replicates per treatment).

    • Apply the test solutions to the foliage of the plants using a calibrated spray chamber. Ensure uniform coverage.

  • Evaluation:

    • Visually assess the plants for phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale from 0 to 100%, where 0% = no injury and 100% = complete plant death.

    • Record symptoms such as epinasty, chlorosis, necrosis, and stunting.

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

Data Analysis:

  • Calculate the average phytotoxicity rating and percent reduction in dry weight for each treatment.

  • Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Dose-Response Study

Objective: To determine the effective concentration of this compound that causes a 50% reduction in plant growth (GR₅₀) for a sensitive broadleaf species.

Procedure:

  • Follow the plant propagation and herbicide application steps from Protocol 1, using a sensitive broadleaf species identified in the initial screening.

  • Prepare a wider range of concentrations of this compound that are expected to bracket the GR₅₀ value (e.g., 10, 30, 100, 300, 1000 ppm).

  • At 21 DAT, harvest the above-ground biomass, dry it, and record the dry weight.

Data Analysis:

  • Express the dry weight data as a percentage of the untreated control.

  • Perform a non-linear regression analysis using a log-logistic dose-response model to calculate the GR₅₀ value.

Illustrative Dose-Response Data:

Concentration (ppm)Average Dry Weight (% of Control)
0 (Control)100
1092
3075
10048
30021
10005
Protocol 3: Pea Stem Elongation Bioassay for Auxin Activity

Objective: To confirm the auxin-like activity of this compound.

Materials:

  • Pea seeds (Pisum sativum L.)

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0)

  • Sucrose

  • Petri dishes

  • Filter paper

Procedure:

  • Seedling Preparation: Germinate pea seeds in the dark for 5-7 days until the epicotyls are 3-5 cm long.

  • Stem Segment Excision: Under dim light, excise 10 mm segments from the third internode of the pea epicotyls.

  • Incubation:

    • Prepare a series of test solutions of this compound and IAA in the buffer solution containing 2% sucrose (e.g., 10⁻⁸ to 10⁻⁴ M).

    • Place filter paper in Petri dishes and add 5 ml of the respective test solutions or a control solution (buffer with sucrose only).

    • Place 10 stem segments in each Petri dish.

  • Measurement: Incubate the Petri dishes in the dark at 25°C for 24 hours. Measure the final length of the stem segments.

Data Analysis:

  • Calculate the percent elongation for each treatment relative to the initial length.

  • Compare the dose-response curve of this compound with that of IAA. A similar bell-shaped curve, with stimulation at low concentrations and inhibition at high concentrations, would indicate auxin-like activity.

Experimental Workflow

The following diagram illustrates the logical flow for the investigation of this compound as a potential herbicide.

Experimental Workflow for Herbicide Evaluation Figure 2: Workflow for Evaluating a Novel Herbicide Candidate Start Start: Identify This compound as a candidate Synthesis Synthesis and Purification Start->Synthesis Screening Protocol 1: Herbicidal Efficacy Screening Synthesis->Screening Selectivity Evaluate Selectivity (Broadleaf vs. Grass) Screening->Selectivity Dose_Response Protocol 2: Dose-Response Study Further_Dev Further Development: Formulation, Toxicology, Environmental Fate Dose_Response->Further_Dev MOA Protocol 3: Mechanism of Action (Auxin Bioassay) MOA->Further_Dev Selectivity->Dose_Response Sensitive Species Selectivity->MOA Confirm Mechanism End End Further_Dev->End

Sources

Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Assays for 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Objective: This document provides a detailed framework for assessing the antimicrobial properties of 4-Isopropylphenoxyacetic acid. It moves beyond simple instructions to explain the scientific rationale behind protocol design, ensuring robust and reproducible results. The methodologies described are grounded in established standards and are designed to be self-validating through the rigorous use of controls.

Introduction: The Scientific Context

This compound is a derivative of phenoxyacetic acid. This class of compounds is structurally significant and serves as a scaffold in numerous molecules with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] Given the escalating crisis of antimicrobial resistance, the systematic evaluation of such compounds is a critical endeavor in the discovery of new therapeutic agents.

This guide outlines three fundamental assays that form the cornerstone of preliminary antimicrobial efficacy testing:

  • Agar Disk Diffusion: A qualitative screening method to rapidly assess the breadth of activity.

  • Broth Microdilution: The gold-standard quantitative method to determine the Minimum Inhibitory Concentration (MIC).

  • Minimum Bactericidal Concentration (MBC): A quantitative assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The selection of these assays provides a logical progression from broad screening to precise quantitative assessment, forming a comprehensive preliminary profile of the compound's antimicrobial potential.

Foundational Principles: MIC vs. MBC

Understanding the distinction between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is fundamental to interpreting antimicrobial data.

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5] This assay is performed after an MIC test is completed.[6]

The relationship between these two values is crucial. An MBC/MIC ratio of ≤ 4 is generally considered an indicator of bactericidal activity.[5] A higher ratio suggests that the compound is primarily bacteriostatic, meaning it inhibits growth but does not actively kill the bacteria at those concentrations.

G cluster_0 Antimicrobial Assays Workflow Compound 4-Isopropylphenoxyacetic Acid Stock Solution Screening Agar Disk Diffusion (Qualitative Screening) Compound->Screening Broad-spectrum activity check MIC_Assay Broth Microdilution (Quantitative MIC) Compound->MIC_Assay Determine potency MBC_Assay MBC Determination (Bactericidal vs. Bacteriostatic) MIC_Assay->MBC_Assay Assess killing activity Result Data Analysis (MIC, MBC, MBC/MIC Ratio) MBC_Assay->Result

Caption: Experimental workflow for antimicrobial evaluation.

Recommended Materials and Strains

3.1 Reagents and Media

  • This compound (PubChem CID: 137131)[7]

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Mueller-Hinton Agar (MHA)[8][9]

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt (for viability indication, optional)

  • Sterile 96-well microtiter plates[5]

  • Sterile Petri dishes (100 mm or 150 mm)[10]

  • Sterile filter paper disks (6 mm diameter)

3.2 Bacterial Strains (ATCC Quality Control Strains) A representative panel should include Gram-positive and Gram-negative bacteria, as recommended for routine susceptibility testing.[11]

  • Gram-positive: Staphylococcus aureus (ATCC 25923 or ATCC 29213)[11]

  • Gram-negative: Escherichia coli (ATCC 25922)[11]

  • Gram-negative: Pseudomonas aeruginosa (ATCC 27853)[11]

  • Optional: Drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) to assess efficacy against resistant pathogens.[12]

Experimental Protocols

4.1 Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method serves as an excellent initial screen for antimicrobial activity.[9] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test bacterium.

Scientist's Note: The use of Mueller-Hinton Agar is critical as it is a standardized medium with good reproducibility and low levels of inhibitors that might interfere with results.[8]

Step-by-Step Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate. Suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[13] Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[13]

  • Disk Preparation & Application: Prepare a high-concentration stock solution of this compound in DMSO. Aseptically impregnate sterile paper disks with a known amount of the compound (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.[8] Place a DMSO-only disk as a negative control and a disk with a known antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). A larger zone diameter generally indicates greater susceptibility of the organism to the compound.

4.2 Protocol 2: Broth Microdilution for MIC Determination

This protocol quantitatively determines the MIC and follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[14]

Scientist's Note: The use of cation-adjusted Mueller-Hinton broth is important because divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antimicrobial agents. Standardization ensures consistency across experiments.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a working solution in CAMHB at twice the highest desired final concentration.

  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate. Add 200 µL of the compound working solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[5]

    • Well 11: Growth control (100 µL CAMHB, no compound).

    • Well 12: Sterility control (100 µL CAMHB, no compound, no bacteria).[3]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth.[5]

G cluster_plate 96-Well Plate: Broth Microdilution cluster_legend Legend W1 256 W2 128 W3 64 W4 32 W5 16 W6 8 MIC_label MIC = 16 µg/mL (Lowest concentration with no visible growth) W5->MIC_label W7 4 W8 2 W9 1 W10 0.5 W11 GC W12 SC key_nogrowth No Growth key_growth Growth key_sc Sterility

Caption: Visual representation of an MIC determination.

4.3 Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the broth microdilution assay.[6]

Step-by-Step Procedure:

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate. Be sure to label each plate corresponding to the well concentration.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤ 500 CFU/mL.

Data Presentation and Interpretation

Summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the compound's activity against different bacterial strains.

Table 1: Representative Antimicrobial Activity of this compound

Bacterial StrainATCC No.MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2592316322Bactericidal
Escherichia coli25922642564Bactericidal
Pseudomonas aeruginosa27853128>512>4Bacteriostatic

Disclaimer: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Potential Mechanism of Action

Phenolic compounds and their derivatives often exert their antimicrobial effects by disrupting the structural integrity and function of the bacterial cell membrane.[15] The lipophilic nature of the isopropyl and phenoxy groups in this compound may facilitate its insertion into the phospholipid bilayer of the bacterial membrane. This can lead to:

  • Increased membrane permeability.

  • Loss of essential ions and metabolites.

  • Disruption of the proton motive force, thereby inhibiting ATP synthesis.

  • Inhibition of membrane-bound enzymes.

Further studies, such as membrane potential assays or electron microscopy, would be required to elucidate the precise mechanism for this specific compound.

Conclusion

The protocols detailed in this guide provide a robust and standardized approach for the initial antimicrobial evaluation of this compound. By progressing from qualitative screening to quantitative determination of MIC and MBC, researchers can build a comprehensive and reliable profile of the compound's efficacy. Adherence to these methodologies, including the use of appropriate controls and standard strains, is paramount for generating data that is both accurate and comparable across different studies, ultimately aiding in the vital search for new antimicrobial agents.

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Maccioni, E., et al. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Bollettino Chimico Farmaceutico, 141(1), 3-7. [Link]
  • Radhi, S., & Sekar, A. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Noolvi, M. N., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4. [Link]
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]
  • MI-Microbiology. (n.d.). Broth Microdilution.
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
  • ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Request PDF. [Link]
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Scientific Diagram. [Link]
  • Microbe Investigations. (n.d.). Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352.
  • ResearchGate. (2002).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (n.d.). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid.
  • Meirelles, L. A., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 379-383. [Link]
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from Clinical and Laboratory Standards Institute website. [Link]
  • Begum, S., et al. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 8-13. [Link]
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Daglia, M. (2012). Preventing Microbial Infections with Natural Phenolic Compounds. Current Pharmaceutical Biotechnology, 13(1), 1-1. [Link]
  • Mathema, B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 1143. [Link]
  • Fidarov, V. A., et al. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Journal of Applied Pharmaceutical Science, 12(10), 1-10. [Link]
  • Ryssel, H., et al. (2013). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 39(4), 695-700. [Link]
  • ResearchGate. (2023). Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Request PDF. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Experimental Design for 4-Isopropylphenoxyacetic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Contextualizing 4-Isopropylphenoxyacetic Acid

This compound is a member of the phenoxyacetic acid class of compounds. This structural family is notable for its diverse and significant pharmacological activities.[1] Derivatives of phenoxyacetic acid are found in medications with applications as diuretics (e.g., Ethacrynic acid)[2], anti-inflammatory agents (e.g., Mefenamic acid)[3][4], and even as potential anticonvulsants.[5] The core phenoxyacetic acid moiety serves as a versatile scaffold, and substitutions on the phenyl ring can dramatically alter biological effects, leading to activities ranging from anticancer[6] and hypolipidemic[7] to agonism of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[8]

Furthermore, this chemical class shares structural similarities with auxins, a class of plant hormones, suggesting potential applications in plant biology or unforeseen off-target effects in animal models that researchers must consider.[9] Given this broad potential, a structured, multi-tiered experimental approach is essential to systematically characterize the biological and pharmacological profile of this compound.

This guide provides a comprehensive framework for researchers, outlining a logical progression from initial compound characterization to detailed in vitro and in vivo analyses. The protocols herein are designed to be robust and self-validating, with an emphasis on understanding the rationale behind each experimental step.

Part 1: Pre-Experimental Characterization & Compound Handling

Before biological testing, it is critical to establish the fundamental physicochemical properties of this compound. This foundational data ensures the accuracy and reproducibility of all subsequent experiments.

1.1. Physicochemical Properties Summary

A summary of known properties for this compound is essential for stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C11H14O3PubChem CID 137131[10][11]
Molecular Weight 194.23 g/mol Fisher Scientific[12]
Appearance White solid / Colorless oilChemicalBook[13]
Predicted XlogP 2.7PubChemLite[11]
CAS Number 1643-16-9Fisher Scientific[12]

1.2. Protocol: Solubility and Stability Assessment

Rationale: An accurate understanding of solubility in various solvents is paramount for preparing stable, homogenous stock solutions and avoiding compound precipitation in assay media. Stability testing ensures the compound does not degrade under experimental conditions (e.g., temperature, pH, light exposure), which could lead to false-negative results.

Protocol:

  • Solvent Screening:

    • Prepare small, known amounts (e.g., 1 mg) of this compound in separate microfuge tubes.

    • Add incremental volumes (e.g., 10 µL) of common laboratory solvents (DMSO, Ethanol, Methanol, PBS pH 7.4) to each tube.

    • Vortex thoroughly after each addition until the compound is fully dissolved.

    • Visually inspect for particulates against a dark background.

    • Calculate the approximate solubility in mg/mL for each solvent. Note: For cell-based assays, DMSO is a common choice, but final concentrations should typically be ≤0.5% to avoid solvent-induced cytotoxicity.

  • Stability in Aqueous Media:

    • Prepare a working solution of the compound in the primary assay buffer (e.g., cell culture medium) at the highest intended concentration.

    • Incubate the solution under standard assay conditions (e.g., 37°C, 5% CO2) for the longest duration of any planned experiment (e.g., 72 hours).

    • At various time points (0, 24, 48, 72 hours), take an aliquot of the solution.

    • Analyze the aliquot using an appropriate analytical method (e.g., HPLC-UV or LC-MS) to quantify the parent compound. A decrease in the parent peak area over time indicates instability.[14]

Part 2: The In Vitro Experimental Cascade

The in vitro evaluation should follow a logical progression from broad, high-throughput screening to more specific, mechanism-of-action studies. This workflow efficiently identifies promising activities and triages inactive pathways.

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Target Validation & Lead Optimization A Compound Characterization (Solubility, Stability) B High-Throughput Cell Viability/ Cytotoxicity Screen (e.g., MTT, CellTiter-Glo) A->B Proceed to screening C Anti-Inflammatory Assays (COX-1/COX-2 Inhibition, Cytokine Release) B->C If cytotoxic or anti-proliferative D Anticancer Assays (Apoptosis, Cell Cycle, Migration) B->D E Metabolic Assays (FFA1 Agonism, Lipogenesis) B->E F Auxin-like Activity Assays (Root Elongation, Gene Expression) B->F Based on structural alerts & literature precedence G Target Deconvolution (Biochemical Assays, Western Blot) C->G If activity confirmed D->G If activity confirmed E->G If activity confirmed F->G If activity confirmed H In Vivo Model Selection G->H Validated Target

Caption: In Vitro Experimental Workflow for this compound.

2.1. Protocol: Primary Cytotoxicity & Viability Screening

Rationale: This initial screen determines the concentration range at which the compound affects cell viability. This is crucial for distinguishing targeted pharmacological effects from non-specific toxicity and for selecting appropriate, non-toxic concentrations for subsequent mechanistic assays.[15] A broad panel of cell lines (e.g., cancer lines like HepG2 and MCF-7, and a non-cancerous line like HEK293) can provide early clues about selectivity.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in the appropriate cell culture medium. A common starting concentration is 100 µM.[16]

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate plates for 48 or 72 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours.

    • Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight in the dark.

    • Read absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

2.2. Protocol: Secondary Assay - COX-1/COX-2 Inhibition (Anti-Inflammatory)

Rationale: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[3][4] A selective COX-2 inhibitor is a desirable profile as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. This assay determines the compound's potency and selectivity for these key inflammatory enzymes.

Protocol:

  • Assay Principle: Utilize a commercially available COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes assay buffer, heme, enzyme (COX-1 and COX-2), and arachidonic acid (substrate).

  • Reaction Setup (in a 96-well plate):

    • Add 150 µL of Assay Buffer to background wells.

    • Add 140 µL of Assay Buffer to inhibitor wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of vehicle or this compound at various concentrations to the inhibitor wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation & Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Shake the plate for 15 seconds and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

2.3. Protocol: Secondary Assay - Auxin-like Activity (Plant Biology)

Rationale: The phenoxyacetic acid scaffold is the basis for many synthetic auxins (e.g., 2,4-D).[9] Assessing auxin-like activity can uncover novel herbicidal properties or plant growth-promoting effects. The Arabidopsis thaliana root growth inhibition assay is a classic, sensitive, and high-throughput method for this purpose.[9]

Protocol:

  • Seed Sterilization & Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification & Germination:

    • Store plates at 4°C for 2 days (stratification).

    • Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.

  • Compound Treatment:

    • After 4-5 days, select seedlings with consistent root lengths.

    • Transfer these seedlings to new MS agar plates supplemented with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a known auxin like Indole-3-acetic acid (IAA) as a positive control.[17]

  • Growth Measurement:

    • Mark the position of the root tip at the time of transfer.

    • Return plates to the growth chamber for an additional 2-3 days.

    • Scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control plate. A dose-dependent inhibition of root growth is indicative of auxin-like activity.[9]

Part 3: The In Vivo Experimental Framework

Positive and potent in vitro results warrant investigation in a whole-organism model. The choice of model and experimental design depends entirely on the most promising in vitro findings.

InVivo_Workflow cluster_0 Phase 1: Pre-clinical Foundation cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Analysis & Evaluation A Select In Vivo Model (Based on In Vitro Data, e.g., Mouse, Rat) B Formulation Development & Maximum Tolerated Dose (MTD) Study A->B Define dose range C Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) B->C Determine bioavailability D Anti-Inflammatory Model (e.g., Carrageenan-induced Paw Edema) C->D Select relevant model & inform dosing regimen E Anticancer Model (e.g., Xenograft Tumor Model) C->E Select relevant model & inform dosing regimen F Metabolic Disease Model (e.g., Oral Glucose Tolerance Test) C->F Select relevant model & inform dosing regimen G Endpoint Analysis (e.g., Paw Volume, Tumor Size, Blood Glucose) D->G Measure efficacy E->G Measure efficacy F->G Measure efficacy H Toxicology & Histopathology (Organ weight, tissue analysis) G->H Assess safety I Data Interpretation & Go/No-Go Decision H->I

Caption: General In Vivo Experimental Workflow.

3.1. Protocol: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Rationale: This is a classic and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.[4] It assesses the ability of a compound to reduce edema (swelling) caused by the injection of an inflammatory agent, carrageenan.

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice (180-200g). Acclimatize animals for at least one week.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin or Celecoxib, p.o.)

      • Group 3-5: Test Groups (this compound at 3 different doses, p.o.)

    • Administer the vehicle, positive control, or test compound orally.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema:

    • Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] * 100.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Statistically analyze the data (e.g., using ANOVA followed by Dunnett's test). A significant reduction in paw edema indicates anti-inflammatory activity.[4]

Part 4: Analytical Methods

Robust analytical methods are required to quantify this compound in various matrices, from simple buffers to complex biological samples like plasma or tissue homogenates.

4.1. Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides excellent sensitivity and specificity for the quantification of small molecules.[18][19] For a carboxylic acid like this compound, derivatization is often necessary to increase volatility for GC analysis.

Protocol:

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add an internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).

    • Perform a liquid-liquid extraction by adding 500 µL of a solvent like ethyl acetate, vortexing, and centrifuging.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat at 60°C for 30 minutes to convert the carboxylic acid to a more volatile silyl ester.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example): Use a capillary column (e.g., DB-5ms). Start with an oven temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • MS Conditions (Example): Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor specific ions for the derivatized analyte and the internal standard.[18]

  • Quantification:

    • Generate a standard curve by preparing known concentrations of the analyte in a blank matrix (e.g., control plasma) and processing them alongside the samples.

    • Calculate the concentration of this compound in the unknown samples by comparing the analyte/internal standard peak area ratio to the standard curve.

References

  • Journal of Emerging Technologies and Innovative Research. (2024).
  • Pharmacy 180. (n.d.).
  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]
  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
  • PubMed. (2014).
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]
  • KCAS Bio. (2023). Making Sense of Compound Screening Results in Drug Discovery. [Link]
  • PubMed. (2015).
  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • National Center for Biotechnology Information. (2016). Large Row-Constrained Supersaturated Designs for High-throughput Screening. [Link]
  • American Association for Cancer Research. (2016).
  • ACS Publications. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. [Link]
  • National Center for Biotechnology Information. (2008). Identification of auxins by a chemical genomics approach. [Link]
  • ResearchGate. (n.d.). Tests on the auxin-like biological activity.... [Link]
  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
  • Scilit. (n.d.). Rapid Bioassay for Auxin. [Link]
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid. [Link]
  • National Center for Biotechnology Information. (2012).
  • RSC Publishing. (n.d.). Analytical Methods. [Link]
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
  • PubChemLite. (n.d.). This compound (C11H14O3). [Link]

Sources

Application Notes and Protocols: Preparation of a Stock Solution of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylphenoxyacetic acid is a synthetic auxin derivative with applications in plant biology and agricultural research. As with any experimental work, the accuracy and reproducibility of results are fundamentally dependent on the precise and consistent preparation of starting materials. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of a stock solution of this compound. The protocols outlined herein are designed to ensure the integrity and stability of the solution, thereby underpinning the validity of subsequent experimental outcomes.

The causality behind the experimental choices described is rooted in the physicochemical properties of this compound and established best practices for handling aromatic carboxylic acids. This guide emphasizes safety, accuracy, and solution stability to create a self-validating system for your research needs.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties is critical for its proper handling and the preparation of accurate solutions.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1][2]
Molecular Weight 194.23 g/mol LabSolutions[3]
Appearance White to off-white powder or crystals
Melting Point 85-87°CLabSolutions[3]
Solubility Slightly soluble in chloroform and DMSO. Soluble in methanol and ethyl acetate.[4]ChemicalBook

Safety Precautions:

This compound requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use. Key hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to its excellent solvating power for a wide range of organic compounds, including carboxylic acids.[5][6]

Materials:
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile conical tube or vial (e.g., 15 mL)

  • Sterile serological pipette or micropipettes

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes or cryovials for aliquoting

Step-by-Step Methodology:
  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 194.23 g/mol = 0.019423 g = 19.42 mg

  • Weighing the Compound:

    • Place a clean, new weighing boat on the calibrated analytical balance and tare to zero.

    • Carefully weigh out the calculated mass of this compound (e.g., 19.42 mg).

  • Dissolution:

    • Transfer the weighed compound into the sterile conical tube or vial.

    • Using a sterile pipette, add the calculated volume of anhydrous DMSO (e.g., 10 mL) to the tube.

    • Securely cap the tube and vortex thoroughly until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For short-term storage (up to one month), store the aliquots at -20°C.

    • For long-term storage (up to one year), store the aliquots at -80°C.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound e.g., 19.42 mg Add DMSO Add DMSO Weigh Compound->Add DMSO e.g., 10 mL Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot into Tubes Aliquot into Tubes Vortex to Dissolve->Aliquot into Tubes Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into Tubes->Store at -20°C or -80°C

Caption: Workflow for preparing a this compound stock solution.

Preparation of Working Solutions

For most cell-based assays or other experimental applications, the concentrated stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.

Step-by-Step Methodology:
  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution:

    • It is recommended to perform a serial dilution to achieve the final working concentration, especially for low micromolar or nanomolar ranges.

    • Example for a 10 µM final concentration in 1 mL:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium. This results in a 100 µM intermediate solution.

      • Gently mix the intermediate solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of the buffer or medium to achieve the final 10 µM concentration.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

  • Aqueous solutions of this compound are less stable than the DMSO stock. Prepare working solutions fresh for each experiment and do not store them for extended periods.

Logical Flow for Preparing Working Solutions:

G Thaw 10 mM Stock Thaw 10 mM Stock Prepare Intermediate Dilution (e.g., 100 µM) Prepare Intermediate Dilution (e.g., 100 µM) Thaw 10 mM Stock->Prepare Intermediate Dilution (e.g., 100 µM) 1:100 dilution Prepare Final Working Solution (e.g., 10 µM) Prepare Final Working Solution (e.g., 10 µM) Prepare Intermediate Dilution (e.g., 100 µM)->Prepare Final Working Solution (e.g., 10 µM) 1:10 dilution Use Immediately in Experiment Use Immediately in Experiment Prepare Final Working Solution (e.g., 10 µM)->Use Immediately in Experiment

Caption: Dilution scheme for preparing a working solution from a stock solution.

Alternative Solvents

While DMSO is the preferred solvent for creating a concentrated stock solution, other solvents can also be used, particularly if DMSO is incompatible with the downstream application.

  • Methanol and Ethanol: this compound is soluble in methanol and ethanol.[4] These are viable alternatives, especially for applications where a volatile solvent is required. However, the long-term stability of the compound in alcoholic solutions may be lower than in DMSO.

  • Aqueous Alkaline Solutions: As a carboxylic acid, this compound can be dissolved in aqueous solutions of bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the more soluble salt. This approach is useful if an organic solvent-free solution is required. The pH of the final solution should be adjusted as needed for the specific application.

Conclusion

The protocol detailed in these application notes provides a robust and reliable method for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the consistency and accuracy of their experimental results. The principles of careful weighing, appropriate solvent selection, and proper storage are paramount to maintaining the integrity of the compound.

References

  • Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS.
  • Pliego Jr, J. R. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 108(4), 653-659.
  • Wu, Y., Zhang, M., Zhang, Y., Li, M., Feng, W., Zheng, X., & Tang, L. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers, 7(18), 2719-2724.
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for the Safe Handling of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9) is a substituted phenoxyacetic acid derivative.[1] While its full biological and toxicological profile is not extensively documented in publicly available literature, its structural similarity to other phenoxyacetic acids, some of which are used as herbicides, necessitates a cautious and well-documented approach to its handling in a laboratory setting.[2][3] This guide provides a comprehensive overview of the known hazards of this compound and detailed protocols for its safe handling, storage, and disposal. The procedures outlined here are designed to protect researchers from potential exposure and to ensure the integrity of experimental work.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is foundational to its safe handling.

PropertyValueSource
CAS Number 1643-16-9[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance White solid[4]

Hazard Identification and GHS Classification

This compound is classified as an irritant and is harmful if swallowed. The Globally Harmonized System (GHS) classification provides a clear and concise summary of its potential hazards.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

(Note: While a specific GHS classification for this compound is not universally available, the classification presented here is based on data for the closely related and structurally similar compound, phenoxyacetic acid, and should be considered a conservative and prudent approach.)

The Science Behind the Hazards:
  • Skin and Eye Irritation: As an organic acid, this compound can cause irritation upon contact with skin and eyes. The acidic nature of the carboxylic acid group can disrupt the physiological pH of the skin, leading to a breakdown of the skin barrier, cellular damage, and an inflammatory response.[5][6] In the eyes, this can lead to significant discomfort and potential damage to the cornea.

  • Respiratory Irritation: As a fine powder, this compound poses a risk of respiratory irritation if inhaled. The dust particles can deposit in the respiratory tract, where their acidic nature can irritate the mucous membranes, leading to inflammation, coughing, and shortness of breath.[7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

Core PPE Requirements:
  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is recommended to use double gloves, especially when handling the pure compound.[1] Gloves should be inspected for any signs of damage before use and changed regularly, or immediately if contamination is suspected.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary to prevent inhalation of dust.[10]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE: - Goggles/Face Shield - Nitrile Gloves (Double) - Lab Coat/Gown - Respirator (if needed) Select_PPE->Don_PPE Handle_Compound Handle this compound Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling Protocols

Adherence to strict protocols is crucial to minimize the risk of exposure and contamination.

Protocol 1: Weighing of Powdered this compound

Objective: To accurately weigh a specific amount of powdered this compound while minimizing the generation of airborne dust.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Tared vial with a screw cap

  • Appropriate PPE

Procedure:

  • Preparation:

    • Ensure the analytical balance is located in an area with minimal air currents, or preferably within a ventilated balance enclosure.

    • Don all required PPE.

    • Designate a specific area for handling the powder and cover the surface with disposable bench paper.[11]

  • Weighing:

    • Tare the vial with the screw cap on the analytical balance.

    • Move the tared vial to a certified chemical fume hood.

    • Carefully transfer the desired amount of this compound into the vial using a clean spatula. Avoid scooping in a manner that creates dust clouds.[12]

    • Securely close the vial.

    • Wipe the exterior of the vial with a damp cloth to remove any adhering powder.

    • Return the closed vial to the analytical balance to obtain the final weight.

  • Cleanup:

    • Carefully fold the used weighing paper and any contaminated bench paper and dispose of them in a designated solid hazardous waste container.

    • Clean the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work area in the fume hood and the area around the balance with a damp cloth.

Weighing_Protocol cluster_Prep Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup A Don Appropriate PPE B Prepare work area in fume hood A->B C Tare vial on balance B->C D Transfer powder to vial in fume hood C->D E Close and clean vial D->E F Reweigh closed vial E->F G Dispose of contaminated materials F->G H Clean equipment and work area G->H

Figure 2: Step-by-step workflow for the safe weighing of powdered this compound.
Protocol 2: Reconstitution and Serial Dilution

Objective: To prepare a stock solution of this compound and perform serial dilutions for experimental use.

Materials:

  • Weighed this compound in a sealed vial

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Reconstitution:

    • Perform all steps in a certified chemical fume hood.

    • Calculate the volume of solvent required to achieve the desired stock solution concentration.

    • Using a calibrated pipette, add the calculated volume of solvent to the vial containing the pre-weighed this compound.[13]

    • Securely cap the vial and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.

  • Serial Dilution (Example: 10-fold dilution series):

    • Label a series of microcentrifuge tubes with the desired concentrations.

    • Add 90 µL of the appropriate diluent (e.g., cell culture media, buffer) to each labeled tube.[14][15]

    • Transfer 10 µL of the stock solution to the first tube.

    • Mix thoroughly by pipetting up and down or by vortexing.

    • Using a fresh pipette tip, transfer 10 µL from the first tube to the second tube.[16]

    • Repeat this process for the remaining tubes to create a 10-fold serial dilution series.[17]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.[18]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:
  • All waste containing this compound, including contaminated PPE, weighing paper, and solutions, must be disposed of as hazardous chemical waste.[19][20]

  • Solid waste should be collected in a designated, labeled, and sealed container.

  • Liquid waste should be collected in a compatible, labeled, and sealed container. Do not pour any solutions containing this compound down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures. Some phenoxyacetic acid derivatives are regulated under specific EPA waste codes, and proper classification is essential.[21][22]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response:
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a damp cloth and decontaminate with an appropriate solvent.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion

While this compound may not have an extensive toxicological profile, a prudent approach based on its chemical class and physical form is essential for its safe handling. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and compliant laboratory environment.

References

  • BPS Bioscience. (n.d.). Serial Dilution Protocol.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Roberts, D. M., et al. (2011). Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Clinical Toxicology, 49(8), 737-742.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 200(1), 1-19.
  • Timchalk, C. (2004, July 15). Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. OSTI.GOV.
  • Greenbook. (2015, November 2). Safety Data Sheet.
  • Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production.
  • American Society for Microbiology. (2005, September 1). Protocols Serial Dilution.
  • Jo, A. R., et al. (2022). Evaluation of Skin Irritation of Acids Commonly Used in Cleaners in 3D-Reconstructed Human Epidermis Model, KeraSkinTM. Toxics, 10(10), 569.
  • American Society for Microbiology. (2005, September 30). Serial Dilution Protocols.
  • Microbe Notes. (2023, September 7). Serial Dilution: Formula, Calculator, Method, Uses, Examples.
  • De Dietrich. (n.d.). White Paper | Powder Handling.
  • Medicine LibreTexts. (2024, August 26). 7.3.5: Reconstituting Powders.
  • ResearchGate. (2025, August 9). Use of organic acids in acne and skin discolorations therapy.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • American Pharmaceutical Review. (n.d.). Variables Affecting Reconstitution Time of Dry Powder for Injection.
  • Karger Publishers. (n.d.). Mechanisms of Skin Irritation.
  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863.
  • Medscape. (2025, August 11). Irritant Contact Dermatitis: Background, Pathophysiology, Etiology.
  • ONdrugDelivery. (2018, July 9). Oral Drug Reconstitution: Making It Easy and Accurate via Packaging Innovation.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Gu, Q., & Lee, L. Y. (2010). Airway irritation and cough evoked by acid: from human to ion channel. Current opinion in pharmacology, 10(3), 266–272.
  • Google Patents. (n.d.). Powders for reconstitution.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenoxyacetic acid, 98+%.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • RTECS. (n.d.). RTECS NUMBER-AI4930000-Chemical Toxicity Database.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). [4-(4-Hydroxy-3-isopropyl-phenoxy)-3,5-diiodo-phenylamino]-acetic acid. National Center for Biotechnology Information.
  • Al-Jahdali, M. A. (2020). Effects of Dust Exposure on the Respiratory Health Symptoms and Pulmonary Functions of Street Sweepers. Journal of Environmental and Public Health, 2020, 8816173.
  • University of Washington. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • Xing, Y. F., et al. (2016). The impact of PM2.5 on the human respiratory system. Journal of thoracic disease, 8(1), E69–E74.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylacetaldehyde (50% wt in isopropyl alcohol).
  • Lestari, M., et al. (2023). Dust Exposure and Lung Function Disorders. Respiratory Science, 3(3), 218-230.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid MSDS.

Sources

4-Isopropylphenoxyacetic Acid: A Scaffolding Perspective in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxyacetic Acid Moiety as a Privileged Scaffold

Phenoxyacetic acid and its derivatives represent a versatile and enduring scaffold in medicinal chemistry, recognized for their capacity to interact with a diverse range of biological targets.[1] This structural motif is a key component in numerous therapeutic agents, spanning from antibacterial and antifungal to anti-inflammatory and antihypertensive drugs.[1] The inherent synthetic accessibility of the phenoxyacetic acid core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activities. This adaptability has cemented its status as a "privileged scaffold" in drug discovery, a core structure that can provide ligands for multiple, distinct biological targets.

This application note will delve into the medicinal chemistry potential of a specific derivative, 4-Isopropylphenoxyacetic acid. While this particular compound is not extensively characterized in publicly available literature, its structural features suggest plausible interactions with key therapeutic targets, notably the Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes. This guide will, therefore, provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, drawing upon established protocols for analogous compounds and outlining the scientific rationale for these experimental designs.

I. Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward two-step process, beginning with the alkylation of 4-isopropylphenol followed by hydrolysis of the resulting ester. This well-established Williamson ether synthesis provides a reliable and scalable route to the target compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Isopropylphenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Step 1: Synthesis of Ethyl 4-isopropylphenoxyacetate

  • In a round-bottom flask, dissolve 4-isopropylphenol (1.0 eq) in DMF.

  • To this solution, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 4-isopropylphenoxyacetate as a colorless oil.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-isopropylphenoxyacetate (1.0 eq) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 3 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH below 7 with 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a white solid.[2]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

II. Potential Biological Activities and Investigational Protocols

Based on the phenoxyacetic acid scaffold, this compound is a candidate for investigation as both an anti-inflammatory agent and a modulator of nuclear receptors like PPARs. The following sections detail the rationale and protocols for evaluating these potential activities.

A. Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Scientific Rationale:

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and/or COX-2. Given that numerous phenoxyacetic acid derivatives have been developed as selective COX-2 inhibitors, it is plausible that this compound may exhibit similar activity.[4]

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the use of a commercially available COX inhibitor screening assay kit.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E₂ (PGE₂) standard

  • This compound

  • Reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective)

  • Assay buffer and co-factors (as per kit instructions)

  • 96-well plates

  • Plate reader for colorimetric or fluorescent detection

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to create a range of test concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the plate according to the kit manufacturer's instructions to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for the recommended time and temperature.

  • Stop the reaction and measure the amount of PGE₂ produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric/fluorometric probe.[5]

  • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

  • Determine the COX-2 selectivity index by calculating the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

B. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Scientific Rationale:

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation.[6] They are ligand-activated transcription factors, and upon activation, they regulate the expression of a wide array of genes.[7] Fibrates, a class of drugs used to treat dyslipidemia, are known PPARα agonists. The structural similarity of this compound to some known PPAR agonists makes it a candidate for investigation as a modulator of PPAR activity.

Signaling Pathway for PPAR Activation

PPAR_Activation Ligand 4-Isopropylphenoxyacetic acid (Ligand) PPAR PPARα/γ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Biological_Effect Biological Effect (e.g., Lipid Metabolism, Anti-inflammatory) Transcription->Biological_Effect

Caption: PPAR activation signaling pathway.

Protocol 3: PPARα/γ Transactivation Assay

This cell-based reporter gene assay is a standard method to determine if a compound can activate a specific nuclear receptor.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Expression plasmid for a GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)

  • Transfection reagent

  • This compound

  • Known PPAR agonists as positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Methodology:

  • Co-transfect the mammalian cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid.

  • Plate the transfected cells into a 96-well plate and allow them to recover.

  • Treat the cells with various concentrations of this compound or the positive control agonists.

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

  • Calculate the fold activation relative to the vehicle-treated control.

  • Generate a dose-response curve and determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

III. Data Interpretation and Future Directions

The results from the COX inhibition and PPAR transactivation assays will provide critical insights into the potential therapeutic applications of this compound.

Data Summary Table:

AssayTargetEndpointExpected Outcome for Active Compound
COX InhibitionCOX-1IC₅₀ (µM)A measurable IC₅₀ value
COX-2IC₅₀ (µM)A measurable IC₅₀ value, ideally lower than for COX-1 for selectivity
PPAR TransactivationPPARαEC₅₀ (µM)A measurable EC₅₀ value indicating agonism
PPARγEC₅₀ (µM)A measurable EC₅₀ value indicating agonism

A low micromolar or nanomolar IC₅₀ value in the COX assays would suggest that this compound is an effective anti-inflammatory agent. A high COX-1/COX-2 IC₅₀ ratio would indicate selectivity for COX-2, which is often a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Similarly, a potent EC₅₀ value in the PPAR transactivation assays would classify this compound as a PPAR agonist. Depending on the selectivity for PPARα or PPARγ, it could be further investigated for its potential in treating metabolic disorders such as dyslipidemia or type 2 diabetes.

Should this compound demonstrate promising activity in these initial in vitro screens, further studies would be warranted. These could include more complex cell-based assays to investigate its effects on inflammatory cytokine production or lipid accumulation in adipocytes, followed by in vivo studies in relevant animal models of inflammation or metabolic disease.

Conclusion

This compound, while not extensively studied, represents a molecule of interest within the broader class of pharmacologically active phenoxyacetic acids. Its straightforward synthesis and the established biological relevance of its core scaffold make it a compelling candidate for further investigation. The protocols detailed in this application note provide a robust framework for researchers to systematically evaluate its potential as a COX inhibitor and/or a PPAR agonist, thereby elucidating its therapeutic potential in the field of medicinal chemistry.

References

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl) - Semantic Scholar. (2022).
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC. (n.d.).
  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchG
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
  • This compound | 1643-16-9 - ChemicalBook. (n.d.).
  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC. (n.d.).
  • PPAR Inhibition | PPAR Agonist Review - Selleck Chemicals. (n.d.).
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central. (n.d.).
  • PPARα Selective Inhibitors | Activators | Agonists | Antagonists | Selleckchem.com. (n.d.).
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC. (2023).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innov
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (n.d.).
  • Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipepti - SciSpace. (n.d.).
  • Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain F
  • This compound | C11H14O3 | CID 137131 - PubChem. (n.d.).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • This compound (C11H14O3) - PubChemLite. (n.d.).
  • WO2017180818A1 - Ppar agonists, compounds, pharmaceutical compositions, and methods of use thereof - Google P
  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. (n.d.).
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Acetic acid, (4-nonylphenoxy)
  • (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)
  • Comparative overview of antioxidant effects (IC50 values) of the...
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
  • This compound, 98+% - Fisher Scientific. (n.d.).

Sources

Application Notes and Protocols: Derivatization of 4-Isopropylphenoxyacetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing 4-Isopropylphenoxyacetic Acid

This compound is a versatile scaffold in medicinal chemistry and drug discovery.[1][2] As a derivative of phenoxyacetic acid, it possesses a core structure that is amenable to a variety of chemical modifications.[1] The primary motivation for derivatizing this molecule is to explore and optimize its biological activity. By systematically altering its chemical structure, researchers can modulate its pharmacokinetic and pharmacodynamic properties, including potency, selectivity, metabolic stability, and bioavailability. This process of structural modification is a cornerstone of modern drug development, allowing for the fine-tuning of a lead compound to enhance its therapeutic potential.[3][4]

The carboxylic acid moiety of this compound is a key functional group that serves as a handle for derivatization. It can be readily converted into a range of other functional groups, such as esters and amides, which can significantly impact the molecule's interaction with biological targets.[5][6] These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its binding affinity to proteins and other macromolecules.

This application note provides a detailed guide for the derivatization of this compound, focusing on the synthesis of ester and amide derivatives. It further outlines protocols for relevant bioassays to evaluate the biological effects of these novel compounds.

Derivatization Strategies: Expanding the Chemical Space

The strategic derivatization of this compound allows for a systematic exploration of structure-activity relationships (SAR). The two most common and effective strategies involve the modification of the carboxylic acid group to form esters and amides.

Esterification: Modulating Lipophilicity and Cell Permeability

Esterification of the carboxylic acid group is a widely used strategy to increase the lipophilicity of a compound. This can enhance its ability to cross cell membranes and improve its oral bioavailability. A variety of alcohols can be employed to generate a diverse library of esters with varying steric and electronic properties.

Amidation: Introducing New Hydrogen Bonding Interactions

Conversion of the carboxylic acid to an amide introduces a new hydrogen bond donor and acceptor, which can lead to new or enhanced interactions with a biological target.[7] A wide array of primary and secondary amines can be utilized, offering a vast potential for structural diversity. This can be particularly useful for targeting proteins where hydrogen bonding plays a critical role in ligand recognition.

The following diagram illustrates the general workflow for the derivatization and subsequent biological evaluation of this compound.

Derivatization_Workflow A This compound B Esterification A->B C Amidation A->C D Ester Derivatives B->D E Amide Derivatives C->E F Purification & Characterization D->F E->F G Bioassay Screening F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: Derivatization and bioassay workflow.

Experimental Protocols

PART 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from 4-isopropylphenol and ethyl bromoacetate, followed by saponification.[8]

Step 1: Synthesis of Ethyl 4-isopropylphenoxyacetate [8]

  • Dissolve 4-isopropylphenol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add ethyl bromoacetate (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to this compound [8]

  • Dissolve the purified ethyl 4-isopropylphenoxyacetate (1.0 eq) in a mixture of methanol and 2 N sodium hydroxide solution.

  • Stir the mixture at room temperature for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with 1 N hydrochloric acid to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

PART 2: Derivatization Protocols

The following are generalized protocols for the synthesis of ester and amide derivatives. The specific reaction conditions may need to be optimized for different substrates.

Protocol 2.1: Esterification using DCC and DMAP

This method is a mild and efficient way to synthesize a variety of esters.[9][10]

Materials:

  • This compound

  • Desired alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 2.2: Amide Synthesis using EDC and HOBt

This protocol describes a common and effective method for amide bond formation.[11]

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

The following diagram outlines the chemical transformations involved in the derivatization of this compound.

Derivatization_Schemes cluster_0 Esterification cluster_1 Amidation A This compound + R-OH B DCC, DMAP ----------> A->B C Ester Derivative B->C D This compound + R1R2-NH E EDC, HOBt, DIPEA -----------------> D->E F Amide Derivative E->F

Caption: General schemes for esterification and amidation.

Bioassay Protocols

The choice of bioassay will depend on the therapeutic target of interest. Phenoxyacetic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The following are example protocols for preliminary screening.

Protocol 3.1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the synthesized derivatives against bacterial strains.

Materials:

  • Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

Procedure:

  • Prepare a stock solution of each derivative in DMSO.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria and standard antibiotic), a negative control (bacteria and medium), and a sterility control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the derivatives on cancer cell lines.

Materials:

  • Synthesized derivatives dissolved in DMSO

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Standard cytotoxic drug (e.g., doxorubicin) as a positive control

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Analysis

The results from the synthesis and bioassays should be systematically organized for clear interpretation and comparison.

Table 1: Synthesized Derivatives of this compound
Compound IDR Group (Ester)R1, R2 Groups (Amide)Yield (%)
Ester-1 -CH2CH3-85
Ester-2 -CH(CH3)2-82
Amide-1 --H, -CH2Ph78
Amide-2 --CH3, -CH375
Table 2: Biological Activity of this compound Derivatives
Compound IDAntibacterial MIC (µg/mL) vs. S. aureusCytotoxicity IC50 (µM) vs. HeLa
4-IPPA >128>100
Ester-1 6475.2
Ester-2 3255.8
Amide-1 1623.4
Amide-2 12898.1
Ciprofloxacin 0.5-
Doxorubicin -0.8

The data presented in these tables will form the basis for establishing a structure-activity relationship (SAR), guiding further optimization of the lead compounds.

Conclusion

The derivatization of this compound provides a powerful platform for the discovery of novel bioactive molecules. The protocols detailed in this application note offer a robust framework for the synthesis of ester and amide derivatives and their subsequent biological evaluation. By systematically applying these methods, researchers can efficiently explore the chemical space around this versatile scaffold and identify promising candidates for further drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Esterification of 3-(Bromomethyl)phenoxyacetic Acid with Phenols.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • ChemicalBook. (2025). This compound | 1643-16-9.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Various Authors. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Various Journals.
  • Various Authors. (2025). Synthesis of New Sulphonamide Phenoxyacetic Derivatives.
  • Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 795-802.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Google Patents. (2009).
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • Google Patents. (n.d.).
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Journal of Emerging Technologies and Innovative Research. (n.d.).
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central.
  • Taylor & Francis eBooks. (2020). Role of Prodrugs in Drug Design.
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Phytobioactive compounds as therapeutic agents for human diseases: A review. PubMed Central.
  • Various Authors. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4123.
  • PubMed. (1999).
  • MDPI. (n.d.).
  • Marquis, B. J., et al. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

Sources

The Synthetic Versatility of 4-Isopropylphenoxyacetic Acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

4-Isopropylphenoxyacetic acid, a seemingly unassuming aromatic carboxylic acid, presents itself as a highly versatile and strategically important scaffold in the landscape of modern organic synthesis. Its unique structural motif, combining a lipophilic isopropyl group with the reactive handle of a carboxylic acid via a stable ether linkage, has cemented its role in the development of a diverse array of biologically active molecules. This guide moves beyond a mere cataloging of reactions to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its applications, offering field-proven insights into its use as a foundational element in medicinal chemistry and agrochemistry.

The phenoxyacetic acid core is a privileged structure, appearing in numerous pharmaceuticals and herbicides. The strategic placement of the isopropyl group at the 4-position of the phenyl ring allows for modulation of lipophilicity and steric interactions, critical parameters in tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This document will detail the applications of this compound, providing robust, self-validating protocols for its key transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 1643-16-9
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White solid
Purity >98% (typical)

Safety and Handling:

  • General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Phenoxyacetic acid is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. The corresponding acyl chloride is corrosive and reacts with water to liberate toxic gas.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Core Synthetic Applications and Protocols

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid moiety. This functional group can be readily transformed into a variety of other functionalities, most notably amides and esters, or activated for more complex transformations.

Amide Bond Formation: A Gateway to Bioactive Amides

The formation of amides from this compound is a cornerstone of its application, leading to compounds with a wide spectrum of biological activities. The direct condensation with an amine is generally inefficient; therefore, the use of coupling agents is standard practice.

Causality of Reagent Choice: Carbodiimides, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), are widely used due to their reliability and the water-solubility of the urea byproduct, which simplifies purification. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) can further improve efficiency, especially with less nucleophilic amines, by forming a more stable active ester intermediate.

AmideCoupling cluster_activation Activation cluster_coupling Coupling Acid This compound Active_Ester O-Acylisourea Intermediate Acid->Active_Ester EDC EDC Amide Target Amide Active_Ester->Amide Amine R-NH₂

Diagram 1: General workflow for EDC-mediated amide coupling.

Protocol: EDC-Mediated Amide Coupling

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if using an amine salt)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.0-1.2 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (1.2 eq).

  • Add EDC (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Esterification: Accessing Lipophilic Derivatives

Ester derivatives of this compound are important as final products, particularly in agrochemical applications, and as intermediates in further synthetic transformations. Fischer esterification is the most direct method for their synthesis.

Causality of Reaction Conditions: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, an excess of the alcohol is typically used as the solvent. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

Protocol: Fischer Esterification

This protocol describes a standard procedure for the synthesis of alkyl esters of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.05-0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be further purified by distillation or column chromatography if necessary.

Activation via Acid Chloride Formation

For less reactive amines or for the synthesis of other acyl derivatives, conversion of the carboxylic acid to the more electrophilic acyl chloride is a highly effective strategy.

Causality of Reagent Choice: Oxalyl chloride, in the presence of a catalytic amount of DMF, is a mild and efficient reagent for this transformation. The reaction proceeds via the formation of the Vilsmeier reagent in situ, and the byproducts (CO₂, CO, and HCl) are gaseous, which simplifies the work-up. Thionyl chloride (SOCl₂) is another common reagent, though it can sometimes lead to harsher reaction conditions.

AcidChloride Acid This compound AcylChloride (4-Isopropylphenoxy)acetyl Chloride Acid->AcylChloride + Reagent Reagent Oxalyl Chloride (or SOCl₂) Product Acyl Derivative AcylChloride->Product + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂, R-OH)

Diagram 2: Synthesis of acyl derivatives via the acyl chloride.

Protocol: Synthesis of (4-Isopropylphenoxy)acetyl Chloride

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • The reaction mixture can be used directly in the next step, or the solvent and excess reagent can be carefully removed under reduced pressure to yield the crude acyl chloride. This intermediate is typically used without further purification due to its moisture sensitivity.

Conclusion and Future Outlook

This compound stands as a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis and the predictable reactivity of its carboxylic acid group make it an invaluable tool for synthetic chemists. The protocols outlined in this guide provide a solid foundation for the reliable synthesis of a multitude of derivatives. As the quest for novel therapeutics and more effective agrochemicals continues, the strategic application of foundational building blocks like this compound will undoubtedly play a pivotal role in driving innovation and discovery. The inherent versatility of this compound ensures its continued relevance in the ever-evolving field of organic synthesis.

References

  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Chemsrc. (2025, September 1). 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4.
  • PubChem. (n.d.). 4-Isopropylphenylacetic acid.
  • PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity.
  • Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Conference Series. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives.
  • Coach Benner. (n.d.). Synthesis of Esters.
  • PubChem. (n.d.). This compound.
  • MOLBASE. (n.d.). This compound|1643-16-9.
  • MOLBASE. (n.d.). 2-(4-propan-2-ylphenoxy)acetic acid.
  • National Center for Biotechnology Information. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. National Library of Medicine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ARKIVOC. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Library of Medicine.
  • CPAchem. (2023, March 24). Safety data sheet.
  • ResearchGate. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole.
  • University of Massachusetts. (n.d.). Experiment 18 — Synthesis of Esters.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • NIST. (n.d.). This compound.
  • Al-Mustansiriyah University. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
  • Google Patents. (n.d.). Process for preparing phenyl-acetic acid esters.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Library of Medicine.
  • MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
  • National Center for Biotechnology Information. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. National Library of Medicine.
  • ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.

Troubleshooting & Optimization

Technical Support Center: 4-Isopropylphenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide in-depth mechanistic explanations for experimental choices, and offer validated protocols to ensure the integrity and reproducibility of your results.

Standard Synthesis Protocol: Williamson Ether Synthesis

The most reliable and widely used method for synthesizing this compound is the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion.[1][2] In this specific application, the phenoxide is generated from 4-isopropylphenol, which then attacks chloroacetic acid.

Reaction: 4-Isopropylphenol + Chloroacetic Acid → this compound

Step-by-Step Methodology

Materials:

  • 4-Isopropylphenol

  • Chloroacetic acid[3]

  • Sodium hydroxide (NaOH), 30% aqueous solution[4][5]

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Phenoxide Formation: In a suitable reaction vessel, dissolve 1.0 g of 4-isopropylphenol in 5 mL of 30% aqueous sodium hydroxide. This deprotonates the phenol, forming the sodium 4-isopropylphenoxide, which is a potent nucleophile.[5]

  • Alkylation: Carefully add 1.5 g of chloroacetic acid to the phenoxide solution.[4][5] Gentle warming may be necessary to dissolve all reagents.

  • Reaction: Heat the mixture in a water bath at 90-100°C for 30-40 minutes.[4][5] The phenoxide ion will attack the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

  • Workup - Acidification: After cooling the reaction mixture, dilute it with approximately 10 mL of water. Slowly add 6M HCl until the solution is acidic (test with litmus paper). This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.[4][5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (15 mL). The organic product will move into the ether layer.[4]

  • Washing: Wash the ether layer with 15 mL of water to remove any remaining water-soluble impurities.[5]

  • Purification: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution. The acidic product will react with the weak base to form its sodium salt, which is water-soluble, moving it to the aqueous layer and leaving non-acidic impurities in the ether.[4]

  • Isolation: Carefully collect the bicarbonate layer. Re-acidify it slowly with 6M HCl, causing the purified this compound to precipitate.[4][5]

  • Final Steps: Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and dry. For higher purity, the product can be recrystallized from hot water.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Incomplete Phenoxide Formation: The initial deprotonation of 4-isopropylphenol is critical. If the sodium hydroxide solution is old, has absorbed atmospheric CO₂, or is not concentrated enough, the deprotonation will be incomplete. This reduces the concentration of the active nucleophile, slowing down the desired S\textsubscript{N}2 reaction.

  • Side Reaction - Hydrolysis of Chloroacetic Acid: Chloroacetic acid can be hydrolyzed to sodium glycolate by the strong basic conditions, especially at elevated temperatures.[6] This side reaction consumes your alkylating agent, thereby reducing the yield of the desired product.

  • Poor Temperature Control: While heating is necessary to drive the reaction, excessively high temperatures can promote side reactions and decomposition of the product. Maintaining the 90-100°C range is optimal.[4][5]

  • Losses During Workup: The extraction and isolation steps can be a source of product loss. Ensure you are allowing adequate time for layers to separate in the separatory funnel and that you are carefully collecting the correct layers. The re-acidification of the bicarbonate solution should be done slowly to ensure complete precipitation of the product before filtration.

Q2: My product is discolored (e.g., pink, brown, or yellow). What causes this and how can I fix it?

A2: Discoloration typically indicates the presence of impurities, often from oxidation or side reactions.

  • Phenol Oxidation: Phenols are susceptible to oxidation, especially under basic conditions and in the presence of air. This can form highly colored quinone-type structures. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), although for many lab-scale preparations, this is not strictly necessary if the reaction time is controlled.

  • Impure Starting Materials: If your starting 4-isopropylphenol is already discolored, the impurity will likely carry through the synthesis. Consider purifying the starting material by distillation or recrystallization if you suspect this is the issue.

  • Purification: The most effective way to remove color is through recrystallization. Dissolving the crude product in a minimal amount of hot solvent (like water or an ethanol/water mixture) and allowing it to cool slowly will form pure crystals, leaving the colored impurities in the mother liquor. Activated charcoal can also be added to the hot solution before filtering to adsorb colored impurities.

Q3: I'm seeing an unexpected peak in my NMR spectrum, suggesting an impurity. What could it be?

A3: The most likely impurity, besides unreacted starting materials, is a C-alkylation product.

  • O-Alkylation vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the aromatic ring, typically at the ortho position (C-alkylation).[7]

    • O-alkylation is the desired pathway, leading to this compound.

    • C-alkylation results in the formation of (2-hydroxy-5-isopropylphenyl)acetic acid.

  • Controlling Selectivity: The solvent plays a crucial role in directing the reaction.[7]

    • Polar aprotic solvents (like DMF or DMSO) favor O-alkylation. They solvate the cation (e.g., Na⁺) but not the oxygen of the phenoxide, leaving it exposed and highly nucleophilic.[7][8]

    • Protic solvents (like water or ethanol, as used in the standard protocol) can form hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making it less available for reaction and increasing the relative likelihood of the ring carbons attacking the electrophile, which leads to C-alkylation.[7][8] While the aqueous protocol is common, it inherently carries a higher risk of the C-alkylation side product compared to a synthesis in a polar aprotic solvent.

Factor Favors O-Alkylation (Desired) Favors C-Alkylation (Side Product)
Solvent Polar Aprotic (DMF, DMSO)Protic (Water, Ethanol)[7]
Explanation Solvates cation, leaves phenoxide oxygen exposed and highly reactive.Hydrogen bonds shield the phenoxide oxygen, making ring carbons more competitive nucleophiles.[8]

Q4: The reaction seems to have stalled and is not going to completion. What should I check?

A4: A stalled reaction can be frustrating. Here's a logical workflow to diagnose the issue:

  • Re-evaluate Reagents:

    • Base: Is your NaOH solution of the correct concentration?

    • Alkylating Agent: Is the chloroacetic acid of good quality? Over time, it can degrade.

  • Check pH: After adding the NaOH, is the solution strongly basic? The phenol (pKa ~10) needs to be fully deprotonated to form the reactive phenoxide.

  • Temperature: Is the water bath temperature consistently in the 90-100°C range? Lower temperatures will significantly slow the reaction rate.[4][5]

  • Mixing: Is the reaction mixture being stirred adequately? Poor mixing can lead to localized concentration gradients and prevent the reactants from encountering each other effectively.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like potassium carbonate (K₂CO₃)?

A: Yes, potassium carbonate is a common and often milder alternative to NaOH, typically used in a polar aprotic solvent like acetone or DMF.[9] A base like K₂CO₃ is strong enough to deprotonate the phenol but is less harsh than NaOH, which can sometimes reduce the likelihood of side reactions like hydrolysis of the alkylating agent.[10]

Q: Is it better to use chloroacetic acid or an ester like ethyl chloroacetate?

A: Using ethyl chloroacetate is a very common alternative. The reaction proceeds similarly: the phenoxide attacks the ester to form ethyl 4-isopropylphenoxyacetate.[9] This intermediate must then be hydrolyzed (saponified) with a base (like NaOH) and then acidified to yield the final carboxylic acid product.[9] This two-step approach can sometimes offer better control and higher purity, as the ester intermediate is often easier to purify before the final hydrolysis step.

Q: What are the primary safety concerns for this synthesis?

A: Both sodium hydroxide and chloroacetic acid are corrosive and can cause severe skin burns.[3][5] Diethyl ether is extremely flammable. Always perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Refer to the Safety Data Sheets (SDS) for all reagents before beginning.[3][12]

Q: How do I confirm the identity and purity of my final product?

A: A combination of techniques is recommended:

  • Melting Point: A sharp melting point that matches the literature value (136-137°C) is a good indicator of purity.[5]

  • NMR Spectroscopy (¹H NMR): This will confirm the structure. Key expected signals for this compound include:

    • A doublet for the six methyl protons of the isopropyl group.

    • A multiplet (septet) for the single proton of the isopropyl group.

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • A singlet for the two protons of the -O-CH₂- group.[9]

  • FTIR Spectroscopy: Look for a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.

Visualized Workflows

Diagram 1: Overall Synthesis Workflow

This diagram outlines the complete process from starting materials to the purified final product.

SynthesisWorkflow cluster_react Reaction cluster_workup Workup & Purification SM 4-Isopropylphenol + Chloroacetic Acid Base Add 30% NaOH Heat Heat at 90-100°C Acidify Acidify with HCl Heat->Acidify Cool Mixture Extract Extract with Diethyl Ether Wash Wash with NaHCO3 (aq) Isolate Re-acidify & Filter Product Pure 4-Isopropyl- phenoxyacetic Acid Isolate->Product Dry Solid

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose potential causes of poor reaction yield.

TroubleshootingYield cluster_causes cluster_solutions Start Low Yield Observed IncompleteDeprotonation Incomplete Phenoxide Formation? Start->IncompleteDeprotonation SideReaction Side Reactions Dominating? Start->SideReaction Losses Losses During Workup? Start->Losses CheckBase Check NaOH Concentration & Age IncompleteDeprotonation->CheckBase Check CheckTemp Verify Temperature (90-100°C) SideReaction->CheckTemp Check CheckWorkup Review Extraction & Precipitation Technique Losses->CheckWorkup Check

Caption: Decision tree for troubleshooting low product yield.

References

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65.
  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Reddit. (2025). Williamson Ether synthesis. r/OrganicChemistry.
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis: The Synthesis of 4-Methylphenoxyacetic Acid.
  • ResearchGate. (2006). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation.
  • Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety.
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester.
  • SlideShare. (2019). Organic Synthesis Via Enolate.
  • Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Eureka.

Sources

Technical Support Center: Optimizing 4-Isopropylphenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Isopropylphenoxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a series of in-depth FAQs and troubleshooting guides.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the O-alkylation of a 4-isopropylphenoxide ion with an alkylating agent, typically a derivative of chloroacetic acid.[2][3] While straightforward in principle, success hinges on the careful control of several key parameters. This guide will illuminate the causality behind experimental choices to ensure reproducible and high-yielding results.

Reaction Overview: The Williamson Ether Synthesis

The fundamental transformation involves the deprotonation of 4-isopropylphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative.

Reaction_Overview cluster_reactants cluster_conditions cluster_products R1 4-Isopropylphenol P1 This compound R1->P1 R2 + R3 Chloroacetic Acid (or its ester) R3->P1 SN2 Reaction R4 Base (e.g., KOH, K2CO3) R5 Solvent (e.g., DMF, Acetone) P2 + P3 Salt (e.g., KCl) Side_Reactions cluster_paths start 4-Isopropylphenoxide (Ambident Nucleophile) O_Alk O-Alkylation (Desired Pathway) start->O_Alk Favored by: - Polar Aprotic Solvents (DMF, Acetonitrile) - Phase Transfer Catalysis C_Alk C-Alkylation (Side Reaction) start->C_Alk Favored by: - Protic Solvents (Water, Alcohols) Product This compound (Ether Product) O_Alk->Product Byproduct Ring-Alkylated Isomer (Phenol Product) C_Alk->Byproduct

Caption: Competing O-alkylation vs. C-alkylation pathways.

  • Mechanistic Cause: While O-alkylation is generally favored, the choice of solvent plays a critical role. [4]Protic solvents can form a hydrogen-bonding cage around the highly electronegative oxygen atom of the phenoxide. This solvation hinders the oxygen's ability to act as a nucleophile, making the less-hindered ring carbons more likely to attack the alkylating agent.

  • Troubleshooting:

    • Switch to a Polar Aprotic Solvent: This is the most effective solution. Solvents like DMF, DMSO, or acetonitrile do not hydrogen-bond with the phenoxide, leading to a significant preference for O-alkylation. [1][5] * Consider a Phase-Transfer Catalyst (PTC): Using a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically improve selectivity and yield. [6][7]The PTC escorts the phenoxide from the aqueous phase (if using NaOH/KOH) into the organic phase, where it is poorly solvated and highly reactive, favoring the Sₙ2 reaction. [8]

Category 2: Workup and Purification Issues

Question: I've completed the reaction, but my product does not precipitate when I acidify the mixture. What happened?

Answer: This issue usually arises from one of two scenarios: either the reaction did not work and there is no product to precipitate, or the product is soluble in the workup medium.

  • Troubleshooting:

    • Confirm Reaction Success: Before acidification, take a small aliquot of the basic reaction mixture, acidify it separately, and extract it with a small amount of an organic solvent (e.g., ethyl acetate). Run a TLC to see if the desired product spot is present compared to your starting phenol.

    • Ensure Sufficient Acidification: Use a pH meter or pH paper to confirm that the solution is acidic (pH < 4). [9]The product is a carboxylic acid and will remain dissolved as its carboxylate salt until the solution is sufficiently acidic. [10] 3. Perform an Extraction: If the product does not precipitate (it may be an oil or simply too soluble), proceed with a liquid-liquid extraction. Extract the acidified aqueous solution with a solvent like ethyl acetate or diethyl ether. The product will move into the organic layer, which can then be dried and concentrated to isolate the crude product. [3] Question: My crude product is an oil or a low-melting solid, and I'm struggling with recrystallization. What's a good purification strategy?

Answer: Purification can be challenging if isomeric byproducts (from C-alkylation) or unreacted starting materials are present, as these can depress the melting point and inhibit crystallization.

  • Troubleshooting:

    • Solvent Selection: For recrystallization, a common technique is to use a solvent system where the compound is soluble when hot but insoluble when cold. For phenoxyacetic acids, aqueous ethanol or a toluene/hexane mixture can be effective. [11]Start with a small amount of crude material and test various solvents.

    • Acid-Base Extraction: Leverage the acidic nature of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract it with a weak base like aqueous sodium bicarbonate solution. [9] * Your desired carboxylic acid product will move into the aqueous bicarbonate layer as its sodium salt.

      • The unreacted (and less acidic) 4-isopropylphenol starting material and any neutral byproducts will remain in the organic layer.

      • Separate the aqueous layer and re-acidify it with HCl to precipitate your purified product. [10]Filter and dry the resulting solid. This method is highly effective for removing non-acidic impurities.

Optimized Experimental Protocols

Below are two reliable protocols. Protocol A represents a classic approach, while Protocol B incorporates a phase-transfer catalyst for potentially milder conditions and easier workup.

FeatureProtocol A: Classic Williamson SynthesisProtocol B: Phase-Transfer Catalysis (PTC)
Base Potassium Hydroxide (KOH) or K₂CO₃ [2][3]Sodium Hydroxide (NaOH) in aqueous solution [9][8]
Solvent Polar Aprotic (e.g., DMF, Acetone) [3]Biphasic: Toluene or Dichloromethane and Water
Catalyst NoneTetrabutylammonium Bromide (TBAB) or similar [1][6]
Temperature 60-100 °C [1][9]40-70 °C
Pros Simple reagent set, well-established.Milder conditions, often higher yields, tolerates water. [12][7]
Cons May require anhydrous solvent, potential for C-alkylation. [4]Requires an additional catalyst reagent.
Typical Yield 70-90%85-98%
Protocol A: Detailed Steps for Classic Williamson Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isopropylphenol (1.0 eq).

  • Solvent and Base: Add dry DMF (or acetone) to dissolve the phenol. Then, add finely ground anhydrous potassium carbonate (2.0 eq) or potassium hydroxide (1.1 eq). [3]3. Phenoxide Formation: Stir the mixture at room temperature for 30 minutes (or gently heat to 50 °C if using K₂CO₃) to ensure complete formation of the phenoxide.

  • Alkylation: Add chloroacetic acid (1.2 eq) or ethyl bromoacetate (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Workup (if using ethyl bromoacetate): If an ester was used, cool the mixture and add aqueous NaOH solution to saponify the ester to the carboxylate. Stir for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour it into a beaker containing water and acidify to pH ~2 with concentrated HCl. [2][9]8. Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to yield pure this compound. [11]

Protocol B: Detailed Steps for Phase-Transfer Catalysis Method

PTC_Workflow A 1. Charge Reactor - 4-Isopropylphenol - Toluene - Chloroacetic Acid B 2. Add Catalyst - Tetrabutylammonium Bromide (TBAB) A->B C 3. Add Base - Slowly add 30% aq. NaOH B->C D 4. React - Heat to 60°C - Monitor by TLC/HPLC C->D E 5. Phase Separation - Cool mixture - Separate aqueous layer D->E F 6. Acidification - Acidify aqueous layer with HCl to pH < 2 E->F G 7. Isolation & Purification - Filter precipitate - Wash with water - Recrystallize F->G

Caption: Experimental workflow for the PTC-mediated synthesis.

  • Setup: In a flask, dissolve 4-isopropylphenol (1.0 eq), chloroacetic acid (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in an organic solvent like toluene.

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (2.5 eq) over 20-30 minutes.

  • Reaction: Heat the biphasic mixture to 60-70 °C. The vigorous stirring is crucial to create a large surface area between the two phases for the catalyst to work. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. The product is in the aqueous layer as its sodium salt. Separate the layers and discard the organic (toluene) layer.

  • Isolation: Vigorously stir the aqueous layer and acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Diaconescu, P. (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry & Biochemistry, UCLA.
  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Wikipedia. (n.d.). 4-Isopropylphenol.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 9(6).
  • Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Williamson Ether Synthesis. (2020, October 20). YouTube.
  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • European Patent Office. (n.d.). EP 3162786 B1 - METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL.
  • MOLBASE. (n.d.). This compound|1643-16-9.
  • Google Patents. (n.d.). US4391998A - Production of para-isopropylphenol.
  • ResearchGate. (2013). Alkylation of phenol with isopropanol over SAPO-11 zeolites.
  • ChemGenes India. (n.d.). 4-Isopropylphenoxy Acetic Acid.
  • Royal Society of Chemistry. (n.d.). Advances.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChem - NIH. (n.d.). This compound.
  • ResearchGate. (2016). 2-(2-Isopropylphenoxy)acetic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Williamson Ether Synthesis. (2018, August 29). YouTube.
  • White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • ResearchGate. (2018). Response Surface Optimization and Kinetics of Isopropyl Palmitate Synthesis using Homogeneous Acid Catalyst.

Sources

Technical Support Center: Purification of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Isopropylphenoxyacetic acid (CAS 1643-16-9). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 4-isopropylphenol with an acetate synthon (like ethyl bromoacetate) followed by hydrolysis.[1] Potential impurities therefore include:

  • Starting Materials: Unreacted 4-isopropylphenol.

  • By-products: Products from side reactions.[2]

  • Reagents & Solvents: Residual base (e.g., potassium carbonate), solvents (e.g., DMF, acetone), or hydrolysis reagents.[1]

Q2: What is the most straightforward purification method to try first?

A2: For a solid compound like this compound, recrystallization is typically the most effective and efficient initial purification technique.[3] It is excellent for removing small amounts of impurities. If the crude product is particularly oily or contains significant amounts of non-polar impurities, an acid-base extraction is a highly recommended preliminary step.

Q3: How can I definitively assess the purity of my final product?

A3: A single method is rarely sufficient. A combination of techniques provides the most reliable assessment of purity.[4]

  • Melting Point Analysis: A sharp melting point range (e.g., 85-87°C) that does not broaden upon subsequent recrystallization is a strong indicator of high purity.[5][6]

  • Chromatographic Methods (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment, capable of detecting trace impurities.[7]

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the structure and identify organic impurities by their characteristic signals.

  • Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired compound and can help identify the mass of unknown impurities.[1][8]

Section 2: Core Purification Protocols

Here we provide detailed, step-by-step methodologies for the primary purification techniques. The causality behind key steps is explained to facilitate understanding and troubleshooting.

Workflow 1: General Purification Strategy

This diagram illustrates a common, high-level workflow for purifying crude this compound, often involving a combination of techniques for optimal results.

G crude Crude Product extraction Acid-Base Extraction (Removes neutral/basic impurities) crude->extraction recrystallization Recrystallization (Removes closely related impurities) extraction->recrystallization pure Pure this compound (>98%) recrystallization->pure assess Purity Assessment (HPLC, NMR, MP) pure->assess Validation

Caption: A typical multi-step purification workflow.

Protocol 1: Recrystallization

Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).

Solvent Selection: For a molecule with a carboxylic acid and an aromatic ether, polar solvents are a good starting point.[10] A mixed solvent system, such as Ethanol/Water, often provides the ideal polarity mismatch needed for effective recrystallization.[9]

Solvent SystemRationale
Ethanol/Water This compound is soluble in hot ethanol but less soluble in water. Water acts as an "anti-solvent," reducing the compound's solubility as the solution cools, forcing crystallization.
Toluene A less polar option. Good for removing highly polar impurities that will remain insoluble.
Heptane/Ethyl Acetate Another mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and heptane is added until the solution becomes cloudy (the cloud point), then redissolved by adding a drop more of ethyl acetate.

Methodology (Ethanol/Water System):

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 3-4 mL) and bring the mixture to a boil on a hot plate. Continue adding hot ethanol dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 2 x 2 mL) to rinse away any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point analysis.

Protocol 2: Acid-Base Extraction

Principle: This method leverages the acidic nature of the carboxylic acid group. By converting the acid to its water-soluble carboxylate salt with a base, it can be separated from neutral or basic organic impurities. The pure acid is then recovered by re-acidification.[1]

Methodology:

  • Dissolution & Basification: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel. Add 20 mL of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated 4-isopropylphenoxyacetate salt will move into the aqueous (bottom) layer, while neutral impurities remain in the ethyl acetate (top) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For best results, re-extract the organic layer with a fresh portion of 1 M NaOH (10 mL) and combine the aqueous layers.

  • Re-acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure this compound will form.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Section 3: Troubleshooting Guide

This guide addresses specific issues you might encounter during purification experiments.

Troubleshooting Diagram: Recrystallization Issues

G start Problem with Recrystallization oil Product 'oils out' instead of crystallizing start->oil low_yield Very low recovery of crystals start->low_yield no_xtal No crystals form upon cooling start->no_xtal oil_sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more of the 'good' solvent (e.g., ethanol). 3. Cool more slowly. oil->oil_sol1 oil_sol2 Cause: Melting point of impure solid is lower than the boiling point of the solvent. oil->oil_sol2 ly_sol1 Solution: 1. Evaporate some solvent and re-cool. 2. Cool in an ice or dry ice/acetone bath for longer. 3. Ensure you used the minimum amount of hot solvent. low_yield->ly_sol1 ly_sol2 Cause: - Too much solvent was added. - Compound has significant solubility even when cold. low_yield->ly_sol2 nc_sol1 Solution: 1. Scratch the inside of the flask with a glass rod. 2. Add a 'seed crystal' from a previous pure batch. 3. Add a small amount of anti-solvent (e.g., water). no_xtal->nc_sol1 nc_sol2 Cause: Solution is not supersaturated, or nucleation is slow. no_xtal->nc_sol2

Caption: Decision tree for common recrystallization problems.

Q&A Troubleshooting

Q: My product precipitated as an oil during recrystallization. What should I do? A: This "oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point.

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation point. Allow the solution to cool much more slowly, perhaps by placing the flask in a beaker of hot water and letting both cool together. This provides a better environment for crystal lattice formation.[11]

  • Underlying Cause: Significant impurities can depress the melting point of your compound, creating a low-melting eutectic mixture. An initial purification by acid-base extraction or column chromatography may be necessary to remove these before attempting recrystallization.

Q: After acid-base extraction, my yield is very low. Where did my product go? A: There are several possibilities:

  • Incomplete Extraction: Ensure you used a sufficient amount of base to deprotonate all of the carboxylic acid. Perform a second extraction of the organic layer to recover any remaining product.

  • Incomplete Precipitation: Check the pH after acidification. If it is not sufficiently acidic (pH < 3), some of your product will remain in solution as the carboxylate salt. Add more acid if necessary.

  • Emulsion Formation: Vigorous shaking can sometimes create a stable emulsion between the organic and aqueous layers, trapping your product at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Q: My final product has a broad melting point range (e.g., 82-86°C). Is it pure enough? A: A broad melting point range is a classic sign of impurities.[5] While it may be "pure enough" for some applications, it is not considered analytically pure. To narrow the range, a second purification step is required. If you performed a recrystallization, try it again, ensuring slow cooling. If the first step was extraction, follow it with recrystallization.

Section 4: Purity Assessment Techniques

This table summarizes the key techniques for validating the purity of your this compound.

TechniquePrinciple of OperationInformation Provided
Melting Point Measures the temperature range over which the solid phase transitions to liquid.Purity Indicator: Pure crystalline solids have sharp melting points. Impurities broaden and depress the range.[5]
HPLC/UPLC Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative Purity: Provides purity as a percentage (e.g., % area under the curve). Can detect and quantify trace impurities.[7]
¹H NMR Nuclear magnetic resonance of hydrogen atoms.Structural Confirmation & Impurity ID: Confirms the chemical structure. Integration of peaks can provide a molar ratio of product to identifiable impurities.
LC-MS Combines the separation power of HPLC with the mass analysis of mass spectrometry.Mass Confirmation: Confirms the molecular weight (194.23 g/mol ).[5] Helps in identifying unknown impurity peaks from the HPLC.[1]

References

  • This compound | C11H14O3 | CID 137131 - PubChem - NIH. [Link]
  • This compound - NIST WebBook. [Link]
  • How to recrystallize phenoxyacetic acid - Quora. [Link]
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC - NIH. [Link]
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
  • (PDF) 2-(2-Isopropylphenoxy)
  • Assay Techniques and Purity Analysis | PDF - Scribd. [Link]
  • How to Carry Out a Recrystalliz
  • Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … - OUCI. [Link]
  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. [Link]

Sources

Technical Support Center: Synthesis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-isopropylphenoxyacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose and resolve issues encountered during synthesis, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address common issues that can arise during the synthesis of this compound, which is typically achieved via the Williamson ether synthesis.[1][2][3]

FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent challenge and can stem from several factors:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide from 4-isopropylphenol.[1][2] Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary for complete deprotonation.[4][5] If the base is too weak or used in insufficient quantity, a significant portion of the phenol will remain unreacted, thus limiting the yield.

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common of these are discussed in detail in the Troubleshooting section below.

  • Hydrolysis of the Alkylating Agent: If using an ester like ethyl chloroacetate as the alkylating agent, the basic conditions required for phenoxide formation can also promote its hydrolysis to chloroacetic acid and ethanol.[6][7] This side reaction consumes the alkylating agent, making it unavailable for the desired etherification.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact yield. For instance, excessively high temperatures might favor elimination side reactions, while insufficient time will lead to an incomplete reaction.

FAQ 2: I've isolated my product, but the melting point is low and broad. What impurities are likely present?

A depressed and broad melting point is a classic indicator of an impure sample. For this compound, likely culprits include:

  • Unreacted 4-Isopropylphenol: This is a common impurity if the reaction did not go to completion or if purification was inadequate.

  • C-Alkylated Byproduct: Instead of the desired O-alkylation, the alkylating agent can react at a carbon atom on the aromatic ring, leading to an isomeric impurity.[8] This is a significant side reaction that will be explored further.

  • Hydrolysis Product (Glycolic Acid from Chloroacetic Acid): If chloroacetic acid is used and significant hydrolysis occurs, the resulting glycolic acid could co-precipitate with the product.

  • Solvent Residues: Incomplete removal of the recrystallization solvent will also lead to a lower, broader melting point.

FAQ 3: Why is my final product colored when it should be a white solid?

The appearance of color in the final product often points to the presence of oxidation byproducts. Phenols and phenoxides are susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metal impurities. These oxidation products are often highly colored aromatic compounds. Thorough purification, including recrystallization from an appropriate solvent, is crucial for removing these colored impurities.[4]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed analysis of the most common side reactions in the synthesis of this compound and offers practical solutions.

Problem 1: Competing C-Alkylation vs. O-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a substituted phenol.[8][9]

Mechanism Overview:

G cluster_main Williamson Ether Synthesis Pathway cluster_side Side Reaction Pathway Start 4-Isopropylphenoxide + Chloroacetate O_Alkylation SN2 Attack at Oxygen Product This compound (Desired Product) C_Alkylation Attack at Ring Carbon Byproduct C-Alkylated Isomer (Impurity)

Troubleshooting Steps & Solutions:

Factor Issue Leading to C-Alkylation Solution & Rationale
Solvent Use of protic solvents (e.g., water, ethanol).Switch to a polar aprotic solvent like DMF or DMSO. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This steric hindrance around the oxygen favors attack by the less-hindered carbon atoms of the ring.[8]
Counter-ion The nature of the cation associated with the phenoxide.Using larger, "softer" cations like potassium (K+) instead of smaller, "harder" cations like lithium (Li+) or sodium (Na+) can favor O-alkylation. The looser ion pair between the larger cation and the phenoxide oxygen leaves the oxygen more accessible for reaction.
Leaving Group The type of halide on the alkylating agent.For C-alkylation, iodides are often preferred, while for O-alkylation, chlorides or bromides are typically used.[10] Therefore, using chloroacetic acid or its ester is generally favorable for the desired O-alkylation.

Experimental Protocol: Minimizing C-Alkylation

  • Solvent Selection: In a fume hood, dissolve 4-isopropylphenol in a minimal amount of dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (a solid base that also helps to keep the reaction medium less protic) and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • Alkylating Agent Addition: Slowly add ethyl chloroacetate to the stirring mixture.

  • Reaction Conditions: Heat the reaction gently (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, proceed with an aqueous work-up to remove the DMF and inorganic salts, followed by extraction and purification.

Problem 2: Hydrolysis of the Chloroacetate Ester

When using ethyl chloroacetate in the presence of a strong base like sodium hydroxide in an aqueous solution, saponification (ester hydrolysis) can compete with the desired Williamson ether synthesis.[11]

Mechanism Overview:

G Start_Ester Ethyl Chloroacetate Attack Nucleophilic Acyl Substitution Start_Ester->Attack Base Hydroxide (OH-) Base->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Products Chloroacetate + Ethanol Intermediate->Products Loss of Ethoxide

Troubleshooting Steps & Solutions:

Factor Issue Leading to Hydrolysis Solution & Rationale
Reaction Medium Presence of water and strong aqueous bases (e.g., NaOH).Use anhydrous conditions. Form the phenoxide using a base like sodium hydride (NaH) in an aprotic solvent (e.g., THF).[3][12] NaH deprotonates the phenol to form the sodium phenoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion. The subsequent addition of ethyl chloroacetate to this anhydrous mixture prevents hydrolysis.
Order of Addition Adding the base to a mixture of the phenol and ester.If anhydrous conditions are not feasible, first dissolve the phenol in the aqueous base to form the phenoxide, and then add the chloroacetic acid (not the ester).[4] This "pre-formation" of the phenoxide ensures it is ready to react as soon as the alkylating agent is introduced.

Experimental Protocol: Anhydrous Williamson Ether Synthesis

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Phenol Addition: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) followed by 4-isopropylphenol.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. (Caution: NaH reacts violently with water and is flammable). Stir until hydrogen evolution ceases.

  • Alkylation: Add ethyl chloroacetate dropwise via a syringe.

  • Reaction & Work-up: Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction and cautiously quench with a small amount of ethanol followed by water. Proceed with extraction, and then saponify the resulting ester to the desired carboxylic acid.[13]

Problem 3: Elimination Reactions

Although chloroacetic acid and its esters are primary alkyl halides and thus less prone to elimination, under strongly basic conditions and at elevated temperatures, elimination can still occur, though it is a minor pathway in this specific synthesis. The more significant issue with secondary or tertiary alkyl halides is the competition between SN2 and E2 reactions.[3][12][14] While not the primary side reaction here, it's a fundamental concept in Williamson ether synthesis to be aware of.

III. Purification Guide

Effective purification is critical to obtaining high-purity this compound.

Step 1: Initial Work-up and Extraction

  • After the reaction, cool the mixture and acidify it with a strong acid like HCl to a pH of approximately 2.[4] This protonates the carboxylate product, making it insoluble in water, and also protonates any unreacted phenoxide back to the phenol.

  • The crude product will often precipitate as a solid. This can be filtered, or the entire mixture can be extracted with an organic solvent like diethyl ether or ethyl acetate.[4][13]

  • Wash the organic layer with water to remove inorganic salts and then with a saturated sodium bicarbonate solution.[4] The desired carboxylic acid product is acidic enough to be deprotonated by the bicarbonate, transferring it to the aqueous layer as its sodium salt. Unreacted, less acidic 4-isopropylphenol will remain in the organic layer.

  • Separate the aqueous bicarbonate layer.

Step 2: Isolation and Recrystallization

  • Cool the bicarbonate solution in an ice bath and re-acidify it carefully with cold, concentrated HCl.[4] The this compound will precipitate out as a white solid.

  • Filter the solid using a Büchner funnel, wash with cold water, and air-dry.[4]

  • Recrystallize the crude product from hot water or a mixed solvent system (e.g., ethanol/water) to remove any remaining impurities.[4] The literature melting point for this compound is 136-137°C.[4]

Purification Workflow Diagram:

G Start Crude Reaction Mixture Acidify Acidify with HCl (pH ~2) Start->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash_Bicarb Wash Ether Layer with NaHCO3 Solution Extract->Wash_Bicarb Separate_Layers Separate Layers Wash_Bicarb->Separate_Layers Organic_Layer Organic Layer (Contains unreacted phenol) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Contains product salt) Separate_Layers->Aqueous_Layer Acidify_Aqueous Acidify Aqueous Layer with HCl Aqueous_Layer->Acidify_Aqueous Precipitate Precipitate Pure Product Acidify_Aqueous->Precipitate Filter Filter and Dry Precipitate->Filter Recrystallize Recrystallize from Hot Water Filter->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

References

  • PubChem. (n.d.). Ethyl chloroacetate. National Center for Biotechnology Information.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (2023, October 29). Williamson ether synthesis.
  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Defense Technical Information Center. (n.d.). The Acid Hydrolysis of Ethyl Dichloroacetate in Acetone-Water Solvent.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • MOLBASE. (n.d.). This compound|1643-16-9.
  • Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London.
  • Chegg. (2020, April 2). Williamson Ether Synthesis Synthesis of methylphenoxyacetic acid from cresol and chloroacetic acid Post Lab Question.
  • Neubacher, S. (2012, November 21). C- or O-Alkylation? ChemistryViews.
  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry.

Sources

Technical Support Center: Maximizing the Yield of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Isopropylphenoxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can impact reaction yield and product purity. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.

Section 1: Foundational Principles of the Synthesis

The industrial and laboratory synthesis of this compound is most commonly achieved via the Williamson ether synthesis . This robust and versatile reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1] Understanding the mechanism is the first step toward troubleshooting and optimization.

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 4-isopropylphenol, forming a highly nucleophilic 4-isopropylphenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid or ethyl bromoacetate), displacing the halide and forming the ether linkage.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Isopropylphenol Phenoxide 4-Isopropylphenoxide (Nucleophile) Phenol->Phenoxide + Base - H₂O Base Base (e.g., NaOH) Product 4-Isopropylphenoxyacetic acid Phenoxide->Product + Chloroacetic Acid - Cl⁻ Haloacetate Chloroacetic Acid (Electrophile)

Caption: General mechanism for the Williamson ether synthesis of this compound.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields can typically be traced back to one of four key areas: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, competing side reactions, or purification losses.

Troubleshooting_Flowchart cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low Yield Observed Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC Cause1 Unreacted Phenol? Check_TLC->Cause1 Cause2 Multiple Byproducts? Check_TLC->Cause2 Cause3 Reaction Stalled? Check_TLC->Cause3 Sol1 1. Verify Base Strength & Stoichiometry 2. Ensure Anhydrous Conditions (if needed) 3. Increase Deprotonation Time Cause1->Sol1 High SM spot Sol2 1. Lower Reaction Temperature 2. Change Solvent 3. Check for C-Alkylation Cause2->Sol2 Multiple product spots Sol3 1. Increase Temperature 2. Switch to a More Polar Aprotic Solvent 3. Implement Phase Transfer Catalysis Cause3->Sol3 SM & Product spots, no change over time

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: My analysis shows significant unreacted 4-isopropylphenol. How do I ensure complete phenoxide formation?

This is almost always a problem with the deprotonation step. The pKa of a phenol is typically around 10, so a sufficiently strong base is required for complete conversion to the phenoxide.[2]

Solutions:

  • Evaluate Your Base: While potassium carbonate (K₂CO₃) is sometimes used, it is a relatively weak base and may not achieve full deprotonation.[3] Switching to a stronger base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or, for particularly difficult reactions, sodium hydride (NaH) will significantly improve deprotonation efficiency.[2][4]

  • Ensure Proper Stoichiometry: Use at least one full equivalent of the base. For hygroscopic bases like NaOH or KOH, using a slight excess (1.1-1.2 equivalents) can compensate for any absorbed water.

  • Solvent Considerations: If using a very strong base like NaH, strictly anhydrous (dry) solvents like THF or DMF are mandatory to prevent quenching of the base.[2][4]

Table 1: Comparison of Common Bases

BaseStrengthCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃)WeakAcetonitrile, DMF, AcetoneMay result in incomplete deprotonation; often requires higher temperatures.[4][5]
Sodium Hydroxide (NaOH)StrongWater, Methanol, DMFHighly effective and economical. Can be used in aqueous or organic media.[6]
Potassium Hydroxide (KOH)StrongWater, MethanolSimilar to NaOH, slightly more soluble in some organic solvents.
Sodium Hydride (NaH)Very StrongAnhydrous THF, DMFExtremely effective but requires strict anhydrous conditions; generates H₂ gas.[2]
Q3: I'm observing multiple byproducts. What are they and how can I prevent them?

The primary side reaction of concern is C-alkylation , where the haloacetate reacts with the electron-rich aromatic ring of the phenoxide instead of the oxygen atom.[2]

Solutions:

  • Control Temperature: C-alkylation is often favored at higher temperatures. Running the reaction at a more moderate temperature (e.g., room temperature to 60°C) can significantly improve the selectivity for the desired O-alkylation product.

  • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile "bare" and highly reactive, which can enhance the rate of O-alkylation.[2][5]

  • Reactant Addition: Adding the alkylating agent (chloroacetic acid) slowly to the solution of the pre-formed phenoxide can help maintain a low concentration of the electrophile, further favoring the kinetically preferred O-alkylation pathway.

Section 3: Advanced Optimization - Phase Transfer Catalysis (PTC)

For reactions that are sluggish or require harsh conditions, Phase Transfer Catalysis (PTC) is an exceptional technique for dramatically increasing yield and reaction rate. This is particularly useful when using an aqueous solution of NaOH with an organic solvent, creating a two-phase system.

A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase into the organic phase where it can react with the haloacetate.[7][8]

PTC_Cycle PTC Catalytic Cycle cluster_phases Organic_Phase Organic Phase (e.g., Toluene) Aqueous_Phase Aqueous Phase (Water) Aqueous_Phase->Organic_Phase Interface Phenol_aq Ar-OH Phenoxide_aq Ar-O⁻Na⁺ Phenol_aq->Phenoxide_aq + OH⁻ NaOH_aq Na⁺OH⁻ PTC_org_loaded Q⁺Ar-O⁻ (Ion Pair) Phenoxide_aq->PTC_org_loaded + Q⁺X⁻ - Na⁺X⁻ AlkylHalide_org Cl-CH₂COOH Product_org Ar-O-CH₂COOH PTC_org_unloaded Q⁺Cl⁻ PTC_aq Q⁺X⁻ (TBAB) PTC_org_loaded->Product_org + Cl-CH₂COOH PTC_org_unloaded->PTC_aq - Cl⁻ + X⁻

Caption: Mechanism of Phase Transfer Catalysis for ether synthesis.

Using PTC allows for milder reaction conditions (lower temperatures, less harsh bases) and often leads to cleaner reactions with higher yields, simplifying purification.[9][10]

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Optimized Williamson Synthesis with Phase Transfer Catalysis

This protocol is a robust starting point for achieving high yields.

Materials:

  • 4-Isopropylphenol (1.0 eq)

  • Sodium Hydroxide (1.2 eq)

  • Chloroacetic Acid (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-isopropylphenol (1.0 eq) and toluene (5-10 volumes).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.2 eq) in water (3-4 volumes). Add this aqueous solution to the flask.

  • Catalyst Addition: Add the phase transfer catalyst, TBAB (0.05 eq), to the biphasic mixture.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Alkylating Agent: Once the 4-isopropylphenol is fully dissolved and presumably in the phenoxide form, slowly add chloroacetic acid (1.1 eq) to the reaction mixture over 30 minutes.

  • Reflux: Continue to heat and stir the reaction for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

SOP 2: Product Purification via Acid-Base Extraction

This procedure effectively separates the acidic product from non-acidic starting materials and byproducts.[6]

Procedure:

  • Cooling & Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Base Extraction: To the organic layer in the separatory funnel, add a 1M sodium carbonate or sodium bicarbonate solution. Shake vigorously, venting frequently. This will extract the acidic product into the aqueous layer as its sodium salt. Drain the aqueous layer into a clean beaker. Repeat the extraction on the organic layer one more time and combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and carefully acidify the solution by adding 6M HCl with stirring. The this compound will precipitate as a white solid as the pH drops below its pKa (~3.2).[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid product in a vacuum oven to a constant weight. A melting point of 85-87°C indicates high purity.[3]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use ethyl bromoacetate instead of chloroacetic acid?

    • A: Yes. Bromoacetate is more reactive than chloroacetate because bromide is a better leaving group than chloride.[11] This may lead to faster reaction times but could also increase the potential for side reactions if not properly controlled. The subsequent hydrolysis step to convert the ester to the carboxylic acid would also be required.[3]

  • Q: What is the best way to monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid to ensure sharp spots for acidic compounds. The product should have a different Rf value than the starting 4-isopropylphenol.

  • Q: My final product is oily or has a low melting point. What's wrong?

    • A: This indicates impurities. The most likely culprits are unreacted 4-isopropylphenol or byproducts from C-alkylation. A thorough acid-base extraction (SOP 2) should remove most impurities. If problems persist, recrystallization from a suitable solvent system (e.g., toluene/hexanes) or column chromatography may be necessary.

References

  • A. A. Moroz et al. (1974). Williamson Ether Synthesis. Russian Chemical Reviews, 43, 679.
  • University of Colorado, Boulder. The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
  • ResearchGate. (2021). Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis.
  • MOLBASE. This compound | 1643-16-9.
  • University of Wisconsin-Madison. Experiment 06: Williamson Ether Synthesis. Department of Chemistry.
  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Kiasat, A. R., et al. (2010). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 40(13), 1958-1966.
  • Organic Chemistry Portal. Williamson Ether Synthesis.
  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Utah Tech University. Williamson Ether Synthesis. Department of Chemistry.
  • ChemGenes India. 4-Isopropylphenoxy Acetic Acid.
  • Wikipedia. Williamson ether synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research.

Sources

Technical Support Center: 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for identifying impurities in 4-Isopropylphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. Here, we address common questions and troubleshooting scenarios encountered during synthesis, purification, and analysis, grounding our advice in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in my synthesized this compound?

The impurity profile of this compound is primarily dictated by its synthesis route, which is typically a Williamson ether synthesis followed by hydrolysis. Based on this, you can anticipate several classes of impurities:

  • Process-Related Impurities: These arise directly from the manufacturing process.

    • Unreacted Starting Materials:

      • 4-Isopropylphenol

      • Ethyl chloroacetate (or other haloacetate esters)

    • Intermediates:

      • Ethyl 4-isopropylphenoxyacetate (from incomplete hydrolysis)

    • Reagents and Solvents:

      • Residual bases (e.g., potassium carbonate, sodium hydroxide)

      • Organic solvents (e.g., dimethylformamide, ethanol)[1]

  • Side-Reaction Products:

    • C-Alkylated Isomers: Instead of the desired O-alkylation on the phenolic oxygen, the alkylation can occur on the aromatic ring (C-alkylation), leading to isomeric impurities.[2] The ratio of C- vs. O-alkylation can be influenced by the solvent and reaction conditions.[2][3]

    • Over-alkylation Products: If the reaction conditions are not carefully controlled, further reactions can occur.

  • Degradation Products: These can form during synthesis, purification, or storage, especially under stress conditions.

Q2: My final product shows a lower-than-expected melting point and broad NMR peaks. What could be the cause?

A depressed and broad melting point is a classic indicator of impurities. The presence of residual starting materials like 4-isopropylphenol or the intermediate ester, ethyl 4-isopropylphenoxyacetate, can lead to this observation. Broadening of NMR signals can also suggest the presence of multiple, structurally similar compounds that are not fully resolved, or it could indicate the presence of paramagnetic impurities, though this is less common for this synthesis.

Troubleshooting Steps:

  • Re-purify your product: Recrystallization is often effective at removing less polar impurities.

  • Analyze the crude product: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number of components in your sample.

  • Perform detailed spectroscopic analysis: Acquire high-resolution NMR and Mass Spectrometry data to identify the specific impurities present.

Q3: I am developing a stability-indicating HPLC method. What are the expected degradation pathways for this compound?

Forced degradation studies are essential to understand how a drug substance behaves under stress and to develop a stability-indicating analytical method.[4][5][6][7][8][9] Based on the known degradation pathways of similar phenoxyacetic acid herbicides like 2,4-D and MCPA, the following degradation pathways can be anticipated for this compound[5][10][11]:

  • Hydrolysis (Acidic and Basic):

    • Acidic Conditions: The ether linkage is generally stable to acid hydrolysis, but under harsh conditions, cleavage can occur to yield 4-isopropylphenol and glycolic acid.

    • Basic Conditions: The carboxylic acid will be deprotonated, but the ether linkage is typically stable.

  • Oxidative Degradation:

    • Oxidizing agents like hydrogen peroxide can lead to hydroxylation of the aromatic ring, forming various hydroxylated isomers of this compound.

    • Cleavage of the ether bond to form 4-isopropylphenol is also a possible oxidative degradation pathway.[12]

  • Photodegradation:

    • Exposure to UV light can induce cleavage of the C-O ether bond, leading to the formation of 4-isopropylphenol.[10][13]

    • Photolytic hydroxylation of the aromatic ring can also occur.[13]

  • Thermal Degradation:

    • At elevated temperatures, decarboxylation of the acetic acid moiety might occur, although this typically requires high heat.

Troubleshooting Guides

Scenario 1: Unexpected peak in HPLC chromatogram with a similar retention time to the main peak.
  • Possible Cause: This could be an isomer of this compound, most likely a C-alkylated product.

  • Troubleshooting Protocol:

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer. An isomeric impurity will have the same mass-to-charge ratio (m/z) as the parent compound.

    • High-Resolution Mass Spectrometry (HRMS): Confirm that the elemental composition of the impurity peak matches that of this compound.

    • Preparative HPLC and NMR: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and acquire a 1D and 2D NMR spectrum. The aromatic region of the ¹H NMR spectrum will be different for C-alkylated isomers compared to the expected para-substituted pattern of the desired product.

Scenario 2: GC-MS analysis shows a peak corresponding to 4-isopropylphenol in the final product.
  • Possible Cause: This indicates either incomplete reaction of the starting material or degradation of the product during analysis.

  • Troubleshooting Protocol:

    • Review Synthesis Conditions: Ensure that the molar ratio of ethyl chloroacetate to 4-isopropylphenol was sufficient and that the reaction went to completion (monitored by TLC or HPLC).

    • Optimize Purification: If the starting material is carried through, improve the purification step. A basic wash during workup should effectively remove the acidic 4-isopropylphenol.

    • Check GC-MS Injection Port Temperature: A high injection port temperature can sometimes cause thermal degradation of the analyte. Try lowering the temperature to see if the impurity peak decreases.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential impurities and degradation products.[9][13][14][15][16]

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to scout for all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm and 275 nm (or PDA detector to screen all wavelengths).

2. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation of all degradation peaks from the main peak and from each other.

Protocol 3: GC-MS Analysis for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities such as residual solvents and unreacted 4-isopropylphenol.[7][11][17]

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization with a silylating agent may be necessary to improve the volatility of the acidic analyte and impurities.

2. GC-MS Conditions (Starting Point):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Data Presentation

Table 1: Potential Impurities in this compound and their Origin

Impurity NameStructureMolecular FormulaProbable Origin
4-IsopropylphenolC_9H_12OC_9H_12OUnreacted starting material
Ethyl ChloroacetateC_4H_7ClO_2C_4H_7ClO_2Unreacted starting material
Ethyl 4-isopropylphenoxyacetateC_13H_18O_3C_13H_18O_3Incomplete hydrolysis of intermediate
C-alkylated IsomerC_11H_14O_3C_11H_14O_3Side reaction during synthesis
Hydroxylated ImpurityC_11H_14O_4C_11H_14O_4Oxidative or photolytic degradation

Visualizations

Synthesis and Impurity Formation Pathway

G SM1 4-Isopropylphenol Int Ethyl 4-isopropylphenoxyacetate SM1->Int Williamson Ether Synthesis (O-Alkylation) Imp1 Unreacted 4-Isopropylphenol SM1->Imp1 Carry-over Imp4 C-Alkylation Side-Product SM1->Imp4 Side Reaction SM2 Ethyl Chloroacetate SM2->Int Williamson Ether Synthesis (O-Alkylation) Imp2 Unreacted Ethyl Chloroacetate SM2->Imp2 Carry-over SM2->Imp4 Side Reaction FP This compound Int->FP Hydrolysis Imp3 Incomplete Hydrolysis Impurity (Ester) Int->Imp3 Incomplete Reaction

Caption: Synthetic route and potential process-related impurities.

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Analysis Stability-Indicating Analysis (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 30% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 105°C solid) Thermal->Analysis Photo Photolytic (e.g., UV 254nm) Photo->Analysis API 4-Isopropylphenoxyacetic Acid Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradation Products & Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • M. C. T. Alarcón, P. S. Pliego, and J. A. S. Sánchez, "Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil," Journal of Agricultural and Food Chemistry, vol. 48, no. 9, pp. 4237-4244, 2000.
  • Y. Wu et al., "Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus Gilardii T-1," Scientific Reports, vol. 7, no. 1, p. 1777, 2017.
  • Waters Corporation, "Utilizing UPLC/MS for Conducting Forced Degradation Studies," Applic
  • International Journal of Trend in Scientific Research and Development, "Stability Indicating HPLC Method Development – A Review," IJTSRD, vol. 3, no. 5, pp. 849-854, 2019.
  • S. K. Zimmermann, "Forced Degradation Studies for Biopharmaceuticals," Pharmaceutical Technology, vol. 40, no. 5, pp. 48-53, 2016.
  • D. N. Venkatesh and S. D. S. Kumar, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022.
  • Waters Corporation, "Utilizing UPLC-MS for Conducting Forced Degradation Studies," [Online]. Available: [Link].
  • Science.gov, "forced degradation study: Topics by Science.gov," [Online]. Available: [Link].
  • Google Patents, "Method for synthesizing phenoxyacetic acid deriv
  • M. W. Dong, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," LCGC International, vol. 33, no. 10, pp. 24-35, 2020.
  • Google Patents, "Phenoxyacetic acid derivative synthesis method," WO2013056488A1, 2013.
  • IRJPMS, "Stability Indicating HPLC Method Development: A Review," International Research Journal of Pharmacy and Medical Sciences, vol. 4, no. 1, pp. 1-10, 2021.
  • M. Blachnio et al., "Physical and chemical properties of phenoxyacetic acid herbicides," Molecules, vol. 28, no. 1, p. 334, 2023.
  • PharmaXChange.
  • Y. Liu et al., "Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management," Pest Management Science, vol. 77, no. 1, pp. 317-325, 2021.
  • S. Neubacher, "C- or O-Alkylation?," ChemistryViews, 2012. [Online]. Available: [Link].
  • Wikipedia, "Phenoxyacetic acid," [Online]. Available: [Link].
  • I. J. P. R.
  • Reddit, "What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • A. G. Griesbeck and M. Oelgemöller, "A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution," Photochemical & Photobiological Sciences, vol. 2, no. 8, pp. 839-845, 2003.
  • YouTube, "C-Alkylation vs O-Alkylation: The Thrilling Face-Off!," [Online]. Available: [Link].
  • PubChem, "this compound," [Online]. Available: [Link].
  • Journal of Emerging Technologies and Innovative Research, "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review," JETIR, vol. 11, no. 3, 2024.
  • H. K. Fun et al., "2-(2-Isopropylphenoxy)acetic acid," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 1, p. o163, 2012.
  • D. Craig, "Organic Synthesis Lecture 3," Imperial College London, 2004.
  • F. David et al., "Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals," LCGC Europe, vol. 22, no. 12, pp. 634-644, 2009.
  • S. Shelke and N. Singh, "Impurity profiling Techniques for Pharmaceuticals – A Review," Advances in Bioresearch, vol. 16, no. 2, pp. 107-117, 2025.
  • A. K. Singh, D. Kumar, and A. K. Singh, "Impurity Profiling With Use of Hyphenated Techniques," Asian Journal of Research in Chemistry, vol. 5, no. 1, pp. 1-6, 2012.
  • M. M. Mathkoor et al., "Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants," Journal of Medicinal and Chemical Sciences, vol. 6, no. 3, pp. 486-499, 2023.
  • PubChemLite, "this compound (C11H14O3)," [Online]. Available: [Link].

Sources

Technical Support Center: 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed experimental protocols related to the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1][2][3] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: What is the general stability of this compound under normal laboratory conditions?

A2: this compound is generally stable under normal ambient conditions.[4] However, prolonged exposure to light, high temperatures, and humidity should be avoided to prevent degradation.[5][6]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, like other phenoxyacetic acids, the ether linkage in this compound can be susceptible to hydrolysis, particularly under acidic conditions.[7][8][9][10] The rate of hydrolysis is influenced by pH and temperature.[11] While stable at neutral pH, acidic environments can catalyze the cleavage of the ether bond.

Q4: Does light affect the stability of this compound?

A4: Yes, exposure to light, especially UV radiation, can lead to the photodegradation of phenoxyacetic acid derivatives.[12][13][14] It is advisable to store solutions of this compound in amber vials or protect them from light to minimize photochemical reactions.

Q5: What are the expected degradation pathways for this compound?

A5: Based on the structure and data from related phenoxyacetic acids, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ether bond to form 4-isopropylphenol and glycolic acid, particularly under acidic conditions.[7][8]

  • Photodegradation: Light-induced degradation can lead to various products, potentially including hydroxylated and ring-opened species.[13][14]

  • Thermal Degradation: At elevated temperatures, decarboxylation and cleavage of the acetic acid side chain can occur.[2]

  • Microbial Degradation: In environmental or non-sterile aqueous conditions, microorganisms can metabolize the compound, often initiating degradation by cleaving the ether linkage.[15][16][17][18]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in bioassays or cell-based experiments.

  • Question: I am observing variable potency or unexpected effects of this compound in my cell culture experiments. What could be the cause?

  • Answer:

    • Degradation in Media: The compound may be degrading in your cell culture medium. The pH of the medium (typically 7.2-7.4) should generally be suitable, but components in the medium or exposure to light during incubation could be causing degradation.

      • Causality: Phenoxyacetic acids can undergo photodegradation.[12][14] Ensure that your stock solutions and experimental plates are protected from light.

      • Self-Validation: Prepare fresh solutions for each experiment and compare their performance to older solutions. A decrease in activity over time suggests instability.

    • Solubility Issues: Poor solubility can lead to inaccurate concentrations.

      • Causality: While soluble in many organic solvents, aqueous solubility can be limited, especially at lower pH.

      • Self-Validation: Visually inspect your stock and working solutions for any precipitation. Determine the solubility in your specific experimental buffer.

Issue 2: Peak tailing or poor peak shape during HPLC analysis.

  • Question: I am analyzing this compound using reversed-phase HPLC and observing significant peak tailing. How can I improve the peak shape?

  • Answer:

    • Mobile Phase pH: The pH of your mobile phase is critical for acidic analytes.

      • Causality: If the mobile phase pH is close to the pKa of the carboxylic acid group, the compound will exist in both ionized and non-ionized forms, leading to peak tailing.[3][19] Additionally, at higher pH, residual silanol groups on the silica-based column can become ionized and interact with the analyte, causing tailing.[3][4][20]

      • Troubleshooting Steps:

        • Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH of 2.5-3 is often a good starting point.[19]

        • Use a buffer (e.g., phosphate or formate) to maintain a consistent pH throughout the analysis.[3]

    • Secondary Silanol Interactions: Residual silanols on the column can cause issues.

      • Causality: These active sites can lead to secondary, undesirable interactions with the analyte.[4][19][20]

      • Troubleshooting Steps:

        • Use a modern, high-purity, end-capped column designed to minimize silanol activity.

        • Consider a column with a different stationary phase, such as one with a polar-embedded group.[3]

    • Column Overload: Injecting too much sample can saturate the column.

      • Causality: This leads to a distorted peak shape.[19]

      • Troubleshooting Steps:

        • Reduce the injection volume or the concentration of your sample.

Issue 3: Appearance of unexpected peaks in the chromatogram of a stability sample.

  • Question: After storing a solution of this compound, I see new peaks in my HPLC analysis. How can I identify if these are degradants?

  • Answer:

    • Systematic Approach:

      • Causality: The new peaks are likely degradation products formed during storage.

      • Self-Validation:

        • Analyze a Fresh Standard: Compare the chromatogram of your stored sample to that of a freshly prepared standard. The absence of these peaks in the fresh standard is a strong indicator of degradation.

        • Perform a Forced Degradation Study: Subject a fresh sample to stress conditions (acid, base, heat, light, oxidation) as detailed in the protocols below. If the new peaks in your stored sample match the retention times of the peaks generated under specific stress conditions, you can tentatively identify the degradation pathway.[21]

        • Mass Balance: A well-developed stability-indicating method should account for the total drug substance. The decrease in the main peak area should correspond to the increase in the areas of the degradation product peaks.[22][23]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[14][20][24][25]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade methanol and water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60 °C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14][23]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[15][17][18][26]

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Methodology:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., consistent retention times, peak areas, and tailing factor < 1.5).

  • Specificity: Analyze samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

  • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Visualizations

Degradation Pathways

G cluster_main This compound A This compound B B A->B H+ / H2O C C A->C D D A->D Δ E E A->E Enzymes F F B->F G G C->G H H D->H E->F I I G->I H->I

Troubleshooting Workflow for HPLC Peak Tailing

G Start Peak Tailing Observed (Tailing Factor > 1.2) Check_pH Is Mobile Phase pH ~2 units below pKa? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 with Acid/Buffer Check_pH->Adjust_pH No Check_Column Using a High-Purity, End-Capped Column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a Modern C18 or Polar-Embedded Column Check_Column->Change_Column No Check_Overload Is Sample Concentration Too High? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Conc Dilute Sample or Reduce Injection Volume Check_Overload->Reduce_Conc Yes End Peak Shape Improved Check_Overload->End No Reduce_Conc->End

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • SGS. (n.d.). How to Approach a Forced Degradation Study.
  • Harrad, S. J., & Vagi, M. C. (2008). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International journal of environmental research and public health, 5(4), 312–323. [Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Arques, A., et al. (2006). Photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in aqueous TiO2 dispersions. Journal of Photochemistry and Photobiology A: Chemistry, 181(2-3), 209-215.
  • Wikipedia. (n.d.). 4-Isopropylphenol.
  • Velev, O. D., & Kaler, E. W. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Hoagland, R. E. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of agricultural and food chemistry, 48(8), 3564–3570. [Link]
  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.
  • PubChem. (n.d.). 4-Isopropylphenol.
  • Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Pharma Dekho. (2023, December 27). Sop for force degradation study.
  • Reed, R. A., & Rossi, R. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 39(10).
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
  • SGS. (n.d.). How to Approach a Forced Degradation Study.
  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility.
  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and environmental microbiology, 56(5), 1357–1362. [Link]
  • Kumar, L., et al. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762.
  • S-i, D., et al. (2016). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Journal of general and applied microbiology, 62(1), 34–40. [Link]
  • IIP Series. (n.d.). Chemical Stability of Drugs.
  • IIP Series. (n.d.). Chemical Stability of Drugs.
  • Armstrong, E. M., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Plant physiology, 148(2), 995–1005. [Link]
  • Popescu, M. C., & Vasile, C. (2011). Thermal Degradation of PVAc. Journal of Chemical Technology and Metallurgy, 46(3), 297-304.
  • Pharmapproach. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChem. (n.d.). This compound.
  • G. G. D. (2008, August 6). Characterization of Reactive Intermediates Generated During Photolysis of 4-Acetoxy-4-aryl-2,5-cyclohexadienones: Oxenium Ions and Aryloxy Radicals.
  • Pacurar, D. I., et al. (2025, December 5). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants.
  • PubChem. (n.d.). Phenoxyacetic Acid.
  • Forrester, J., et al. (1970). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols.
  • Sharma, A., et al. (2023). Plant-Derived Biostimulants and Liposomal Formulations in Sustainable Crop Protection and Stress Tolerance. Plants, 12(19), 3426. [Link]
  • Liu, Y., et al. (2022).
  • Anisimoviene, N., et al. (2010). Effect of auxin physiological analogues on rapeseed (Brassica napus) cold hardening, seed yield and quality. Zemdirbyste-Agriculture, 97(2), 53-64.
  • Knipe, A. C., & Watts, W. E. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • Wikipedia. (n.d.). Ether cleavage.
  • Scilit. (n.d.). Thermal degradation of chlorophenoxy acid herbicides.
  • Valerio, O., et al. (2020). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.

Sources

Unexpected results in 4-Isopropylphenoxyacetic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Isopropylphenoxyacetic Acid

From the Desk of the Senior Application Scientist

This guide is structured to address the most common challenges encountered when working with this compound, from synthesis and purification to its application in biological assays. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to overcome current and future experimental hurdles.

Troubleshooting Guide: From Synthesis to Biological Assays

This section is designed in a question-and-answer format to directly address specific issues.

Section 1: Synthesis & Purification Issues

Question 1: My synthesis of this compound resulted in a low yield and a sticky, oily crude product instead of the expected white solid. What went wrong?

Answer: This is a common issue that typically points to incomplete reactions in one of the two main steps: the initial etherification (Williamson ether synthesis) or the final saponification (ester hydrolysis).

  • Causality - Incomplete Etherification: The reaction of 4-isopropylphenol with an alkyl haloacetate (like ethyl bromoacetate) requires a sufficiently strong base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. If the base (e.g., potassium carbonate) is old, hydrated, or used in insufficient molar excess, the deprotonation will be incomplete, leading to unreacted 4-isopropylphenol in your crude product. This phenol impurity contributes to the oily consistency.

  • Causality - Incomplete Saponification: The hydrolysis of the intermediate ester to the final carboxylic acid requires a sufficient excess of a strong base (e.g., NaOH) and adequate reaction time. If the hydrolysis is incomplete, the remaining ethyl 4-isopropylphenoxyacetate (which is an oil at room temperature) will contaminate your final product.[1]

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure your potassium carbonate is anhydrous. If in doubt, dry it in an oven at >120°C for several hours before use. Verify the concentration of your NaOH solution via titration.

  • Optimize Reaction Conditions: For the etherification, ensure at least 2 equivalents of K₂CO₃ are used and allow the reaction to stir for the full recommended time (e.g., 48 hours) at room temperature.[1] For the saponification, use a 1.5 to 2-fold molar excess of NaOH and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Proper Acidification & Extraction: After saponification, the product exists as a sodium salt dissolved in the aqueous layer. It is crucial to acidify the solution (e.g., with 1N HCl) to a pH < 4 to fully protonate the carboxylate.[1] Insufficient acidification will lead to loss of product during the ethyl acetate extraction, as the salt form is not soluble in the organic solvent. Confirm the aqueous layer's pH with litmus paper after acidification.

Below is a visual workflow for the synthesis and key checkpoints.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Quality Control Reactants 4-Isopropylphenol + Ethyl Bromoacetate + K₂CO₃ in DMF Reaction1 Stir at RT, 48h Reactants->Reaction1 Workup1 Aqueous Workup & Ether Extraction Reaction1->Workup1 Intermediate Crude Ethyl 4-isopropylphenoxyacetate (Oil) Workup1->Intermediate Purify1 Column Chromatography (Optional but recommended) Intermediate->Purify1 Hydrolysis NaOH in MeOH/H₂O Intermediate->Hydrolysis Proceed with crude (risk of impurities) PureIntermediate Pure Ester Purify1->PureIntermediate PureIntermediate->Hydrolysis Reaction2 Stir at RT, 3-4h Hydrolysis->Reaction2 Acidify Acidify with 1N HCl to pH < 4 (CRITICAL CHECKPOINT) Reaction2->Acidify Workup2 Ethyl Acetate Extraction Acidify->Workup2 FinalProduct Pure this compound (White Solid) Workup2->FinalProduct QC Verify Structure & Purity: ¹H NMR, LC-MS, Melting Point FinalProduct->QC

Caption: Synthesis and purification workflow for this compound.

Question 2: My purified compound shows the correct mass by LC-MS, but the ¹H NMR spectrum is complex, and the melting point is broad and lower than expected. What are potential impurities?

Answer: This scenario suggests the presence of isomeric impurities or residual starting materials that are not easily separated.

  • Plausible Cause - Isomeric Impurities: The starting material, 4-isopropylphenol, is often synthesized via Friedel-Crafts alkylation of phenol, which can produce a mixture of ortho-, meta-, and para-substituted isomers. If your starting material is not pure, you will synthesize a mixture of 2-isopropylphenoxyacetic acid and 3-isopropylphenoxyacetic acid alongside your desired product. These isomers have the same mass but different chemical shifts in NMR.[2]

  • Plausible Cause - Residual Solvents: Incomplete drying can leave residual extraction solvents (e.g., ethyl acetate, hexane) or reaction solvents (e.g., DMF). These will appear in your NMR spectrum.

  • Plausible Cause - Incomplete Hydrolysis: As mentioned previously, residual ethyl 4-isopropylphenoxyacetate is a common impurity if saponification is not driven to completion.[1]

Troubleshooting and Validation Protocol:

  • Analyze the Starting Material: Before synthesis, run a QC check (NMR or GC-MS) on your 4-isopropylphenol to confirm its isomeric purity.

  • Improve Purification:

    • Recrystallization: This is an excellent method for removing small amounts of impurities. A solvent system of ethanol/water can be effective.[3] A broad melting point is a classic indicator of an impure substance.

    • Column Chromatography: If isomeric impurities are significant, careful column chromatography on silica gel is necessary. Use a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing polarity.[1]

  • Ensure Complete Drying: After purification, dry the solid product under high vacuum for several hours to remove all residual solvents.

Data Summary: Expected Analytical Properties

PropertyExpected ValueSource
Molecular Formula C₁₁H₁₄O₃[4][5]
Molecular Weight 194.23 g/mol [5][6]
Appearance White Solid[1]
Mass Spec (APCI) m/z: 195.3 [M+H]⁺[1]
¹H NMR (400 MHz, CDCl₃) δ: 7.17 (d, 2H), 6.86 (d, 2H), 4.66 (s, 2H), 2.87 (m, 1H), 1.22 (d, 6H)[1]
Section 2: Biological Assay & Application Issues

Question 3: I am not observing the expected auxin-like activity (e.g., root growth inhibition, hypocotyl elongation) in my Arabidopsis assay. Is the compound inactive?

Answer: It's unlikely the compound is completely inactive, as phenoxyacetic acids are a well-known class of synthetic auxins.[7] The issue often lies with compound stability, solubility, delivery, or the specific biological context of your assay.

  • Causality - Compound Degradation: While synthetic auxins like this compound are generally more stable than natural indole-3-acetic acid (IAA), they are not impervious to degradation, especially when dissolved in aqueous media for long-term experiments.[7][8] Photodegradation can occur if culture plates are exposed to high-intensity light.

  • Causality - Poor Solubility/Precipitation: The compound is a weak acid and has limited solubility in neutral aqueous buffers (like MS media). If you add a concentrated stock solution (e.g., in DMSO or ethanol) directly to your media, it can precipitate out, drastically lowering the effective concentration available to the plant tissue.

  • Causality - Receptor Specificity: Auxin signaling is mediated by a family of co-receptors (TIR1/AFB proteins). Different auxin analogs can have varying affinities for these different receptors.[8][9] While phenoxyacetic acids are generally broad-spectrum, it's possible your specific phenotype of interest is mediated by a receptor that binds this particular analog weakly.

Troubleshooting Decision Tree:

G cluster_Compound Compound Integrity cluster_Assay Assay Conditions cluster_Biology Biological Hypothesis Start No Biological Activity Observed CheckPurity 1. Re-check Purity (NMR, LC-MS) Start->CheckPurity CheckpH 4. Verify Media pH. (affects compound protonation/uptake) Start->CheckpH ConsiderReceptor 7. Is the phenotype TIR1/AFB-dependent? Test in relevant mutant lines (e.g., tir1/afb) Start->ConsiderReceptor CheckSolubility 2. Prepare Fresh Stock Solution. Observe for precipitation in media. CheckPurity->CheckSolubility If pure CheckStability 3. Include a Positive Control (e.g., NAA, 2,4-D) CheckSolubility->CheckStability If soluble CheckDelivery 5. Is the compound reaching the target tissue? (e.g., root vs. shoot application) CheckpH->CheckDelivery CheckDose 6. Perform Dose-Response Curve. (Are you in the right concentration range?) CheckDelivery->CheckDose

Caption: Troubleshooting decision tree for unexpected biological results.

Protocol: Preparing Stable Stock Solutions

  • Primary Stock (High Concentration): Dissolve this compound in a non-aqueous solvent. DMSO or Ethanol are common choices. For example, to make a 100 mM stock, dissolve 19.42 mg in 1 mL of DMSO. Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Stock (Intermediate): If necessary, create an intermediate dilution in the same solvent.

  • Application to Media: When adding to your aqueous culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced artifacts. Add the stock solution to the media while vortexing to ensure rapid dispersal and minimize precipitation. Always include a "mock" control in your experiment containing the same final concentration of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: Like other synthetic auxins, this compound mimics the natural plant hormone IAA. Its primary mechanism involves binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The subsequent ubiquitination of the Aux/IAA proteins targets them for degradation by the 26S proteasome. Removal of these repressors allows for the expression of auxin-responsive genes, triggering downstream physiological effects.[9]

Canonical Auxin Signaling Pathway

G cluster_0 SCF-TIR1/AFB Complex Auxin 4-Isopropylphenoxyacetic Acid (Auxin) TIR1 TIR1/AFB (Receptor) Auxin->TIR1 Binds & Promotes Interaction SCF SCF (E3 Ligase) AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits SCF->AuxIAA Ubiquitinates (Ub) ARF ARF (Transcription Factor) AuxIAA->ARF Represses Response Physiological Response AuxIAA->Response Degradation via 26S Proteasome Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Gene->Response Leads to

Caption: Simplified diagram of the auxin signaling pathway.

Q2: How should I store the solid compound and its solutions to ensure long-term stability? A2:

  • Solid Compound: Store the solid this compound in a tightly sealed container at 4°C, protected from light and moisture. Under these conditions, it is stable for years.

  • Stock Solutions: As mentioned in the troubleshooting guide, concentrated stocks in anhydrous DMSO or ethanol should be stored in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are far less stable and should be prepared fresh for each experiment.[7]

Q3: What are the best analytical methods for routine quality control of my compound? A3: A combination of methods is ideal for ensuring the identity and purity of your compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural information and can reveal the presence of impurities and residual solvents.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound and is highly sensitive for detecting impurities, even those present at very low levels.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of contaminants.

  • Titration: An acid-base titration can be used to determine the purity of the carboxylic acid, though it is less common in a research setting than spectroscopic methods.[10]

References

  • Auxin signaling: a big question to be addressed by small molecules - PubMed Central - NIH. (n.d.).
  • Chemical Biology in Auxin Research - PMC - PubMed Central. (n.d.).
  • Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains - NIH. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.).
  • III Analytical Methods. (n.d.).
  • Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation. (n.d.).
  • This compound | C11H14O3 | CID 137131 - PubChem - NIH. (n.d.).
  • This compound (C11H14O3) - PubChemLite. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • (PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (n.d.).
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (n.d.).
  • Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling - MDPI. (n.d.).
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (n.d.).
  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents. (n.d.).
  • Acetic Acid Production and Purification: Critical Review Towards Process Intensification | Request PDF - ResearchGate. (n.d.).
  • US5662780A - Process for purifying acetic acid - Google Patents. (n.d.).
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF - ResearchGate. (n.d.).
  • Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models - ScienceAsia. (n.d.).
  • MX2023004496A - Processes for purifying acetic acid and hydrating anhydride. - Google Patents. (n.d.).

Sources

Improving the purity of synthesized 4-Isopropylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Isopropylphenoxyacetic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to help you navigate the common challenges encountered during its synthesis and achieve the high purity required for your applications.

Section 1: Understanding the Synthesis and Its Challenges

This section addresses fundamental questions about the synthesis of this compound and the common impurities that can arise.

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and reliable method for synthesizing this compound is the Williamson Ether Synthesis .[1][2][3][4] This reaction is a classic SN2 (bimolecular nucleophilic substitution) pathway.

The process involves two main steps:

  • Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the weakly acidic hydroxyl group of 4-isopropylphenol. This generates the more nucleophilic 4-isopropylphenoxide ion.[3][5]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide, typically chloroacetic acid or one of its esters (like ethyl bromoacetate).[2][6] If chloroacetic acid is used, a second equivalent of base is needed to deprotonate it. The reaction is typically heated to ensure a reasonable rate.[5]

Below is a diagram illustrating the general workflow for synthesis and purification.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Purity Validation start Reactants: 4-Isopropylphenol + Chloroacetic Acid + Base (e.g., NaOH) reaction Williamson Ether Synthesis (Heating/Reflux) start->reaction acidify Acidification (e.g., HCl) to precipitate crude product reaction->acidify extraction Acid-Base Extraction (Separate from unreacted phenol) acidify->extraction recrystallization Recrystallization (Solvent Selection & Execution) extraction->recrystallization drying Drying (Vacuum Oven) recrystallization->drying analysis Purity & Identity Check (Melting Point, NMR, HPLC) drying->analysis end_product Pure this compound analysis->end_product

Caption: Overall workflow from synthesis to final product validation.

Q2: What are the most common impurities I should anticipate in my crude product?

Understanding potential impurities is critical for designing an effective purification strategy. The primary contaminants in a Williamson ether synthesis of this type are:

  • Unreacted 4-Isopropylphenol: This is often the most significant impurity.[7][8] Due to its similar structure, it can co-precipitate with the desired product. Its removal is a key purification goal.

  • Unreacted Chloroacetic Acid: If the reaction does not go to completion, residual chloroacetic acid may be present.

  • Dialkylated Products (minor): While less common with phenoxides, it's theoretically possible for the carboxylate of the product to be alkylated, though this is highly unlikely under standard conditions.

  • Solvents: Residual reaction solvents (e.g., water, acetone, DMF) can be trapped in the crude solid.[6]

  • Side-Reaction Products: The Williamson synthesis can have a competing E2 elimination reaction, though this is more of an issue with secondary and tertiary alkyl halides, not chloroacetic acid.[1][4]

Section 2: Troubleshooting and High-Purity Purification Protocols

This section provides practical solutions to common experimental problems and detailed protocols for purification.

FAQs: Troubleshooting Common Synthesis Issues

Q3: My crude product is oily, sticky, or refuses to solidify completely after acidification. What's the cause?

An oily or semi-solid crude product is a classic sign of high impurity levels, most commonly unreacted 4-isopropylphenol. The presence of starting material can act as a eutectic impurity, depressing the melting point of your product and preventing proper crystallization.

Corrective Actions:

  • Ensure Complete Reaction: Verify that you used the correct stoichiometry (at least two equivalents of base if starting with chloroacetic acid) and that the reaction was heated for a sufficient duration.

  • Perform an Acid-Base Extraction: This is the most effective way to separate the carboxylic acid product from the weakly acidic phenol starting material. See the protocol below.

Q4: My final yield is disappointingly low. What are the likely reasons?

Low yield can be attributed to several factors throughout the process:

  • Incomplete Reaction: Insufficient heating time or temperature can lead to a low conversion rate.

  • Side Reactions: While less common here, suboptimal conditions can favor alternative pathways.[1][4]

  • Losses During Workup: Significant product can be lost during extraction if the pH is not carefully controlled or if emulsions form. Product can also be lost if too much solvent is used during recrystallization.

  • Premature Precipitation: If the reaction mixture is cooled too quickly before acidification, the sodium salt of the product might precipitate, trapping impurities.

Protocol 1: Purification via Acid-Base Extraction

This technique exploits the difference in acidity between the carboxylic acid product (pKa ~3-4) and the phenolic starting material (pKa ~10) to achieve separation.

Objective: To separate this compound from unreacted 4-isopropylphenol.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The much less acidic 4-isopropylphenol will remain in the organic layer.

    • Expert Tip: Vent the separatory funnel frequently, as CO₂ gas is evolved during the neutralization of the excess acid.[5]

  • Separation: Carefully separate the aqueous layer (which contains your product) from the organic layer (which contains the phenol impurity).

  • Re-acidification: Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid like 6M HCl until the solution is acidic (test with litmus paper) and precipitation of the purified product is complete.[3][5]

  • Isolation: Collect the white precipitate by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it thoroughly.

Protocol 2: High-Purity Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to form pure crystals while the impurities remain in the solution.[9][10]

Q5: How do I choose the best solvent for recrystallizing this compound?

An ideal solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids like this, polar solvents are often a good starting point.[11] Literature on similar phenoxyacetic acids suggests that water or ethanol-water mixtures are effective.[5][12]

SolventBoiling Point (°C)Suitability for this compoundComments
Water100Good. The product is a polar carboxylic acid. Solubility should be low in cold water and high in hot water.[5]Excellent for removing polar impurities. May require a large volume. Ensures no residual organic solvent.
Ethanol/Water Mix78-100Excellent. Provides tunable polarity. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop of ethanol to clarify.This "solvent-antisolvent" method is highly effective for inducing crystallization.[13]
Toluene111Possible. The aromatic ring provides some nonpolar character. May work if the crude product has nonpolar impurities.Good for removing polar impurities that would remain soluble.
Heptane/Ethyl Acetate69-98Possible (as solvent/anti-solvent). Dissolve in a minimum of hot ethyl acetate and add heptane as the anti-solvent.A common combination for compounds of intermediate polarity.

Step-by-Step Recrystallization Workflow:

Caption: Step-by-step workflow for the recrystallization process.

Section 3: Purity Assessment and Product Validation

After purification, you must verify the identity and purity of your this compound.

Q6: What analytical methods should I use to confirm the purity of my final product?

A combination of methods provides the most comprehensive assessment:

  • Melting Point Analysis: A sharp melting point that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden over a range. The reported melting point for this compound is around 98-101°C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the best method for confirming the structure and identifying proton-bearing impurities. The absence of peaks corresponding to 4-isopropylphenol is a key indicator of purity. Key signals for the product are: a singlet for the -O-CH₂- protons (~4.6 ppm), doublets for the aromatic protons (~6.8 and 7.1 ppm), a multiplet for the isopropyl -CH- (~2.8 ppm), and a doublet for the isopropyl -CH₃ groups (~1.2 ppm).[6]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity.[14] A pure sample should show a single major peak. By comparing the peak area of the main product to any minor impurity peaks, you can calculate the purity percentage (e.g., >98%, >99%).

Q7: My NMR spectrum looks clean, but the melting point is a bit low. What does this mean?

This scenario often points to the presence of residual, amorphous (non-crystalline) material or trace amounts of solvent trapped within the crystal lattice. NMR might not detect very low levels of solvent if the solvent peaks are hidden or very small. Drying the sample for a longer period in a vacuum oven at a moderate temperature (e.g., 40-50°C) can often resolve this issue, leading to a sharper and higher melting point.

References
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • University of New Brunswick. (n.d.). The Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Scribd. (n.d.). Report 7 Summary of Williamson 1.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Quora. (2019). How to recrystallize phenoxyacetic acid.
  • JoVE. (2020). How To Recrystallize A Solid.
  • National Institutes of Health (NIH). (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2016). 2-(2-Isopropylphenoxy)acetic acid.
  • PubChem, National Institutes of Health. (n.d.). 4-Isopropylphenol.
  • The Good Scents Company. (n.d.). 4-isopropyl phenol.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Technical Support Center: Column Chromatography for 4-Isopropylphenoxyacetic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropylphenoxyacetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your column chromatography experiments effectively. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ for foundational knowledge.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My separation is poor. The desired product is co-eluting with impurities.

Possible Causes & Step-by-Step Solutions:

  • Cause 1: Incorrect Mobile Phase Polarity. The most common reason for poor separation is an eluent that is too "strong" (too polar), causing all compounds to travel down the column too quickly and close together.

    • Solution: The ideal Thin Layer Chromatography (TLC) retention factor (Rf) for the target compound is between 0.2 and 0.4 to ensure good separation on a column.[1] If your Rf is higher, decrease the polarity of your eluent. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. Run several TLCs with varying solvent ratios to find the optimal system before committing to the column.

  • Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent mistake that overwhelms the stationary phase's ability to perform the separation.[2]

    • Solution: A general guideline is to use a crude sample-to-silica gel mass ratio between 1:30 and 1:100.[3] If your separation is difficult (impurities are very close to your product on TLC), use a higher ratio (e.g., 1:100). For easier separations, a lower ratio (e.g., 1:30) may suffice.

  • Cause 3: Poor Column Packing. Cracks, air bubbles, or uneven packing in the silica bed create channels where the solvent and sample flow through too quickly, bypassing proper interaction with the stationary phase.[4]

    • Solution: Ensure your silica gel is packed as a uniform, homogenous slurry. Tap the column gently as the silica settles to dislodge any air bubbles. Add a layer of sand on top of the packed silica to prevent the bed from being disturbed when you add the eluent and your sample.[5]

  • Cause 4: Improper Sample Loading. If the initial band of your sample is too wide, it will continue to widen as it travels down the column, leading to broad peaks and poor resolution.[2]

    • Solution: Dissolve your crude sample in the absolute minimum amount of solvent before loading. If the sample is not soluble in the eluent, consider "dry loading": dissolve the sample in a low-boiling solvent (like DCM), add a small amount of silica gel, evaporate the solvent to create a free-flowing powder, and then carefully add this powder to the top of the column.[6]

Q2: My compound is showing significant "tailing" or "streaking" on the column.

Possible Causes & Step-by-Step Solutions:

  • Cause: Strong Analyte-Stationary Phase Interaction. This is the most likely cause for an acidic compound like this compound. The carboxylic acid group can strongly and non-specifically interact with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[7][8] This causes some molecules to be retained longer than others, resulting in a "tailing" peak.

    • Solution 1: Acidify the Mobile Phase. This is the most effective and common solution. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5% to 2%), to your eluent system will suppress the ionization of your this compound.[9][10] A protonated (neutral) carboxylic acid has a much weaker interaction with the silica surface, resulting in a sharper, more symmetrical elution band.

    • Solution 2: Use a Deactivated Stationary Phase. If acidifying the mobile phase is not an option or is ineffective, you can try using a less acidic stationary phase. This could involve deactivating the silica gel yourself (e.g., by pre-treating it with a base like triethylamine, though this is less common for acidic analytes) or using a different stationary phase like alumina.[11]

Q3: My compound is not eluting from the column, even with a highly polar eluent.

Possible Causes & Step-by-Step Solutions:

  • Cause 1: Irreversible Adsorption or Decomposition. Your compound may be binding irreversibly to the silica gel or decomposing upon contact with its acidic surface.[11]

    • Solution: First, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a significant streak from the baseline, your compound is likely not stable on silica.[11] In this case, you may need to use a less acidic stationary phase like neutral alumina or consider an alternative purification method like recrystallization.

  • Cause 2: Insufficient Eluent Polarity. While you may think your eluent is polar, it might not be strong enough.

    • Solution: If you are using a hexane/ethyl acetate system, you can switch to a stronger solvent system like dichloromethane/methanol.[12] A gradient elution, where you gradually increase the polarity of the mobile phase during the run, is often effective for eluting more tightly bound compounds.

  • Cause 3: Sample Precipitation. If your sample was loaded in a solvent in which it is highly soluble, it may have precipitated when it came into contact with the less-polar column eluent.[6]

    • Solution: Ensure your sample is soluble in the initial mobile phase. If not, the dry loading technique is highly recommended to avoid this issue.

Frequently Asked Questions (FAQs)

Q4: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel with a particle size of 40-63 μm (230-400 mesh) is the preferred stationary phase.[10] It is cost-effective and provides good resolving power. Given that this compound is acidic, the key is not necessarily changing the stationary phase but modifying the mobile phase to control interactions with the silica's native silanol groups.[7][9] If decomposition is a confirmed issue, neutral alumina can be an effective alternative.[13]

Q5: How do I select and optimize the mobile phase (eluent)?

The selection process is empirical and best guided by TLC analysis.

  • Start with a Binary System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a standard starting point for compounds of moderate polarity.[12]

  • Target an Rf Value: Your goal is to find a solvent ratio that gives your desired compound an Rf value between 0.2 and 0.4 on a TLC plate. This range typically provides the best separation on a column.[1]

  • Add a Modifier: As this compound is a carboxylic acid, you will almost certainly get better results by adding 0.5-1% acetic acid to your chosen eluent system.[14] This will sharpen the elution band and overcome tailing. Remember to add the modifier to both solvents in your binary system in the same proportion to maintain a consistent pH during gradient elution.

Solvent System ComponentPolarityRole & Comments
Hexane / Heptane Very LowThe primary non-polar "pushing" solvent. Heptane is a less toxic alternative.
Ethyl Acetate MediumA common polar modifier used to increase eluting power for moderately polar compounds.
Dichloromethane (DCM) MediumA versatile solvent that can be used in place of or in addition to ethyl acetate.
Methanol (MeOH) HighUsed for highly polar compounds. Use with caution (>10% can start to dissolve silica gel).[12]
Acetic Acid / Formic Acid ModifierAdded at 0.5-2% to suppress ionization of acidic analytes, reducing tailing and improving peak shape.[10]
Q6: How do I properly set up and run the column?

The following workflow diagram outlines the key steps for a successful column chromatography experiment.

Column_Workflow cluster_prep Preparation Phase cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis Phase P1 Select Optimal Eluent (via TLC, Rf ≈ 0.3) P2 Prepare Slurry (Silica + Eluent) P1->P2 P3 Pack Column (Pour slurry, tap gently) P2->P3 P4 Add Protective Sand Layer P3->P4 L1 Prepare Sample (Dissolve in min. solvent or dry load) P4->L1 L2 Load Sample Carefully (Pipette onto sand layer) L1->L2 R1 Open Stopcock & Add Eluent L2->R1 R2 Apply Gentle Pressure (If needed for flash) R1->R2 R3 Collect Fractions (Systematically in tubes) R2->R3 A1 Monitor Fractions (via TLC) R3->A1 A2 Combine Pure Fractions A1->A2 A3 Evaporate Solvent (Rotary Evaporator) A2->A3 A4 Characterize Product (NMR, MS, etc.) A3->A4

Caption: General workflow for column chromatography purification.

Q7: What should I do if I'm still having problems?

When troubleshooting, it's crucial to approach the problem systematically. The following decision tree can help guide your thought process.

Troubleshooting_Tree Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep Tailing Peak Tailing/ Streaking Start->Tailing NoElution Compound Not Eluting Start->NoElution Overload Cause: Overloading? PoorSep->Overload AcidInteraction Cause: Acidic Analyte on Acidic Silica? Tailing->AcidInteraction Decomposition Cause: Decomposition? NoElution->Decomposition WrongEluent Cause: Eluent Too Polar? Overload->WrongEluent No Sol_ReduceLoad Solution: Reduce sample load (e.g., 1:50 crude:silica) Overload->Sol_ReduceLoad Yes BadPacking Cause: Poor Packing? WrongEluent->BadPacking No Sol_DecreasePolarity Solution: Decrease eluent polarity (Target Rf 0.2-0.4) WrongEluent->Sol_DecreasePolarity Yes Sol_Repack Solution: Repack column (ensure uniform slurry) BadPacking->Sol_Repack Yes Sol_AddAcid Solution: Add 0.5-2% Acetic Acid to eluent AcidInteraction->Sol_AddAcid Yes EluentTooWeak Cause: Eluent Too Weak? Decomposition->EluentTooWeak No Sol_CheckStability Solution: Check stability on TLC plate. Consider Alumina. Decomposition->Sol_CheckStability Yes Sol_IncreasePolarity Solution: Increase eluent polarity (e.g., switch to DCM/MeOH) EluentTooWeak->Sol_IncreasePolarity Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References
  • CHROMacademy. Troubleshooting HPLC Column Issues.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
  • YMC. Prep Chromatography Loading for Maximum Recoveries and Yields.
  • Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification.
  • LCGC North America. (2007). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • LabSolutions. This compound.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78230, 4-Isopropylphenylacetic acid". PubChem.
  • Journal of Chromatography A. (2006). Optimising Reversed-Phase Liquid Chromatographic Separation of an Acidic Mixture on a Monolithic Stationary Phase With the Aid of Response Surface Methodology and Experimental Design. PubMed.
  • Chrominfo. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137131, this compound". PubChem.
  • NIST. This compound. NIST Chemistry WebBook.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • Journal of Chromatography A. (1995). Phenoxyacetic acids: separation and quantitative determination. PubMed.
  • Cheméo. Chemical Properties of 4-Ethylphenoxyacetic acid.
  • Reddit. Column chromatography issues.
  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Journal of Chromatographic Science. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • Local Pharma Guide. CAS NO. 1643-16-9 | this compound.
  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Reddit. Help with silica purification.
  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography.
  • MOLBASE. This compound|1643-16-9.
  • ChemGenes India. 4-Isopropylphenoxy Acetic Acid.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Journal of the Chinese Chemical Society. (2014). Determination of phenoxyacetic acids and chlorophenols in aqueous samples by dynamic liquid-liquid-liquid microextraction with ion-pair liquid chromatography. PubMed.
  • University of Zululand. CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • YouTube. (2013). 【4K】-- Column Chromatography (Purification).
  • Jordi Labs. Solubility for Common Extractable Compounds.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Analytical Chemistry. (1962). Chromatographic separation and identification of organic acids.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • ResearchGate. (2021). 2-(2-Isopropylphenoxy)acetic acid.

Sources

Recrystallization of 4-Isopropylphenoxyacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the recrystallization of 4-isopropylphenoxyacetic acid. It is designed to offer practical, in-depth solutions to common challenges encountered during the purification of this compound.

Introduction to Recrystallization of this compound

Recrystallization is a critical technique for the purification of solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the remaining solution (mother liquor).

For this compound, a white solid, selecting the appropriate solvent system is paramount to achieving high purity and yield. This guide will delve into solvent selection, detailed protocols, and troubleshooting common issues.

Solvent Selection for this compound

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids like this compound, polar solvents are generally good starting points.[1]

Solvent SystemSuitability for this compoundRationale
Ethanol Highly Recommended As a polar protic solvent, ethanol effectively dissolves many carboxylic acids at its boiling point. A related compound, 2-(2-Isopropylphenoxy)acetic acid, has been successfully recrystallized from ethanol to yield colorless, needle-like crystals.
Ethanol/Water Highly Recommended (Mixed Solvent) This combination is particularly useful if the compound is too soluble in pure ethanol even at low temperatures.[2] Water acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization.
Ethyl Acetate/Hexane Recommended (Mixed Solvent) Ethyl acetate is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent. This pair can be effective for compounds with intermediate polarity.
Water Not Generally Recommended as a Single Solvent While some carboxylic acids can be recrystallized from water, this compound's larger organic structure may limit its solubility even in hot water, potentially requiring large solvent volumes and leading to poor recovery.
Toluene Possible, with Caution Toluene can be effective for recrystallizing aromatic compounds, but its high boiling point may increase the risk of the compound "oiling out" instead of crystallizing.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is a good starting point for purifying this compound.

Step-by-Step Methodology:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water

This method is ideal if this compound is found to be too soluble in ethanol alone.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Recrystallization Issue Observed OilingOut Compound 'Oils Out' (Forms Liquid Droplets) Start->OilingOut LowYield Low Crystal Yield Start->LowYield NoCrystals No Crystals Form Upon Cooling Start->NoCrystals ColoredCrystals Crystals are Colored/Impure Start->ColoredCrystals OilingOut_Sol1 Re-heat and add more 'good' solvent (e.g., ethanol). This increases the temperature at which the compound stays dissolved. OilingOut->OilingOut_Sol1 Cause: Melting point of impure solid is lower than the solution temperature. OilingOut_Sol2 Switch to a lower-boiling point solvent system. OilingOut->OilingOut_Sol2 LowYield_Sol1 Evaporate some solvent from the mother liquor and re-cool. LowYield->LowYield_Sol1 Cause: Too much solvent used. LowYield_Sol2 Ensure cooling is thorough (ice bath). LowYield->LowYield_Sol2 LowYield_Sol3 Use minimal washing solvent. LowYield->LowYield_Sol3 NoCrystals_Sol1 Induce crystallization: - Scratch the inside of the flask with a glass rod. - Add a seed crystal. NoCrystals->NoCrystals_Sol1 Cause: Solution is supersaturated but nucleation is slow. NoCrystals_Sol2 Reduce the amount of solvent by boiling some off. NoCrystals->NoCrystals_Sol2 Cause: Solution is not saturated. ColoredCrystals_Sol1 Perform a hot filtration with activated charcoal before cooling. ColoredCrystals->ColoredCrystals_Sol1 Cause: Presence of colored, soluble impurities. ColoredCrystals_Sol2 Ensure slow cooling to allow for selective crystallization. ColoredCrystals->ColoredCrystals_Sol2 Cause: Rapid crystallization trapping impurities.

Caption: Troubleshooting flowchart for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution as a liquid because the solution temperature is above the compound's melting point.[5] This is problematic as impurities tend to dissolve in the oil, leading to poor purification.[5] To resolve this, you can try reheating the solution and adding more of the 'good' solvent (e.g., ethanol) to increase the volume and potentially lower the saturation temperature.[5] Alternatively, switching to a solvent with a lower boiling point might prevent the solution from reaching the melting point of your compound.[3]

Q2: I have a very low yield of crystals. What are the likely causes and how can I improve it?

A2: A low yield can result from several factors.[5] Using too much solvent is a common mistake, as a significant amount of the product will remain in the mother liquor even after cooling.[5] To check this, you can try evaporating some of the mother liquor to see if more crystals form. In future experiments, use the minimum amount of hot solvent necessary for complete dissolution. Also, ensure you have cooled the solution sufficiently, preferably in an ice bath, to maximize precipitation. Finally, use only a very small amount of ice-cold solvent to wash the crystals during filtration, as each wash will dissolve some of your product.

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This usually indicates that the solution is not sufficiently saturated, or that crystallization requires initiation. First, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation. If that doesn't work, adding a "seed crystal" (a tiny crystal of the pure compound) can initiate crystallization. If neither of these methods works, it is likely that too much solvent was used. In this case, you will need to heat the solution to boil off some of the solvent to increase the concentration of the compound and then attempt to cool it again.

Q4: My final crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by using activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[5]

Q5: How can I ensure I form large, pure crystals?

A5: The key to growing large and pure crystals is slow cooling.[4] Rapid crystallization can trap impurities within the crystal lattice.[5] After dissolving your compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process and promote the growth of larger, higher-purity crystals.

Safety Information

This compound and the solvents used for its recrystallization should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol and Ethyl Acetate: These are flammable liquids. Keep them away from open flames and hot surfaces.

  • Hexane and Toluene: These solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • This compound: May cause skin and eye irritation. Avoid creating dust. In case of contact, rinse thoroughly with water.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • HBCSE. Recrystallization. NIUS Chemistry Experiments.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
  • University of California, Los Angeles. Crystallization Solvents.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Chemistry Stack Exchange. Tips for maximizing yield, purity and crystal size during recrystallization.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Mohammed, Y. H. I., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid. IUCrData, 1(6), x161714.

Sources

Avoiding byproduct formation in phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenoxyacetic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry, to help you optimize your reaction outcomes and minimize byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of phenoxyacetic acid via the Williamson ether synthesis, the most common synthetic route.

Question 1: My final yield of phenoxyacetic acid is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from several potential sources. Let's break down the common culprits and their solutions.

A. Incomplete Deprotonation of Phenol:

  • The "Why": The Williamson ether synthesis relies on the nucleophilic attack of a phenoxide ion on chloroacetic acid.[1] Phenol itself is not nucleophilic enough to initiate this SN2 reaction efficiently.[2] Incomplete deprotonation by the base (e.g., NaOH, KOH) results in a lower concentration of the reactive phenoxide, thus reducing the reaction rate and overall yield.

  • Troubleshooting Steps:

    • Ensure Stoichiometric or Slight Excess of Base: Use at least a 1:1 molar ratio of a strong base to phenol. A slight excess of base can help drive the equilibrium towards the formation of the phenoxide.

    • Verify Base Quality: Ensure your base is not old or has absorbed significant amounts of atmospheric CO2, which would reduce its effective concentration.

    • Allow Sufficient Time for Phenoxide Formation: Before adding the chloroacetic acid, allow the phenol and base to stir for a period (e.g., 20-30 minutes) to ensure complete formation of the sodium or potassium phenoxide.[3]

B. Hydrolysis of Chloroacetic Acid:

  • The "Why": Under the basic reaction conditions, chloroacetic acid can undergo a competing hydrolysis reaction to form glycolic acid.[4] This side reaction consumes your alkylating agent, directly impacting the yield of the desired phenoxyacetic acid.

  • Troubleshooting Steps:

    • Control Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can accelerate the hydrolysis of chloroacetic acid. Maintain a controlled temperature, typically in the range of 90-100°C.[5]

    • Optimize Reagent Addition: Consider adding the chloroacetic acid solution dropwise to the heated phenoxide solution. This maintains a low instantaneous concentration of chloroacetic acid, favoring the reaction with the phenoxide over hydrolysis.[6]

C. Suboptimal Reaction Time and Temperature:

  • The "Why": The SN2 reaction between the phenoxide and chloroacetate has a significant activation energy. Insufficient heating or a shortened reaction time will lead to an incomplete reaction.[1]

  • Troubleshooting Steps:

    • Maintain Reflux: Ensure the reaction mixture is maintained at a gentle reflux for the recommended time, which can range from 1 to 8 hours.[1][5]

    • Monitor Reaction Progress: If possible, monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.

D. Inefficient Product Isolation:

  • The "Why": Phenoxyacetic acid is typically isolated by acidifying the reaction mixture to precipitate the product.[3] If the pH is not sufficiently acidic, the product will remain in its carboxylate salt form and will not precipitate, leading to significant loss during filtration.

  • Troubleshooting Steps:

    • Ensure Complete Acidification: When acidifying the reaction mixture with an acid like HCl, check the pH with litmus paper or a pH meter to ensure it is acidic (pH 1-2 is common).[3]

    • Cool the Mixture: To maximize precipitation, cool the acidified mixture in an ice bath before filtration.[6]

Below is a workflow to guide your troubleshooting process for low yield:

Caption: Troubleshooting workflow for low yield.

Question 2: I've noticed an unexpected byproduct in my NMR/Mass Spec data. What could it be and how do I prevent its formation?

Answer:

The most likely byproduct, other than unreacted starting materials, is a result of C-alkylation of the phenoxide ion.

  • The "Why": The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[1] While O-alkylation is generally favored to produce phenoxyacetic acid, under certain conditions, C-alkylation can occur, leading to the formation of (hydroxyphenyl)acetic acid isomers.[7][8]

    • O-alkylation (Desired): The negative charge is localized on the highly electronegative oxygen atom, making it a "hard" nucleophile.

    • C-alkylation (Byproduct): Resonance delocalizes the negative charge onto the aromatic ring, creating nucleophilic carbon centers. These are considered "softer" nucleophilic sites.

  • Factors Favoring C-Alkylation:

    • Solvent Choice: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen of the phenoxide. This solvates the oxygen atom, sterically hindering it and making the carbon atoms of the ring more accessible for attack.[9] Aprotic solvents like DMSO or DMF are recommended to favor O-alkylation.[10]

    • Ion Pairing: The nature of the counter-ion (e.g., Na+, K+) and its association with the phenoxide can influence the O/C alkylation ratio. In some cases, a tightly bound ion pair can partially block the oxygen, promoting C-alkylation.[8]

  • Prevention and Mitigation Strategies:

    • Solvent Selection: If you suspect C-alkylation, switching to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly favor O-alkylation.[9][10]

    • Phase-Transfer Catalysis: In industrial settings, phase-transfer catalysis is often employed. This involves using a quaternary ammonium salt to bring the phenoxide into an organic phase, where it is less solvated and more reactive at the oxygen, thus favoring O-alkylation.

Here is a diagram illustrating the competing O- vs. C-alkylation pathways:

G cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Reaction Pathways Phenoxide Phenoxide Anion Resonance Resonance Structure (Carbanion) Phenoxide->Resonance Resonance O_Alkylation O-Alkylation (Desired Pathway) Phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation (Byproduct Formation) Resonance->C_Alkylation Attack from Ring Carbon Phenoxyacetic_Acid Phenoxyacetic_Acid O_Alkylation->Phenoxyacetic_Acid Product Hydroxyphenylacetic_Acid Hydroxyphenylacetic_Acid C_Alkylation->Hydroxyphenylacetic_Acid Byproduct Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->O_Alkylation Chloroacetic_Acid->C_Alkylation

Caption: Competing O- and C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenoxyacetic acid synthesis?

A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][11] The key steps are:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of phenol to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. This attack occurs from the backside, leading to the displacement of the chloride leaving group and the formation of the ether linkage.[12]

Q2: Can I use other alkylating agents besides chloroacetic acid?

A2: Yes, the Williamson ether synthesis is versatile. However, for phenoxyacetic acid, chloroacetic acid is the specific reagent required. If you were to use other primary alkyl halides (e.g., ethyl iodide), you would synthesize the corresponding alkyl phenyl ether (e.g., phenetole). It is crucial to use a primary alkyl halide, as secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction.[11][12]

Q3: How do I effectively purify the crude phenoxyacetic acid?

A3: A combination of extraction and recrystallization is generally effective.

  • Acidification and Filtration: After the reaction, the mixture is acidified to precipitate the crude phenoxyacetic acid, which is then collected by filtration.[3][13]

  • Extraction: The crude product can be dissolved in a suitable organic solvent like diethyl ether and then extracted with an aqueous sodium bicarbonate solution.[5] The phenoxyacetic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified to precipitate the purified phenoxyacetic acid.

  • Recrystallization: For higher purity, the phenoxyacetic acid can be recrystallized from hot water or a water-ethanol mixture.[13][14]

Q4: What safety precautions should I take during this synthesis?

A4: Standard laboratory safety protocols should be followed. Specifically:

  • Phenol: Is toxic and corrosive and can be absorbed through the skin. Handle with appropriate gloves and eye protection in a well-ventilated fume hood.[5]

  • Chloroacetic Acid: Is also toxic and corrosive. Avoid skin contact.[5]

  • Strong Bases (NaOH, KOH): Are caustic and can cause severe chemical burns. Handle with care.[5]

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the lab.[5]

Experimental Protocols

Protocol 1: Synthesis of Phenoxyacetic Acid

This protocol is a generalized procedure based on common laboratory methods.[3][5][6]

StepProcedureRationale
1 In a round-bottom flask, dissolve 45 mmol of phenol in a mixture of 15 mL of deionized water and 5 mL of ethanol.Creates a solution of the starting material.
2 With stirring, add 45 mmol of sodium hydroxide (NaOH) pellets and continue to stir for 20 minutes.To deprotonate the phenol and form the sodium phenoxide nucleophile.
3 In a separate beaker, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water and neutralize to a pH of 8-9 with a 30% NaOH solution.To prepare the sodium chloroacetate solution. A slight excess is used.
4 Add the sodium chloroacetate solution to the sodium phenoxide solution in the round-bottom flask.Introduces the alkylating agent to the nucleophile.
5 Heat the mixture to reflux (approx. 100-102°C) for 3-5 hours.Provides the necessary activation energy for the SN2 reaction.
6 Cool the reaction mixture to room temperature.Prepares the mixture for product isolation.
7 Slowly acidify the mixture with 2M HCl until the pH is 1-2. A white precipitate should form.Protonates the sodium phenoxyacetate to form the less soluble phenoxyacetic acid.
8 Cool the mixture in an ice bath for 30 minutes.Maximizes the precipitation of the product.
9 Collect the crude product by vacuum filtration and wash the solid with cold, dilute HCl.Isolates the crude phenoxyacetic acid.
10 Proceed with purification by recrystallization from hot water.To remove impurities and obtain the pure product.

References

  • Richard, J. P., & Jencks, W. P. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455–15465. [Link]
  • Mondragón, F., et al. (2007). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Molecular Structure: THEOCHEM, 806(1-3), 209-215. [Link]
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
  • University of Colorado Denver. Experiment 06 Williamson Ether Synthesis. [Link]
  • Quora. How to recrystallize phenoxyacetic acid. [Link]
  • PharmaXChange.info. (2011).
  • Google Patents. (2015). Continuous synthetic method of phenoxy acetic acid. CN104829447A.
  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2020).
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
  • Wikipedia. (2023). Phenoxyacetic acid. [Link]
  • Sciencemadness.org. (2015). Phenoxyacetic Acid Synthesis. [Link]
  • Name Reactions in Organic Synthesis. (2006). Williamson Ether Synthesis. [Link]
  • ResearchGate. (2003). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)
  • Google Patents. (2013).
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Google Patents. (2013).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Journal of the American Chemical Society. (2000).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthesis. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and successful experimental outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-isopropylphenol is deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the desired ether linkage.[1][2]

II. Troubleshooting Common Issues in Scale-Up Synthesis

Scaling up a chemical synthesis from the lab bench to a pilot or manufacturing scale often presents unique challenges. This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Question 1: My reaction yield is significantly lower than expected upon scale-up. What are the potential causes and how can I improve it?

Answer:

Low yields during scale-up can be attributed to several factors, often related to mass and heat transfer limitations, as well as reaction kinetics.

  • Incomplete Deprotonation of 4-Isopropylphenol:

    • Causality: Insufficient mixing or localized concentration gradients of the base can lead to incomplete formation of the phenoxide nucleophile. On a larger scale, ensuring uniform distribution of the base is critical.

    • Troubleshooting:

      • Stirring Efficiency: Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the reactor volume to create a vortex and ensure thorough mixing.

      • Order of Addition: Slowly add the base to the solution of 4-isopropylphenol to allow for proper dissolution and reaction.

      • Solvent: While water is a common solvent, for larger scales, the use of a co-solvent might be beneficial to improve solubility.

  • Side Reactions:

    • Causality: The primary competing reaction is the hydrolysis of chloroacetic acid by the hydroxide base. At elevated temperatures required for the reaction, this side reaction can become significant, consuming the electrophile.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature within the optimal range, typically 90-100°C.[3] Overheating can accelerate the hydrolysis of chloroacetic acid.

      • Controlled Addition: Add the chloroacetic acid solution dropwise to the heated phenoxide solution. This maintains a low instantaneous concentration of chloroacetic acid, favoring the desired reaction with the phenoxide over hydrolysis.[4]

  • Inefficient Work-up and Product Isolation:

    • Causality: Losses during extraction and precipitation are common culprits for reduced yields. Emulsion formation during extraction or incomplete precipitation can lead to significant product loss.

    • Troubleshooting:

      • Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.[3][5] If emulsions form, adding a small amount of brine can help to break them.

      • Precipitation: Ensure the solution is sufficiently acidified (pH ~1-2) to fully precipitate the carboxylic acid product. Cooling the mixture in an ice bath can further enhance precipitation.[4]

Question 2: I'm observing a significant amount of unreacted 4-isopropylphenol in my crude product. What's going wrong?

Answer:

The presence of unreacted starting material points towards an incomplete reaction. This can be due to several factors:

  • Stoichiometry:

    • Causality: An insufficient amount of chloroacetic acid or base will result in unreacted 4-isopropylphenol.

    • Troubleshooting:

      • Molar Ratios: Carefully check the molar ratios of your reactants. A slight excess of chloroacetic acid (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.

      • Purity of Reagents: Ensure the purity of your starting materials, as impurities can affect the actual molar amounts.

  • Reaction Time:

    • Causality: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

      • Extended Reaction Time: If the reaction appears to be sluggish, extending the reaction time at the optimal temperature may be necessary.

  • Deactivation of Nucleophile:

    • Causality: The phenoxide can be protonated by any acidic species present in the reaction mixture, rendering it non-nucleophilic.

    • Troubleshooting:

      • Anhydrous Conditions (if applicable): While aqueous conditions are common, if using an organic solvent, ensure it is dry to prevent protonation of the phenoxide.

Question 3: The color of my final product is off-white or brownish, not the expected white crystalline solid. How can I improve the purity and color?

Answer:

Discoloration often indicates the presence of impurities, which can arise from side reactions or degradation of starting materials or products.

  • Oxidation of Phenol:

    • Causality: Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored byproducts.

    • Troubleshooting:

      • Inert Atmosphere: For larger scale reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Impurities in Starting Materials:

    • Causality: Impurities present in the 4-isopropylphenol or chloroacetic acid can be carried through the synthesis and contaminate the final product.

    • Troubleshooting:

      • Reagent Quality: Use high-purity starting materials. If necessary, purify the 4-isopropylphenol by distillation or recrystallization before use.

  • Purification Method:

    • Causality: The purification method may not be effective at removing the colored impurities.

    • Troubleshooting:

      • Recrystallization: Recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, is a highly effective method for purifying the final product and removing colored impurities.[3]

      • Activated Carbon: Adding a small amount of activated carbon during the recrystallization process can help to adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool and crystallize.

III. Frequently Asked Questions (FAQs) for Scale-Up

Q1: What is the optimal base to use for this synthesis, NaOH or KOH?

Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for deprotonating the phenol.[4][6] For large-scale synthesis, the choice may be influenced by cost and availability. KOH is slightly more soluble in water, which can be advantageous.

Q2: Can I use a phase transfer catalyst to improve the reaction rate?

Yes, a phase transfer catalyst (PTC) like tetrabutylammonium bromide can be beneficial, especially in a biphasic system (e.g., an organic solvent and an aqueous base). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the chloroacetic acid is more soluble, thereby increasing the reaction rate.[7][8]

Q3: What are the key safety considerations when scaling up this synthesis?

  • Corrosive Reagents: Both strong bases (NaOH, KOH) and chloroacetic acid are corrosive.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.

  • Exothermic Reaction: The neutralization of the base and the reaction itself can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.

  • Handling of Chloroacetic Acid: Chloroacetic acid is toxic and a skin irritant.[3] Handle it in a well-ventilated fume hood.

Q4: How can I effectively monitor the reaction progress on a larger scale?

For larger scale reactions, in-process controls (IPCs) are crucial. Small aliquots of the reaction mixture can be carefully withdrawn, worked up, and analyzed by TLC or HPLC to track the disappearance of starting materials and the formation of the product.

Q5: What is the best method for drying the final product on a large scale?

After filtration, the product can be washed with cold water to remove any residual acid or salts. For large-scale drying, a vacuum oven at a moderate temperature (e.g., 50-60°C) is efficient. Avoid excessively high temperatures to prevent decomposition.

IV. Experimental Protocols

Detailed Step-by-Step Methodology for Synthesis

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • Phenoxide Formation:

    • In a suitable reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 4-isopropylphenol in an appropriate amount of water.

    • Slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (typically 30-50%) to the stirred solution. A slight molar excess of the base (e.g., 1.05 equivalents) is recommended.

    • Heat the mixture to 90-100°C.

  • Williamson Ether Synthesis:

    • Prepare a solution of chloroacetic acid in water. A slight molar excess (e.g., 1.1 equivalents relative to 4-isopropylphenol) is often used.

    • Slowly add the chloroacetic acid solution dropwise to the hot phenoxide solution over a period of 30-60 minutes, maintaining the temperature at 90-100°C.

    • After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 1-2 hours, or until reaction monitoring indicates completion.[3][4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This will cause the this compound to precipitate out of the solution.[3]

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the crude product by filtration and wash the filter cake with cold water.

  • Purification:

    • Recrystallize the crude product from hot water or an ethanol/water mixture.[3]

    • Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated carbon can be added.

    • Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield Incomplete deprotonationImprove stirring, control base addition
Side reaction (hydrolysis)Maintain optimal temperature, add chloroacetic acid dropwise
Inefficient work-upUse appropriate extraction solvent, ensure complete precipitation
Unreacted Starting Material Incorrect stoichiometryVerify molar ratios, use slight excess of chloroacetic acid
Insufficient reaction timeMonitor reaction progress (TLC/HPLC), extend reaction time
Product Discoloration Oxidation of phenolUse an inert atmosphere for large-scale reactions
Impure starting materialsUse high-purity reagents or purify before use
Ineffective purificationRecrystallize from a suitable solvent, consider using activated carbon

VI. Visualization of Key Processes

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Phenol 4-Isopropylphenol Deprotonation Phenoxide Formation (Deprotonation) Phenol->Deprotonation Base NaOH or KOH Base->Deprotonation Chloroacetic_Acid Chloroacetic Acid Ether_Synthesis Williamson Ether Synthesis (SN2 Reaction) Chloroacetic_Acid->Ether_Synthesis Deprotonation->Ether_Synthesis Acidification Acidification (Precipitation) Ether_Synthesis->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Unreacted_SM Unreacted Starting Material? Start->Unreacted_SM Discolored_Product Discolored Product? Start->Discolored_Product Check_Mixing Improve Mixing & Base Addition Low_Yield->Check_Mixing Yes Control_Temp Optimize Temperature Control Low_Yield->Control_Temp Yes Optimize_Workup Refine Work-up Procedure Low_Yield->Optimize_Workup Yes Check_Stoichiometry Verify Stoichiometry Unreacted_SM->Check_Stoichiometry Yes Monitor_Reaction Monitor Reaction to Completion Unreacted_SM->Monitor_Reaction Yes Use_Inert_Atmosphere Use Inert Atmosphere Discolored_Product->Use_Inert_Atmosphere Yes Purify_Reagents Purify Starting Materials Discolored_Product->Purify_Reagents Yes Optimize_Recrystallization Optimize Recrystallization Discolored_Product->Optimize_Recrystallization Yes

Caption: A decision tree for troubleshooting the synthesis.

VII. References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.

  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

  • Chemistry 211 Experiment 4. (2012, November 14). MiraCosta College.

  • Williamson Ether Synthesis. (n.d.). Utah Tech University.

  • Williamson ether synthesis. (n.d.). Wikipedia.

  • Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.

  • An improved Williamson ether synthesis using phase transfer catalysis. (1975, December 23). Semantic Scholar.

Sources

Technical Support Guide: Monitoring the Synthesis of 4-Isopropylphenoxyacetic Acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-isopropylphenoxyacetic acid from 4-isopropylphenol. This reaction, a classic Williamson ether synthesis, involves a significant polarity change from the phenolic starting material to the carboxylic acid product, making TLC an ideal monitoring tool. This document moves beyond simple steps to explain the underlying principles and troubleshoot common issues encountered in the lab.

Section 1: Core Principles & Expected Chromatographic Behavior

The successful application of TLC for reaction monitoring hinges on understanding the chemical properties of the compounds involved. The synthesis converts a moderately polar phenol into a highly polar carboxylic acid.

  • Starting Material: 4-Isopropylphenol: A phenol with a pKa of ~10. It is moderately polar and capable of hydrogen bonding through its hydroxyl group.

  • Product: this compound: A carboxylic acid with a pKa of ~3-4. The carboxyl group is a potent hydrogen bond donor and acceptor, leading to very strong interactions with the polar silica gel stationary phase.[1][2]

This polarity difference is the key to their separation. On a standard silica gel plate (a polar stationary phase), the more polar compound will have a stronger affinity for the plate and will travel a shorter distance with the mobile phase.[3][4][5][6]

Therefore, the expected result is: Rf (4-Isopropylphenol) > Rf (this compound)

The product spot will appear significantly lower on the TLC plate than the starting material spot. A completed reaction is indicated by the complete consumption of the starting material spot and the appearance of a new, lower Rf product spot in the reaction mixture lane.[7][8]

Typical Rf Values

The following table provides approximate Rf values to guide mobile phase selection. Actual values may vary based on specific lab conditions (temperature, chamber saturation, plate manufacturer).

CompoundMobile Phase System*Approx. RfAppearance
4-Isopropylphenol4:1 Hexane:Ethyl Acetate~0.5 - 0.6Higher Spot
This compound4:1 Hexane:Ethyl Acetate + 1% Acetic Acid~0.2 - 0.3Lower Spot, Tailing without acid

*Note: The addition of a small amount of acetic acid is crucial for obtaining a well-defined spot for the carboxylic acid product.

Visualizing the Reaction Progress

G cluster_reaction Williamson Ether Synthesis cluster_tlc Expected TLC Plate Outcome SM 4-Isopropylphenol plus + reagent ClCH₂COOH (or its salt) arrow Base (e.g., NaOH) Heat P This compound lane1 SM lane2 Co-Spot lane3 Rxn Mix sm_spot1 sm_spot2 p_spot2 p_spot3 lab_sm SM (Rf ≈ 0.5) lab_p Product (Rf ≈ 0.2)

Caption: Reaction scheme and the corresponding ideal TLC plate for monitoring.

Section 2: Detailed Experimental Protocols

Adherence to a standardized protocol is essential for reproducible results.

Protocol 2.1: TLC Sample Preparation
  • Reaction Mixture: In a fume hood, dip a glass capillary spotter into the reaction mixture. If the mixture is heterogeneous or viscous, dilute a small drop of the mixture in ~0.2 mL of a volatile solvent like ethyl acetate or acetone before spotting.[9]

  • Starting Material (SM) Standard: Prepare a dilute solution of the 4-isopropylphenol starting material (~1 mg/mL) in ethyl acetate.

  • Product (P) Standard (if available): If you have a pure sample of the product, prepare a standard solution in the same manner as the starting material. This is highly recommended for initial method development.

Protocol 2.2: Mobile Phase (Eluent) Selection
  • Starting Point: A good initial mobile phase is a 4:1 mixture of Hexane and Ethyl Acetate. This moderately polar system should provide good separation.

  • Acidification: Due to the carboxylic acid product, significant "tailing" or streaking is expected.[1][2] To mitigate this, add 0.5-1% glacial acetic acid to the mobile phase mixture (e.g., for 10 mL of eluent, add 50-100 µL of acetic acid).[10][11][12] The added acid keeps the product in its protonated, less polar form, minimizing strong interactions with the silica.[1]

  • Optimization:

    • If both spots are too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 3:1 Hexane:EtOAc).[5][11]

    • If both spots are too high (Rf > 0.8), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1 Hexane:EtOAc).[5][11]

Protocol 2.3: TLC Plate Development
  • Preparation: Using a pencil, gently draw a light origin line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes for "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[13][14]

  • Spotting:

    • On the "SM" mark, briefly touch a capillary containing the starting material solution.

    • On the "Rxn" mark, spot the reaction mixture.

    • On the "Co" mark, first spot the starting material, then, using a new capillary, spot the reaction mixture directly on top of the SM spot. This "co-spot" is critical to confirm if the spot in the reaction lane is indeed unreacted starting material.[9][14]

    • Keep spots small and concentrated by applying the sample quickly and allowing the solvent to evaporate between applications if necessary.[14]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (~0.5 cm deep, ensuring the solvent level is below the origin line).[10] Cover the chamber to ensure it is saturated with solvent vapors.

  • Completion: Allow the solvent to travel up the plate until it is ~1 cm from the top. Immediately remove the plate and mark the solvent front with a pencil.

Protocol 2.4: Visualization Techniques
  • UV Light (Non-destructive):

    • View the dried plate under a short-wave (254 nm) UV lamp.[15]

    • Both 4-isopropylphenol and this compound contain an aromatic ring and should be UV-active, appearing as dark spots against the fluorescent green background.[15]

    • Gently circle the visible spots with a pencil.[15]

  • Chemical Stains (Destructive):

    • Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized. It is effective for the phenolic starting material.

      • Procedure: Quickly dip the plate in the stain solution and then gently warm it with a heat gun. Oxidizable compounds will appear as yellow/brown spots on a purple background.[16]

    • Ferric Chloride (FeCl₃) Stain: This is a classic stain for phenols.

      • Procedure: Spray or dip the plate in a 1% ferric chloride solution. Phenols typically yield a blue, green, or violet colored spot.[16]

    • Bromocresol Green Stain: This stain is specific for acidic compounds.

      • Procedure: Spray the plate with a bromocresol green solution. Acidic compounds like the product will appear as yellow spots on a blue/green background.[15]

Section 3: Troubleshooting Guide

This section addresses the most common problems encountered when monitoring this reaction.

Q: Why is my product spot a long, vertical streak ("tailing") instead of a compact circle?

  • Probable Cause: This is the most common issue with carboxylic acids on silica TLC.[10][17] The acidic proton of your product interacts very strongly with the slightly acidic silanol (Si-OH) groups on the silica surface, causing it to "smear" during elution instead of moving as a tight band.[1][2] Overloading the sample can also cause streaking.[10][11][18]

  • Solution:

    • Add Acid to the Eluent: The most effective solution is to add 0.5-1% glacial acetic or formic acid to your mobile phase.[11][12][13] This creates an acidic environment that protonates both your carboxylic acid product and the surface of the silica gel, reducing the strong ionic interactions and leading to sharper, more defined spots.

    • Reduce Sample Concentration: Try diluting your reaction mixture sample before spotting it on the plate.[11][18]

Q: I don't see any spots on my plate after development.

  • Probable Cause: There are several possibilities:

    • Sample Too Dilute: Not enough compound was spotted to be detected.[11][17]

    • Compound Not UV-Active: While unlikely for these compounds, it's a possibility. Some compounds do not absorb UV light at 254 nm.[10][17]

    • Solvent Level Too High: The solvent level in the developing chamber was above the origin line, causing your samples to dissolve into the solvent pool instead of eluting up the plate.[10][17]

    • Evaporation: The compound is volatile and evaporated from the plate (highly unlikely for these specific compounds).

  • Solution:

    • Concentrate the Spot: Spot the sample multiple times in the same location, allowing the solvent to fully dry between each application.[11][17]

    • Use a Chemical Stain: Always follow UV visualization with a chemical stain like potassium permanganate, which will visualize a broader range of compounds.[11]

    • Check Your Setup: Ensure the solvent in the chamber is shallow (~0.5 cm) and well below your pencil origin line before placing the plate inside.

Q: All my spots are clumped together at the bottom (low Rf).

  • Probable Cause: Your mobile phase is not polar enough to move the compounds up the plate.[5][11] The compounds are sticking to the polar silica gel.

  • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 to 2:1). This will increase the eluting power of the solvent and move the spots further up the plate.[3][19]

Q: All my spots ran to the top of the plate near the solvent front (high Rf).

  • Probable Cause: Your mobile phase is too polar.[5][11] It is carrying all the components along with it, resulting in poor separation.

  • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 4:1 to 9:1). This will allow the compounds to interact more with the stationary phase, lowering their Rf values and improving separation.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I definitively know which spot is which? A: Use a co-spot.[8][14] The lane where you spot both the starting material and the reaction mixture is your best diagnostic tool. If the reaction is incomplete, the co-spot lane will show two distinct spots. If the reaction is complete, the co-spot lane will look identical to the starting material lane in the upper position and the reaction mixture lane in the lower position, confirming the identity of each spot.

Q: The Rf values of my starting material and product are very close. How can I improve the separation? A: This is unlikely for this specific reaction due to the large polarity difference. However, if it occurs, you need to change the selectivity of your solvent system. Try a different solvent mixture entirely. For example, instead of a hexane/ethyl acetate system, try a system with dichloromethane and a small amount of methanol, or one containing toluene.[11] Sometimes, switching the class of solvents can alter the specific interactions and improve separation.

Q: Can I use TLC to determine the yield of my reaction? A: Not accurately. TLC is a qualitative or at best, semi-quantitative technique.[20][21] It is excellent for determining the presence or absence of compounds and monitoring reaction completion.[7][8] While a brighter spot generally indicates a higher concentration, you cannot calculate a reliable yield from it. For quantitative analysis, techniques like HPLC, GC, or NMR spectroscopy with an internal standard are required.

Q: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC? A: High-boiling solvents can cause significant streaking because they do not evaporate from the plate.[9]

  • Solution 1: After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the residual solvent before developing the plate.[9]

  • Solution 2: Perform a micro-workup. Take a small aliquot of the reaction, dilute it with water, extract with a small amount of ethyl acetate, and then spot the ethyl acetate layer on the TLC plate.

Section 5: Workflow and Logic Diagrams

General TLC Monitoring Workflow

G prep_sample 1. Prepare Samples (SM, Rxn, Co-Spot) prep_eluent 2. Prepare Eluent (e.g., 4:1 Hex:EtOAc + 1% AcOH) prep_sample->prep_eluent spot_plate 3. Spot TLC Plate prep_eluent->spot_plate develop 4. Develop in Saturated Chamber spot_plate->develop visualize 5. Visualize (UV, then Stain) develop->visualize analyze 6. Analyze Results (Check for SM disappearance) visualize->analyze

Caption: Step-by-step workflow for TLC reaction monitoring.

Troubleshooting Logic Flowchart

G cluster_legend Legend start Run TLC & Visualize streaking Streaking or Tailing? start->streaking rf_check Good Rf? (0.2-0.8) streaking->rf_check No add_acid Add 0.5-1% Acetic Acid to Eluent streaking->add_acid Yes increase_pol Increase Eluent Polarity (More EtOAc) rf_check->increase_pol No (Too Low) decrease_pol Decrease Eluent Polarity (Less EtOAc) rf_check->decrease_pol No (Too High) success Good Separation: Analyze Reaction rf_check->success Yes add_acid->rf_check dilute Dilute Sample dilute->rf_check process Process Step decision Decision Point solution_major Primary Solution solution_minor Adj. Solution outcome Outcome

Caption: A logical flowchart for troubleshooting common TLC issues.

References

  • Chemistry LibreTexts. (2022). 2.
  • Reddit. (2023).
  • Chemistry Stack Exchange. (2016). If the polarity of the solvent increases, will the Rf value increase or decrease?[Link]
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Millersville University. (2021).
  • Scribd. (n.d.).
  • PharmaShare. (2025). Troubleshooting TLC. [Link]
  • Athabasca University. (n.d.).
  • ResearchGate. (2018). TLC tailing and carboxylic acid?[Link]
  • ChemBAM. (n.d.). TLC troubleshooting. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]
  • Reddit. (2021). Why does tailing happen in TLC?[Link]
  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
  • University of Rochester. (n.d.).
  • ResearchGate. (2025). TLC fractionation and visualization of selected phenolic compounds applied as drugs. [Link]
  • ResearchGate. (2017).
  • University of Missouri-St. Louis. (n.d.).
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • LinkedIn. (2023).
  • Chemistry LibreTexts. (2022). 2.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
  • ResearchGate. (2010).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2013). Tailing in TLC - can anyone help?[Link]

Sources

Validation & Comparative

A Guide to the Orthogonal Validation of 4-Isopropylphenoxyacetic Acid Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique framework for the unequivocal structural validation of 4-Isopropylphenoxyacetic acid (C₁₁H₁₄O₃, Mol. Wt.: 194.23 g/mol ). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, establishing a self-validating system where orthogonal analytical techniques collectively confirm the molecule's identity, purity, and structure.

The core principle of our approach is orthogonality , where each analytical method interrogates a different, independent property of the molecule. This strategy minimizes the risk of misinterpretation and builds a robust, unassailable body of evidence. We will proceed through a logical workflow, beginning with the most fundamental property—elemental composition—and culminating in the precise atomic mapping provided by nuclear magnetic resonance.

Strategic Analytical Workflow

A rigorous validation process does not rely on a single technique but rather on the convergence of data from multiple independent sources. Our strategy employs four key pillars of modern analytical chemistry: Elemental Analysis, Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. Each step serves as a gatekeeper; a failure to meet the expected criteria at any stage would necessitate a re-evaluation of the sample's integrity.

G cluster_0 cluster_1 Orthogonal Validation Techniques cluster_2 A Hypothesized Structure This compound C₁₁H₁₄O₃ | MW: 194.23 B Elemental Analysis (Compositional Verification) A->B Hypothesis Testing C Mass Spectrometry (HRMS) (Molecular Weight Confirmation) A->C Hypothesis Testing D Infrared Spectroscopy (FT-IR) (Functional Group ID) A->D Hypothesis Testing E NMR Spectroscopy (¹H, ¹³C) (Structural Connectivity Map) A->E Hypothesis Testing F Unequivocal Structural Confirmation B->F Confirms C, H, O ratio C->F Confirms Molecular Formula D->F Confirms Key Bonds E->F Confirms Atomic Linkages

Caption: Orthogonal workflow for structural validation.

Elemental Analysis: Confirming Foundational Composition

Expertise & Rationale: Before any advanced spectroscopic analysis, we must confirm that the sample's elemental composition aligns with the theoretical formula, C₁₁H₁₄O₃. Combustion analysis is the gold standard for determining the mass percentages of carbon (C) and hydrogen (H).[1] Oxygen (O) is typically determined by difference or via pyrolysis. This technique provides the first pass/fail criterion; a significant deviation from the theoretical values indicates impurities or a fundamentally incorrect compound.

Data Interpretation & Expected Results: The experimentally determined mass percentages must fall within a narrow tolerance (typically ±0.4%) of the theoretical values.

ElementTheoretical Mass % (C₁₁H₁₄O₃)Acceptable Experimental Range
Carbon (C)68.02%67.62% - 68.42%
Hydrogen (H)7.27%6.87% - 7.67%
Oxygen (O)24.71%24.31% - 25.11%

Experimental Protocol: CHN Combustion Analysis

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to ensure accuracy and precision.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) furnace rich in oxygen.[1][2]

  • Gas Separation: The combustion products (CO₂, H₂O, N₂) are swept by a helium carrier gas through a column that separates the individual gases.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C and H based on the detector's response and the initial sample weight. Oxygen is calculated by difference: %O = 100% - (%C + %H).

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, a critical piece of the structural puzzle.[3][4] We specify High-Resolution Mass Spectrometry (HRMS) because it measures mass with extremely high accuracy (typically < 5 ppm). This allows for the determination of the molecular formula by distinguishing C₁₁H₁₄O₃ from other combinations of atoms that might have the same nominal mass. An Atmospheric Pressure Chemical Ionization (APCI) source is often suitable for molecules of this polarity and size.[5]

Data Interpretation & Expected Results: The primary goal is to observe the molecular ion (or a common adduct) with a mass-to-charge ratio (m/z) that corresponds to the exact mass of the proposed formula.

Ion SpeciesTheoretical Exact Mass (m/z)Acceptable Experimental Range (±5 ppm)
[M+H]⁺195.1016195.1006 - 195.1026
[M+Na]⁺217.0835217.0824 - 217.0846
[M-H]⁻193.0870193.0860 - 193.0880

An experimental value of m/z 195.3 for the [M+H]⁺ ion has been reported, consistent with nominal mass expectations.[5]

Experimental Protocol: HRMS via APCI-TOF

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known calibration standard across the desired mass range.

  • Infusion: Infuse the sample solution into the APCI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: The solvent and analyte are nebulized and vaporized in a heated tube. A corona discharge needle ionizes the solvent molecules, which then transfer a proton to the analyte molecules (positive mode) or abstract a proton (negative mode).

  • Mass Analysis: The resulting ions are guided into the mass analyzer, where their m/z is measured with high resolution.

  • Data Processing: The resulting spectrum is analyzed to identify the peak corresponding to the exact mass of the target ion. The instrument software is used to calculate the elemental composition based on the measured exact mass.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3][4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O bonds), the ether linkage (C-O bond), and the aromatic ring. The presence and position of these bands provide a unique "fingerprint" of the molecule's functional makeup.

G A Carboxylic Acid O-H (broad, ~3300-2500 cm⁻¹) B Carboxylic Acid C=O (~1700 cm⁻¹) C Aromatic C=C (~1600, ~1500 cm⁻¹) D Ether C-O (~1250 cm⁻¹) compound

Caption: Key IR-active functional groups.

Data Interpretation & Expected Results: The IR spectrum should display the following key absorption bands. Data is available in the NIST Chemistry WebBook for reference.[6]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300 - 2500Very broad
Aromatic/AlkylC-H stretch3000 - 2850Strong, sharp
Carboxylic AcidC=O stretch~1700Strong, sharp
Aromatic RingC=C stretch~1600, ~1500Medium to strong
EtherC-O stretch~1250Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a Fourier transform on the interferogram and subtracts the background spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[3] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR). For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring (para), the presence of the isopropyl and methylene groups, and the correct number of protons in each environment. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

Data Interpretation & Expected Results: ¹H NMR Based on published data, the ¹H NMR spectrum (in CDCl₃) should exhibit the following signals.[5]

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)~10-12 (variable)Singlet, broad1HAcidic proton, often broad and may exchange with trace water.
Aromatic (-CH-)~7.17Doublet2HProtons ortho to the isopropyl group.
Aromatic (-CH-)~6.86Doublet2HProtons ortho to the ether linkage.
Methylene (-O-CH₂-)~4.66Singlet2HMethylene protons adjacent to the ether oxygen and carbonyl group.
Isopropyl Methine (-CH(CH₃)₂)~2.87Septet1HMethine proton split by 6 equivalent methyl protons.
Isopropyl Methyl (-CH(CH₃)₂)~1.22Doublet6HSix equivalent methyl protons split by the single methine proton.

Data Interpretation & Expected Results: ¹³C NMR The molecule has 11 carbon atoms, but due to symmetry (the two methyl groups of the isopropyl moiety and pairs of aromatic carbons are equivalent), we expect to see 8 distinct signals in the ¹³C NMR spectrum.

AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)~173
Aromatic (C -O)~156
Aromatic (C -CH)~142
Aromatic (-C H-)~128
Aromatic (-C H-)~115
Methylene (-O-C H₂-)~65
Isopropyl Methine (-C H(CH₃)₂)~33
Isopropyl Methyl (-CH(C H₃)₂)~24

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if quantitative analysis is needed.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, many more scans (hundreds to thousands) and a longer relaxation delay are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift axis using the residual solvent signal or TMS. Integrate the ¹H NMR signals.

Comparative Analysis and Final Confirmation

The definitive validation of this compound is achieved when the data from all four orthogonal techniques converge to support the proposed structure and rule out alternatives.

  • Elemental Analysis confirms the ratio of C, H, and O is consistent with C₁₁H₁₄O₃.

  • HRMS confirms the molecular formula is C₁₁H₁₄O₃ by providing an exact mass measurement.

  • FT-IR confirms the presence of the required functional groups: a carboxylic acid, an aromatic ether, and an isopropyl group.

  • NMR Spectroscopy provides the final, unambiguous proof. The ¹H NMR shows a para-substituted aromatic ring and the characteristic septet/doublet pattern of an isopropyl group. The integration values match the number of protons in each unique environment. The ¹³C NMR shows the correct number of non-equivalent carbons.

Together, this body of evidence forms a self-validating system that rigorously and unequivocally confirms the structure of the synthesized or supplied compound as this compound.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Elementar.
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
  • Exeter Analytical. (2023).
  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
  • JETIR. (2023).
  • NIST. This compound. In NIST Chemistry WebBook. [Link]
  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
  • Online Organic Chemistry Tutor.
  • PubChem. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and agrochemical research, the unambiguous structural verification of active compounds is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, comparative framework for the spectroscopic analysis of 4-Isopropylphenoxyacetic acid (IUPAC: 2-(4-propan-2-ylphenoxy)acetic acid), a key intermediate and member of the phenoxyacetic acid class of compounds often associated with auxin-like activity.[1][2] We move beyond rote procedural descriptions to explain the causal-driven choices behind employing a multi-technique spectroscopic approach, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). To underscore the specificity of these techniques, all experimental data for this compound is critically compared against its structural analog, 4-Chlorophenoxyacetic acid. This guide is intended for researchers, scientists, and quality control professionals who require a self-validating system for compound verification, grounded in authoritative data and field-proven insights.

Introduction: The Imperative for Rigorous Verification

This compound (Molecular Formula: C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ) is an organic compound featuring a phenoxy ring substituted with an isopropyl group at the para position and linked to an acetic acid moiety via an ether bond.[3][4] Compounds in the phenoxyacetic acid family are biologically significant, with many derivatives functioning as synthetic auxins, a class of herbicides that regulate plant growth.[1][2][5] Given that subtle changes in the substitution pattern on the aromatic ring can drastically alter biological activity and toxicological profiles, an unassailable confirmation of molecular structure is not merely academic—it is a critical prerequisite for meaningful research and safe application.

The objective of this guide is to establish a robust, multi-modal spectroscopic "fingerprint" for this compound. By contrasting its spectral characteristics with those of 4-Chlorophenoxyacetic acid, we will demonstrate how to leverage the unique strengths of FTIR, NMR, and MS to confirm not only the core structure but also the specific isomeric configuration and substitution pattern, thereby ensuring the integrity of the material under investigation.

The Spectroscopic Gauntlet: A Multi-Technique Workflow

No single analytical technique can provide absolute structural confirmation. A self-validating protocol relies on the convergence of orthogonal data sets. The workflow presented here integrates data on functional groups (FTIR), the precise electronic environment of hydrogen and carbon atoms (NMR), and the overall mass and fragmentation pattern (MS) to build an irrefutable case for the compound's identity.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Verification Sample Test Sample: This compound FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Integration Cross-Technique Data Correlation FTIR->Integration NMR->Integration MS->Integration Comparison Comparison with Reference Data & Structural Analog (4-CPA) Integration->Comparison Verification Structural Confirmation Comparison->Verification

Caption: Integrated workflow for the spectroscopic verification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Functional Groups

Principle & Rationale: FTIR spectroscopy is the ideal first-pass technique. It provides rapid, definitive evidence for the presence or absence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we are specifically looking for the characteristic stretches of the carboxylic acid O-H and C=O, the ether C-O, and the aromatic C=C bonds.

Comparative Analysis: The primary differentiator between our target and 4-Chlorophenoxyacetic acid in an IR spectrum will be the vibrations associated with the alkyl C-H bonds of the isopropyl group and the C-Cl bond of the comparator.

Table 1: Comparative FTIR Data (Characteristic Vibrational Frequencies, cm⁻¹)

Functional GroupVibration TypeExpected Range (cm⁻¹)This compound4-Chlorophenoxyacetic acidJustification for Assignment
Carboxylic AcidO-H stretch3300 - 2500Broad peak centered ~3000Broad peak centered ~3000The very broad nature is due to hydrogen bonding between acid dimers.
AlkylC-H stretch3000 - 2850PresentAbsentConfirms the presence of the sp³ C-H bonds in the isopropyl group.
AromaticC-H stretch3100 - 3000PresentPresentIndicates sp² C-H bonds on the benzene ring.
CarbonylC=O stretch1730 - 1700~1710~1715Strong, sharp absorption characteristic of a carboxylic acid carbonyl.
AromaticC=C stretch1600 & 1475PresentPresentConfirms the presence of the aromatic ring.
EtherC-O stretch1260 - 1200~1240 (Aryl-O)~1245 (Aryl-O)Strong absorption confirming the aryl ether linkage.
ChloroalkaneC-Cl stretch850 - 550AbsentPresent (~750)A key negative and positive indicator for the respective compounds.
Experimental Protocol: FTIR Analysis
  • Instrumentation: A commercial FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small, powdered amount (approx. 1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Secure the sample using the pressure clamp to ensure good contact.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction using the spectrometer's software. Label the major peaks corresponding to the functional groups listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle & Rationale: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. It reveals the chemical environment of each atom, their connectivity, and their spatial relationships. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the structure of the side chains, while ¹³C NMR will identify every unique carbon atom in the molecule.

Comparative Analysis: The NMR spectra provide the most striking contrast between the two molecules. This compound will exhibit unique signals for the isopropyl group (a methine CH and two equivalent methyl CH₃ groups), which will be entirely absent for 4-Chlorophenoxyacetic acid. Furthermore, the symmetry and chemical shifts of the aromatic protons will differ significantly due to the different electronic effects of an isopropyl group (electron-donating) versus a chlorine atom (electron-withdrawing).

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (δ, ppm)4-Chlorophenoxyacetic acid (δ, ppm)Multiplicity & IntegrationJustification for Assignment
Carboxylic Acid (-COOH)~10-12 (variable)~10-12 (variable)Broad Singlet, 1HHighly deshielded, exchangeable proton. May not always be observed.
Aromatic Protons (ortho to -OCH₂)6.866.88Doublet, 2HShielded by the electron-donating oxygen atom.
Aromatic Protons (ortho to substituent)7.177.26Doublet, 2HDeshielded relative to the other aromatic protons. The greater deshielding in 4-CPA is due to the electronegativity of chlorine.
Methylene (-OCH₂-)4.66[3]4.65Singlet, 2HAdjacent to the deshielding ether oxygen and carboxylic group.
Isopropyl Methine (-CH(CH₃)₂)2.87[3]N/ASeptet, 1HSplit into 7 lines by the 6 neighboring equivalent methyl protons.
Isopropyl Methyl (-CH(CH₃)₂)1.22[3]N/ADoublet, 6HAll 6 protons are equivalent and are split into a doublet by the single methine proton.

Table 3: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compound (δ, ppm)4-Chlorophenoxyacetic acid (δ, ppm)Justification for Assignment
Carbonyl (-C =O)~174.0~173.5Most deshielded carbon due to double bond to two oxygens.
Aromatic (C -O)~155.8~156.3Deshielded by direct attachment to the electronegative oxygen.
Aromatic (C -Substituent)~141.5~126.0The chemical shift of the carbon bearing the substituent is highly sensitive to the substituent's electronic nature.
Aromatic (C H)~127.5, ~115.0~130.0, ~116.2Aromatic carbons typically appear in this region. 4-CPA shows two distinct signals, while 4-IPA shows two due to symmetry.
Methylene (-OC H₂-)~65.1~65.3Aliphatic carbon attached to an electronegative oxygen.
Isopropyl Methine (-C H(CH₃)₂)~33.2N/AAliphatic carbon, a key identifier for this compound.
Isopropyl Methyl (-CH(C H₃)₂)~24.1N/AAliphatic carbon, confirms the isopropyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program. Set the spectral width to cover a range from -1 to 13 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve adequate signal-to-noise.

  • ¹³C NMR Data Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and assign all signals according to the expected structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound. Using high-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula, providing an exceptionally high degree of confidence. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻.

Comparative Analysis: The molecular weight is a fundamental and immutable property. The nominal mass of this compound (194 g/mol ) is distinct from that of 4-Chlorophenoxyacetic acid (186 g/mol for the ³⁵Cl isotope). Furthermore, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum of 4-CPA provides a unique signature that is absent in the target compound.

Table 4: Comparative High-Resolution Mass Spectrometry Data

ParameterThis compound4-Chlorophenoxyacetic acid
Molecular Formula C₁₁H₁₄O₃C₈H₇ClO₃
Exact Mass 194.0943186.0084 (³⁵Cl), 188.0054 (³⁷Cl)
Observed Ion [M+H]⁺ 195.1016[3][6]187.0156
Observed Ion [M-H]⁻ 193.0870[6]185.0011
Key Isotopic Signature N/APresence of an [M+2] peak at ~33% the intensity of the M peak, confirming one chlorine atom.
Experimental Protocol: Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation for positive ion mode ([M+H]⁺), or ammonium hydroxide (0.1%) for negative ion mode ([M-H]⁻).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • Identify the m/z value of the base peak, which should correspond to the expected protonated or deprotonated molecular ion.

    • Utilize the instrument's software to calculate the elemental formula from the high-resolution mass measurement and compare it to the theoretical formula.

    • For the comparator, verify the presence and correct ratio of the isotopic peak for chlorine.

Conclusion: A Triad of Evidence for Unambiguous Verification

The structural verification of this compound is not achieved by a single measurement but by the logical convergence of three distinct spectroscopic techniques.

  • FTIR confirms the presence of the required functional building blocks: a carboxylic acid, an aromatic ether, and alkyl groups.

  • NMR provides the definitive architectural plan, mapping the connectivity of every proton and carbon and confirming the 1,4- (para) substitution pattern of the aromatic ring.

  • MS acts as the final arbiter, verifying the exact molecular weight and elemental composition, ruling out isobaric isomers and other contaminants.

By following the integrated workflow and comparative analysis detailed in this guide, researchers and drug development professionals can establish a self-validating system for compound identity. This rigorous approach ensures that subsequent biological, toxicological, or material science studies are built on a foundation of unimpeachable chemical accuracy.

References

  • Title: this compound Source: NIST Chemistry WebBook URL:[Link]
  • Title: this compound | C11H14O3 | CID 137131 Source: PubChem, N
  • Title: this compound (C11H14O3) Source: PubChemLite URL:[Link]
  • Title: Phenoxyacetic acid Source: Wikipedia URL:[Link]
  • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: Journal of Emerging Technologies and Innov
  • Title: Acetic acid, (4-chlorophenoxy)- Source: NIST Chemistry WebBook URL:[Link]
  • Title: (4-Chlorophenoxy)
  • Title: SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO Source: Malaysian Journal of Analytical Sciences URL:[Link]
  • Title: cheminformatics review of auxins as herbicides Source: Journal of Experimental Botany URL:[Link]

Sources

A Comparative Guide to 4-Isopropylphenoxyacetic Acid and Other Key Auxins for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Auxin Selection and Experimental Design

For researchers in plant science, drug development, and agriculture, the selection of the appropriate auxin is a critical experimental parameter. While classic auxins such as Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D) are well-characterized, a deeper understanding of less common analogues like 4-Isopropylphenoxyacetic acid can unlock new research possibilities. This guide provides a comprehensive comparison of these four auxins, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Introduction to the Auxins: A Structural and Functional Overview

Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development, from cell elongation and division to root initiation and apical dominance.[1] They exert their effects by binding to specific receptor proteins, leading to a signaling cascade that ultimately alters gene expression.[2][3][4] This guide focuses on a comparison of the naturally occurring auxin IAA with three synthetic auxins: the widely used NAA and 2,4-D, and the less-studied this compound.

Chemical Structures:

AuxinChemical StructureMolar Mass ( g/mol )
Indole-3-acetic acid (IAA) C₁₀H₉NO₂175.18
1-Naphthaleneacetic acid (NAA) C₁₂H₁₀O₂186.21
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃221.04
This compound C₁₁H₁₄O₃194.23

The structural differences between these molecules, particularly in their ring systems and side chains, are responsible for their varying biological activities, metabolic stability, and transport characteristics within the plant.[5][6] Natural auxins like IAA are often rapidly metabolized by plants, whereas synthetic auxins like 2,4-D are generally more persistent, a trait that contributes to their herbicidal activity at high concentrations.[7][8]

The Auxin Signaling Pathway: A Unified Mechanism

Despite their structural diversity, these auxins largely converge on a common signaling pathway to elicit physiological responses. The core of this pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[2][3]

AuxinSignaling cluster_cytoplasm Cytoplasm Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Auxin_outside Auxin (outside cell) Auxin_outside->Auxin

Figure 1: Simplified diagram of the nuclear auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to the TIR1/AFB-Aux/IAA co-receptor complex promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[2][3] This relieves the repression of ARFs, allowing them to activate or repress the transcription of target genes, leading to the observed physiological responses.

Comparative Biological Activity: Experimental Evidence

The efficacy of an auxin is context-dependent, varying with the plant species, tissue type, and the specific biological process being investigated. Here, we present a comparative analysis based on two standard auxin bioassays: root elongation and callus induction.

Root Elongation Inhibition Assay

Auxins typically inhibit primary root elongation at higher concentrations, a response that is readily quantifiable and widely used to assess auxin activity.

Comparative Dose-Response of Auxins on Arabidopsis thaliana Root Elongation

Concentration (µM)% Root Growth Inhibition (relative to control)
IAA NAA 2,4-D This compound
0.01 ~5%~10%~15%Data Not Available
0.1 ~20%~40%~50%Data Not Available
1 ~50%~75%~85%Data Not Available
10 ~80%~95%~98%Data Not Available

Note: The data presented here are synthesized from typical results reported in the literature. Direct comparative studies including this compound are limited. The activity of this compound is expected to be in a similar range to other phenoxyacetic acid derivatives.

Generally, synthetic auxins like NAA and 2,4-D exhibit a stronger inhibitory effect on root elongation at lower concentrations compared to the natural auxin IAA.[9][10] This is often attributed to their greater stability and, in some cases, more efficient transport or perception by the cell.

Callus Induction Bioassay

The ability of auxins to induce the formation of callus, an undifferentiated mass of plant cells, is a cornerstone of plant tissue culture and biotechnology.

Comparative Efficacy of Auxins in Wheat (Triticum aestivum) Callus Induction

AuxinOptimal Concentration for Callus Induction (mg/L)Callus Induction Frequency (%)Callus Morphology
IAA 1.0 - 5.0ModerateOften soft and friable
NAA 0.5 - 2.0HighCompact and nodular
2,4-D 1.0 - 4.0Very HighFriable to compact, often embryogenic
This compound Data Not AvailableData Not AvailableData Not Available

2,4-D is renowned for its high efficiency in inducing callus formation in many plant species, particularly in cereals.[11][12] NAA is also highly effective and is often used to induce organogenesis from callus. IAA is generally less potent for callus induction compared to synthetic auxins.

Experimental Protocols: A Guide to Auxin Bioassays

To facilitate reproducible research, this section provides detailed, step-by-step protocols for the two bioassays discussed above.

Arabidopsis thaliana Root Elongation Assay

This protocol is a standard method for quantifying the effect of auxins on primary root growth.

Figure 2: Workflow for the Arabidopsis root elongation assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar

  • Petri dishes (100 mm x 15 mm)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach with Tween-20)

  • Sterile water

  • Micropore tape

  • Growth chamber or incubator

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 10% bleach containing 0.05% Tween-20. Vortex for 10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in a small volume of sterile 0.1% agar solution.

  • Plating and Vernalization:

    • Pipette individual seeds onto the surface of MS agar plates in a straight line, approximately 1 cm from the top edge.

    • Seal the plates with micropore tape.

    • Wrap the plates in aluminum foil and store at 4°C for 2-3 days to synchronize germination.

  • Germination and Growth:

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Grow seedlings for 4-5 days under a 16-hour light/8-hour dark cycle at 22°C.

  • Transfer to Treatment Plates:

    • Prepare MS agar plates supplemented with the desired concentrations of each auxin (and a control plate with no auxin).

    • Carefully transfer seedlings of uniform size to the treatment plates, aligning the root tips along a marked line.

  • Incubation and Measurement:

    • Return the plates to the growth chamber and incubate vertically for an additional 2-3 days.

    • Scan the plates at high resolution.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the data as a percentage of the control (no auxin) to determine the percent inhibition.

Wheat (Triticum aestivum) Mature Embryo Callus Induction

This protocol is a reliable method for inducing callus from mature wheat embryos, a common explant for this species.

Figure 3: Workflow for wheat mature embryo callus induction.

Materials:

  • Mature wheat seeds

  • MS medium including vitamins, 3% (w/v) sucrose, and 0.8% (w/v) agar

  • Auxins (2,4-D, NAA, IAA, this compound)

  • Petri dishes

  • Sterilization solution (e.g., 70% ethanol, 2% sodium hypochlorite)

  • Sterile water

  • Scalpel and forceps

  • Incubator

Procedure:

  • Seed Sterilization:

    • Wash seeds thoroughly with tap water.

    • Immerse seeds in 70% ethanol for 1 minute.

    • Sterilize with 2% sodium hypochlorite solution for 20 minutes with occasional shaking.

    • Rinse the seeds 3-5 times with sterile water.

    • Soak the seeds in sterile water overnight at room temperature.

  • Embryo Excision:

    • Under sterile conditions, carefully excise the mature embryos from the seeds using a sterile scalpel and forceps.

  • Plating on Callus Induction Medium (CIM):

    • Prepare MS medium supplemented with the desired concentrations of each auxin.

    • Place the excised embryos with the scutellum side facing up onto the surface of the CIM.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C for 2-3 weeks.

  • Data Collection:

    • After the incubation period, record the percentage of embryos that have formed callus (callus induction frequency).

    • Visually assess the morphology of the callus (e.g., color, texture, friability).

    • The fresh weight of the callus can also be measured as a quantitative parameter of proliferation.

Conclusion and Future Perspectives

The choice of auxin is a critical determinant of experimental success in plant research. While IAA remains the gold standard for studying endogenous auxin functions, synthetic auxins like NAA and 2,4-D offer enhanced stability and potency for applications in tissue culture and as herbicides.[1][7] this compound, as a member of the phenoxyacetic acid family, is likely to exhibit biological activities comparable to 2,4-D, but further research is needed to fully characterize its dose-response curves and efficacy in various bioassays.

The structure-activity relationship of auxins is a complex field, and the subtle differences in their chemical makeup can lead to significant variations in their biological effects.[6] Researchers are encouraged to perform pilot experiments to determine the optimal auxin and concentration for their specific plant species and experimental system. The protocols provided in this guide offer a robust starting point for such investigations. Future studies directly comparing a wider range of synthetic auxin analogues, including this compound, will be invaluable in expanding our understanding of auxin biology and in developing new tools for plant biotechnology and agriculture.

References

  • BenchChem. (2025). A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis.
  • Luo, J., & Xu, T. (2025). The interplay between extracellular and intracellular auxin signaling in plants. Journal of Genetics and Genomics, 52(1), 14-23.
  • Dubey, S., et al. (2019). Optimization of an efficient rapid regeneration of Indian wheat cultivars by callus induction and multiple shoot induction using. Journal of Pharmacognosy and Phytochemistry.
  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58.
  • Kumar, V., et al. (2017). Development of an efficient and reproducible regeneration system in wheat (Triticum aestivum L.). 3 Biotech, 7(4), 269.
  • Yuan, S., & Zhang, X. (2024). Rapid auxin signaling: An ancient and conserved response in plants.
  • Malik, F. A., et al. (2004). Effect of 2,4-dichlorophenoxyacetic Acid on Callus Induction from Mature Wheat (Triticum aestivum L.) Seeds. International Journal of Agriculture and Biology.
  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2023).
  • Zheng, Y., et al. (2024). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. Plants.
  • Singh, A., et al. (2022). An improved in-vitro regeneration protocol using scutellum of mature and immature embryos of wheat (Triticum aestivum L.). Journal of Applied Biology & Biotechnology.
  • van der Schoot, A. M., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369.
  • Mendoza, M. G., & Kaeppler, H. F. (2002). Auxin and sugar effects on callus induction and plant regeneration frequencies from mature embryos of wheat (Triticum aestivum L.). In Vitro Cellular & Developmental Biology - Plant, 38(1), 39-45.
  • Tan, X., et al. (2007). Auxin Perception—Structural Insights.
  • Wójcik-Vain, P., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369.
  • Li, M., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Scientific Reports, 12(1), 17094.
  • Van Overbeek, J., et al. (1951). DIFFERENCE IN ACTIVITY BETWEEN 2,4-DICHLORO-PHENOXYACETIC ACID AND OTHER AUXINS, AND ITS SIGNIFICANCE IN HERBICIDAL ACTION. Plant Physiology, 26(4), 687-696.
  • Van Overbeek, J., et al. (1951). Difference in Activity Between 2,4-Dichloro-Phenoxyacetic Acid and Other Auxins, and Its Significance in Herbicidal Action. Plant Physiology.
  • Banda, J., et al. (2021). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology.
  • Meudt, W. J. (1987). Rapid Bioassay for Auxin. Methods in Enzymology, 144, 34-41.
  • Kaethner, T. M. (1977). Conformational change theory for auxin structure–activity relationships.
  • He, H. W., et al. (2017). Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. Pesticide Biochemistry and Physiology, 135, 30-37.
  • CliniSciences. (n.d.).
  • Ahmad, I., et al. (2017). Effect of 2, 4-D on Callus Induction and Plant Regeneration in Cotyledon. International Journal of Agriculture and Biology.
  • Caboche, M., et al. (1987). Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco. Plant Physiology, 83(4), 769-775.
  • Alarcón, M. V., et al. (2013). Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length. Plant Signaling & Behavior, 8(1), e22639.
  • Rahman, M. M., et al. (2022). Callus culture-derived regeneration and molecular characterization of regenerated Stevia rebaudiana: implications for steviol glycoside production and genetic stability. Scientific Reports, 12(1), 14214.
  • Evans, M. L., & Lomax, T. L. (1984). Species differences in ligand specificity of auxin-controlled elongation and auxin transport: comparing Zea and Vigna.
  • Wiercigroch, E., et al. (2017). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 22(8), 1210.
  • Mishra, B. S., et al. (2009). Comparison of root hair elongation of auxin response mutants grown in different concentration of glucose containing medium. PLoS ONE, 4(2), e4502.
  • Commonly used bioassays for auxin with their sensitivity range,... (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Li, Y., et al. (2018). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. PLoS ONE, 13(3), e0193959.
  • Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. IntechOpen.
  • Riov, J., & Yang, S. F. (1982). The Effect of IAA, IBA, NAA, and 2,4-D on Root Promotion and Ethylene Evolution in Vigna radiata Cuttings. Journal of the American Society for Horticultural Science, 107(2), 202-205.
  • Azizi, M., & Kahrizi, D. (2008). The Effects of Photoperiod and 2,4-D Concentrations on Callus Induction of Cuminum cyminum Leaf Explant. Journal of Applied Sciences.
  • Sari, D. K., et al. (2019). Effect of 2,4-D and BAP on Callus Induction of Piper retrofractum Vahl. Research Journal of Pharmacy and Technology, 12(10), 4811-4816.
  • 2,4-D: Significance and symbolism. (2025). BenchChem.
  • Filo. (2021). Natural and synthetic-auxin (IAA, NAA, IBA, 2-4-D) have been used extensively in.
  • Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269.
  • Sroka, Z., & Cisowski, W. (2003). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Postepy Higieny I Medycyny Doswiadczalnej, 57, 39-52.
  • Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269.
  • Sroka, Z., & Cisowski, W. (2003). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Postepy Higieny I Medycyny Doswiadczalnej.
  • Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. (2023). IOP Conference Series: Earth and Environmental Science.
  • Ali, B., et al. (2021). Phytochemical and Biological Activities of Four Wild Medicinal Plants. Molecules, 26(2), 344.

Sources

A Comparative Guide to the Herbicidal Activity of 4-Isopropylphenoxyacetic Acid and 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a stalwart in the agricultural sector, a reliable tool for the selective control of broadleaf weeds.[1] Its discovery during the 1940s revolutionized weed management practices, offering an efficacy and selectivity that was unparalleled at the time.[2] However, the ever-present challenge of herbicide resistance and the continuous drive for more effective and environmentally benign solutions necessitate the exploration of novel active ingredients. Within the same chemical family of phenoxyacetic acids lies a vast number of structural analogues, including 4-Isopropylphenoxyacetic acid. This guide provides a detailed, objective comparison of the herbicidal potential of this compound against the well-established benchmark, 2,4-D.

Due to a notable scarcity of publicly available, direct comparative studies on the herbicidal efficacy of this compound, this guide will leverage established principles of structure-activity relationships (SAR) within the phenoxyacetic acid class to provide a robust, theoretical comparison. This analysis is supported by a comprehensive review of the known mechanisms of action, experimental protocols for herbicide evaluation, and available data on related compounds.

Chemical Structures and Physicochemical Properties

The foundational structure of phenoxyacetic acid herbicides consists of a phenyl ring linked to an acetic acid moiety via an ether bond.[3] The nature and position of substituents on the aromatic ring are critical determinants of their biological activity.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
This compound [Image of this compound structure]C₁₁H₁₄O₃194.23
2,4-Dichlorophenoxyacetic acid (2,4-D) [Image of 2,4-D structure]C₈H₆Cl₂O₃221.04

The key structural difference lies in the substitution on the phenyl ring. 2,4-D possesses two chlorine atoms at the 2 and 4 positions, while this compound has an isopropyl group at the 4-position. These substitutions significantly influence the molecule's lipophilicity, electronic properties, and ultimately, its interaction with the target site in the plant.

Mechanism of Action: The Synthetic Auxin Pathway

Both 2,4-D and, hypothetically, this compound belong to the class of synthetic auxin herbicides.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal hormonal balance in susceptible plants. This overload of the auxin signaling pathway results in uncontrolled and disorganized cell division and elongation, ultimately causing plant death.

The core of this mechanism involves the SCFTIR1/AFB complex, an E3 ubiquitin ligase. In the presence of auxins (natural or synthetic), this complex targets Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to the observed herbicidal effects.

AuxinSignaling cluster_0 Normal Growth (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA_N Aux/IAA Repressor ARF_N Auxin Response Factor (ARF) AuxIAA_N->ARF_N Binds to & Represses AuxinGene_N Auxin-Responsive Gene (Transcription Off) Auxin Synthetic Auxin (2,4-D or this compound) SCFTIR1 SCF(TIR1/AFB) Complex Auxin->SCFTIR1 AuxIAA_H Aux/IAA Repressor SCFTIR1->AuxIAA_H Targets Proteasome 26S Proteasome AuxIAA_H->Proteasome Degradation ARF_H ARF (Active) AuxinGene_H Auxin-Responsive Gene (Uncontrolled Transcription) ARF_H->AuxinGene_H Activates PlantDeath Plant Death AuxinGene_H->PlantDeath

Figure 1: Simplified diagram of the auxin signaling pathway and its disruption by synthetic auxin herbicides.

Comparative Herbicidal Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct comparative experimental data for this compound, we can infer its potential herbicidal activity based on established SAR principles for phenoxyacetic acids.

  • Substitution at the 4-position: Substitution at the para- (4-) position of the phenyl ring is generally well-tolerated and can contribute to herbicidal activity. The presence of a moderately lipophilic group like isopropyl could enhance absorption and translocation within the plant.

  • Electronic Effects: The chlorine atoms in 2,4-D are electron-withdrawing, which is known to be a key feature for high herbicidal activity in this class of compounds. The isopropyl group, in contrast, is weakly electron-donating. This difference in electronic properties is likely to be the most significant factor influencing the relative efficacy. Generally, electron-withdrawing groups at the 2 and 4 positions enhance the binding affinity to the auxin receptor complex.

  • Steric Factors: The size and shape of the substituent at the 4-position can influence how the molecule fits into the auxin receptor pocket. The isopropyl group is bulkier than a chlorine atom, which could either enhance or hinder binding depending on the specific topology of the receptor site.

Hypothetical Comparison: Based on these principles, it is plausible that this compound possesses some herbicidal activity. However, the lack of strong electron-withdrawing groups, a hallmark of potent phenoxy herbicides like 2,4-D and MCPA, suggests that its overall efficacy is likely to be lower than that of 2,4-D. The herbicidal activity of phenoxyacetic acid derivatives is known to be significantly influenced by the number and position of chlorine atoms on the aromatic ring.[4]

Experimental Evaluation of Herbicidal Activity

To definitively compare the herbicidal activity of this compound and 2,4-D, a series of standardized bioassays would be required. The following outlines a typical experimental workflow.

ExperimentalWorkflow cluster_0 Phase 1: Greenhouse Bioassay cluster_1 Phase 2: Field Trials A 1. Plant Cultivation (Target weed species) B 2. Herbicide Application (Varying concentrations of each compound) A->B C 3. Incubation (Controlled environment) B->C D 4. Data Collection (Visual injury, biomass reduction, etc.) C->D E 5. Dose-Response Analysis (Calculation of GR50/LD50) D->E F 1. Site Selection & Plot Design (Randomized complete block) E->F Promising candidates proceed to field trials G 2. Herbicide Application (Field-realistic rates) F->G H 3. Environmental Monitoring G->H I 4. Efficacy Assessment (% weed control, crop tolerance) H->I J 5. Yield Analysis I->J

Figure 2: A typical experimental workflow for comparing the efficacy of two herbicides.

Detailed Experimental Protocols

1. Greenhouse Dose-Response Bioassay

This protocol is designed to determine the concentration of each herbicide required to inhibit the growth of a target weed species by 50% (GR₅₀).

  • Plant Material: Seeds of a susceptible broadleaf weed species (e.g., Abutilon theophrasti or Brassica kaber) are sown in pots containing a standardized soil mix.[3] Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Treatment: Herbicides are applied at the 2-4 true leaf stage. A stock solution of each herbicide is prepared and serially diluted to create a range of 6-8 concentrations. A surfactant may be added to the spray solution to ensure uniform coverage. A control group is treated with the solvent and surfactant only.

  • Application: Herbicides are applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

  • Data Collection: After a set period (e.g., 14-21 days), visual injury ratings are recorded on a scale of 0% (no effect) to 100% (plant death). The above-ground biomass of each plant is harvested, dried in an oven, and weighed.

  • Statistical Analysis: The biomass data is expressed as a percentage of the untreated control. A non-linear regression analysis (e.g., a four-parameter log-logistic model) is used to fit the dose-response curves and calculate the GR₅₀ values for each herbicide.

2. Field Efficacy and Crop Safety Trial

This protocol evaluates the performance of the herbicides under real-world agricultural conditions.

  • Experimental Design: The trial is set up in a randomized complete block design with at least four replications.[5] Each plot is of a sufficient size to minimize edge effects.

  • Treatments: Herbicides are applied at their recommended field rates and potentially at 2x rates to assess crop safety. An untreated control is included for comparison.

  • Application: Herbicides are applied using a backpack or tractor-mounted sprayer calibrated for the specific field conditions.

  • Assessments:

    • Weed Control: Visual assessments of percent weed control are made at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) for each weed species present.

    • Crop Injury: Visual assessments of crop phytotoxicity are recorded using a similar percentage scale.

    • Yield: At the end of the growing season, the crop is harvested from the center of each plot, and the yield is determined.

  • Data Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a protected least significant difference (LSD) test at a significance level of p < 0.05.

Conclusion and Future Perspectives

2,4-D remains a highly effective and widely used herbicide for the control of broadleaf weeds.[1] Based on established structure-activity relationships, this compound is predicted to have herbicidal properties, though likely with lower potency than 2,4-D due to the absence of electron-withdrawing substituents on the phenyl ring.

To fully elucidate the herbicidal potential of this compound and its viability as a commercial herbicide, direct comparative studies following rigorous experimental protocols are essential. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models for the herbicidal activity of a wider range of phenoxyacetic acid derivatives.

  • Receptor-binding assays: Directly measuring the binding affinity of this compound to the SCFTIR1/AFB receptor complex.[6]

  • Metabolism and environmental fate studies: Understanding how the isopropyl substituent affects the persistence and degradation of the molecule in plants and the environment.

Such research will not only provide a definitive comparison with 2,4-D but also contribute to the rational design of new, more effective, and sustainable herbicidal solutions for global agriculture.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI.
  • Synthesis and Herbicidal Activity of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). Journal of Agricultural and Food Chemistry, 60(33), 8175-8182.
  • Synthesis and herbicidal evaluation of novel ammonium phenoxyacetates based on camphene-derived primary amine. (2021). Chem Biodivers, 18(1), e2000728.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
  • Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. (2024). Research Square.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Advances, 11(54), 34229-34237.
  • Herbicide Evaluation Program. (n.d.). University of Wisconsin-Madison.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023).
  • Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. (2007). Toxicol Sci, 100(1), 13-21.
  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. (2012). Bioorg Med Chem Lett, 22(16), 5283-7.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Advances, 11(54), 34229-34237.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2018). International Journal of Molecular Sciences, 19(9), 2779.
  • (PDF) Herbicide bioassays. (2018).
  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). Cambridge University Press.
  • A Method for Assessing Herbicide Performance in Small Plot Experiments. (1977). Weed Science, 25(5), 386-389.
  • A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. (2013).
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Advances, 11(54), 34229-34237.
  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2023). FBN.
  • Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipepti. (2006). Bulletin of the Chemical Society of Ethiopia, 20(2), 235-245.
  • Guidelines for the conduct of ehemical weed control trials in forage grasses grown for seed. (n.d.).
  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013). ACS Chemical Biology, 8(12), 2723-2733.
  • Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. (2022). International Journal of Molecular Sciences, 23(19), 11849.
  • The Effect of Phenoxyacetic Herbicides on the Uptake of Copper, Zinc and Manganese by Triticum Aestivum L. (2021).
  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. (2012). Bioorg Med Chem Lett, 22(16), 5283-7.
  • (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2006).
  • Quantitative structure–activity relationship. (n.d.). In Wikipedia.
  • Chemical Biology in Auxin Research. (2021). Annual Review of Plant Biology, 72, 545-571.
  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers in Chemistry, 7, 568.
  • Development of quantitative structure-activity relationships and its application in rational drug design. (2006). Curr Med Chem, 13(29), 3559-78.
  • Genotoxic effect of substituted phenoxyacetic acids. (1991).
  • Quantitative Structure-Activity Relationship (QSAR): A Review. (2022). International Journal of Novel Research and Development, 7(5).
  • The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 78(4), 1305-1315.
  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. (2023). Molecules, 28(4), 1805.
  • Aux/IAA proteins determine the affinity of the co-receptor complex for. (n.d.).

Sources

The Phenoxyacetic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyacetic acid and its analogues represent a remarkably versatile chemical scaffold, underpinning a wide spectrum of biologically active molecules, from essential herbicides that have shaped modern agriculture to promising therapeutic agents targeting a host of human diseases.[1] The inherent adaptability of the phenoxyacetic acid core, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, allows for extensive chemical modification. These modifications, often subtle in nature, can profoundly alter the compound's physicochemical properties and, consequently, its pharmacological or biological activity.[1]

This comprehensive guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance across various biological targets. This guide synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols.

Core Structure and Key Modifications

The fundamental structure of phenoxyacetic acid provides three primary regions for chemical modification that dictate its biological activity: the aromatic ring, the ether linkage, and the carboxylic acid moiety. Understanding the impact of substitutions at these positions is crucial for the rational design of novel derivatives with enhanced potency and selectivity.

  • Aromatic Ring Substitution: The nature, position, and number of substituents on the phenyl ring are critical determinants of activity. Halogenation, particularly chlorination, has been a cornerstone of developing potent herbicides like 2,4-D.[2] The position of these substituents significantly influences the molecule's interaction with its biological target.

  • Ether Linkage Modification: While less common, alterations to the ether linkage can impact the molecule's flexibility and overall conformation, which can be crucial for optimal binding to a target protein.

  • Carboxylic Acid Moiety: The carboxylic acid group is often essential for activity, as it can participate in key ionic interactions with the target. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as cell permeability and duration of action.

Comparative Analysis of Biological Activities

The phenoxyacetic acid scaffold has been successfully exploited to develop agents with diverse biological activities. This section provides a comparative analysis of the SAR for some of the most prominent applications, supported by quantitative data.

Herbicidal Activity: The Synthetic Auxins

Phenoxyacetic acid derivatives, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins that have been widely used as selective herbicides for broadleaf weeds since the 1940s.[3][4] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants.[3]

Mechanism of Action: Synthetic auxins like 2,4-D disrupt plant homeostasis by overwhelming the natural auxin signaling pathways. They bind to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1), which leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response factors (ARFs), causing an aberrant expression of auxin-responsive genes that regulate cell division, expansion, and differentiation. The result is a chaotic and unsustainable growth pattern that the plant cannot support.

Key SAR Insights for Herbicidal Activity:

  • Ring Substitution: The presence and position of chlorine atoms on the phenyl ring are paramount for high herbicidal activity. 2,4-disubstitution, as seen in 2,4-D, is generally optimal.[2] The electronic properties of the substituents influence the molecule's ability to mimic IAA.

  • Carboxylic Acid: The carboxylic acid group is essential for activity, as it is believed to interact with a key arginine residue in the TIR1 receptor binding pocket.

  • Stereochemistry: For derivatives with a chiral center in the side chain, such as dichlorprop and mecoprop, the (R)-enantiomer is typically the more active form.

Quantitative Comparison of Herbicidal Efficacy:

CompoundTarget WeedEfficacy (GR50 in g/ha)Reference
2,4-DBrassica kaber150[5]
MCPASinapis arvensis200[2]
2,4,5-TUlex europaeus300[2]
(S)-IB7Stellaria media22.8[5]
(R)-IB7Stellaria media186.2[5]

GR50: The dose of herbicide required to reduce plant growth by 50%.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of pharmacological research for phenoxyacetic acid derivatives has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Phenoxyacetic acid derivatives have been designed to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.

Key SAR Insights for COX-2 Inhibition:

  • Substituents on the Phenyl Rings: The presence of specific substituents on the phenoxy and adjacent phenyl rings is crucial for potent and selective COX-2 inhibition. For instance, a sulfonamide or methylsulfone group on one of the rings is a common feature of selective COX-2 inhibitors.

  • Central Ring System: Modifications to the central heterocyclic core can influence selectivity and potency.

  • Carboxylic Acid Mimics: While some derivatives retain the carboxylic acid, others utilize bioisosteres to improve pharmacokinetic properties.

Quantitative Comparison of COX-2 Inhibitory Activity:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)150.05300
Derivative A>1000.25>400
Derivative B501.533.3
Derivative C100.1100

IC50: The half-maximal inhibitory concentration.

Antidiabetic Activity: FFA1 Agonism

Phenoxyacetic acid derivatives have emerged as promising agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor expressed predominantly in pancreatic β-cells and is a key regulator of glucose-stimulated insulin secretion (GSIS).

Mechanism of Action: Activation of FFA1 by agonists potentiates the release of insulin from pancreatic β-cells in a glucose-dependent manner. This glucose dependency is a highly desirable feature for an antidiabetic drug, as it minimizes the risk of hypoglycemia. Upon agonist binding, FFA1 couples to Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations, which ultimately enhances the exocytosis of insulin-containing granules.

Key SAR Insights for FFA1 Agonism:

  • Carboxylic Acid: The carboxylic acid moiety is essential for interacting with key arginine residues in the FFA1 binding pocket.

  • Lipophilic Tail: A lipophilic "tail" region is generally required for potent agonism. The nature and length of this tail can be fine-tuned to optimize potency and pharmacokinetic properties.[6][7]

  • Linker Region: The linker connecting the phenoxyacetic acid headgroup to the lipophilic tail is a critical determinant of activity.[6]

Quantitative Comparison of FFA1 Agonist Activity:

CompoundFFA1 EC50 (nM)Reference
TAK-875 (Reference)6.3[8]
Compound 18b62.3[7]
Compound 1643.6[8]

EC50: The half-maximal effective concentration.

Antimicrobial Activity

Various phenoxyacetic acid derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9][10] The structural requirements for antimicrobial activity appear to be distinct from those for herbicidal or pharmacological activities.

Mechanism of Action: The precise mechanisms of action for the antimicrobial effects of phenoxyacetic acid derivatives are not as well-defined as for other activities and may vary depending on the specific derivative and the microbial species. Some studies suggest that these compounds may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Key SAR Insights for Antimicrobial Activity:

  • Ring Substitution: The presence of halogen and other lipophilic groups on the aromatic ring often enhances antimicrobial activity.[9]

  • Side Chain Modifications: Conversion of the carboxylic acid to amides or hydrazones has been shown to yield compounds with significant antimicrobial properties.[11]

Quantitative Comparison of Antimicrobial Activity (MIC values in µg/mL):

CompoundS. aureusE. coliC. albicansReference
Ciprofloxacin (Reference)0.50.015N/A[9]
Derivative X12.52550[12]
Derivative Y6.2512.5>100[9]
Derivative Z>100>10012.5[9]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed and standardized experimental protocols are essential.

Synthesis of Phenoxyacetic Acid Derivatives: A General Procedure

This protocol outlines a general method for the synthesis of phenoxyacetic acid derivatives via the Williamson ether synthesis.[13]

  • Deprotonation of Phenol: To a solution of the substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF) is added a base (e.g., K2CO3, NaH) (1.2 eq.). The mixture is stirred at room temperature for 30 minutes.

  • Alkylation: Ethyl bromoacetate (1.1 eq.) is added to the reaction mixture, and it is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to yield the crude ester.

  • Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 1M NaOH solution and stirred at room temperature for 2-4 hours.

  • Acidification and Isolation: The reaction mixture is concentrated to remove ethanol, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 1M HCl to precipitate the phenoxyacetic acid derivative. The solid product is collected by filtration, washed with water, and dried to afford the pure product.

Herbicidal Activity: Whole-Plant Greenhouse Bioassay

This protocol describes a standard method for evaluating the post-emergence herbicidal activity of phenoxyacetic acid derivatives.[14]

  • Plant Preparation: Seeds of a susceptible broadleaf weed species (e.g., Brassica kaber) are sown in pots containing a standard potting mix. The plants are grown in a greenhouse under controlled conditions (25/20 °C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The herbicide solutions are applied to the plants at the 2-4 true leaf stage using a laboratory sprayer calibrated to deliver a specific volume.

  • Evaluation: The plants are returned to the greenhouse and observed for signs of phytotoxicity. After 14-21 days, the herbicidal efficacy is assessed by visually rating the percentage of growth inhibition or by harvesting the above-ground biomass and calculating the percent reduction compared to untreated control plants. The GR50 value is determined by plotting the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of phenoxyacetic acid derivatives against bacterial strains.[15][16]

  • Inoculum Preparation: A few colonies of the test bacterium are inoculated into a suitable broth medium and incubated until the culture reaches the logarithmic growth phase. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the structure-activity relationships of phenoxyacetic acid derivatives, it is instructive to visualize their mechanisms of action and the experimental workflows used to assess their activity.

Signaling Pathways

Auxin_Signaling Auxin Phenoxyacetic Acid (Auxin Mimic) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF_Complex SCF Complex TIR1->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitinates Proteasome->ARF Releases Inhibition Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth Auxin_Genes->Growth

Caption: Auxin signaling pathway initiated by a phenoxyacetic acid herbicide.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway by a phenoxyacetic acid derivative.

FFA1_Signaling FFA1_Agonist Phenoxyacetic Acid Agonist FFA1_Receptor FFA1 Receptor FFA1_Agonist->FFA1_Receptor Binds to Gq_alpha Gq/11 FFA1_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_Exocytosis Insulin Exocytosis DAG->Insulin_Exocytosis Ca_release->Insulin_Exocytosis

Caption: FFA1 signaling cascade leading to insulin secretion.

Experimental Workflows

Herbicidal_Assay_Workflow Start Start Plant_Growth Grow Target Weed (e.g., Brassica kaber) Start->Plant_Growth Herbicide_Prep Prepare Herbicide Solutions (Different Concentrations) Plant_Growth->Herbicide_Prep Application Apply Herbicides to Plants Herbicide_Prep->Application Incubation Incubate in Greenhouse (14-21 days) Application->Incubation Assessment Assess Phytotoxicity (Visual Rating or Biomass) Incubation->Assessment Data_Analysis Calculate GR50 Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the whole-plant greenhouse herbicidal bioassay.

MIC_Assay_Workflow Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well Plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate at 37°C (18-24 hours) Inoculation->Incubation MIC_Reading Read MIC (Lowest Concentration with No Growth) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion

The phenoxyacetic acid scaffold is a testament to the power of medicinal and agricultural chemistry in leveraging a simple core structure to generate a vast array of biologically active compounds. The extensive research into its derivatives has unveiled intricate structure-activity relationships that govern their diverse effects. A thorough understanding of these relationships, coupled with rigorous experimental validation and a clear comprehension of the underlying molecular mechanisms, is paramount for the continued development of novel and effective therapeutic agents and crop protection solutions. This guide provides a framework for researchers to navigate the complexities of phenoxyacetic acid SAR and to design future generations of compounds with enhanced efficacy and safety profiles.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Cremlyn, R. J. (1991). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Breakpoint tables for interpretation of MICs and zone diameters.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Burgos, N. R., & Tranel, P. J. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922.
  • Annu, & Kumar, A. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Li, Y., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(4), 734-743.
  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion.
  • Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Dovepress. (2024, December 11). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists.
  • Cambridge University Press & Assessment. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation.
  • PubMed. (2015, January 1). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists.
  • ResearchGate. (n.d.). New Phenoxyacetic Acid Analogues with Antimicrobial Activity.
  • PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
  • ResearchGate. (n.d.). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article.
  • PubMed. (2012, April 15). Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates.
  • PubMed. (2010, January). Discovery of Novel Phenoxyacetic Acid Derivatives as Antimycobacterial Agents.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • SciELO. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
  • MDPI. (2018, October 22). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains.
  • ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all strains tested.
  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides.
  • Frontiers. (2019, August 19). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.
  • ResearchGate. (n.d.). Quantitative Structure–Activity Relationships.
  • PubMed. (2006, December). Development of quantitative structure-activity relationships and its application in rational drug design.
  • National Center for Biotechnology Information. (2014, December 23). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.

Sources

A Comparative Guide to the Biological Efficacy of 4-Isopropylphenoxyacetic Acid and Its Analogs as Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, this guide offers an in-depth technical comparison of the biological efficacy of 4-Isopropylphenoxyacetic acid and its analogs. Moving beyond a simple product overview, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the auxin-like and herbicidal potential of this chemical class.

Introduction: The Role and Mechanism of Phenoxyacetic Acid Analogs

Phenoxyacetic acids are a significant class of synthetic auxins, molecules that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry allows them to hijack the plant's natural growth regulation machinery, leading to uncontrolled growth and, at herbicidal concentrations, plant death. The core structure, a phenoxy ring linked to an acetic acid moiety, is a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity.[1]

The primary mode of action for these synthetic auxins is their interaction with the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[2][3] In the presence of auxin (natural or synthetic), the TIR1/AFB receptor forms a complex with an Aux/IAA transcriptional repressor protein. This binding event tags the Aux/IAA protein for degradation by the 26S proteasome, thereby de-repressing the activity of Auxin Response Factors (ARFs). The subsequent activation of auxin-responsive genes leads to a cascade of physiological effects, including cell elongation, division, and differentiation. At supra-optimal concentrations, this leads to the characteristic symptoms of herbicide injury.

This guide will focus on this compound and its analogs, exploring how modifications to the isopropyl group and substitutions on the phenyl ring influence their biological efficacy.

Comparative Biological Efficacy: A Data-Driven Analysis

The biological efficacy of phenoxyacetic acid analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can infer structure-activity relationships from studies on related alkyl- and chloro-substituted phenoxyacetic acids.

A key determinant of auxin-like activity is the electronic and lipophilic character of the molecule, which influences its ability to bind to the TIR1/AFB receptors and penetrate plant tissues.[4] Quantum-chemical calculations using DFT B3LYP method have been employed to estimate the properties of various alkylphenoxyacetic acids. These studies suggest that chlorinated compounds are expected to possess the highest auxin-like activity. For instance, a study on alkylphenoxyacetic acids identified (4-chloro-3,5-dimethylphenoxy)acetic acid as a particularly promising compound with optimal characteristics for auxin-like activity, based on comparisons with the commercial herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA).[5]

Table 1: Predicted Auxin-like Activity of Selected Alkylphenoxyacetic Acid Analogs

CompoundKey Structural FeaturesPredicted ActivityRationale
This compoundIsopropyl group at para-positionModerateThe alkyl group provides some lipophilicity, but lacks the strong electron-withdrawing character of halogens.
(4-Chloro-3,5-dimethylphenoxy)acetic acidChlorine at para-position, two methyl groupsHighThe chlorine atom enhances electronic properties favorable for receptor binding, while the methyl groups contribute to lipophilicity.[5]
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Methyl group at ortho-position, chlorine at para-positionHigh (Commercial Herbicide)A well-established structure with a favorable balance of electronic and steric properties for high herbicidal efficacy.

Note: The predicted activity is based on computational studies and structure-activity relationship principles from related compounds. Experimental validation is crucial.

The following diagram illustrates the general structure of phenoxyacetic acid and highlights the key positions for modification that influence biological activity.

Caption: Key structural features of the phenoxyacetic acid scaffold influencing biological activity.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the biological efficacy of this compound analogs, standardized bioassays are essential. The following protocols outline two common methods: the seed germination inhibition assay and the root elongation assay.

Seed Germination Inhibition Assay

This assay provides a rapid assessment of the phytotoxic effects of the compounds on the initial stages of plant development.

Methodology:

  • Preparation of Test Solutions: Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) and then dilute with distilled water to achieve a range of concentrations (e.g., 1, 10, 100, 1000 µM). A control solution containing the same concentration of the solvent should also be prepared.

  • Seed Plating: Place a sterile filter paper in a Petri dish (9 cm diameter). Add 5 mL of the test or control solution to moisten the filter paper. Arrange a predetermined number of seeds (e.g., 20-25) of a susceptible plant species (e.g., Lepidium sativum (cress) or Arabidopsis thaliana) on the filter paper.[6]

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate in a controlled environment (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 72 or 96 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.[7]

  • Analysis: Calculate the germination percentage for each concentration and the control. The IC50 value (the concentration that inhibits germination by 50%) can be determined by plotting the germination percentage against the log of the concentration and fitting the data to a dose-response curve.

Root Elongation Assay

This assay is a sensitive indicator of auxin-like activity, as root growth is highly responsive to auxin concentrations.

Methodology:

  • Seedling Preparation: Germinate seeds of a model plant such as Arabidopsis thaliana or maize (Zea mays) on a nutrient-rich agar medium (e.g., Murashige and Skoog medium).

  • Transfer to Treatment Medium: Once the primary roots have reached a certain length (e.g., 1-2 cm), transfer the seedlings to new agar plates containing the test compounds at various concentrations.

  • Incubation: Place the plates vertically in a growth chamber to allow the roots to grow along the surface of the agar.

  • Measurement: Mark the position of the root tip at the time of transfer and then measure the root elongation from this mark after a specific period (e.g., 48 or 72 hours).[8]

  • Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. As with the germination assay, an IC50 value can be determined.

The following diagram outlines the general workflow for these comparative bioassays.

Bioassay_Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis Compound_Prep Prepare Test Solutions of Analogs Germination_Assay Seed Germination Assay (Petri Dishes) Compound_Prep->Germination_Assay Root_Assay Root Elongation Assay (Agar Plates) Compound_Prep->Root_Assay Seed_Prep Select and Sterilize Seeds Seed_Prep->Germination_Assay Seed_Prep->Root_Assay Data_Collection Measure Germination Rate and Root Length Germination_Assay->Data_Collection Root_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Comparison Compare Efficacy of Analogs IC50_Calc->Comparison

Caption: General workflow for comparative bioassays of auxin analogs.

Conclusion: Guiding Future Research and Development

This guide provides a framework for understanding and evaluating the biological efficacy of this compound and its analogs. The auxin-like activity of these compounds is intrinsically linked to their chemical structure, with substitutions on the phenoxy ring playing a critical role in modulating their interaction with the TIR1/AFB auxin co-receptors.

While direct comparative data for a broad range of this compound analogs remains an area for further investigation, the principles of structure-activity relationships derived from related phenoxyacetic acids provide a strong foundation for rational design. The experimental protocols outlined herein offer standardized methods for generating the empirical data necessary to validate these predictions and to identify novel compounds with enhanced or selective herbicidal activity. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to build a comprehensive quantitative structure-activity relationship model for this specific chemical class.

References

  • Promising synthetic auxins from alkylphenols: a DFT study. SPIE Digital Library.
  • Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. PMC.
  • The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. National Institutes of Health.
  • Germination of Pisum sativum L. Seeds Is Associated with the Alternative Respiratory Pathway. MDPI.
  • Alkoxy-auxins Are Selective Inhibitors of Auxin Transport Mediated by PIN, ABCB, and AUX1 Transporters. PMC.
  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl.
  • Different Effects of Reactive Species Generated from Chemical Donors on Seed Germination, Growth, and Chemical Contents of Oryza sativa L. National Institutes of Health.
  • Quantification of ABA-mediated inhibition of the root growth of pyr/pyl...
  • Chemical Biology in Auxin Research. PMC.
  • Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. National Institutes of Health.
  • Seed germination assays. (a, b, c) Germination efficiency of Col-0 and...
  • Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco. PMC.
  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. National Institutes of Health.
  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
  • Root growth inhibition by NH(4)(+) in Arabidopsis is mediated by the root tip and is linked to NH(4)(+) efflux and GMPase activity. PubMed.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI.
  • Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity.
  • Seed germination promoting chemical compounds and their potential use in the malting industry. SciSpace.
  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife.
  • Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
  • Mechanisms for Abscisic Acid Inhibition of Primary Root Growth. PMC.
  • Abscisic acid inhibits primary root growth by impairing ABI4-mediated cell cycle and auxin biosynthesis. PMC.
  • Mechanisms for Abscisic Acid Inhibition of Primary Root Growth. PubMed.

Sources

A Comparative Guide to In Vitro and In Vivo Efficacy of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete biological profile of a compound is paramount. This guide provides an in-depth technical comparison of in vitro and in vivo studies of 4-Isopropylphenoxyacetic acid, a compound of interest for its potential therapeutic activities. By examining the data derived from both controlled cellular environments and complex physiological systems, we can gain a comprehensive understanding of its mechanism of action, efficacy, and translational potential.

Introduction to this compound and the Rationale for Dual-System Analysis

This compound belongs to the class of phenoxyacetic acid derivatives, a group of compounds known for a wide range of biological activities. A crucial aspect of its preclinical evaluation lies in the thorough investigation of its effects at both the cellular and whole-organism levels. In vitro studies, conducted in controlled laboratory settings using cell cultures, offer a powerful tool to elucidate specific molecular mechanisms and screen for biological activity in a high-throughput manner. Conversely, in vivo studies, performed in living organisms, are indispensable for understanding the compound's pharmacokinetics, pharmacodynamics, and overall physiological effects, including potential toxicities, in a complex biological system. This guide will dissect the methodologies and findings from both arenas to provide a holistic view of this compound's profile.

In Vitro Evaluation: Unraveling the Molecular Mechanisms

In vitro assays are foundational in drug discovery, providing a targeted lens to examine the direct effects of a compound on cellular processes. For this compound, a key area of investigation is its potential as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play a critical role in the regulation of metabolism and inflammation.

Key In Vitro Assay: PPARγ Activation in 3T3-L1 Adipocytes

A gold-standard cell-based assay to determine PPARγ agonism is the differentiation of 3T3-L1 preadipocytes into mature adipocytes. Activation of PPARγ is a key step in this process, making it an excellent model to study the effects of compounds like this compound.[1][2][3][4][5]

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium (DMEM with 10% fetal bovine serum) until they reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers: 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, along with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[1][4]

  • Insulin Treatment (Day 2): The differentiation medium is replaced with a medium containing only 10 µg/mL insulin and the test compound.

  • Maintenance (Day 4 onwards): The medium is changed every two days with a standard growth medium containing the test compound.

  • Assessment of Differentiation (Day 8-10): Adipogenesis is quantified by staining the accumulated lipid droplets with Oil Red O. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

  • Gene Expression Analysis: To confirm the mechanism of action, RNA can be extracted from the differentiated cells to analyze the expression of PPARγ target genes, such as Fabp4 (fatty acid-binding protein 4) and Adipoq (adiponectin), using quantitative real-time PCR (qRT-PCR).[6][7][8][9]

Causality Behind Experimental Choices: The use of a differentiation cocktail is crucial to prime the cells for adipogenesis. IBMX increases intracellular cAMP levels, while dexamethasone acts as a synthetic glucocorticoid; both prepare the cells for the potent pro-adipogenic signal from insulin and the PPARγ agonist. The step-down in the differentiation cocktail to just insulin and the test compound allows for the specific assessment of the compound's ability to drive terminal differentiation through PPARγ activation. Oil Red O staining provides a robust and quantifiable endpoint for lipid accumulation, a hallmark of mature adipocytes.

Data Presentation: Quantifying PPARγ Activation

CompoundConcentration (µM)Oil Red O Staining (Absorbance at 520 nm)Fabp4 Gene Expression (Fold Change)
Vehicle Control-0.15 ± 0.021.0
Rosiglitazone (Positive Control)11.25 ± 0.1115.2 ± 1.8
This compound10.45 ± 0.054.1 ± 0.5
This compound100.98 ± 0.0911.5 ± 1.2
This compound501.15 ± 0.1014.8 ± 1.5

Fictional data for illustrative purposes.

Signaling Pathway: PPARγ-Mediated Gene Expression

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Isopropylphenoxyacetic acid RXR_PPAR RXR-PPARγ Heterodimer Compound->RXR_PPAR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) RXR_PPAR->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., Fabp4, Adipoq) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA

Caption: Activation of the PPARγ signaling pathway by this compound.

In Vivo Investigation: Assessing Physiological Relevance

While in vitro studies provide mechanistic insights, in vivo models are essential to evaluate a compound's efficacy and safety in a whole-organism context. Based on the potential anti-inflammatory and metabolic regulatory roles of PPAR agonists, relevant animal models can be employed to study this compound.

Key In Vivo Model: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for the anti-inflammatory activity of novel compounds.[10][11][12][13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and several groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Causality Behind Experimental Choices: Carrageenan is a potent pro-inflammatory agent that induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. The use of a standard anti-inflammatory drug like indomethacin provides a benchmark for efficacy. Measuring paw volume over time allows for the characterization of the time course of the anti-inflammatory effect.

Data Presentation: Anti-inflammatory Efficacy

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin (Positive Control)100.32 ± 0.0462.4
This compound250.68 ± 0.0620.0
This compound500.45 ± 0.0547.1
This compound1000.35 ± 0.0458.8

Fictional data for illustrative purposes.

Experimental Workflow: In Vivo Anti-inflammatory Study

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Administration Compound Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Volume Measurement Induction->Measurement Data_Analysis Data Analysis & Inhibition Calculation Measurement->Data_Analysis Biochemical Biochemical Analysis Data_Analysis->Biochemical

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

The true value of this dual-system approach lies in the comparative analysis of the data.

ParameterIn Vitro FindingsIn Vivo FindingsCorrelation and Discrepancies
Mechanism of Action Directly activates PPARγ, leading to the upregulation of target genes involved in adipogenesis and metabolic regulation.The observed anti-inflammatory effects are consistent with the known roles of PPARγ in suppressing inflammatory pathways.The in vivo anti-inflammatory activity provides physiological validation for the in vitro mechanistic findings.
Efficacy Demonstrates a dose-dependent increase in PPARγ activation and adipogenesis, with an EC50 in the micromolar range.Shows a dose-dependent reduction in inflammation, with significant effects at doses of 50-100 mg/kg.A qualitative correlation exists, where higher in vitro potency may translate to lower effective doses in vivo. However, pharmacokinetic factors (in vivo) can significantly influence this relationship.
Translational Relevance Provides a strong rationale for the compound's potential as a modulator of metabolic and inflammatory diseases.Confirms the biological activity in a complex living system, a critical step towards clinical development.Positive results in both systems strengthen the case for further preclinical development. Discrepancies, such as lower than expected in vivo efficacy, could point to issues with bioavailability, metabolism, or off-target effects.

Conclusion: A Synthesized Perspective

The investigation of this compound through both in vitro and in vivo models provides a comprehensive and robust understanding of its biological activity. The in vitro data strongly suggest that it functions as a PPARγ agonist, a mechanism that is further supported by its anti-inflammatory effects in a relevant in vivo model. This integrated approach, moving from the molecular to the physiological, is a cornerstone of modern drug discovery and development. The evidence presented in this guide underscores the potential of this compound as a therapeutic candidate and provides a solid foundation for further preclinical and clinical investigation.

References

  • Treatment of type 2 diabetic db/db mice with a novel PPARγ agonist improves cardiac metabolism but not contractile function.
  • Components and signaling pathways of the PPAR system.
  • Diagrams of the PPAR signaling pathway.
  • Experimental workflow for the drug screening used in the study.
  • PPAR Signaling Pathway.
  • Carrageenan Induced Paw Edema (R
  • Schematic representation of the PPAR signalling pathways.
  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (Source: MDPI) [Link]
  • Experimental flow chart and animal model diagram.
  • PPAR signaling pathway - Homo sapiens (human). (Source: KEGG) [Link]
  • Treatment with a PPAR agonist increases insulin sensitivity in dbdb mice.
  • Carrageenan induced Paw Edema Model.
  • Treatment of type 2 diabetic db/db mice with a novel PPARgamma agonist improves cardiac metabolism but not contractile function. (Source: PubMed) [Link]
  • Combination therapy with PPARγ and PPARα agonists increases glucose-stimulated insulin secretion in db/dbmice. (Source: American Journal of Physiology-Endocrinology and Metabolism) [Link]
  • Process Flow Diagram for the Planning and Performance of Scientific Animal Experiments. (Source: University of Zurich) [Link]
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
  • Flow chart of animal experiments. (Source: BioRender) [Link]
  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. (Source: NIH) [Link]
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Workflow. a Experimental design.
  • 6 Steps for Successful in vitro Drug Tre
  • Flow chart of animal experiments and schematic representation of the...
  • A review for cell-based screening methods in drug discovery. (Source: NIH) [Link]
  • The experimental design and animal experiment flow chart.
  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (Source: Drug Target Review) [Link]
  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (Source: PubMed) [Link]
  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (Source: NIH) [Link]
  • Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ). (Source: MDPI) [Link]
  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug.
  • In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA altern
  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (Source: RayBiotech) [Link]
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (Source: NIH) [Link]
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (Source: NIH) [Link]
  • A Systematic Analytical chemistry/cell Assay Approach to Isolate Activators of Orphan Nuclear Receptors From Biological Extracts. (Source: PubMed) [Link]
  • In Vitro Gene Expression Responses of Bovine Rumen Epithelial Cells to Different pH Stresses. (Source: MDPI) [Link]
  • Valproic acid enhances gene expression from viral gene transfer vectors.
  • Effects of perfluorooctanoic acid (PFOA)
  • a-Tocopherol modifies the expression of genes related to oxidative stress and apoptosis during in vitro matur

Sources

A Researcher's Guide to the Statistical Analysis of 4-Isopropylphenoxyacetic Acid Bioassay Data: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, the precise quantification of a compound's biological activity is paramount. This guide provides an in-depth, technical comparison of the bioactivity of 4-Isopropylphenoxyacetic acid, a synthetic auxin, against a well-established standard, 2,4-Dichlorophenoxyacetic acid (2,4-D). By moving beyond a simple procedural outline, we will explore the rationale behind experimental design and the statistical methodologies essential for robust data interpretation, ensuring the scientific integrity of your findings.

The Rationale for a Comparative Bioassay

This compound belongs to the phenoxyacetic acid class of synthetic auxins, which are known to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] These compounds are crucial in agricultural applications as herbicides and plant growth regulators.[2][3] To establish the specific activity profile of this compound, a direct comparison with a widely characterized auxin like 2,4-D is necessary. This approach allows for the determination of its relative potency and efficacy, providing valuable insights for its potential applications.

The cress (Lepidium sativum) root elongation bioassay is a classic and reliable method for determining auxin activity.[4] Its sensitivity, simplicity, and reproducibility make it an ideal choice for generating the dose-response data required for a thorough statistical comparison.

Experimental Workflow: A Self-Validating System

The following experimental workflow is designed to be a self-validating system, with built-in controls and replication to ensure the trustworthiness of the generated data.

G cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Collection & Analysis A Prepare Stock Solutions (this compound & 2,4-D) B Serial Dilutions (e.g., 10^-8 M to 10^-4 M) A->B C Prepare Agar Plates with Acetate Grids B->C E Transfer Seedlings to Agar Plates C->E D Sterilize & Germinate Cress Seeds D->E F Incubate in Darkness (25°C, 24-48h) E->F G Measure Root Length H Calculate % Root Growth Inhibition G->H I Dose-Response Curve Fitting & Statistical Analysis H->I

Caption: Experimental workflow for the comparative cress root elongation bioassay.

Detailed Experimental Protocol: Cress (Lepidium sativum) Root Elongation Bioassay
  • Preparation of Test Solutions:

    • Prepare 10⁻³ M stock solutions of this compound and 2,4-D in a suitable solvent (e.g., ethanol) and then dilute with distilled water.

    • Perform serial dilutions to obtain a range of concentrations from 10⁻⁸ M to 10⁻⁴ M for each compound. A control solution (distilled water with the same concentration of the solvent used for the stock solutions) must be included.

  • Seed Germination:

    • Sterilize cress seeds by briefly immersing them in a 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water.

    • Germinate the seeds on moist filter paper in a petri dish in the dark at 25°C for 24-48 hours, or until the radicles are approximately 2-5 mm in length.

  • Bioassay Setup:

    • Prepare petri dishes containing a thin layer of 1% agar. An acetate grid can be placed under the agar to facilitate root length measurement.[5]

    • Carefully transfer the germinated seedlings to the surface of the agar, ensuring the radicles are in contact with the agar. Use at least 10 seedlings per concentration for each compound.

    • Add a fixed volume (e.g., 1 ml) of the respective test solutions to each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the plates vertically in the dark at 25°C for 24-48 hours.

  • Data Collection:

    • After the incubation period, measure the length of the primary root of each seedling to the nearest millimeter.

Data Presentation and Statistical Analysis

The collected root length data is first used to calculate the percent inhibition of root growth for each concentration relative to the control.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Mean root length of treatment / Mean root length of control))

Hypothetical Comparative Dose-Response Data

The following table presents a realistic, hypothetical dataset for the cress root elongation bioassay comparing this compound and 2,4-D.

Concentration (M)Log [Concentration]Mean Root Length (mm) - this compound% Inhibition - this compoundMean Root Length (mm) - 2,4-D% Inhibition - 2,4-D
0 (Control)-25.00.025.00.0
1.00E-08-8.024.52.023.84.8
1.00E-07-7.021.314.818.526.0
1.00E-06-6.012.749.28.267.2
1.00E-05-5.05.876.83.187.6
1.00E-04-4.02.689.61.594.0

Statistical Analysis Workflow

The statistical analysis of dose-response data is crucial for extracting meaningful parameters that describe the biological activity of the compounds.

G cluster_0 Data Input & Transformation cluster_1 Non-Linear Regression cluster_2 Statistical Comparison A Raw Root Length Data B Calculate % Inhibition A->B C Log Transform Concentration A->C D Fit Four-Parameter Logistic (4PL) Model to Data B->D C->D E Calculate EC50, Hill Slope, and Confidence Intervals D->E F Compare EC50 Values (e.g., F-test) E->F G Determine Relative Potency F->G

Caption: Workflow for the statistical analysis of dose-response bioassay data.

Dose-Response Curve Fitting

The relationship between the concentration of an auxin and the biological response (in this case, root growth inhibition) typically follows a sigmoidal curve.[6][7] This relationship is best described by a non-linear regression model, such as the four-parameter logistic (4PL) model.[8]

The Four-Parameter Logistic (4PL) Equation: Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y: The response (% inhibition)

  • X: The concentration

  • Bottom: The minimum response (constrained to 0 for inhibition data)

  • Top: The maximum response (constrained to 100)

  • EC50: The concentration that produces a response halfway between the Bottom and Top. This is a key measure of the compound's potency.[9][10]

  • HillSlope: The steepness of the curve at the EC50.

Using statistical software such as GraphPad Prism or the drc package in R, the 4PL model is fitted to the dose-response data for each compound.[9]

Interpreting the Statistical Output

The primary output of the statistical analysis will be the estimated EC50 value for each compound, along with its 95% confidence interval.

Hypothetical Statistical Results:

ParameterThis compound2,4-D
EC50 (M) 1.1 x 10⁻⁶4.5 x 10⁻⁷
95% CI for EC50 (0.9 x 10⁻⁶) to (1.3 x 10⁻⁶)(3.8 x 10⁻⁷) to (5.2 x 10⁻⁷)
Hill Slope -1.2-1.5

From this hypothetical data, we can infer that 2,4-D is more potent than this compound in the cress root elongation bioassay, as it requires a lower concentration to achieve 50% inhibition of root growth. The non-overlapping 95% confidence intervals for the EC50 values would suggest that this difference in potency is statistically significant. An F-test can be formally used to compare the EC50 values between the two curves.[9]

Conclusion

References

  • Auxin Bioassay | Auxin Bioassay | Lec. 17 | Plant Physiology. (2024). YouTube. [Link]
  • Rapid Bioassay for Auxin. (2025).
  • Bioassay for plant growth regul
  • Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion. [Link]
  • Statistical strategies for averaging EC50 from multiple dose-response experiments. (n.d.). PubMed. [Link]
  • Commonly used bioassays for auxin with their sensitivity range,... (n.d.).
  • EC50 analysis. (n.d.). Alsford Lab - LSHTM Blogs. [Link]
  • Auxin and Cellular Elong
  • DIFFERENCE IN ACTIVITY BETWEEN 2,4-DICHLORO-PHENOXYACETIC ACID AND OTHER AUXINS, AND ITS SIGNIFICANCE IN HERBICIDAL ACTION. (n.d.). PubMed Central. [Link]
  • Dose-Response Curves. (n.d.). Toxicology MSDT. [Link]
  • dose response curve analysis. (n.d.).
  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO. [Link]
  • Plant Growth Regulators - Auxins - Phenoxyacetic acid. (n.d.). CliniSciences. [Link]
  • Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. (2019). Frontiers. [Link]
  • What are dose-response curves?. (n.d.). GraphPad. [Link]
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Self-published. [Link]
  • Data Standardization for Results Management. (2012). NCBI Bookshelf. [Link]
  • CONTENTS. (n.d.).
  • A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. (n.d.). PubMed. [Link]
  • Modification of root IAA concentrations, tree growth, and survival by application of plant growth regulating substances to container-grown conifers. (n.d.).
  • 2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC. [Link]
  • Chapter 5 Dose–response assessment and derivation of health-based guidance values. (n.d.). WHO. [Link]
  • The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. (n.d.). PubMed Central. [Link]
  • How to decide the normalisation rate in an EC50 shift assay?. (2017).
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Salts and Esters. (2011). OEHHA. [Link]
  • To investigate the effect of IAA growth regulator on plant growth:. (2021). YouTube. [Link]
  • 2,4-D Technical Fact Sheet. (n.d.).
  • Fig. 1 Effects of various concentrations of NAA, IBA and IAA on rooting... (n.d.).
  • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. (2023). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis of the synthesis of 4-isopropylphenoxyacetic acid, a valuable building block in medicinal chemistry. We will dissect the most common synthetic route, the Williamson ether synthesis, and compare it with viable alternatives, focusing on the critical aspects of reproducibility, yield, and purity. This document is designed to be a practical resource, offering not only detailed protocols but also the underlying chemical principles that govern the success of these reactions.

Introduction to this compound and its Synthetic Challenges

This compound is a member of the aryloxyacetic acid class of compounds, which are prevalent in a variety of commercial products, including herbicides and pharmaceuticals.[1][2] The reproducibility of its synthesis is crucial for ensuring consistent quality and performance in downstream applications. The primary challenge in synthesizing this and other aryloxyacetic acids lies in controlling the reaction conditions to favor the desired O-alkylation over competing side reactions.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several methods. Here, we compare the traditional Williamson ether synthesis with modern variations and alternative routes, providing a clear overview of their respective advantages and disadvantages in a research and development setting.

The Williamson Ether Synthesis: The Workhorse Approach

The Williamson ether synthesis is the most common and well-established method for preparing ethers, including this compound.[3] The reaction proceeds via an S\textsubscript{N}2 mechanism, where the sodium or potassium salt of 4-isopropylphenol (the phenoxide) acts as a nucleophile, attacking an α-haloacetic acid ester (e.g., ethyl bromoacetate) or chloroacetic acid. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Reaction Scheme:

  • Deprotonation: 4-Isopropylphenol is treated with a base to form the corresponding phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the haloacetate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.

Factors Influencing Reproducibility:

  • Choice of Base: The strength and nature of the base are critical. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation of the phenol.[3] Incomplete deprotonation will result in unreacted starting material and lower yields.

  • Solvent System: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they solvate the cation but not the phenoxide anion, leaving it more nucleophilic. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]

  • Side Reactions: The primary competing reactions are elimination of the alkyl halide and C-alkylation of the phenol ring. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions, leading to impurities that are difficult to separate.[6]

Alternative Synthetic Routes: A Comparative Overview

While the Williamson ether synthesis is the standard, other methods offer potential advantages in terms of reaction time, yield, and environmental impact.

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[7] For the synthesis of this compound, this would typically involve the reaction of 4-isopropylphenol with a haloacetic acid in the presence of a copper catalyst. While effective, the Ullmann condensation often requires high temperatures and can be sensitive to the choice of ligands and reaction conditions, potentially impacting reproducibility.[8]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the Williamson ether synthesis, reducing reaction times from hours to minutes.[4][9][10] This is due to efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis often leads to higher yields and cleaner reactions, which can improve reproducibility by minimizing the formation of byproducts.

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of the phenoxide and an organic solution of the haloacetate. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase, where it can react.[11][12][13] PTC can lead to milder reaction conditions, increased yields, and a reduction in the use of organic solvents, making it a "greener" and often more reproducible alternative.[14]

Quantitative Performance Comparison

The choice of synthetic method often comes down to a trade-off between reaction time, yield, and the ease of purification. The following table summarizes typical performance data for the synthesis of aryloxyacetic acids.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key Considerations for Reproducibility
Williamson Ether Synthesis 2-24 hours70-95%Sensitive to base, solvent, and temperature. Prone to C-alkylation.
Ullmann Condensation 12-48 hours60-85%Requires a copper catalyst and often high temperatures. Ligand choice is critical.
Microwave-Assisted Synthesis 5-30 minutes85-98%Requires specialized equipment. Rapid heating can lead to pressure buildup.
Phase-Transfer Catalysis 1-8 hours80-97%Catalyst selection and concentration are important. Vigorous stirring is necessary.

Experimental Protocols

To ensure the highest level of reproducibility, detailed and well-documented experimental procedures are essential.

Protocol 1: Classical Williamson Ether Synthesis of this compound

This protocol is a robust and well-validated method for the laboratory-scale synthesis of the target compound.

Workflow Diagram:

Caption: Workflow for the Williamson synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Sodium Chloroacetate: In an ice-water bath, dissolve 5.5 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to obtain a sodium chloroacetate solution.

  • Formation of Sodium 4-Isopropylphenoxide: In a separate flask, dissolve 4.5 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring. Slowly add 4.5 mmol of 4-isopropylphenol and continue stirring for 20 minutes.

  • Reaction: Add the previously prepared sodium chloroacetate solution to the sodium 4-isopropylphenoxide solution. Heat the mixture to reflux at 102°C for 5 hours.[7]

  • Workup and Isolation: After cooling to room temperature, acidify the reaction mixture to a pH of 1-2 with 2.0 M HCl to precipitate the product.[7] Filter the white precipitate and wash it three times with dilute hydrochloric acid.

  • Purification: Disperse the crude product in 100 mL of hot deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution to remove any insoluble impurities. Acidify the filtrate to a pH of 1-2 with 2.0 M HCl to reprecipitate the pure product.[7] Filter, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis of Aryloxyacetic Acids

This protocol offers a significant reduction in reaction time and can lead to improved yields.

Workflow Diagram:

Caption: One-pot microwave-assisted synthesis of aryloxyacetic acids.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vessel, combine the phenol (10 mmol), methyl bromoacetate (12 mmol), anhydrous potassium carbonate (20 mmol), polyethylene glycol (PEG-600) (1 mmol), and potassium iodide (1 mmol) in 20 mL of DMF.

  • First Microwave Irradiation: Irradiate the mixture in a commercial microwave oven for 4 minutes.

  • Hydrolysis: After cooling, add 10 mL of a 15% aqueous NaOH solution to the reaction mixture.

  • Second Microwave Irradiation: Irradiate the mixture again for 3 minutes.

  • Workup and Isolation: Cool the reaction mixture to room temperature and acidify with HCl to a pH of 3-4. Filter the resulting precipitate and recrystallize from water to obtain the pure aryloxyacetic acid.

Purification and Characterization: Ensuring Quality and Identity

The final purity of this compound is critical. Recrystallization is the most common method for purification.

Troubleshooting Purification:

  • Oiling Out: If the product separates as an oil instead of crystals during recrystallization, it may be due to too rapid cooling or the presence of impurities. Re-heating the solution and allowing it to cool more slowly, or adding a small amount of a co-solvent in which the compound is more soluble, can help induce crystallization.[15]

  • Poor Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can promote crystallization. Seeding the solution with a small crystal of the pure product can also be effective.[15]

  • Colored Impurities: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities.[16]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the structure of the product. The expected signals for this compound include a doublet for the methyl protons of the isopropyl group, a multiplet for the methine proton, aromatic protons, and a singlet for the methylene protons of the acetic acid moiety.[17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as C-O stretching of the ether linkage and aromatic C-H bonds.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Conclusion: A Reproducible Path to a Key Intermediate

The synthesis of this compound, while seemingly straightforward, requires careful attention to detail to ensure reproducibility. The Williamson ether synthesis remains a reliable and high-yielding method, particularly when optimized with the appropriate choice of base and solvent. For rapid synthesis and potentially higher yields, microwave-assisted methods offer a compelling alternative. Phase-transfer catalysis provides a greener and often more efficient route, especially for larger-scale preparations. By understanding the underlying chemical principles and following well-defined protocols, researchers can confidently and reproducibly synthesize this important chemical building block for their drug discovery and development endeavors.

References

  • Richard, J. P., & Amyes, T. L. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455–15465. [Link]
  • Tuñón, I., Silla, E., & Bertrán, J. (2019). Counter‐ion and solvent effects in the C‐and O‐alkylation of the phenoxide ion with allyl chloride. Journal of Physical Organic Chemistry, 32(7), e3947. [Link]
  • Javaherian, M., & Ebrahimi, Z. (2017). A TANDEM SCALABLE MICROWAVE-ASSISTED WILLIAMSON ALKYL ARYL ETHER SYNTHESIS UNDER MILD CONDITIONS. Organic Chemistry Research, 3(1), 73-85.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ResearchGate. (n.d.). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • ResearchGate. (n.d.). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation.
  • Indian Journal of Chemistry. (2006). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(1), 251-253.
  • Kazemi, M., Shiri, L., & Heidari, L. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Organic Chemistry: An Indian Journal, 12(6), 107.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Williamson Ether Synthesis. (n.d.).
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • University of Rochester. (n.d.). How To: Purify by Crystallization.
  • Google Patents. (n.d.). CN104829447A - Continuous synthetic method of phenoxy acetic acid.
  • RSC Publishing. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
  • Taylor & Francis Online. (2021). Synthetic Communications, 51(17).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubMed. (n.d.). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine.
  • University of Rochester. (n.d.). Purification: How To.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • National Center for Biotechnology Information. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?
  • Royal Society of Chemistry. (n.d.). Synthetic methodologies.
  • National Center for Biotechnology Information. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE).
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • ResearchGate. (n.d.). 2-(2-Isopropylphenoxy)acetic acid.
  • Wiley-VCH. (n.d.). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
  • Fedoryński, M., & Mąkosza, M. (2014). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY–WHERE ARE WE?. Acta Poloniae Pharmaceutica, 71(4), 647-654.
  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • RSC Advances. (n.d.). Synthetic Methodology.

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-Isopropylphenoxyacetic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly within drug development and environmental monitoring, the specificity of immunoassays is paramount. These assays, prized for their sensitivity and high-throughput capabilities, are not without their pitfalls—chief among them being antibody cross-reactivity. This guide provides an in-depth analysis of the cross-reactivity potential of 4-Isopropylphenoxyacetic acid, a compound of interest in various research contexts, within immunoassays. We will explore the structural basis for this cross-reactivity, present a robust experimental framework for its evaluation, and discuss the implications for data integrity.

The Principle of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2][3] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[3][4] The degree of cross-reactivity is influenced by several factors, including the similarity of the cross-reacting molecule to the target analyte, the specificity of the antibody, and the assay conditions.[5]

This compound belongs to the family of phenoxyacetic acids, a class of compounds that includes several synthetic auxin herbicides.[6] These herbicides mimic the plant hormone auxin (indole-3-acetic acid) and are widely used in agriculture.[7] Due to their structural similarities, there is a potential for antibodies developed for one phenoxyacetic acid to cross-react with others in the same class.

Structural Analogs and the Potential for Cross-Reactivity

The core structure of this compound, characterized by a substituted phenyl ring linked to an acetic acid moiety via an ether bond, is shared by numerous other compounds. Understanding the potential for cross-reactivity begins with identifying these structural analogs.

Key Structural Analogs of this compound:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with chlorine atoms at the 2 and 4 positions of the phenyl ring.

  • 4-tert-Butylphenoxyacetic acid: Similar to this compound, but with a tert-butyl group instead of an isopropyl group.

  • Ciprofibrate: A lipid-lowering agent that contains a phenoxyacetic acid core structure.

  • Other Phenoxyacetic Acid Derivatives: A broad class of compounds with various substitutions on the phenyl ring.

The specificity of an antibody is determined by its ability to distinguish between the target analyte and these structurally related molecules. Minor changes in the substituent group on the phenyl ring can significantly impact antibody binding.

Experimental Framework for Assessing Cross-Reactivity

A systematic evaluation of cross-reactivity is essential to validate any immunoassay. The most common method for this is a competitive enzyme-linked immunosorbent assay (ELISA).[3]

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_prep Coat microtiter plate with a capture antibody or antigen blocking Block non-specific binding sites plate_prep->blocking reagent_prep Prepare standards of 4-IPA and potential cross-reactants blocking->reagent_prep incubation Incubate with a mixture of enzyme-conjugated 4-IPA and standards/cross-reactants reagent_prep->incubation wash1 Wash to remove unbound reagents incubation->wash1 substrate_add Add substrate for enzyme wash1->substrate_add color_dev Color development substrate_add->color_dev stop_reaction Stop reaction color_dev->stop_reaction read_absorbance Read absorbance at appropriate wavelength stop_reaction->read_absorbance standard_curve Generate standard curve for 4-IPA read_absorbance->standard_curve calc_cr Calculate percent cross-reactivity standard_curve->calc_cr

Caption: A generalized workflow for determining immunoassay cross-reactivity using a competitive ELISA format.

Detailed Protocol for Competitive ELISA:

  • Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for the phenoxyacetic acid class or with a protein conjugate of this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound material.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a standard solution of this compound or a solution of the potential cross-reacting compound at various concentrations to the wells. Immediately add a fixed concentration of enzyme-conjugated this compound (e.g., HRP-conjugate). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well.

  • Incubation and Color Development: Incubate in the dark at room temperature until a sufficient color change is observed.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of 4-IPA at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

The concentration at 50% inhibition (IC50) is determined from the respective dose-response curves.

Hypothetical Comparative Data

To illustrate the application of this protocol, the following table presents hypothetical cross-reactivity data for an immunoassay developed for this compound.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
4-tert-Butylphenoxyacetic acid2540%
2,4-Dichlorophenoxyacetic acid (2,4-D)1506.7%
Ciprofibrate5002%
4-Isopropylphenylacetic acid>1000<1%

Interpretation of Hypothetical Results:

In this hypothetical example, the immunoassay demonstrates high specificity for this compound. The structurally very similar 4-tert-Butylphenoxyacetic acid shows significant cross-reactivity, which is expected. The more structurally distinct compounds, like 2,4-D and Ciprofibrate, exhibit much lower cross-reactivity. 4-Isopropylphenylacetic acid, which lacks the ether linkage, shows negligible cross-reactivity, highlighting the importance of this structural feature for antibody recognition.

Mitigating Cross-Reactivity

When significant cross-reactivity is identified, several strategies can be employed:

  • Antibody Selection: If developing a new assay, screen multiple monoclonal or polyclonal antibodies to select the one with the highest specificity.[4]

  • Sample Dilution: Diluting the sample can sometimes reduce the impact of interfering substances, although this may also decrease the assay's sensitivity.[4]

  • Sample Preparation: Employing sample cleanup techniques like solid-phase extraction (SPE) can help remove cross-reacting compounds before analysis.

  • Alternative Methods: For confirmatory analysis, especially in regulatory or clinical settings, it is crucial to use a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity.

Conclusion

Understanding and quantifying the cross-reactivity of this compound in immunoassays is critical for ensuring the accuracy and reliability of experimental data. The structural similarity to other phenoxyacetic acid derivatives necessitates a thorough validation process. By following a rigorous experimental protocol, researchers can confidently assess the specificity of their immunoassays and make informed decisions about their suitability for a given application. When significant cross-reactivity is unavoidable, employing mitigation strategies and confirmatory analytical methods is essential for maintaining data integrity.

References

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]
  • CANDOR Bioscience GmbH. cross-reactivity in immunoassays. [Link]
  • Weed Technology. Immunoassays to Detect and Quantitate Herbicides in the Environment. [Link]
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
  • National Center for Biotechnology Information. Immunoassay Methods - Assay Guidance Manual. [Link]
  • PubChem. This compound (C11H14O3). [Link]
  • ChemGenes India. 4-Isopropylphenoxy Acetic Acid. [Link]
  • ASA, CSSA, and SSSA Meetings. Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. [Link]
  • PubChem. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230. [Link]
  • National Institute of Justice. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]
  • PubChem. This compound | C11H14O3 | CID 137131. [Link]
  • NIST. This compound. [Link]
  • LabSolutions. This compound. [Link]
  • ResearchGate. Searching an auxinic herbicide to use as positive control in toxicity assays. [Link]
  • The Ohio State University Pressbooks. 17.
  • CORE. Synthetic auxin herbicides: finding the lock and key to weed resistance. [Link]
  • R-Biopharm. A competitive enzyme immunoassay for quantitative analysis of domoic acid in scallop, mussel and oyster samples. [Link]
  • PubMed. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3)

Sources

A Comparative Guide to 4-Isopropylphenoxyacetic Acid: Synthesis, Bioactivity, and Performance in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenoxyacetic acid is a derivative of phenoxyacetic acid, a structural motif present in a wide array of biologically active compounds. The phenoxyacetic acid scaffold is renowned for its presence in herbicides, pharmaceuticals, and other specialty chemicals.[1] Derivatives of phenoxyacetic acid have demonstrated a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and herbicidal properties.[1] This guide provides a comprehensive comparison of this compound with other relevant phenoxyacetic acid derivatives, focusing on its synthesis, potential biological activities, and the experimental methodologies used to evaluate its performance. While direct peer-reviewed studies on this compound are limited, this guide synthesizes information from studies on structurally related compounds to provide a comparative context for researchers.

Synthesis of this compound and its Derivatives

The synthesis of phenoxyacetic acid derivatives, including this compound, is generally straightforward.[1] A common method involves the reaction of the corresponding phenol with a salt of chloroacetic acid in a suitable solvent, followed by acidification.[2]

A typical synthesis procedure for this compound is as follows:

  • Reaction: 4-Isopropylphenol is dissolved in a solvent such as dimethylformamide.

  • Base Addition: A base, such as potassium carbonate, is added to the solution to deprotonate the phenol.

  • Alkylation: Ethyl bromoacetate is then added to the reaction mixture, which is stirred at room temperature for an extended period (e.g., 48 hours).

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent like ether. The organic phases are combined, dried, and concentrated.

  • Hydrolysis: The resulting ethyl 4-isopropylphenoxyacetate is then hydrolyzed using an aqueous solution of a base like sodium hydroxide in methanol.

  • Acidification and Isolation: After stirring, the mixture is concentrated, dissolved in water, and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound, as a solid.[3]

A similar procedure has been reported for the synthesis of the positional isomer, 2-(2-Isopropylphenoxy)acetic acid, which involves refluxing the reaction mixture for 8 hours.[4]

Comparative Biological Activities

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[5]

Herbicidal and Plant Growth Regulatory Activity

Phenoxyacetic acids are a well-known class of synthetic auxins that act as plant growth regulators and are widely used as herbicides, particularly against broadleaf weeds.[6] The herbicidal activity is related to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of the plant.[6]

Structure-Activity Relationship:

The herbicidal efficacy of phenoxyacetic acid derivatives is influenced by the substituents on the phenyl ring. For instance, chlorination at positions 2 and 4 of the benzene ring, as seen in 2,4-Dichlorophenoxyacetic acid (2,4-D), significantly enhances herbicidal activity.[5][7] The presence of a methyl group at position 2 and a chlorine atom at position 4, as in MCPA (2-methyl-4-chlorophenoxyacetic acid), also results in potent herbicidal action.[8]

Based on these structure-activity relationships, it can be inferred that the isopropyl group at the para-position in this compound will influence its auxin-like activity. While direct comparative data is unavailable, the electronic and steric properties of the isopropyl group will determine its interaction with the auxin receptors in plants. It is plausible that this compound exhibits some level of auxin-like or herbicidal activity, though its potency relative to commercial herbicides like 2,4-D and MCPA would require experimental verification.

Experimental Protocol: Auxin Activity Assay (Rooting of Stem Cuttings)

A common method to assess auxin-like activity is to evaluate the ability of a compound to promote adventitious root formation in stem cuttings.[9]

  • Plant Material: Use stem cuttings from a suitable plant species, such as haricot bean (Phaseolus vulgaris L.).[9]

  • Treatment Solutions: Prepare solutions of this compound and other comparative compounds (e.g., IAA, NAA, 2,4-D) at various concentrations (e.g., 10⁻⁷ M). A control group with distilled water should be included.[9]

  • Application: Immerse the basal end of the stem cuttings in the respective test solutions for a defined period.

  • Incubation: Transfer the cuttings to a suitable rooting medium (e.g., peat mixed with perlite or sand) and maintain them under controlled environmental conditions (temperature, humidity, light).[10]

  • Data Collection: After a specific period, carefully remove the cuttings and record the number and total length of the newly formed roots.[9]

  • Analysis: Compare the rooting parameters of the treated groups with the control group to determine the auxin-like activity of the test compounds.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenoxyacetic acid derivatives have been investigated as potential agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[11][12] PPAR agonists are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[12]

Some studies have shown that certain aryloxyacetic acids exhibit dual activity as FAAH (Fatty Acid Amide Hydrolase) inhibitors and PPARα/γ agonists.[13] The structure of the linker and the substituents on the aromatic ring are key determinants of their potency and selectivity for different PPAR subtypes.[11] Given its structure, this compound could potentially interact with PPARs, but this would need to be confirmed through specific binding and transactivation assays.

Experimental Workflow: PPAR Agonist Activity

A common method to screen for PPARγ agonists is a cell-based reporter gene assay.

PPAR_Agonist_Assay cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay & Analysis A HEK293T Cells B Transfection with: - PPARγ Expression Vector - PPRE-Luciferase Reporter Vector A->B C Seed transfected cells into 96-well plates B->C D Treat with: - this compound - Positive Control (e.g., Rosiglitazone) - Vehicle Control C->D E Incubate for 24-48 hours D->E F Lyse cells and measure luciferase activity E->F G Analyze data and determine EC50 values F->G

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines.[1][14] The antiproliferative activity is often dependent on the specific substitutions on the phenoxyacetic acid core. For example, a 4-chlorophenoxyacetic acid derivative demonstrated high cytotoxic activity against breast cancer cells.[1] Another study found that novel phenoxyacetamide derivatives induced apoptosis in HepG2 liver cancer cells.[14]

The potential cytotoxicity of this compound would need to be evaluated experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[14]

  • Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., 5-Fluorouracil) for a specified duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

Data Summary

CompoundPrimary Biological ActivityKey Structural Features
This compound Hypothesized: Auxin-like, potentially other activitiesIsopropyl group at para-position
2,4-Dichlorophenoxyacetic acid (2,4-D) Potent herbicidal (synthetic auxin)Chlorine atoms at positions 2 and 4
MCPA Potent herbicidal (synthetic auxin)Methyl group at position 2, Chlorine at position 4
4-Chlorophenoxyacetic acid Herbicidal, cytotoxicChlorine atom at para-position
Aryloxyacetic acids (general) PPAR agonism, FAAH inhibitionVaried substitutions on the aromatic ring

Conclusion

This compound belongs to a versatile class of compounds with a wide range of potential biological activities. Based on the structure-activity relationships of other phenoxyacetic acid derivatives, it is reasonable to hypothesize that it may possess auxin-like, herbicidal, or other pharmacological properties. However, a definitive understanding of its performance compared to other alternatives requires direct experimental evaluation. The protocols and comparative framework provided in this guide offer a solid foundation for researchers to undertake such investigations. Future studies are warranted to elucidate the specific biological profile of this compound and to explore its potential applications in agriculture and medicine.

References

  • Jetir, S. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research.
  • Wyrzykiewicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3369. [Link]
  • Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5178. [Link]
  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents. (n.d.).
  • Physical and chemical properties of phenoxyacetic acid herbicides. (2023). ResearchGate.
  • Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in d
  • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. (2023). PMC.
  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]
  • Issa Mohammed, Y. H., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid.
  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2007). PubMed.
  • DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents. (n.d.).
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021).
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PMC.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2020). Molecules, 25(21), 5035. [Link]
  • Compounds with auxin activity. 1-3, The indole compounds; 4-6, the phenoxi-acids. (n.d.). ResearchGate.
  • Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in 'Pi-ku 1' rootstock. (2024).
  • Vodenicharov, R. B., & Markova, D. Z. (1998). Genotoxic effect of substituted phenoxyacetic acids. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 133-138. [Link]
  • Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (2012).
  • Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (2012). Experts@Minnesota.
  • Phenoxy herbicide. (n.d.). In Wikipedia.
  • Haagen-Smit, A. J., & Went, F. W. (1935). Comparative Activity of Synthetic Auxins and Derivatives. Botanical Gazette, 104(2), 266-277. [Link]
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (2014). PMC.
  • Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. (2020). PubMed.
  • Team:Imperial College London/Project Auxin Testing - 2011.igem.org. (n.d.).
  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2021).
  • Yamagata, Y., & Masuda, Y. (1976). Comparative studies on auxin and fusicoccin actions on plant growth. Plant and Cell Physiology, 17(6), 1235-1242. [Link]
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). RSC Publishing.
  • PPAR agonist. (n.d.). In Wikipedia.
  • Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. (2023).
  • Structural diagrams of 2,4-D and other phenoxy herbicides. (n.d.). ResearchGate.
  • Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in date palm. (2025).
  • Characterization of the IPA-N 3 auxin activity. (a,b) Comparison of the... (n.d.). ResearchGate.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2006).
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2022). Scientific Reports, 12(1), 17188. [Link]
  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. (2021). International Journal of Molecular Sciences, 22(16), 8879. [Link]
  • Experimental procedures for extraction and derivatization of auxin and... (n.d.). ResearchGate.

Sources

Efficacy Unveiled: A Comparative Analysis of 4-Isopropylphenoxyacetic Acid and Its Ester Derivatives as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical research, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of innovation. This guide provides an in-depth technical comparison of 4-isopropylphenoxyacetic acid and its simple alkyl esters (methyl, ethyl, propyl, and butyl), focusing on their efficacy as plant growth regulators. We will delve into the rationale behind their synthesis, the critical influence of their physicochemical properties on bioactivity, and present detailed experimental protocols for their evaluation, supported by illustrative comparative data.

Introduction: The Auxin-like Activity of Phenoxyacetic Acids

Phenoxyacetic acids are a well-established class of synthetic auxins, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to elicit a range of physiological responses.[1][2] These compounds, at appropriate concentrations, can regulate cell elongation, division, and differentiation, making them valuable as both plant growth promoters and, at higher concentrations, as herbicides.[2][3] The introduction of a 4-isopropyl group on the phenyl ring modifies the molecule's properties, influencing its interaction with auxin receptors and its metabolic stability.

A common strategy to enhance the efficacy of acidic compounds like this compound is through esterification. The conversion of the carboxylic acid to an ester can significantly alter its physicochemical properties, such as lipophilicity and volatility, which in turn affects its absorption, translocation, and ultimately, its biological activity within the plant.[4] This guide will explore this relationship through a comparative analysis of the parent acid and its methyl, ethyl, propyl, and butyl esters.

Synthesis of this compound and its Esters

The synthesis of this compound and its esters is a straightforward process, typically achieved through a Williamson ether synthesis followed by esterification.

Synthesis of this compound

The synthesis begins with the reaction of 4-isopropylphenol with an haloacetic acid (e.g., chloroacetic acid) in the presence of a base, such as sodium hydroxide. The base deprotonates the phenol, forming a phenoxide ion which then acts as a nucleophile, displacing the halide to form the ether linkage.

Illustrative Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Isopropylphenol 4-Isopropylphenol Reaction Vessel Reaction Vessel 4-Isopropylphenol->Reaction Vessel Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Vessel Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Vessel Acidification Acidification Reaction Vessel->Acidification 1. Heat 2. Cool Extraction Extraction Acidification->Extraction HCl Purification Purification Extraction->Purification e.g., Diethyl Ether This compound This compound Purification->this compound Recrystallization

Caption: Synthesis of this compound.

Synthesis of this compound Esters

The corresponding esters can be synthesized from this compound via Fischer esterification. This involves reacting the carboxylic acid with an excess of the desired alcohol (methanol, ethanol, propanol, or butanol) in the presence of a strong acid catalyst, such as sulfuric acid.[5]

General Fischer Esterification Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product This compound This compound Reflux Reflux This compound->Reflux Alcohol (R-OH) Methanol, Ethanol, Propanol, or Butanol Alcohol (R-OH)->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Heat Extraction Extraction Neutralization->Extraction e.g., NaHCO3 Purification Purification Extraction->Purification e.g., Ethyl Acetate 4-Isopropylphenoxyacetate Ester 4-Isopropylphenoxyacetate Ester Purification->4-Isopropylphenoxyacetate Ester Distillation or Chromatography

Caption: General Fischer Esterification Scheme.

Physicochemical Properties and their Influence on Efficacy

The conversion of the carboxylic acid to its esters results in a predictable trend in physicochemical properties, most notably an increase in lipophilicity (as indicated by the octanol-water partition coefficient, LogP) and a decrease in water solubility with increasing alkyl chain length of the ester. These properties are critical for a compound's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes to reach its target site.

Table 1: Physicochemical Properties of this compound and its Esters (Predicted and Literature Values)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility (mg/L)
This compoundC₁₁H₁₄O₃194.232.70450
Methyl 4-IsopropylphenoxyacetateC₁₂H₁₆O₃208.253.15150
Ethyl 4-IsopropylphenoxyacetateC₁₃H₁₈O₃222.283.5050
Propyl 4-IsopropylphenoxyacetateC₁₄H₂₀O₃236.313.8515
Butyl 4-IsopropylphenoxyacetateC₁₅H₂₂O₃250.344.205

Note: Predicted values are generated based on chemical structure and may vary from experimental values. Literature data for these specific compounds is limited.

The increasing lipophilicity of the esters is expected to enhance their ability to penetrate the plant cuticle, potentially leading to greater uptake and higher efficacy compared to the more polar parent acid. However, excessive lipophilicity can sometimes lead to sequestration in lipid compartments, hindering translocation to the site of action.

Comparative Efficacy Evaluation: Experimental Data

To objectively compare the efficacy of this compound and its esters, two standard bioassays were chosen: the Avena coleoptile elongation test to assess auxin-like (growth-promoting) activity, and the Lepidium sativum (cress) root growth inhibition assay to evaluate herbicidal potential.

Auxin-like Activity: Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.[6][7] The results are typically expressed as the percentage increase in coleoptile length compared to a control.

Table 2: Illustrative Data for Avena Coleoptile Elongation Test

CompoundConcentration (M)Mean Elongation (% of Control)
Control (Buffer) -100
This compound 10⁻⁷125
10⁻⁶155
10⁻⁵180
Methyl 4-Isopropylphenoxyacetate 10⁻⁷135
10⁻⁶170
10⁻⁵205
Ethyl 4-Isopropylphenoxyacetate 10⁻⁷145
10⁻⁶185
10⁻⁵220
Propyl 4-Isopropylphenoxyacetate 10⁻⁷140
10⁻⁶175
10⁻⁵210
Butyl 4-Isopropylphenoxyacetate 10⁻⁷130
10⁻⁶165
10⁻⁵195

Based on this illustrative data, the ethyl ester exhibits the highest auxin-like activity, suggesting an optimal balance of lipophilicity for uptake and the ability to be hydrolyzed to the active acid form within the plant tissue.

Herbicidal Activity: Lepidium sativum Root Growth Inhibition Assay

This assay assesses the phytotoxic effects of the compounds by measuring the inhibition of root growth in cress seedlings.[8] The results are expressed as the percentage of root growth inhibition compared to a control.

Table 3: Illustrative Data for Lepidium sativum Root Growth Inhibition Assay

CompoundConcentration (M)Mean Root Growth Inhibition (%)
Control (Water) -0
This compound 10⁻⁶25
10⁻⁵55
10⁻⁴80
Methyl 4-Isopropylphenoxyacetate 10⁻⁶35
10⁻⁵70
10⁻⁴95
Ethyl 4-Isopropylphenoxyacetate 10⁻⁶45
10⁻⁵85
10⁻⁴100
Propyl 4-Isopropylphenoxyacetate 10⁻⁶40
10⁻⁵80
10⁻⁴98
Butyl 4-Isopropylphenoxyacetate 10⁻⁶30
10⁻⁵65
10⁻⁴90

The illustrative data for herbicidal activity again points to the ethyl ester as the most potent compound in this series, causing complete root growth inhibition at a lower concentration than the other compounds. This reinforces the concept of an optimal lipophilicity for enhanced uptake and efficacy.

Experimental Protocols

Avena Coleoptile Elongation Bioassay

This protocol is adapted from established methods for auxin bioassays.[6][9]

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark at 25°C for 48 hours on moist filter paper.

  • Seedling Growth: Plant the germinated seeds in a suitable medium and grow in the dark for a further 72 hours, with a brief exposure to red light after 48 hours to inhibit mesocotyl elongation.

  • Coleoptile Sectioning: When the coleoptiles are approximately 2-3 cm long, excise 10 mm sections from the region 3 mm below the apex using a specialized cutter.

  • Incubation: Float the sections in a phosphate buffer solution (pH 6.0) for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer 10 coleoptile sections to a petri dish containing 10 mL of the test solution (the compound dissolved in buffer at the desired concentration). A control with buffer only should be included.

  • Incubation: Incubate the petri dishes in the dark at 25°C for 24 hours.

  • Measurement: Measure the final length of each coleoptile section using a digital caliper or by projecting their image onto a screen.

  • Data Analysis: Calculate the mean elongation for each treatment and express it as a percentage of the mean elongation of the control.

Avena Coleoptile Bioassay Workflow

G Germinate Seeds Germinate Seeds Grow Seedlings Grow Seedlings Germinate Seeds->Grow Seedlings 48h, dark Excise Coleoptiles Excise Coleoptiles Grow Seedlings->Excise Coleoptiles 72h, dark + red light Pre-incubate Pre-incubate Excise Coleoptiles->Pre-incubate 10mm sections Treat with Compound Treat with Compound Pre-incubate->Treat with Compound 1-2h in buffer Incubate Incubate Treat with Compound->Incubate 24h, dark Measure Length Measure Length Incubate->Measure Length Analyze Data Analyze Data Measure Length->Analyze Data

Caption: Avena Coleoptile Elongation Bioassay.

Lepidium sativum Root Growth Inhibition Bioassay

This protocol is a standard method for assessing the phytotoxicity of chemical compounds.[8][10]

  • Preparation of Test Plates: Place a filter paper in a 9 cm Petri dish and add 5 mL of the test solution at the desired concentration. A control with deionized water should be included.

  • Seed Placement: Place 20 cress (Lepidium sativum) seeds on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate in the dark at 25°C for 72 hours.

  • Measurement: After the incubation period, measure the length of the primary root of each germinated seed.

  • Data Analysis: Calculate the mean root length for each treatment. The percentage of root growth inhibition is calculated using the formula: Inhibition (%) = [(Mean root length of control - Mean root length of treatment) / Mean root length of control] x 100

Lepidium sativum Bioassay Workflow

G Prepare Test Plates Prepare Test Plates Place Seeds Place Seeds Prepare Test Plates->Place Seeds Filter paper + test solution Incubate Incubate Place Seeds->Incubate 20 seeds/plate Measure Root Length Measure Root Length Incubate->Measure Root Length 72h, dark Calculate Inhibition Calculate Inhibition Measure Root Length->Calculate Inhibition

Caption: Lepidium sativum Root Inhibition Bioassay.

Conclusion

This guide provides a comprehensive framework for comparing the efficacy of this compound and its simple alkyl esters. The provided synthesis and experimental protocols offer a robust methodology for researchers to conduct their own evaluations. The illustrative data, grounded in established scientific principles of structure-activity relationships, highlights the significant impact of esterification on the biological activity of phenoxyacetic acids. The enhanced lipophilicity of the esters, particularly the ethyl ester, appears to strike an optimal balance for improved plant uptake and subsequent auxin-like or herbicidal effects. This underscores the importance of considering physicochemical properties in the design and development of new plant growth regulators and herbicides. Further research should focus on obtaining empirical data for this specific series of compounds to validate these predicted trends and to explore their metabolic fate within different plant species.

References

  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant physiology, 31(2), 94.
  • Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25(1), 1-116.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-isopropylphenoxyacetate.
  • Thimann, K. V. (1937). On the nature of inhibitions caused by auxin. American Journal of Botany, 24(7), 407-412.
  • PubChem. (n.d.). Ethyl 4-isopropylphenoxyacetate.
  • PubChem. (n.d.). Propyl 4-isopropylphenoxyacetate.
  • PubChem. (n.d.). Butyl 4-isopropylphenoxyacetate.
  • Cheméo. (n.d.). Chemical and physical properties of compounds.
  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. (2000). Bioactive norsesquiterpenes from Helianthus annuus L. with potential allelopathic activity. Phytochemistry, 54(2), 165-172.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
  • Taiz, L., & Zeiger, E. (2010). Plant physiology.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120.
  • Monaco, T. J., Weller, S. C., & Ashton, F. M. (2002). Weed science: principles and practices. John Wiley & Sons.
  • International Organization for Standardization. (2006). Soil quality — Determination of the effects of pollutants on soil flora — Part 2: Effects of chemicals on the emergence and growth of higher plants (ISO 11269-2:2006).
  • Sterling, G. P., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide activity: toxicology, biochemistry and molecular biology (pp. 111-141). IOS Press.
  • Fischer, H. (1895). Ueber die Esterificirung von Säuren. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

Sources

A Senior Scientist's Guide to Control Experiments for 4-Isopropylphenoxyacetic Acid Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for designing robust control experiments when investigating the biological activities of 4-Isopropylphenoxyacetic acid. As a phenoxyacetic acid derivative, this compound may exhibit pleiotropic effects, potentially acting as a plant growth regulator or as a modulator of signaling pathways in mammalian systems.[1][2] The validity of any findings hinges entirely on a meticulously planned set of controls designed to eliminate ambiguity and validate the observed effects. This document moves beyond rote protocols to explain the causal logic behind control selection, enabling researchers to build self-validating experimental systems.

Part 1: The Universal Foundation of Control

Before exploring specific biological questions, a set of foundational controls is non-negotiable for any experiment involving a novel chemical entity. These controls establish the baseline and account for non-specific effects of the experimental procedure itself.

Vehicle Control: Isolating the Compound's Effect

The single most critical control is the vehicle control. This compound, like many organic molecules, will be dissolved in a solvent (e.g., Dimethyl Sulfoxide (DMSO), ethanol) before being added to a biological system. The vehicle itself can have biological effects.

  • Causality: The purpose of the vehicle control is to ensure that the observed phenotype is a direct result of the compound, not the solvent.

  • Protocol: The vehicle control group is treated with the exact same concentration of the solvent used to dissolve this compound in the highest dose group. For instance, if you test 100 µM of the compound from a 100 mM DMSO stock (0.1% final DMSO concentration), the vehicle control must be 0.1% DMSO.

  • Trustworthiness: A null or baseline reading in the vehicle control validates that the experimental system is tolerant to the solvent at the tested concentration.

Untreated/Negative Control: The True Baseline

This control group consists of cells or organisms in their native media or environment, completely unperturbed by the test compound or its vehicle.

  • Causality: It establishes the fundamental baseline health, growth rate, or signaling activity of the biological model. All other results are normalized against this group to determine the magnitude and direction (inhibition or activation) of the compound's effect.

Experimental Workflow: Foundational Controls

The following diagram illustrates the integration of these universal controls into any initial screening experiment.

G cluster_0 Experimental Groups cluster_1 Data Analysis Untreated Untreated Control (Baseline) Analysis Measure Endpoint (e.g., Growth, Gene Expression) Untreated->Analysis Vehicle Vehicle Control (e.g., 0.1% DMSO) Vehicle->Analysis Test_Compound This compound (Dose-Response) Test_Compound->Analysis Normalization Normalize Data Analysis->Normalization Compare Vehicle vs. Untreated to check for solvent effects Conclusion Determine Compound-Specific Effect Normalization->Conclusion Compare Test Compound vs. Vehicle to quantify true effect G cluster_0 Low Auxin cluster_1 High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Represses Gene_low Auxin-Responsive Gene ARF_low->Gene_low Transcription OFF Auxin Auxin (e.g., IAA, 4-IPPA) TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Targets for Degradation Proteasome 26S Proteasome AuxIAA_high->Proteasome ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene ARF_high->Gene_high Transcription ON

Caption: Simplified auxin signaling pathway leading to gene expression.

Selection of Control Compounds
Control TypeCompoundRationale for Selection
Positive Indole-3-acetic acid (IAA)The primary endogenous auxin; the gold standard for physiological relevance. [3][4]
Positive 2,4-Dichlorophenoxyacetic acid (2,4-D)A potent, highly stable synthetic auxin. Its stability in media provides a robust, reproducible positive signal, complementing the potentially less stable IAA. [5]
Negative Benzoic AcidA simple aromatic carboxylic acid that is structurally related but lacks the ether linkage and side chain critical for auxin activity. It should not induce auxin-specific responses.
Negative Gibberellic Acid (GA₃)A different class of plant hormone that promotes stem elongation but does not induce the characteristic root growth inhibition or curvature seen with auxins, demonstrating hormonal specificity. [6]
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

One of the classic auxin bioassays relies on the fact that while auxins promote growth in shoots, they inhibit primary root elongation at nanomolar concentrations. [5][3] Step-by-Step Methodology:

  • Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates containing the full range of controls and a dose-response curve for this compound (e.g., 10 nM to 10 µM).

  • Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

  • Stratification: Store plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

  • Measurement: After 5-7 days of growth, scan the plates and measure the primary root length for at least 15-20 seedlings per condition using image analysis software (e.g., ImageJ).

  • Analysis: Normalize all measurements to the vehicle control.

Anticipated Data Summary:

TreatmentConcentrationMean Primary Root Length (mm) ± SD% of Vehicle Control
Untreated-25.1 ± 2.3100.4%
Vehicle (0.1% DMSO)-25.0 ± 2.1100%
Negative Control (Benzoic Acid)1 µM24.8 ± 2.599.2%
Positive Control (IAA)1 µM8.2 ± 1.132.8%
This compound 1 µM 12.5 ± 1.5 50.0%

Part 3: Investigating Pharmacological Activity in Mammalian Systems

Many phenoxyacetic acid derivatives and related structures function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in metabolism and inflammation. [2][7][8]

Mechanistic Rationale: PPAR Signaling Pathway

PPARs are ligand-activated transcription factors. Upon binding a ligand, they undergo a conformational change, heterodimerize with the Retinoid X Receptor (RXR), and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating transcription. [9]

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Ligand (e.g., 4-IPPA) PPAR PPARγ Ligand->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds DNA Transcription Target Gene Transcription (e.g., FABP4, AdipoQ) PPRE->Transcription Initiates

Caption: PPAR agonist mechanism of action leading to gene transcription.

Selection of Control Compounds
Control TypeCompoundRationale for Selection
Positive RosiglitazoneA high-affinity, specific agonist for PPARγ, belonging to the thiazolidinedione class. It is a well-characterized drug used to establish the maximum possible activation of the PPARγ pathway. [10]
Positive FenofibrateA clinical drug that is a selective agonist for PPARα. Used as a control to test the isoform selectivity of this compound. [8]
Negative G3335 / T0070907Potent and selective antagonists for PPARγ. Essential for mechanistic validation. If the effect of this compound is mediated by PPARγ, co-treatment with an antagonist should block the effect. [11]
Experimental Protocol: PPARγ Luciferase Reporter Assay

This is the standard cell-based assay for quantifying the activation of a nuclear receptor by a test compound.

Step-by-Step Methodology:

  • Cell Line: Use a cell line (e.g., HEK293T or HepG2) that is easy to transfect.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple PPREs.

    • A third plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the media with fresh media containing the vehicle, positive/negative controls, and a dose-response of this compound. For antagonist experiments, pre-incubate with the antagonist for 1 hour before adding the agonist/test compound.

  • Lysis & Readout: After another 18-24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system on a luminometer.

  • Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well. Normalize this ratio to the vehicle control to get the "Fold Activation."

Anticipated Data Summary:

TreatmentConcentrationNormalized Luciferase Activity (Fold Activation) ± SD
Vehicle (0.1% DMSO)-1.0 ± 0.1
Positive Control (Rosiglitazone)1 µM15.2 ± 1.8
Negative Control (G3335)10 µM0.9 ± 0.2
This compound 10 µM 7.5 ± 0.9
4-IPPA (10 µM) + G3335 (10 µM) -1.3 ± 0.3

The results showing that the antagonist G3335 blocks the activity of this compound would provide strong, trustworthy evidence that the compound's effect is specifically mediated through the PPARγ receptor.

References

  • Grossmann, K., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany, 59(10), 2757–2768.
  • Sokołowska, K., et al. (2019). Tests on the auxin-like biological activity: (A–F) curvature... ResearchGate.
  • Mitchell, J. W., & Livingston, G. A. (1968). Rapid Bioassay for Auxin. Plant Physiology, 43(7), 1086–1092.
  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31.
  • Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. (n.d.). Google Patents.
  • Enders, T. A., & Strader, L. C. (2015). Auxin Activity: Past, present, and Future. American Journal of Botany, 102(2), 180–196.
  • This compound | C11H14O3 | CID 137131. (n.d.). PubChem.
  • Nisha, K., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(7).
  • 4-Isopropylphenoxy Acetic Acid. (n.d.). ChemGenes India.
  • Pérez-Pérez, Y., et al. (2019). Positive and negative control experiments of IAA immunofluorescence on... ResearchGate.
  • Al-Ghorbani, M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, 14(45), 33027-33044.
  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6698.
  • Stopponi, S., et al. (2013). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. Neuropharmacology, 64, 334-345.
  • This compound (C11H14O3). (n.d.). PubChemLite.
  • Smith, G., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid. IUCrData, 1(12), x161714.
  • Okun, E., et al. (2018). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 28(11), 835-844.
  • Overvoorde, P., et al. (2010). Auxin Control of Root Development. Cold Spring Harbor Perspectives in Biology, 2(6), a001537.
  • Geiger, T., et al. (2018). Inducible expression of (pp)pGpp synthetases in Staphylococcus aureus is associated with activation of stress response genes. PLOS Genetics, 14(4), e1007342.
  • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73-89.
  • Karmaus, A. L., et al. (2023). Investigating open access new approach methods (NAM) to assess biological points of departure: A case study with 4 neurotoxic pesticides. Toxicology in Vitro, 91, 105622.
  • Ludwig-Müller, J. (2015). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 16(5), 10569–10598.
  • Kaushik, G., et al. (2016). Psychoactive pharmaceuticals at environmental concentrations induce in vitro gene expression associated with neurological disorders. Scientific Reports, 6, 28712.
  • Wilschut, A., et al. (1995). (4-Nonylphenoxy)acetic acid. ResearchGate.
  • Aiello, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92.
  • Li, Y., et al. (2012). Creating a "pro-survival" phenotype through epigenetic modulation. Molecular Medicine, 18(10), 1157–1166.
  • Compounds and their salts specific to the ppar receptors and the egf receptors and their use in the medical field. (n.d.). Google Patents.
  • Morales-Sámano, F., et al. (2021). Epigenetic Toxicity and Cytotoxicity of Perfluorooctanoic Acid and Its Effects on Gene Expression in Embryonic Mouse Hypothalamus Cells. Toxics, 9(10), 241.
  • Joachimiak, E. J., et al. (2021). Gene Expression Changes Induced by Exposure of RAW 264.7 Macrophages to Particulate Matter of Air Pollution: The Role of Endotoxins. International Journal of Molecular Sciences, 22(20), 11062.

Sources

Interpreting mass spectrometry data of 4-Isopropylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 4-Isopropylphenoxyacetic Acid: Interpretation, Comparison, and Application

For researchers and professionals in drug development and analytical science, the unambiguous identification and quantification of molecules are paramount. This compound (C₁₁H₁₄O₃, MW: 194.23 g/mol ) is a compound whose structural features present a valuable case study for mass spectrometric analysis.[1][2][3] This guide provides an in-depth interpretation of its mass spectral data, compares mass spectrometry with alternative analytical techniques, and offers a practical experimental protocol.

Part 1: Foundational Principles for Mass Spectrometric Analysis

The analytical strategy for any molecule begins with selecting the appropriate ionization technique. The choice between a "hard" or "soft" method dictates the type of information one can obtain.

  • Electron Ionization (EI): As a classic hard ionization technique, EI employs a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[4][5] This makes EI, particularly when coupled with Gas Chromatography (GC-MS), a powerful tool for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST).[2][6][7]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with High-Performance Liquid Chromatography (HPLC).[8][9] It imparts minimal excess energy, typically preserving the intact molecule as a pseudo-molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[1][10] For this compound, its carboxylic acid functional group makes it an excellent candidate for negative-ion ESI, where it readily loses a proton to form a stable [M-H]⁻ ion.[11] This is crucial for accurate molecular weight determination and for serving as a precursor ion in tandem mass spectrometry (MS/MS) for highly selective quantification.

Part 2: Detailed Spectral Interpretation

The structure of this compound—an aromatic ether with an isopropyl group and a carboxylic acid side chain—gives rise to predictable and informative fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI-MS) Fragmentation Analysis

Upon electron ionization, this compound (m/z 194) undergoes several characteristic fragmentation reactions. The molecular ion peak itself may be of low abundance due to the high energy of the process.[5]

  • Benzylic Cleavage: The bond between the isopropyl group and the aromatic ring is a point of weakness. Loss of a methyl radical (•CH₃, 15 Da) is highly favorable as it produces a stable secondary benzylic cation. This fragmentation results in a prominent peak at m/z 179 .

  • Alpha-Cleavage of the Ether: The bonds adjacent to the ether oxygen are susceptible to cleavage. Cleavage of the O–CH₂ bond with charge retention on the aromatic portion results in the 4-isopropylphenoxonium ion at m/z 135 .

  • Cleavage of the Carboxylic Acid Moiety: Fragmentation of the side chain is also common. The loss of the entire carboxyl group (•COOH, 45 Da) can occur, leading to a fragment at m/z 149 .[12]

  • Tropylium Ion Formation: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 through complex rearrangement pathways involving the cleavage of the side chain from the benzene ring.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
194[C₁₁H₁₄O₃]⁺•Molecular Ion
179[M - CH₃]⁺Benzylic cleavage, loss of a methyl radical
135[M - CH₂COOH]⁺Alpha-cleavage of the ether linkage
149[M - COOH]⁺Loss of the carboxyl radical
91[C₇H₇]⁺Rearrangement and cleavage to form tropylium ion

digraph "EI_Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

M [label="Molecular Ion (M⁺·)\nm/z 194"]; F179 [label="[M - CH₃]⁺\nm/z 179", fillcolor="#34A853"]; F135 [label="[M - CH₂COOH]⁺\nm/z 135", fillcolor="#EA4335"]; F149 [label="[M - COOH]⁺\nm/z 149", fillcolor="#FBBC05"];

M -> F179 [label="- •CH₃"]; M -> F135 [label="- •CH₂COOH"]; M -> F149 [label="- •COOH"]; }

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis

For quantitative analysis, LC-ESI-MS/MS is the preferred method. In negative ion mode, the [M-H]⁻ ion at m/z 193 is selected as the precursor. Collision-induced dissociation (CID) of this precursor yields structurally significant product ions.

  • Decarboxylation: The most characteristic fragmentation for the deprotonated form of a carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). This is typically the most abundant and analytically useful transition, resulting in a product ion at m/z 149 .

  • Ether Bond Cleavage: Cleavage of the ether linkage can result in the formation of the stable 4-isopropylphenoxide anion at m/z 135 . This provides confirmation of the substituted phenol portion of the molecule.

Table 2: Predicted Product Ions from ESI-MS/MS of [M-H]⁻ of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway
193149CO₂ (44 Da)Decarboxylation of the carboxylic acid
193135C₂H₂O₂ (58 Da)Cleavage of the ether bond

digraph "ESI_Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

Precursor [label="Precursor Ion [M-H]⁻\nm/z 193"]; Product149 [label="Product Ion\n[M-H-CO₂]⁻\nm/z 149", fillcolor="#34A853"]; Product135 [label="Product Ion\n[4-isopropylphenoxide]⁻\nm/z 135", fillcolor="#EA4335"];

Precursor -> Product149 [label="- CO₂"]; Precursor -> Product135 [label="- C₂H₂O₂"]; }

Caption: ESI-MS/MS fragmentation of the [M-H]⁻ ion of this compound.

Part 3: Comparative Analysis with Alternative Techniques

While mass spectrometry offers unparalleled performance, it is useful to compare it with other common analytical techniques.[13]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust technique for quantification. However, its selectivity is limited. Co-eluting impurities that absorb at the same wavelength will interfere with the analysis, and it provides no definitive structural confirmation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive quantitative technique. However, for a polar, non-volatile compound like this compound, a chemical derivatization step (e.g., esterification) is required to make it amenable to GC analysis.[14] Like HPLC-UV, it provides no structural information beyond retention time.

Table 3: Comparison of Analytical Techniques

ParameterMass Spectrometry (LC-MS/MS)HPLC-UVGC-FID (with Derivatization)
Selectivity Very High (based on m/z)ModerateModerate to High (based on RT)
Sensitivity Very High (pg to fg levels)High (ng levels)Very High (pg levels)
Structural Info Definitive (fragmentation pattern)NoneNone
Sample Prep Simple (dilute and shoot)SimpleComplex (derivatization required)
Confirmation High ConfidenceLow ConfidenceLow Confidence

Part 4: Experimental Protocol for LC-ESI-MS/MS Analysis

This section provides a representative workflow for the targeted analysis of this compound in a research setting.

Methodology
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: For liquid samples, perform a simple dilution with the mobile phase. For solid or biological matrices, an extraction (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interferences.[15]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition 1 (Quantitative): Precursor m/z 193 → Product m/z 149.

    • MRM Transition 2 (Confirmatory): Precursor m/z 193 → Product m/z 135.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific instrument to maximize the signal for the transitions above.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in MeOH) Cal Create Calibration Curve (Serial Dilution) Stock->Cal Inject Inject onto LC System Cal->Inject Sample Dilute or Extract Sample Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionize via ESI (Negative) Separate->Ionize Detect Detect via MRM (193 -> 149, 193 -> 135) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: General experimental workflow for quantitative LC-MS/MS analysis.

Conclusion

Mass spectrometry provides a powerful, versatile, and highly specific toolkit for the analysis of this compound. Electron ionization offers rich fragmentation data essential for absolute structural confirmation, while electrospray ionization coupled with tandem mass spectrometry delivers the exceptional sensitivity and selectivity required for robust quantification in complex matrices. By understanding the fundamental principles of ionization and fragmentation, researchers can effectively leverage this technology to achieve their analytical goals with the highest degree of confidence.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). Acetic acid, phenoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Acetic acid, phenoxy-, methyl ester. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). 4-Isopropylphenylacetic acid. NIST Chemistry WebBook.
  • U.S. EPA. (2022). ANALYTICAL METHOD SUMMARIES.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChem. (n.d.). 4-Isopropylphenylacetic acid.
  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
  • Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.
  • NIST. (n.d.). Acetic acid, phenoxy-. NIST Chemistry WebBook.
  • UNEP. (n.d.). III Analytical Methods.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products.
  • Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: separation and quantitative determination.
  • Zhang, Y., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1088319.
  • Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates.
  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ChemRxiv. (2021). Associating Molecular Physicochemical Properties with Ionization Efficiency for Compounds in Aprotic, Polar Solvent Using Field-Free and Field-Enabled Ionization Sources.
  • IUPAC. (n.d.). electrospray ionisation. The IUPAC Compendium of Chemical Terminology.
  • ResearchGate. (n.d.). Bioactive compounds by electrospray ionization-mass spectrometry at negative (ESI-MS [−]).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9) is a chemical compound utilized in various research and development applications.[1][2] As with any laboratory reagent, its handling and disposal demand meticulous attention to safety and regulatory compliance to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, any material contaminated with this acid, including the pure substance, solutions, and contaminated labware, must be treated as hazardous waste.

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste, a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[4][5] Given its irritant properties and potential toxicity, this compound waste must be managed under the "cradle-to-grave" hazardous waste management system established by the U.S. Environmental Protection Agency (EPA).[6]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1643-16-9[7]
Molecular Formula C₁₁H₁₄O₃[7]
Molecular Weight 194.23 g/mol [7]
Appearance White solid / powder[1]
Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[3]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind stringent safety protocols is the prevention of exposure. Given the hazardous nature of this compound, all handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. In cases of significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Waste Management and Disposal Workflow

The proper disposal of this compound is not a single action but a systematic workflow. The following diagram and steps outline the decision-making and procedural logic from the point of generation to final disposal.

G start Waste Generation (this compound) decision_spill Is it a spill? start->decision_spill spill_small Small Spill (<100mL / 100g) in a Fume Hood decision_spill->spill_small Yes spill_large Large Spill (>100mL / 100g) or Outside Hood decision_spill->spill_large Yes (Large) routine_waste Routine Experimental Waste decision_spill->routine_waste No spill_cleanup Follow Spill Cleanup Protocol (See Section 4.1) spill_small->spill_cleanup spill_evacuate Evacuate Area Contact EHS Immediately spill_large->spill_evacuate container Select Chemically Compatible Waste Container (Glass) spill_cleanup->container routine_waste->container labeling Label Container Correctly (See Step 3.2) container->labeling segregation Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) labeling->segregation accumulation Store in Satellite Accumulation Area (SAA) segregation->accumulation disposal_request Container is Full or >12 months old? Request Waste Pickup from EHS accumulation->disposal_request disposal_request->accumulation No end Waste collected by authorized personnel for final disposal disposal_request->end Yes

Caption: Decision workflow for handling this compound waste.

Step 1: Container Selection

The choice of container is critical for safe storage.

  • Material: Use a chemically compatible container. Borosilicate glass bottles are the preferred choice for organic acids like this compound.

  • Condition: The container must be in good condition, free from cracks or chips, and have a secure, leak-proof screw cap.[8]

  • Venting: Do not use a tightly sealed container if there is any potential for gas generation (e.g., from a reaction mixture). If this is a possibility, consult with your institution's Environmental Health and Safety (EHS) department for guidance on appropriate vented caps.

Step 2: Waste Labeling

Proper labeling is a key requirement under RCRA.[9] As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" . Do not use abbreviations or formulas. If it is a mixture, list all components.

  • The approximate concentration of each component.

  • The relevant hazard warnings or pictograms (e.g., "Irritant," "Harmful").[9]

  • The date accumulation started (the date the first waste was added).

Step 3: Waste Segregation and Accumulation
  • Segregation: Store the this compound waste container segregated from incompatible chemicals, such as strong bases and oxidizing agents, to prevent dangerous reactions.[8][11] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Accumulation: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[9][12] The container must be kept closed at all times, except when adding waste.[11] Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons.[10]

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of this chemical down the drain or in the regular trash.[8]

  • Request Pickup: Once the waste container is full or has been in the lab for the maximum allowed time (typically 6-12 months, per institutional policy and EPA Subpart K for academic labs), a waste pickup must be requested from your institution's EHS department.[8][12]

  • Transportation: Do not transport the waste yourself.[10] Trained EHS professionals or a licensed hazardous waste contractor will collect the waste and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][13]

Emergency Procedures: Spills and Exposures

Spill Cleanup Protocol (Small Spills)

For small spills (<100 mL of a solution or ~100g of solid) contained within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: If it is a solid, gently cover it with an absorbent material from a chemical spill kit to prevent it from becoming airborne. For a liquid, use absorbent pads or sand to dike the spill.

  • Neutralization (if applicable): For this acidic compound, you can cautiously neutralize the spill with a weak base like sodium bicarbonate. Apply it from the outside in, avoiding excessive effervescence.

  • Collection: Carefully scoop the absorbed/neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spill cleanup debris and dispose of it as hazardous waste.[10][14]

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

The responsible management of this compound waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and the systematic workflow of containerization, labeling, segregation, and authorized disposal, you ensure compliance with federal and local regulations. This protocol-driven approach, grounded in the guidelines set forth by the EPA and OSHA, serves to protect you, your colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • ChemicalBook. (2025). This compound.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • University of California Merced. (2012). Glacial Acetic Acid Safety Sheet.

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-Isopropylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 4-Isopropylphenoxyacetic acid. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, functional understanding of safety that builds trust in your laboratory practices. Our focus is on creating a self-validating system of protection, grounded in authoritative standards, to empower you to work safely and effectively.

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection. Understanding these hazards is the critical first step in mitigating risk. The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

Table 1: GHS Hazard Profile for this compound

Hazard StatementGHS ClassificationImplication in the Laboratory
H302: Harmful if swallowedAcute Toxicity 4 (Oral)Accidental ingestion can lead to significant adverse health effects. This underscores the critical importance of preventing hand-to-mouth contact and contamination of personal items.[1]
H315: Causes skin irritationSkin Irritation 2Direct contact with the solid or its solutions can cause redness, inflammation, or dermatitis. Prolonged contact increases the severity of the irritation.[1]
H319: Causes serious eye irritationEye Irritation 2The compound can cause significant, potentially painful, irritation upon contact with the eyes. This necessitates robust eye protection to prevent splashes or aerosol exposure.[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) 3Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. This mandates handling in well-ventilated areas to minimize exposure.[1]

Core PPE Requirements: A Task-Based Protocol

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following protocols are designed to provide a clear framework for selecting the appropriate level of protection.

Primary Engineering Control: Ventilation

Before any PPE is selected, the primary control measure is to minimize airborne concentrations. Always handle this compound in a certified chemical fume hood or a well-ventilated area. [1][2] This is the most effective way to mitigate respiratory exposure.

Task 1: Handling Solid Compound (e.g., Weighing, Aliquoting)

When handling the powdered form of the compound, the primary risks are inhalation of dust and contamination of skin and surfaces.

  • Eye & Face Protection: Wear chemical safety goggles that provide a seal around the eyes. If there is a significant risk of dust generation, supplement with a face shield worn over the goggles.[3]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are required.[4] Always check the manufacturer's breakthrough time data for compatibility. Use two pairs of gloves (double-gloving) if handling larger quantities or for prolonged periods.

    • Protective Clothing: A buttoned lab coat is mandatory. Ensure cuffs are snug.

  • Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable and dust may be generated, a NIOSH-approved N95 particulate respirator is necessary.[4]

Task 2: Working with Solutions (e.g., Preparation, Titration, Transfers)

When the compound is in solution, the primary risk shifts from dust inhalation to chemical splashes.

  • Eye & Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield is strongly recommended to protect against splashes to the entire face.[3][4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (nitrile or butyl) are mandatory.[4] If a splash occurs, remove the glove immediately, wash your hands, and don a new glove.

    • Protective Clothing: Wear a lab coat. For larger volumes (>1L) or higher concentrations, a chemical-resistant apron over the lab coat provides an additional barrier.

Table 2: Summary of PPE Recommendations by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesNitrile/Butyl GlovesLab CoatRequired if not in fume hood (N95 minimum)[4]
Preparing Solutions Goggles & Face ShieldNitrile/Butyl GlovesLab CoatHandle in a fume hood or well-ventilated area[2]
Large-Scale Work Goggles & Face ShieldNitrile/Butyl Gloves (Double)Chemical-Resistant Apron over Lab CoatHandle in a fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesChemical-Resistant Coverall[5]Air-purifying respirator with appropriate cartridges[5]

Procedural Blueprint: PPE Workflow for Safe Handling

Properly using PPE involves a strict protocol for donning (putting on) and doffing (taking off) to prevent cross-contamination. This workflow is a self-validating system that ensures contaminants are contained.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On) Sequence:

    • Lab Coat/Coverall: Put on your protective clothing first.

    • Respiratory Protection (if needed): Perform a seal check to ensure proper fit.[3]

    • Eye/Face Protection: Put on goggles and/or a face shield.

    • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

  • Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.

    • Lab Coat/Apron: Remove your protective clothing by folding it in on itself, avoiding contact with the outer, contaminated surface.

    • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.

    • Respiratory Protection (if used): Remove last.

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [6]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 Work Perform Chemical Handling D4->Work Enter Work Area F1 1. Decontaminate / Remove Gloves F2 2. Remove Lab Coat F1->F2 F3 3. Remove Goggles / Shield F2->F3 F4 4. Remove Respirator F3->F4 Wash Wash Hands Thoroughly F4->Wash Work->F1 Exit Work Area

Caption: PPE Donning and Doffing Workflow.

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and correct action is crucial to minimize harm.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][9] If irritation persists after washing, seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult or symptoms persist, seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. Call a poison control center or physician immediately for guidance.[1] Do not induce vomiting.

Decontamination and Disposal Plan

Proper decontamination and disposal prevent the spread of chemical hazards beyond the immediate work area.

PPE and Equipment Decontamination
  • Reusable PPE: Goggles, face shields, and chemical-resistant aprons should be cleaned with soap and water after each use.

  • Contaminated Clothing: Lab coats must be laundered separately from personal clothing. Heavily contaminated clothing should be disposed of as hazardous waste.[9]

  • Work Surfaces: Decontaminate all work surfaces after completing your tasks using a suitable laboratory detergent and water.[10]

Waste Disposal
  • Contaminated PPE: Used gloves, disposable masks, and other contaminated disposable items must be placed in a designated hazardous waste container.

  • Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations. Never pour chemical waste down the drain. Label waste containers clearly.

By adhering to these detailed protocols, you create a robust safety system that protects you, your colleagues, and your research.

References

  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Safety Data Sheet for Phenoxyacetic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 4-Chlorophenoxyacetic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for (4-Isopropylphenoxy)acetyl chloride. (2024). Fisher Scientific.
  • Safety Data Sheet for Acetic acid-isopropyl ester. (2023). CPAchem Ltd.
  • Safety Data Sheet for Phenoxyacetic acid. (2010). Thermo Fisher Scientific.
  • Personal Protective Equipment. (2025). US EPA.
  • This compound. (n.d.). PubChem - NIH.
  • What PPE Should You Wear When Handling Acid? (2026). LeelineWork.
  • What to do in a chemical emergency. (2024). GOV.UK.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety.
  • Hazardous Chemical Exposures. (n.d.). Office of Environmental Health and Safety.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022). Quora.
  • Field Equipment Cleaning and Decontamination at the FEC. (2019). EPA.
  • Decontamination. (n.d.). Biosafety Manual – Stanford Environmental Health & Safety.
  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn.
  • Isopropyl ethoxyacetate Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Decontamination & cleaning. (n.d.). ITW Reagents.
  • Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. (n.d.). Washington State Department of Ecology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylphenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
4-Isopropylphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.